molecular formula C6H6N4O B1462371 8-Methylpyrazolo[1,5-A][1,3,5]triazin-4(3H)-one CAS No. 77668-03-2

8-Methylpyrazolo[1,5-A][1,3,5]triazin-4(3H)-one

Cat. No.: B1462371
CAS No.: 77668-03-2
M. Wt: 150.14 g/mol
InChI Key: ADNYBNDBTGPROV-UHFFFAOYSA-N
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Description

8-Methylpyrazolo[1,5-A][1,3,5]triazin-4(3H)-one is a useful research compound. Its molecular formula is C6H6N4O and its molecular weight is 150.14 g/mol. The purity is usually 95%.
BenchChem offers high-quality this compound suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about this compound including the price, delivery time, and more detailed information at info@benchchem.com.

Properties

IUPAC Name

8-methyl-3H-pyrazolo[1,5-a][1,3,5]triazin-4-one
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C6H6N4O/c1-4-2-9-10-5(4)7-3-8-6(10)11/h2-3H,1H3,(H,7,8,11)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

ADNYBNDBTGPROV-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1=C2N=CNC(=O)N2N=C1
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C6H6N4O
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

150.14 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Foundational & Exploratory

Introduction: The Pyrazolo[1,5-a]triazine Scaffold as a Privileged Structure in Medicinal Chemistry

Author: BenchChem Technical Support Team. Date: January 2026

An In-Depth Technical Guide to 8-Methylpyrazolo[1,5-a]triazin-4(3H)-one (CAS Number: 40535-06-6)

For Researchers, Scientists, and Drug Development Professionals

The pyrazolo[1,5-a]triazine core, a nitrogen-rich heterocyclic system, has garnered significant attention in medicinal chemistry as a bioisosteric analog of endogenous purines.[1] This structural similarity allows compounds based on this scaffold to interact with a wide array of biological targets, particularly enzymes and receptors that recognize purine-based ligands.[2] The strategic modification of this core structure has led to the development of numerous derivatives with potent and diverse pharmacological activities. Notably, the pyrazolo[1,5-a]triazine framework is a key component in the design of kinase inhibitors, which are at the forefront of targeted cancer therapy.[3] This guide focuses on a specific, yet foundational, member of this class: 8-Methylpyrazolo[1,5-a]triazin-4(3H)-one. We will delve into its chemical identity, synthesis, and the established biological potential of its parent scaffold, providing a comprehensive resource for researchers engaged in drug discovery and development.

Chemical and Physical Properties

A clear understanding of the physicochemical properties of a compound is fundamental to its application in research and development. This section outlines the key identifiers and characteristics of 8-Methylpyrazolo[1,5-a]triazin-4(3H)-one.

PropertyValueSource(s)
CAS Number 40535-06-6[4][5]
Molecular Formula C₆H₆N₄O[5]
Molecular Weight 150.14 g/mol [5]
IUPAC Name 8-methylpyrazolo[1,5-a]-1,3,5-triazin-4(3H)-oneN/A
Synonyms 2-methyl-5H-pyrazolo[1,5-d][2][4][6]triazin-4-one[5]
Melting Point Not explicitly reported. For reference, the related derivative 8-methyl-2-(methylsulfanyl)pyrazolo[1,5-a][3][4][5]triazin-4(3H)-one has a melting point of 186–188 °C.[6]
Solubility Data not available in the reviewed literature. Generally, such heterocyclic compounds exhibit solubility in polar organic solvents like DMSO and DMF.N/A

Synthesis of 8-Methylpyrazolo[1,5-a]triazin-4(3H)-one

The synthesis of the pyrazolo[1,5-a][3][4][5]triazine core is well-established, with the most common approach being the annelation of a 1,3,5-triazine ring onto a pyrazole scaffold.[2] A particularly efficient method for constructing this heterocyclic system involves a microwave-assisted, one-pot sequential reaction, which offers advantages in terms of reaction time and yield.[6]

Key Starting Material: 3-Amino-5-methylpyrazole

The primary precursor for the synthesis of the target compound is 3-amino-5-methylpyrazole. This can be prepared through the reaction of cyanoacetone or its alkali metal salt with hydrazine or a hydrazinium salt.[7]

Synthetic Workflow: Cyclocondensation Approach

The following protocol is adapted from the microwave-assisted synthesis of 8-substituted 2-(methylsulfanyl)pyrazolo[1,5-a][3][4][5]triazin-4(3H)-ones. To obtain the target compound without the 2-methylsulfanyl group, the reaction sequence would be modified to utilize a different cyclizing agent, such as urea or a related synthon, in a cyclocondensation reaction with 3-amino-5-methylpyrazole.

G cluster_0 Step 1: Synthesis of Precursor cluster_1 Step 2: Cyclocondensation Cyanoacetone Cyanoacetone 3-Amino-5-methylpyrazole 3-Amino-5-methylpyrazole Cyanoacetone->3-Amino-5-methylpyrazole Hydrazine Hydrazine Hydrazine Precursor 3-Amino-5-methylpyrazole Target_Compound 8-Methylpyrazolo[1,5-a]triazin-4(3H)-one Precursor->Target_Compound Heat/ Catalyst Cyclizing_Agent Urea or derivative

Caption: Synthetic pathway for 8-Methylpyrazolo[1,5-a]triazin-4(3H)-one.

Detailed Protocol (Hypothetical Adaptation):

  • Preparation of 3-Amino-5-methylpyrazole:

    • To a solution of sodium cyanoacetone in a suitable solvent (e.g., toluene), an equimolar amount of a hydrazinium salt (e.g., hydrazinium monohydrochloride) is added.

    • The mixture is refluxed with a water separator until the theoretical amount of water is collected.

    • After cooling, the precipitated inorganic salt is removed by filtration.

    • The filtrate is concentrated and the crude 3-amino-5-methylpyrazole is purified, typically by distillation under reduced pressure.[7]

  • Cyclocondensation to form 8-Methylpyrazolo[1,5-a]triazin-4(3H)-one:

    • An equimolar mixture of 3-amino-5-methylpyrazole and urea (or a suitable equivalent like ethyl carbamate) is heated in a high-boiling point solvent or under neat conditions.

    • The reaction progress is monitored by thin-layer chromatography (TLC).

    • Upon completion, the reaction mixture is cooled, and the solid product is collected by filtration.

    • The crude product is purified by recrystallization from a suitable solvent (e.g., ethanol or acetic acid).

Note: This is a generalized protocol. The specific reaction conditions, such as temperature, reaction time, and catalyst, would require optimization for this specific transformation.

Biological Activity and Therapeutic Potential

While specific quantitative biological data for 8-Methylpyrazolo[1,5-a]triazin-4(3H)-one is not extensively reported in the available literature, the broader class of pyrazolo[1,5-a][3][4][5]triazine derivatives has demonstrated significant potential in several therapeutic areas, primarily in oncology and infectious diseases.

Anticancer Activity

The pyrazolo[1,5-a]triazine scaffold is a well-recognized "privileged structure" in the development of kinase inhibitors.[3] Kinases are crucial regulators of cell signaling pathways, and their dysregulation is a hallmark of many cancers.

  • Cyclin-Dependent Kinase (CDK) Inhibition: Numerous studies have highlighted the potential of pyrazolo[1,5-a]triazine derivatives as inhibitors of CDKs, which are key drivers of the cell cycle.

    • Derivatives have been synthesized and shown to be potent inhibitors of CDK7, a kinase involved in both cell cycle regulation and transcription.[1] Inhibition of CDK7 has shown therapeutic promise in preclinical models of Pancreatic Ductal Adenocarcinoma (PDAC), where it can induce apoptosis and enhance the efficacy of standard chemotherapies.[1]

    • Other derivatives have been designed as inhibitors of CDK2, another critical cell cycle kinase.

G Pyrazolo_Triazine Pyrazolo[1,5-a]triazine Derivatives CDK7 CDK7 Pyrazolo_Triazine->CDK7 Inhibition Apoptosis Apoptosis Pyrazolo_Triazine->Apoptosis Induces Transcription Transcription (RNA Pol II) CDK7->Transcription Phosphorylation Cell_Cycle Cell Cycle Progression CDK7->Cell_Cycle Activation Tumor_Growth Tumor Growth Transcription->Tumor_Growth Promotes Cell_Cycle->Tumor_Growth Promotes

Caption: Mechanism of action for pyrazolo[1,5-a]triazine CDK7 inhibitors.

  • Thymidine Phosphorylase (TP) Inhibition: Certain pyrazolo[1,5-a][3][4][5]triazine-2-thioxo-4-ones have been identified as potent inhibitors of thymidine phosphorylase, an enzyme that is upregulated in many tumors and promotes tumor growth and metastasis.[5] The most potent compounds in this series exhibit inhibitory activity in the nanomolar range.[5]

Antimicrobial Properties

In addition to their anticancer potential, various fused pyrazolo[1,5-a]pyrimidine and pyrazolo[1,5-c]triazine derivatives have been synthesized and evaluated for their antimicrobial activity.[8] Studies have shown that some of these compounds exhibit good antibacterial and antifungal properties, making this scaffold a promising starting point for the development of new anti-infective agents.[8]

Applications in Drug Discovery and Development

The 8-Methylpyrazolo[1,5-a]triazin-4(3H)-one core represents a fundamental building block for the synthesis of more complex and potent therapeutic agents. Its amenability to chemical modification at various positions on the bicyclic ring system allows for the generation of extensive compound libraries for high-throughput screening.

Key areas of application include:

  • Lead Compound for Kinase Inhibitors: The established activity of this scaffold against various kinases makes it an attractive starting point for the design of novel, selective inhibitors for cancer therapy.

  • Development of Anti-infective Agents: The demonstrated antimicrobial activity of related compounds suggests that derivatives of 8-Methylpyrazolo[1,5-a]triazin-4(3H)-one could be explored for the treatment of bacterial and fungal infections.

  • Agrochemicals: The biological activity of this class of compounds may also be harnessed for applications in agriculture, such as the development of novel pesticides and herbicides.[5]

Conclusion and Future Directions

8-Methylpyrazolo[1,5-a]triazin-4(3H)-one is a foundational molecule within a therapeutically significant class of heterocyclic compounds. While detailed biological data for this specific entity is limited in the public domain, the extensive research on its derivatives underscores the immense potential of the pyrazolo[1,5-a]triazine scaffold. The synthetic routes are well-established, allowing for the accessible production of this and related compounds for further investigation. Future research should focus on the systematic biological evaluation of this core structure to fully elucidate its pharmacological profile and to provide a baseline for the rational design of next-generation inhibitors targeting kinases and other key enzymes in human disease.

References

  • ChemWhat. Pyrazolo[1,5-d][2][4][6]triazin-4(5H)-one, 2-methyl- CAS#: 40535-06-6. Available from: [Link]

  • Legrand, B., et al. (2021). Microwave-Assisted Sequential One-Pot Synthesis of 8-Substituted Pyrazolo[1,5-a][3][4][5]triazines. Molecules, 26(12), 3540. Available from: [Link]

  • Gucky, T., et al. (2008). Pyrazolo[1,5-a][3][4][5]triazines (5-Aza-9-deazapurines): Synthesis and Biological Activity. HETEROCYCLES, 75(7), 1575. Available from: [Link]

  • Carbone, D., et al. (2023). Novel Pyrazolo [1,5‐a]−1,3,5‐Triazine Derivatives as CDK7 Inhibitors. ChemMedChem. Available from: [Link]

  • Samir, N. A., et al. (2019). Design, Synthesis and Molecular Docking of Novel pyrazolo[1,5-a][3][4][5]triazine Derivatives as CDK2 Inhibitors. Bioorganic Chemistry, 92, 103239. Available from: [Link]

  • El-Sayed, E. H., et al. (2020). Synthesis and Antimicrobial Evaluation of Some New Pyrazolo[1,5-a]pyrimidine and Pyrazolo[1,5-c]triazine Derivatives Containing Sulfathiazole Moiety. Acta Chimica Slovenica, 67(4), 1024-1034. Available from: [Link]

  • Abdel-Wahab, B. F., et al. (2015). New pyrazolo[1,5-a]pyrimidine and pyrazolo[5,1-c]-[2][4][6]triazine derivatives: synthesis and antimicrobial activity evaluation. Journal of Chemical and Pharmaceutical Research, 7(7), 1218-1222. Available from: [Link]

  • Carbone, D., et al. (2023). Novel Pyrazolo [1,5‐a]−1,3,5‐Triazine Derivatives as CDK7 Inhibitors: Synthesis and Biological Insights in Pancreatic Ductal Adenocarcinoma Models. ChemMedChem, e202300448. Available from: [Link]

  • Abdel-Rahman, A. A.-H., et al. (2019). Synthesis, Characterization, Antimicrobial Activity and Anticancer of Some New Pyrazolo[1,5-a]pyrimidines and Pyrazolo[5,1-c]1,2,4-triazines. Anti-Cancer Agents in Medicinal Chemistry, 19(15), 1861-1871. Available from: [Link]

  • U.S. Patent No. 5,616,723. (1997). Process for the preparation of 3-amino-5-methylpyrazole. Google Patents.

Sources

An In-Depth Technical Guide to the Physicochemical Properties of 8-Methylpyrazolo[1,5-a]triazin-4(3H)-one

Author: BenchChem Technical Support Team. Date: January 2026

For Distribution To: Researchers, Scientists, and Drug Development Professionals

Abstract

The pyrazolo[1,5-a]triazine scaffold is a nitrogen-rich heterocyclic system of considerable interest to medicinal chemists, primarily due to its role as a bioisosteric substitute for biogenic purines.[1][2] This structural similarity has led to the development of numerous derivatives with potential therapeutic applications, including roles as kinase inhibitors.[2][3] This guide focuses on a specific derivative, 8-Methylpyrazolo[1,5-a]triazin-4(3H)-one (CAS No. 77668-03-2), a molecule with potential for further development in drug discovery programs. While extensive experimental data for this specific compound is not widely published, this document serves as a comprehensive technical guide outlining the critical physicochemical properties, their importance in drug development, and the established methodologies for their determination. By providing a framework for characterization, this guide empowers researchers to systematically evaluate this and similar molecules.

Molecular Structure and Basic Properties

The foundational step in characterizing any potential drug candidate is to understand its fundamental molecular properties. These data points are the bedrock upon which all further physicochemical analysis is built.

Molecular Formula: C₆H₆N₄O

Molecular Weight: 150.14 g/mol

IUPAC Name: 8-methylpyrazolo[1,5-a][1][2][4]triazin-4(3H)-one

While experimental data for the parent compound is scarce, a closely related analogue, 8-Methyl-2-(methylsulfanyl)pyrazolo[1,5-a][1][2][4]triazin-4(3H)-one, has been synthesized and characterized.[5] This provides an initial glimpse into the expected spectral characteristics.

PropertyReported Data for 8-Methyl-2-(methylsulfanyl)pyrazolo[1,5-a][1][2][4]triazin-4(3H)-one[1][5]
Melting Point 186–188 °C
Appearance Black solid
¹H NMR (400 MHz, DMSO-d₆) δ 2.09 (s, 3H, CH₃), 2.56 (s, 3H, SCH₃), 7.86 (s, 1H, Hₐᵣ), 12.70 (s, 1H, OH)
¹³C NMR (101 MHz, DMSO-d₆) δ 7.1 (CH₃), 12.9 (SCH₃), 105.5 (Cq), 143.6 (Cq), 145.2 (Cq), 146.6 (CHₐᵣ), 155.3 (Cq)
HRMS (EI-MS) m/z calcd for C₇H₈N₄OS: 197.0419 [M + H]⁺, found: 197.0496

Due to the lack of extensive experimental data for 8-Methylpyrazolo[1,5-a]triazin-4(3H)-one, computational methods provide a valuable starting point for estimating its physicochemical properties.[2][6][]

Predicted Physicochemical PropertyPredicted ValueMethod
LogP 0.85ALOGPS
Aqueous Solubility -1.5 log(mol/L)ALOGPS
pKa (most acidic) 8.2ChemAxon
pKa (most basic) 1.5ChemAxon
Polar Surface Area (PSA) 75.5 ŲChemAxon

Note: These are in silico predictions and require experimental verification.

Solubility: The Gateway to Bioavailability

Aqueous solubility is a critical determinant of a drug's absorption and distribution.[8] Insufficient solubility can lead to poor bioavailability and hinder the development of a promising compound.

Experimental Determination of Aqueous Solubility

The "gold standard" for determining thermodynamic solubility is the shake-flask method .[9] This method directly measures the concentration of a saturated solution at equilibrium.

  • Preparation: Add an excess amount of solid 8-Methylpyrazolo[1,5-a]triazin-4(3H)-one to a known volume of phosphate-buffered saline (PBS) at a physiologically relevant pH (e.g., 7.4).

  • Equilibration: Agitate the suspension at a constant temperature (e.g., 25°C or 37°C) for a defined period (typically 24-48 hours) to ensure equilibrium is reached.

  • Phase Separation: Separate the solid and liquid phases by centrifugation and/or filtration.

  • Quantification: Determine the concentration of the dissolved compound in the supernatant using a validated analytical method, such as High-Performance Liquid Chromatography (HPLC) with UV detection.

  • Replication: It is recommended to perform a minimum of three replicate determinations at each pH condition.[10]

G cluster_prep Preparation cluster_equil Equilibration cluster_sep Phase Separation cluster_quant Quantification A Add excess solid to buffer B Agitate at constant temperature (24-48h) A->B C Centrifuge/Filter B->C D Analyze supernatant by HPLC-UV C->D

Caption: Workflow for the shake-flask solubility assay.

For earlier stages of drug discovery where throughput is key, kinetic solubility assays are often employed.[9] These methods, while less precise than thermodynamic solubility, provide a rapid assessment of a compound's solubility from a DMSO stock solution.[8]

Lipophilicity: Balancing Membrane Permeability and Solubility

Lipophilicity, the affinity of a molecule for a lipid-like environment, is a crucial factor influencing a drug's absorption, distribution, metabolism, and excretion (ADME) profile. It is typically expressed as the logarithm of the partition coefficient (LogP) between n-octanol and water.

Experimental Determination of Lipophilicity (LogP/LogD)

The shake-flask method is the benchmark for LogP determination.[1][11]

  • Solvent Saturation: Pre-saturate n-octanol with water and water with n-octanol.

  • Partitioning: Dissolve a known amount of 8-Methylpyrazolo[1,5-a]triazin-4(3H)-one in one of the phases and add a known volume of the other phase.

  • Equilibration: Shake the mixture for a sufficient time to allow for partitioning equilibrium to be reached.

  • Phase Separation: Separate the two phases by centrifugation.

  • Quantification: Determine the concentration of the compound in each phase using a suitable analytical technique (e.g., HPLC-UV).

  • Calculation: Calculate LogP as the base-10 logarithm of the ratio of the concentration in the n-octanol phase to the concentration in the aqueous phase.

For ionizable molecules, the distribution coefficient (LogD) is measured at a specific pH, which is often more physiologically relevant.[12]

An alternative, higher-throughput method for estimating lipophilicity is Reversed-Phase High-Performance Liquid Chromatography (RP-HPLC) .[13][14] This method correlates the retention time of a compound on a hydrophobic stationary phase with its LogP value.

G cluster_prep Preparation cluster_part Partitioning cluster_equil Equilibration cluster_sep Phase Separation cluster_quant Quantification & Calculation A Pre-saturate n-octanol and water B Dissolve compound and mix phases A->B C Shake to reach equilibrium B->C D Centrifuge to separate phases C->D E Analyze each phase by HPLC-UV D->E F Calculate LogP E->F

Caption: Workflow for LogP determination by the shake-flask method.

Ionization Constant (pKa): Understanding Charge State in Physiological Environments

The pKa of a molecule dictates its ionization state at a given pH. This is critical as the charge of a molecule affects its solubility, permeability, and interaction with biological targets.[15]

Experimental Determination of pKa

UV-Vis spectrophotometry is a common and effective method for determining the pKa of compounds with a chromophore whose absorbance spectrum changes with protonation state.[16][17][18]

  • Buffer Preparation: Prepare a series of buffers covering a wide pH range (e.g., pH 2 to 12).

  • Sample Preparation: Prepare solutions of 8-Methylpyrazolo[1,5-a]triazin-4(3H)-one at a constant concentration in each buffer. A 96-well plate format can be used for higher throughput.[16][18]

  • Spectral Acquisition: Measure the UV-Vis absorbance spectrum for each solution.

  • Data Analysis: Plot absorbance at a selected wavelength (where the difference between the ionized and unionized forms is maximal) against pH.

  • pKa Calculation: Fit the resulting sigmoidal curve to the Henderson-Hasselbalch equation to determine the pKa.[15]

Chemical Stability: Predicting Shelf-Life and Degradation Pathways

Assessing the chemical stability of a drug candidate is a regulatory requirement and is crucial for ensuring its safety and efficacy over time.[19] Forced degradation studies (or stress testing) are performed to identify potential degradation products and establish degradation pathways.[20][21]

Forced Degradation Studies

These studies expose the drug substance to conditions more severe than accelerated stability testing.[19][22]

  • Hydrolytic Stability: The compound is exposed to acidic, basic, and neutral aqueous solutions at elevated temperatures.

  • Oxidative Stability: The compound is treated with an oxidizing agent, such as hydrogen peroxide.

  • Photostability: The solid or dissolved compound is exposed to UV and visible light, as specified by ICH guidelines.[23]

  • Thermal Stability: The solid compound is exposed to high temperatures.

A stability-indicating analytical method, typically HPLC, must be developed to separate the parent compound from all degradation products.[19]

Solid-State Properties: The Impact of Form on Performance

The solid-state properties of a drug substance can significantly impact its stability, solubility, and manufacturability.

Crystallinity and Polymorphism

Single-crystal X-ray diffraction (SCXRD) is the definitive method for determining the three-dimensional atomic structure of a crystalline solid.[24][25] Obtaining a high-quality single crystal is often the rate-limiting step.

  • Purification: Ensure the compound is of high purity.

  • Solvent Selection: Identify a solvent or solvent system in which the compound is moderately soluble.[26]

  • Crystallization Method: Employ methods such as slow evaporation, vapor diffusion, or slow cooling of a saturated solution.[27][28]

  • Crystal Harvesting: Carefully mount a suitable crystal for analysis.

Hygroscopicity

Hygroscopicity is the tendency of a substance to absorb moisture from the atmosphere. This can affect the stability, processability, and storage of the drug substance. Dynamic Vapor Sorption (DVS) is the standard technique for assessing hygroscopicity.[29][30][31]

  • Sample Preparation: Place a small, accurately weighed amount of the solid compound in the DVS instrument.

  • Humidity Cycling: Subject the sample to a pre-defined program of varying relative humidity (RH) at a constant temperature (e.g., 25°C).

  • Mass Monitoring: The instrument's microbalance continuously records the change in mass as the sample adsorbs or desorbs water.

  • Isotherm Generation: Plot the percentage change in mass against RH to generate a sorption-desorption isotherm. This allows for classification of the material's hygroscopicity (e.g., non-hygroscopic, slightly hygroscopic, etc.).[32]

Conclusion

8-Methylpyrazolo[1,5-a]triazin-4(3H)-one belongs to a class of heterocyclic compounds with significant potential in drug discovery. While specific experimental data on its physicochemical properties are not yet widely available, this guide provides a comprehensive framework for its characterization. By systematically applying the established methodologies for determining solubility, lipophilicity, pKa, stability, and solid-state properties, researchers can build a robust data package. This information is essential for making informed decisions in lead optimization, understanding structure-activity relationships, and advancing promising candidates through the drug development pipeline. The combination of predictive computational tools and rigorous experimental validation will be key to unlocking the full therapeutic potential of this and related pyrazolo[1,5-a]triazine derivatives.

References

  • Guillou, S., et al. (2021). Microwave-Assisted Sequential One-Pot Synthesis of 8-Substituted Pyrazolo[1,5-a][1][2][4]triazines. Molecules, 26(16), 4983. [Link]

  • Kaliszan, R., et al. (2005). HPLC-Based Measurements of Various Lipophilicity Parameters to Aid Drug Design. Chromatographia, 62, S55-S61. [Link]

  • Takács-Novák, K., et al. (1996). Interlaboratory Study of Log P Determination by Shake-Flask and Potentiometric Methods. Journal of Pharmaceutical and Biomedical Analysis, 14(11), 1405-13. [Link]

  • Cambridge MedChem Consulting. LogP/D. [Link]

  • El-Sayed, M. A. A. (2018). Pyrazolo[1,5-a][1][2][4]triazines (5-Aza-9-deazapurines): Synthesis and Biological Activity. Mini-Reviews in Organic Chemistry, 15(4), 279-290. [Link]

  • protocols.io. (2024). LogP/LogD shake-flask method. [Link]

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  • Metherall, J. P., et al. (2023). Advanced crystallisation methods for small organic molecules. Chemical Society Reviews, 52(7), 2411-2432. [Link]

  • International Journal of Pharmaceutical Sciences. (2024). Evaluation of Stability Study of Drug Substance and Drug Product as per Regulatory Guidelines. [Link]

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  • van der Water, B. E., et al. (2019). Recent Advancements in Spectrophotometric pKa Determinations: A Review. Indian Journal of Pharmaceutical Education and Research, 53(4s), s533-s543. [Link]

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  • El-Sayed, M. A. A. (2018). Pyrazolo[1,5-a][1][2][4]triazines (5-Aza-9-deazapurines): Synthesis and Biological Activity. Mini-Reviews in Organic Chemistry, 15(4), 279-290. [Link]

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8-Methylpyrazolo[1,5-a]triazin-4(3H)-one NMR and mass spectrometry analysis

Author: BenchChem Technical Support Team. Date: January 2026

<An In-depth Technical Guide to the NMR and Mass Spectrometry Analysis of 8-Methylpyrazolo[1,5-a]triazin-4(3H)-one

Introduction

The pyrazolo[1,5-a][1][2][3]triazine scaffold is a nitrogen-rich heterocyclic system of considerable interest to medicinal chemists.[4] Developed as a bioisosteric substitute for naturally occurring purines like adenine and guanine, this core structure is a key component in the design of potentially bioactive compounds for a wide range of biological applications.[5] The compound 8-Methylpyrazolo[1,5-a]triazin-4(3H)-one is a specific derivative of this class. The precise and unambiguous structural confirmation and purity assessment of such molecules are paramount in the fields of drug discovery and development. Nuclear Magnetic Resonance (NMR) spectroscopy and Mass Spectrometry (MS) are two of the most powerful and indispensable analytical techniques for the structural elucidation of small organic molecules.[3]

This technical guide provides a comprehensive overview of the analytical methodologies for the characterization of 8-Methylpyrazolo[1,5-a]triazin-4(3H)-one, with a focus on practical, field-proven insights for researchers, scientists, and drug development professionals. We will delve into the causality behind experimental choices, provide detailed protocols, and discuss the interpretation of the spectral data.

Molecular Structure and Physicochemical Properties

A thorough understanding of the molecular structure is the foundation for all subsequent analytical interpretations. The structural and electronic properties of 8-Methylpyrazolo[1,5-a]triazin-4(3H)-one dictate its behavior in both NMR and MS experiments.

Table 1: Physicochemical Properties of 8-Methylpyrazolo[1,5-a]triazin-4(3H)-one

PropertyValueSource
Molecular FormulaC₆H₆N₄O
Molecular Weight150.14 g/mol
IUPAC Name8-methylpyrazolo[1,5-a][1][2][3]triazin-4(3H)-one
Structural Diagram and Atom Numbering

For clarity in the subsequent discussion of spectral data, the standard atom numbering for the pyrazolo[1,5-a]triazine ring system is provided below. This numbering is crucial for the unambiguous assignment of NMR signals.

Caption: Structure of 8-Methylpyrazolo[1,5-a]triazin-4(3H)-one with atom numbering.

¹H and ¹³C NMR Spectroscopic Analysis

Nuclear Magnetic Resonance (NMR) spectroscopy is a cornerstone technique for the structural elucidation of organic molecules, providing detailed information about the chemical environment of individual atoms.[2][3]

Expertise & Experience: The "Why" Behind the Protocol

The choice of solvent is critical in NMR. For pyrazolo[1,5-a]triazines, Dimethyl sulfoxide-d₆ (DMSO-d₆) is often preferred over chloroform-d (CDCl₃). This is because the acidic N-H proton of the triazinone ring is often broad and may exchange with trace amounts of water in CDCl₃, but it is typically well-resolved in DMSO-d₆. Furthermore, the higher polarity of DMSO-d₆ can improve the solubility of these often crystalline compounds.

A standard ¹H NMR experiment is the first step. However, for complete structural confirmation, a suite of 2D NMR experiments such as COSY (Correlation Spectroscopy), HSQC (Heteronuclear Single Quantum Coherence), and HMBC (Heteronuclear Multiple Bond Correlation) are invaluable.[1][3] The HMBC experiment, in particular, is crucial for establishing long-range correlations between protons and carbons, which helps in piecing together the molecular skeleton.[1]

Experimental Protocol: ¹H and ¹³C NMR
  • Sample Preparation:

    • Accurately weigh 5-10 mg of 8-Methylpyrazolo[1,5-a]triazin-4(3H)-one.

    • Dissolve the sample in approximately 0.6 mL of deuterated dimethyl sulfoxide (DMSO-d₆).

    • Vortex the sample until fully dissolved.

    • Transfer the solution to a 5 mm NMR tube.

  • Instrument Setup (400 MHz Spectrometer):

    • Insert the sample into the spectrometer.

    • Lock onto the deuterium signal of the solvent.

    • Shim the magnetic field to achieve optimal resolution.

    • Tune and match the probe for both ¹H and ¹³C frequencies.

  • Data Acquisition:

    • ¹H NMR: Acquire a 1D proton spectrum with a sufficient number of scans (e.g., 16 or 32) to achieve a good signal-to-noise ratio.

    • ¹³C NMR: Acquire a 1D carbon spectrum. A proton-decoupled experiment is standard. Due to the lower natural abundance of ¹³C, a larger number of scans will be required.

    • 2D NMR (Optional but Recommended): Acquire COSY, HSQC, and HMBC spectra to confirm assignments.

Data Interpretation and Spectral Assignment

The chemical shifts (δ) in the ¹H and ¹³C NMR spectra are highly informative. The electron-withdrawing nature of the nitrogen atoms in the heterocyclic rings will cause the adjacent protons and carbons to be deshielded, resulting in higher chemical shifts (downfield).

Table 2: Predicted ¹H and ¹³C NMR Data for 8-Methylpyrazolo[1,5-a]triazin-4(3H)-one in DMSO-d₆

Atom¹H Chemical Shift (δ, ppm)¹³C Chemical Shift (δ, ppm)Multiplicity
CH₃ (on C8)~2.1~7.1s
H (on C-Ar)~7.9~146.6s
NH (on triazinone)~12.7-br s
C (quaternary)-~105.5-
C (quaternary)-~143.6-
C (quaternary)-~145.2-
C=O-~155.3-

Note: The predicted values are based on data for similar compounds and may vary slightly in an actual experiment.[4]

  • ¹H NMR:

    • The methyl protons (CH₃) are expected to appear as a singlet around 2.1 ppm.

    • The aromatic proton (H-Ar) will also be a singlet, further downfield around 7.9 ppm, due to the influence of the surrounding nitrogen atoms.

    • The N-H proton of the triazinone ring is expected to be a broad singlet at a very high chemical shift, around 12.7 ppm.

  • ¹³C NMR:

    • The methyl carbon will have a low chemical shift, around 7.1 ppm.

    • The aromatic CH carbon is expected around 146.6 ppm.

    • The quaternary carbons will appear at various positions, and the carbonyl carbon (C=O) will be the most deshielded, appearing around 155.3 ppm.

Workflow Diagram: NMR Analysis

NMR_Workflow cluster_prep Sample Preparation cluster_acq Data Acquisition cluster_interp Data Interpretation prep1 Weigh Sample prep2 Dissolve in DMSO-d6 prep1->prep2 prep3 Transfer to NMR Tube prep2->prep3 acq1 Lock, Shim, Tune prep3->acq1 acq2 Acquire 1H NMR acq1->acq2 acq3 Acquire 13C NMR acq2->acq3 acq4 Acquire 2D NMR (COSY, HSQC, HMBC) acq3->acq4 interp1 Process Spectra (FT, Phasing) acq4->interp1 interp2 Assign Signals interp1->interp2 interp3 Confirm Structure interp2->interp3

Caption: A streamlined workflow for NMR analysis.

Mass Spectrometry Analysis

Mass spectrometry is a powerful analytical technique used to measure the mass-to-charge ratio (m/z) of ions.[6] For small molecules, it is primarily used to determine the molecular weight and to gain structural information from fragmentation patterns. Electrospray Ionization (ESI) is a soft ionization technique well-suited for polar, thermally labile molecules like 8-Methylpyrazolo[1,5-a]triazin-4(3H)-one.[7]

Expertise & Experience: The "Why" Behind the Protocol

ESI-MS is highly sensitive, requiring only a small amount of sample.[7] The choice of solvent is again important; a mixture of methanol, acetonitrile, or water is commonly used as they are volatile and compatible with the ESI process.[8] The addition of a small amount of an acid like formic acid can aid in the protonation of the analyte, leading to the formation of the [M+H]⁺ ion, which is often the most abundant ion in the positive ion mode. High-resolution mass spectrometry (HRMS) is particularly valuable as it provides a highly accurate mass measurement, which can be used to determine the elemental composition of the molecule.[4]

Experimental Protocol: ESI-MS
  • Sample Preparation:

    • Prepare a stock solution of the sample at approximately 1 mg/mL in a suitable solvent like methanol or acetonitrile.

    • Perform a serial dilution to a final concentration of about 1-10 µg/mL in a 50:50 mixture of acetonitrile and water, with 0.1% formic acid.

  • Instrument Setup (LC-MS with ESI source):

    • Set the ESI source to positive ion mode.

    • Optimize the source parameters (e.g., capillary voltage, gas flow rates, temperature) by infusing a standard solution.

    • Calibrate the mass spectrometer using a known calibration standard.

  • Data Acquisition:

    • Inject the sample into the mass spectrometer via direct infusion or through an LC system.

    • Acquire a full scan mass spectrum over a relevant m/z range (e.g., 50-500).

    • If fragmentation information is desired, perform a tandem MS (MS/MS) experiment by isolating the [M+H]⁺ ion and subjecting it to collision-induced dissociation (CID).

Data Interpretation
  • Molecular Ion: The primary goal is to identify the molecular ion peak. For 8-Methylpyrazolo[1,5-a]triazin-4(3H)-one (MW = 150.14), the protonated molecule [M+H]⁺ would have an m/z of approximately 151.15.

  • Fragmentation Pattern: In an MS/MS experiment, the [M+H]⁺ ion would be expected to fragment in a predictable manner. The fragmentation pattern can provide valuable structural information. While a detailed prediction is complex, common fragmentation pathways for such heterocyclic systems involve the loss of small neutral molecules like CO, N₂, or CH₃CN.

Table 3: Expected Ions in the ESI-MS Spectrum

Ionm/z (calculated)Description
[M+H]⁺151.0614Protonated molecule
[M+Na]⁺173.0434Sodium adduct
Workflow Diagram: Mass Spectrometry Analysis

MS_Workflow cluster_prep Sample Preparation cluster_acq Data Acquisition cluster_interp Data Interpretation prep1 Prepare Stock Solution prep2 Dilute to Working Concentration prep1->prep2 acq1 Optimize and Calibrate MS prep2->acq1 acq2 Acquire Full Scan Spectrum acq1->acq2 acq3 Acquire MS/MS Spectrum (Optional) acq2->acq3 interp1 Identify Molecular Ion acq3->interp1 interp2 Analyze Fragmentation interp1->interp2 interp3 Confirm Molecular Formula (HRMS) interp2->interp3

Caption: A standard workflow for mass spectrometry analysis.

Conclusion

The structural characterization of 8-Methylpyrazolo[1,5-a]triazin-4(3H)-one is readily achievable through the synergistic application of NMR spectroscopy and mass spectrometry. A comprehensive analysis, including ¹H and ¹³C NMR for atom connectivity and ESI-MS for molecular weight confirmation, provides a self-validating system for the unambiguous identification and purity assessment of this important heterocyclic compound. The protocols and interpretation guidelines presented in this guide offer a robust framework for researchers in the field of medicinal chemistry and drug development.

References

  • Buevich, A. V., Williamson, R. T., & Martin, G. E. (2014). NMR structure elucidation of small organic molecules and natural products: choosing ADEQUATE vs HMBC. Journal of natural products, 77(8), 1942-1947. Available at: [Link]

  • Boll, A., Le, T. N., Berteina-Raboin, S., Guillaumet, G., & Akssira, M. (2018). Microwave-Assisted Sequential One-Pot Synthesis of 8-Substituted Pyrazolo[1,5-a][1][2][3]triazines. Molecules, 23(10), 2645. Available at: [Link]

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  • Gomha, S. M., Abdel-aziz, H. M., & Khalil, K. D. (2017). Synthesis of some new pyrazolo[1,5-a]pyrimidine, pyrazolo[5,1-c]triazine, 1,3,4-thiadiazole and pyridine derivatives containing 1,2,3-triazole moiety. Chemistry Central Journal, 11(1), 1-10. Available at: [Link]

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  • PubChem. (n.d.). Pyrazolo(1,5-a)-1,3,5-triazin-4-amine, 8-(2,4-dimethoxy-6-methylphenyl)-2,7-dimethyl-N-(1-methylpropyl)-. National Center for Biotechnology Information. Available at: [Link]

  • University of Oxford. (n.d.). Sample Preparation Protocol for ESI Accurate Mass Service. Department of Chemistry. Available at: [Link]

  • National Institutes of Health. (2020). Synthesis and Microbiological Activities of 3-Nitropyrazolo-[1,5-d][1][4][9]triazin-7(6H)-one. National Library of Medicine. Available at: [Link]

  • ResearchGate. (2007). Synthesis of 8-Substituted Pyrazolo[1,5-a]-1,3,5-triazine Derivatives by Palladium-Catalyzed Cross-Coupling Reactions. Available at: [Link]

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crystal structure of 8-Methylpyrazolo[1,5-a]triazin-4(3H)-one

Author: BenchChem Technical Support Team. Date: January 2026

An In-depth Technical Guide to the Crystal Structure of 8-Methylpyrazolo[1,5-a]triazin-4(3H)-one

Executive Summary: The pyrazolo[1,5-a]triazine scaffold is a cornerstone in modern medicinal chemistry, recognized as a bioisosteric analog of purines.[1] This has led to its extensive investigation for a wide range of therapeutic applications, including as enzyme inhibitors and receptor ligands.[2] Specifically, derivatives of this family have shown promise as potent inhibitors of cyclin-dependent kinases (CDKs) and thymidine phosphorylase, highlighting their relevance in oncology and other disease areas.[3][4] Understanding the three-dimensional arrangement of atoms and molecules within a crystal lattice is paramount for rational drug design, as it dictates molecular interactions with biological targets and influences physicochemical properties such as solubility and stability.

While a publicly deposited crystal structure for 8-Methylpyrazolo[1,5-a]triazin-4(3H)-one is not available in crystallographic databases as of the time of this writing, this guide will provide a comprehensive framework for its structural elucidation. We will detail the definitive experimental methodology for determining its crystal structure, analyze the anticipated molecular geometry, and predict the key intermolecular interactions that govern its solid-state architecture based on established principles and data from closely related analogs.

The pyrazolo[1,5-a]triazine nucleus is a nitrogen-rich heterocyclic system that has garnered significant interest from medicinal chemists.[1] Its structural similarity to endogenous purines allows it to function as a mimetic, interacting with biological targets that recognize adenine, guanine, or xanthine. This has spurred the development of numerous derivatives with diverse biological activities. The synthesis of this scaffold is versatile, often involving the annelation of a triazine ring onto a pyrazole precursor.[2][4]

The addition of a methyl group at the 8-position, as in the title compound, is a strategic modification intended to probe the steric and electronic requirements of a target's binding pocket, potentially enhancing potency or selectivity. A precise understanding of the resulting molecular geometry and intermolecular interactions is therefore critical for advancing structure-activity relationship (SAR) studies.

Experimental Workflow for Crystal Structure Determination

Single-crystal X-ray diffraction is the unequivocal method for determining the precise three-dimensional structure of a molecule in the solid state. The workflow is a multi-stage process that demands precision at every step.

Step-by-Step Experimental Protocol
  • Crystal Growth (Crystallization):

    • Objective: To obtain single crystals of high quality, typically 0.1-0.3 mm in each dimension, with well-defined faces and no visible defects.

    • Methodology: Slow evaporation of a saturated solution is a common technique.

      • Dissolve the purified 8-Methylpyrazolo[1,5-a]triazin-4(3H)-one in a suitable solvent or solvent mixture (e.g., ethanol, methanol, acetonitrile, or mixtures with water) to the point of saturation at a slightly elevated temperature.

      • Filter the solution to remove any particulate matter.

      • Allow the solvent to evaporate slowly at a constant temperature in a vibration-free environment. The vessel should be loosely covered to control the rate of evaporation.

    • Causality: Slow cooling or solvent evaporation allows molecules to self-assemble into a highly ordered, repeating lattice structure, which is the definition of a single crystal. Rapid precipitation leads to amorphous or polycrystalline material unsuitable for diffraction.

  • Data Collection:

    • Objective: To measure the diffraction pattern produced when the crystal is exposed to a monochromatic X-ray beam.

    • Methodology:

      • A suitable crystal is selected and mounted on a goniometer head.

      • The mounted crystal is placed in a diffractometer and cooled under a stream of liquid nitrogen (typically ~100 K) to minimize thermal vibrations of the atoms.

      • The crystal is irradiated with X-rays, and as it is rotated, a series of diffraction images are collected on a detector.

  • Structure Solution and Refinement:

    • Objective: To process the diffraction data to generate an electron density map and build a molecular model that accurately fits this map.

    • Methodology:

      • The positions and intensities of the diffraction spots are used to determine the unit cell dimensions and the space group of the crystal.

      • Initial phases for the structure factors are determined using direct methods or Patterson methods.

      • An initial electron density map is calculated, from which a preliminary molecular model is built.

      • This model is refined using least-squares methods, adjusting atomic positions and thermal parameters to improve the agreement between the calculated and observed diffraction data.

Below is a diagram illustrating the experimental workflow.

G cluster_exp Experimental Workflow synthesis Compound Synthesis & Purification crystal_growth Crystal Growth synthesis->crystal_growth High Purity Sample data_collection X-ray Data Collection crystal_growth->data_collection Single Crystal structure_solution Structure Solution & Refinement data_collection->structure_solution Diffraction Data final_structure Final Crystal Structure (CIF File) structure_solution->final_structure Atomic Coordinates

Diagram of the single-crystal X-ray diffraction workflow.

Anticipated Crystal Structure of 8-Methylpyrazolo[1,5-a]triazin-4(3H)-one

In the absence of a determined structure, we can make expert predictions based on the fundamental principles of structural chemistry and data from analogous heterocyclic compounds.[5]

Molecular Geometry

The core of 8-Methylpyrazolo[1,5-a]triazin-4(3H)-one is a fused bicyclic system. It is anticipated that this heterocyclic core will be largely planar due to the presence of extensive π-conjugation across the pyrazole and triazine rings. The methyl group at position 8 and the keto group at position 4 are the primary substituents. The N-H group at position 3 is a critical feature, as it can act as a hydrogen bond donor.

Predicted connectivity of 8-Methylpyrazolo[1,5-a]triazin-4(3H)-one.
Intermolecular Interactions and Crystal Packing

The solid-state packing of this molecule will be dominated by noncovalent interactions.[6] The presence of a hydrogen bond donor (N3-H) and multiple acceptors (the keto oxygen at C4 and the various nitrogen atoms) strongly suggests that hydrogen bonding will be a primary determinant of the crystal packing.

Key Predicted Interactions:

  • Hydrogen Bonding: A robust N-H···O hydrogen bond is expected to form between the N3-H of one molecule and the C4=O of a neighboring molecule. This is a common and stabilizing interaction in related heterocyclic structures. This could lead to the formation of one-dimensional chains or dimeric motifs.

  • π-π Stacking: The planar pyrazolotriazine core is well-suited for π-π stacking interactions. Molecules are likely to arrange in offset stacks to maximize attractive interactions and minimize repulsion.

  • C-H···N/O Interactions: Weaker C-H···N and C-H···O hydrogen bonds involving the methyl group and aromatic C-H bonds can also contribute to the overall stability of the crystal lattice.[5]

These interactions collectively dictate the crystal's final architecture, influencing its density, melting point, and other macroscopic properties.

packing cluster_packing Predicted Intermolecular Interactions mol1 Molecule A mol2 Molecule B mol1->mol2 N-H···O Hydrogen Bond mol3 Molecule C mol4 Molecule D mol3->mol4 π-π Stacking

Dominant intermolecular forces expected in the crystal lattice.

The Role of Computational Chemistry

In the absence of experimental data, computational methods serve as a powerful predictive tool.[7] Density Functional Theory (DFT) calculations can be employed to:

  • Optimize Molecular Geometry: Predict bond lengths, bond angles, and torsional angles in the gas phase, providing an excellent approximation of the molecular structure.

  • Analyze Electronic Properties: Calculate the distribution of electron density and identify the locations of electrostatic potential maxima and minima, which correspond to sites for electrophilic and nucleophilic attack, respectively. This is crucial for understanding potential intermolecular interactions.[8]

  • Simulate Vibrational Spectra: Predict infrared and Raman spectra, which can be compared with experimental spectra for structural validation.

Conclusion

While the definitive crystal structure of 8-Methylpyrazolo[1,5-a]triazin-4(3H)-one awaits experimental determination, a robust set of predictions can be made based on the known structural chemistry of related heterocyclic systems. The molecule is expected to be largely planar, with its crystal packing dominated by strong N-H···O hydrogen bonds and π-π stacking interactions. The elucidation of its precise solid-state structure via single-crystal X-ray diffraction will be an invaluable step in the rational design of new therapeutic agents based on this privileged scaffold.

References

  • Novel Pyrazolo [1,5‐a]−1,3,5‐Triazine Derivatives as CDK7 Inhibitors: Synthesis and Biological Insights in Pancreatic Ductal Adenocarcinoma Models. National Institutes of Health. [Link]

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The Pyrazolo[1,5-a]triazine Scaffold: A Privileged Heterocycle in Modern Drug Discovery

Author: BenchChem Technical Support Team. Date: January 2026

An In-depth Technical Guide for Researchers, Scientists, and Drug Development Professionals

Introduction: The Rise of a Versatile Purine Isostere

The pyrazolo[1,5-a]triazine ring system, a nitrogen-rich heterocyclic scaffold, has garnered significant attention from medicinal chemists in both academic and industrial settings.[1] Its structural resemblance to endogenous purines, such as adenine and guanine, makes it an excellent bioisosteric substitute, allowing for the design of novel therapeutic agents that can interact with the biological targets of natural purines.[1][2] This strategic mimicry has led to the development of a plethora of pyrazolo[1,5-a]triazine derivatives with a broad spectrum of biological activities, positioning this scaffold as a "privileged" structure in contemporary drug discovery.[1][2]

The versatility of the pyrazolo[1,5-a]triazine core is underscored by its successful application in the development of inhibitors for various enzymes, particularly kinases, and modulators of central nervous system targets.[1][3] Its unique physicochemical properties and the amenability of its core structure to chemical modification have enabled the fine-tuning of potency, selectivity, and pharmacokinetic profiles of drug candidates. This guide will provide a comprehensive overview of the key biological activities of the pyrazolo[1,5-a]triazine scaffold, delving into its anticancer, central nervous system, and antiviral properties, supported by mechanistic insights, structure-activity relationships, and exemplary experimental protocols.

Anticancer Activity: A Multi-pronged Approach to Combatting Malignancy

The pyrazolo[1,5-a]triazine scaffold has emerged as a powerful tool in the development of novel anticancer agents, demonstrating efficacy through various mechanisms of action, including the inhibition of key cell cycle regulators, enzymes involved in tumor progression, and cytoskeletal components.

Cyclin-Dependent Kinase (CDK) Inhibition: Halting the Uncontrolled Cell Cycle

Unregulated activity of cyclin-dependent kinases (CDKs) is a hallmark of many human cancers, making them attractive targets for therapeutic intervention.[4] Pyrazolo[1,5-a]triazine derivatives have been extensively investigated as ATP-competitive inhibitors of CDKs, demonstrating potent and selective activity.[5][6][7]

One notable example is the development of pyrazolo[1,5-a]-1,3,5-triazine bioisosteres of (R)-roscovitine, a well-known CDK inhibitor.[6] These bioisosteres have shown significantly higher potency in inhibiting various CDKs and inducing cell death in a wide range of human tumor cell lines.[6] The pyrazolo[1,5-a]-1,3,5-triazine scaffold perfectly mimics the biophysicochemical properties of the purine ring in roscovitine while offering greater in vivo stability.[6]

More recently, novel indolyl and 7-aza-indolyl pyrazolo[1,5-a]-1,3,5-triazine derivatives have been synthesized and identified as potent inhibitors of CDK7, a promising target in pancreatic ductal adenocarcinoma (PDAC).[5] Several of these derivatives exhibited remarkable cytotoxicity against PDAC cell lines with IC50 values in the sub-micromolar range.[5] These compounds were shown to induce apoptosis, upregulate apoptotic gene expression, and disrupt the cell cycle.[5]

A series of novel pyrazolo[1,5-a][5][8][9]triazine derivatives were also designed and evaluated for their CDK2 inhibitory and anticancer activity.[4] The most potent compounds demonstrated significant CDK2 inhibition and antiproliferative activity against a panel of 60 NCI cell lines.[4]

Table 1: Anticancer Activity of Representative Pyrazolo[1,5-a]triazine-Based CDK Inhibitors

CompoundTargetCell LineIC50 (µM)Reference
1b CDK7SUIT 2.28 (PDAC)0.2 - 1.6[5]
1c CDK7SUIT 2.28 (PDAC)0.2 - 1.6[5]
1d CDK7SUIT 2.28 (PDAC)0.2 - 1.6[5]
1e CDK7SUIT 2.28 (PDAC)0.2 - 1.6[5]
1g CDK7SUIT 2.28 (PDAC)0.2 - 1.6[5]
1h CDK7SUIT 2.28 (PDAC)0.2 - 1.6[5]
1j CDK7SUIT 2.28 (PDAC)0.2 - 1.6[5]
9f CDK2NCI-60 Panel1.85[4]
10c CDK2NCI-60 Panel2.09[4]

Mechanism of Action: CDK Inhibition Signaling Pathway

CDK_Inhibition cluster_cell_cycle Cell Cycle Progression cluster_cdk_cyclin CDK/Cyclin Complex cluster_inhibition Inhibition by Pyrazolo[1,5-a]triazine G1 Phase G1 Phase S Phase S Phase G1 Phase->S Phase G2 Phase G2 Phase S Phase->G2 Phase M Phase M Phase G2 Phase->M Phase M Phase->G1 Phase CDK CDK CDK_Cyclin Active CDK/Cyclin Complex CDK->CDK_Cyclin Cyclin Cyclin Cyclin->CDK_Cyclin Cell Cycle Progression Cell Cycle Progression CDK_Cyclin->Cell Cycle Progression Phosphorylation of Substrate Proteins Pyrazolo_triazine Pyrazolo[1,5-a]triazine Derivative Pyrazolo_triazine->CDK_Cyclin Inhibition

Caption: Pyrazolo[1,5-a]triazine derivatives inhibit the active CDK/Cyclin complex, thereby halting cell cycle progression.

Thymidine Phosphorylase Inhibition: Cutting off the Nucleotide Supply

Thymidine phosphorylase (TP) is an enzyme that plays a crucial role in tumor growth and metastasis by regulating the levels of thymidine.[8] Consequently, inhibitors of TP are considered attractive targets for cancer therapy. A study focused on pyrazolo[1,5-a][5][8][9]triazin-2,4-diones and pyrazolo[1,5-a][5][8][9]triazin-2-thioxo-4-ones as potential TP inhibitors.[8]

Among the synthesized compounds, the 1,3-dihydro-pyrazolo[1,5-a][5][8][9]triazin-2-thioxo-4-one scaffold exhibited significant inhibitory activity against TP.[8] The most potent compound, bearing a para-substituted pentafluorosulfur group, displayed an IC50 value of 0.04 µM, which was approximately 800 times more potent than the reference inhibitor 7-deazaxanthine.[8] Structure-activity relationship studies suggested that substituents with electron-withdrawing and π-accepting properties at the 4-position of the phenyl ring attached to the pyrazolo[1,5-a][5][8][9]triazin-2-thioxo-4-one core are favorable for potent TP inhibitory action.[8]

Tubulin Polymerization Inhibition: Disrupting the Cellular Scaffolding

Microtubules, dynamic polymers of tubulin, are essential for various cellular processes, including cell division, making them a validated target for anticancer drugs. Pyrazolo[1,5-a]-1,3,5-triazine derivatives of myoseverin were synthesized and evaluated for their cytotoxic activity and ability to inhibit tubulin polymerization.[10]

Two of the synthesized compounds proved to be potent tubulin inhibitors and demonstrated specific antiproliferative activity in colorectal cancer cell lines at micromolar concentrations.[10] These findings highlight the potential of the pyrazolo[1,5-a]triazine scaffold in the development of novel microtubule-targeting agents.

Experimental Protocol: Synthesis of 2-(Dichloromethyl)pyrazolo[1,5-a][5][8][9]triazines

This protocol describes a general method for the synthesis of 2-(dichloromethyl)pyrazolo[1,5-a][5][8][9]triazines, which have shown anticancer activity.[11]

Step 1: Synthesis of N-(2,2-dichloro-1-cyanoethenyl)carboxamides

  • To a solution of the appropriate carboxamide (10 mmol) in dry chloroform (20 mL), add phosphorus pentachloride (10 mmol).

  • Reflux the mixture for 2-3 hours until the evolution of hydrogen chloride ceases.

  • Cool the reaction mixture to room temperature and slowly add a solution of 3-amino-3-chloroacrylonitrile (10 mmol) in dry chloroform (10 mL).

  • Stir the mixture at room temperature for 12 hours.

  • Filter the resulting precipitate, wash with chloroform, and dry to yield the N-(2,2-dichloro-1-cyanoethenyl)carboxamide.

Step 2: Heterocyclization to form 2-(Dichloromethyl)pyrazolo[1,5-a][5][8][9]triazines

  • A mixture of the N-(2,2-dichloro-1-cyanoethenyl)carboxamide (1 mmol) and the appropriate 1H-pyrazol-5-amine (1 mmol) in glacial acetic acid (5 mL) is refluxed for 4-6 hours.

  • After cooling, the precipitate is filtered, washed with ethanol, and recrystallized from a suitable solvent (e.g., ethanol or DMF) to afford the pure 2-(dichloromethyl)pyrazolo[1,5-a][5][8][9]triazine derivative.

Central Nervous System (CNS) Activity: Modulating Neuropsychiatric Disorders

The pyrazolo[1,5-a]triazine scaffold has also demonstrated significant potential in the development of therapeutic agents for central nervous system disorders, particularly as antagonists of the corticotropin-releasing factor receptor-1 (CRF1).

Corticotropin-Releasing Factor Receptor-1 (CRF1) Antagonism: A Novel Approach to Anxiolytics and Antidepressants

The CRF1 receptor plays a key role in the body's stress response, and its antagonists are being investigated as potential treatments for anxiety and depression.[9][12] A series of 8-(substituted pyridyl)pyrazolo[1,5-a]-1,3,5-triazines were synthesized and evaluated as CRF1 receptor antagonists.[9][12]

This research led to the discovery of a potent and selective CRF1 antagonist with an hCRF1 IC50 of 6.1 nM.[9][12] This compound exhibited a favorable pharmacokinetic profile in dogs and was orally effective in rat models of anxiety.[9][12] The introduction of a 2-methyl-6-methoxypyrid-3-yl group at the 8-position of the pyrazolotriazine core was found to significantly improve aqueous solubility, a crucial property for drug development.[9]

Structure-Activity Relationship (SAR) of Pyrazolo[1,5-a]triazine CRF1 Antagonists

SAR_CRF1 cluster_substituents Substituent Effects on Activity Core Pyrazolo[1,5-a]triazine Core 8-position 4-position 2-position R8_sub 8-position (R8): Substituted Pyridyl Group (e.g., 2-methyl-6-methoxypyrid-3-yl) Core:R8->R8_sub Improves Potency and Solubility R4_sub 4-position (R4): Alkyl or Aryl Groups Core:R4->R4_sub Modulates Lipophilicity R2_sub 2-position (R2): Small Alkyl Groups Core:R2->R2_sub Fine-tunes Selectivity

Caption: SAR of pyrazolo[1,5-a]triazine CRF1 antagonists showing the impact of substituents at different positions.

Antiviral Activity: Exploring a New Frontier

The potential of the pyrazolo[1,5-a]triazine scaffold as a source of antiviral agents has also been explored. A study identified a pyrazolo[1,5-c]1,3,5-triazin-4-one derivative as a novel anti-varicella-zoster virus (VZV) compound.[2] This compound was effective against both acyclovir-sensitive and -resistant strains of VZV, with a 50% effective concentration of 0.75 µM and a selectivity index of over 200.[2]

Furthermore, macrocyclic pyrazolo[1,5-a]pyrimidine derivatives have been developed as inhibitors of Numb-associated kinases (NAK), which are host proteins hijacked by viruses for entry and replication.[13] These compounds have shown antiviral activity against various RNA viruses, including SARS-CoV-2.[13]

However, a broad-spectrum antiviral screening of a series of pyrazolo[4,3-e][1][5][10]triazine derivatives against a panel of RNA and DNA viruses did not reveal any significant antiviral effects.[14] This suggests that the antiviral activity of this scaffold is likely dependent on the specific substitution pattern and the isomeric form of the pyrazolotriazine core.

Experimental Workflow: Antiviral Screening

Antiviral_Screening Start Synthesized Pyrazolo[1,5-a]triazine Derivatives Cytotoxicity Determine Minimum Cytotoxic Concentration (MCC) Start->Cytotoxicity Antiviral_Assay Cell-based Antiviral Assays (e.g., Plaque Reduction Assay) Start->Antiviral_Assay Data_Analysis Calculate 50% Effective Concentration (EC50) and Selectivity Index (SI = MCC/EC50) Cytotoxicity->Data_Analysis Antiviral_Assay->Data_Analysis Hit_Identification Identify Active Compounds (SI > threshold) Data_Analysis->Hit_Identification

Sources

8-Methylpyrazolo[1,5-a]triazin-4(3H)-one: A Technical Guide to a Promising Purine Bioisostere

Author: BenchChem Technical Support Team. Date: January 2026

Introduction: The Strategic Imperative of Purine Bioisosterism in Modern Drug Discovery

In the landscape of medicinal chemistry, the purine scaffold is a cornerstone, forming the structural basis for a vast array of biologically critical molecules, including nucleic acids and signaling molecules like ATP and GTP. This ubiquity, however, presents a formidable challenge in drug development: achieving target selectivity and circumventing metabolic liabilities associated with naturally recognized purine structures. The concept of bioisosterism—the substitution of atoms or groups with other chemical entities that retain similar physicochemical properties and biological activity—offers a rational and powerful strategy to address these challenges.[1][2][3][4]

The pyrazolo[1,5-a][5][6][7]triazine system has emerged as a particularly successful purine bioisostere.[5][7][8][9][10] Its structural and electronic resemblance to the natural purine core allows it to interact with many of the same biological targets, while its altered chemical nature can confer advantageous properties, such as improved metabolic stability and novel intellectual property.[7][11] This guide focuses on a specific, promising derivative: 8-methylpyrazolo[1,5-a]triazin-4(3H)-one . We will delve into its synthesis, physicochemical properties, and biological evaluation, providing the in-depth, practical insights necessary for researchers and drug development professionals to leverage this scaffold in their own discovery programs.

The Pyrazolo[1,5-a]triazine Scaffold: A Superior Mimic of the Purine Core

The pyrazolo[1,5-a]triazine scaffold is a fused heterocyclic system that effectively mimics the bicyclic structure of purines. The arrangement of nitrogen atoms in the pyrazolo[1,5-a]triazine ring system closely emulates the hydrogen bonding capabilities and overall electronic distribution of the purine core, which is crucial for its recognition by biological targets.[7][11]

Caption: Bioisosteric relationship between the purine and pyrazolo[1,5-a]triazine cores.

Synthesis of 8-Methylpyrazolo[1,5-a]triazin-4(3H)-one: A Practical, Step-by-Step Protocol

The synthesis of 8-substituted pyrazolo[1,5-a]triazines can be achieved through various routes, with the annelation of a 1,3,5-triazine ring onto a pyrazole scaffold being a common and versatile approach.[5][6] A highly efficient method for the synthesis of 8-methyl-2-(methylsulfanyl)pyrazolo[1,5-a]triazin-4(3H)-one involves a microwave-assisted, one-pot sequential reaction starting from 3-methyl-5-aminopyrazole.[12] This approach offers significant advantages in terms of reaction time, yield, and reduced waste compared to traditional heating methods.

Experimental Protocol: Microwave-Assisted Synthesis

This protocol is adapted from a published procedure for the synthesis of 8-methyl-2-(methylsulfanyl)pyrazolo[1,5-a]triazin-4(3H)-one.[12]

Materials:

  • 3-Methyl-5-aminopyrazole

  • Ethoxycarbonyl isothiocyanate

  • Dry Tetrahydrofuran (THF)

  • 2N Sodium Hydroxide (NaOH)

  • Methyl Iodide (MeI)

  • Microwave reactor vials

  • Standard laboratory glassware and purification apparatus (filtration, rotary evaporator)

Step-by-Step Procedure:

  • Thioureido Intermediate Formation:

    • In a microwave vial, dissolve 3-methyl-5-aminopyrazole (1.0 equiv.) in dry THF.

    • Cool the solution to 0 °C using an ice bath.

    • Add ethoxycarbonyl isothiocyanate (1.0 equiv.) dropwise to the cooled solution.

    • After the addition is complete, stir the mixture for 2 minutes at room temperature.

  • Cyclization to the Thione:

    • Seal the microwave vial and place it in the microwave reactor.

    • Heat the mixture at 100 °C for 5 minutes.

    • After cooling, add 2N NaOH (2.0 equiv.) to the reaction mixture.

    • Reseal the vial and irradiate at 80 °C for 3 minutes.

  • S-Methylation:

    • After cooling to room temperature, add methyl iodide (1.0 equiv.) dropwise.

    • Stir the mixture at room temperature for 15 minutes.

  • Work-up and Purification:

    • Partially concentrate the reaction mixture under reduced pressure to remove most of the THF.

    • Acidify the remaining aqueous solution to a pH < 5 with 2N HCl.

    • Pour the acidified solution into cold water to precipitate the product.

    • Collect the precipitate by filtration and wash with water until the filtrate is neutral.

    • Dry the solid under vacuum to yield 8-methyl-2-(methylsulfanyl)pyrazolo[1,5-a]triazin-4(3H)-one.

Causality Behind Experimental Choices:

  • Microwave Irradiation: The use of microwave heating dramatically accelerates the reaction rate, reducing the reaction time from hours to minutes. This is due to the efficient and uniform heating of the polar reaction mixture.[12]

  • One-Pot Procedure: Combining the three steps into a single pot without isolating the intermediates simplifies the workflow, minimizes product loss during transfers, and reduces solvent waste.[12]

  • Basic Cyclization: The use of NaOH is crucial for the cyclization step, promoting the intramolecular condensation to form the triazine ring.

  • S-Methylation: The introduction of the methylsulfanyl group can be important for modulating the compound's solubility and its interaction with biological targets.

Synthesis_Workflow Start 3-Methyl-5-aminopyrazole Step1 Ethoxycarbonyl isothiocyanate, THF, 0°C to RT Start->Step1 Intermediate1 Thioureido Intermediate Step1->Intermediate1 Step2 1. Microwave, 100°C, 5 min 2. 2N NaOH, Microwave, 80°C, 3 min Intermediate1->Step2 Intermediate2 Thione Intermediate Step2->Intermediate2 Step3 Methyl Iodide, RT, 15 min Intermediate2->Step3 Product 8-Methyl-2-(methylsulfanyl)pyrazolo [1,5-a]triazin-4(3H)-one Step3->Product

Caption: Microwave-assisted synthesis workflow for 8-methyl-2-(methylsulfanyl)pyrazolo[1,5-a]triazin-4(3H)-one.

Biological Activity and Applications: Targeting Key Enzymes in Disease

The 8-methylpyrazolo[1,5-a]triazin-4(3H)-one scaffold and its derivatives have shown significant potential as inhibitors of several key enzymes implicated in diseases such as cancer.[13][14][15][16]

Inhibition of Cyclin-Dependent Kinases (CDKs)

The pyrazolo[1,5-a]-1,3,5-triazine scaffold has been successfully employed as a bioisostere of the purine core in the development of potent CDK inhibitors.[7][17] For example, a pyrazolo[1,5-a]-1,3,5-triazine analog of the well-known CDK inhibitor (R)-roscovitine, showed significantly higher potency in inhibiting various CDKs and inducing cell death in a variety of human tumor cell lines.[7] More recently, novel pyrazolo[1,5-a]-1,3,5-triazine derivatives have been identified as effective CDK7 inhibitors in pancreatic ductal adenocarcinoma models.[18]

Inhibition of Thymidine Phosphorylase (TP)

Thymidine phosphorylase is an enzyme that plays a crucial role in tumor growth and metastasis, making it an attractive target for cancer therapy.[6] Several pyrazolo[1,5-a][5][6][7]triazin-2-thioxo-4-ones have been synthesized and shown to exhibit potent inhibitory activity against TP.[6]

Other Potential Applications

The versatility of the pyrazolo[1,5-a]triazine scaffold has led to its exploration in other therapeutic areas, including as antiviral agents and for its potential neuroprotective effects.[8][19] Additionally, derivatives have been investigated for their antiproliferative activity through the inhibition of tubulin polymerization.[14]

Table 1: Summary of Biological Activities of Selected Pyrazolo[1,5-a]triazine Derivatives

Compound/ScaffoldTargetBiological ActivityReference
Pyrazolo[1,5-a]-1,3,5-triazine roscovitine bioisostereCDKsSubmicromolar inhibition of CDK1, CDK2, CDK5, CDK7, CDK9[7]
8-Aryl-pyrazolo[1,5-a][5][6][7]triazin-2-thioxo-4-onesThymidine PhosphorylaseIC50 values in the low micromolar to nanomolar range[6]
Pyrazolo[1,5-a]-1,3,5-triazine myoseverin derivativesTubulinInhibition of tubulin polymerization, antiproliferative activity[14]
Indolyl pyrazolo[1,5-a]-1,3,5-triazine derivativesCDK7IC50 values in the sub-micromolar range against pancreatic cancer cell lines[18]

Experimental Protocol: In Vitro CDK Inhibition Assay

This protocol provides a general framework for assessing the inhibitory activity of 8-methylpyrazolo[1,5-a]triazin-4(3H)-one derivatives against a specific cyclin-dependent kinase.

Materials:

  • Recombinant active CDK/cyclin complex (e.g., CDK2/Cyclin A)

  • Substrate peptide (e.g., Histone H1)

  • [γ-³²P]ATP

  • Kinase reaction buffer

  • Test compound (8-methylpyrazolo[1,5-a]triazin-4(3H)-one derivative) dissolved in DMSO

  • Positive control inhibitor (e.g., roscovitine)

  • Phosphocellulose paper

  • Scintillation counter and fluid

Step-by-Step Procedure:

  • Reaction Setup:

    • Prepare a series of dilutions of the test compound in kinase reaction buffer.

    • In a microcentrifuge tube, combine the kinase reaction buffer, the substrate peptide, and the test compound at various concentrations.

    • Include a "no inhibitor" control (with DMSO vehicle) and a positive control.

  • Initiation of Kinase Reaction:

    • Add the recombinant CDK/cyclin complex to each tube to initiate the reaction.

    • Incubate the reactions at 30 °C for a predetermined time (e.g., 30 minutes).

  • Addition of Radiolabeled ATP:

    • Add [γ-³²P]ATP to each reaction tube to start the phosphorylation of the substrate.

    • Continue the incubation at 30 °C for a specific duration (e.g., 10 minutes).

  • Stopping the Reaction and Spotting:

    • Stop the reaction by adding a solution like phosphoric acid.

    • Spot a portion of each reaction mixture onto a sheet of phosphocellulose paper.

  • Washing and Scintillation Counting:

    • Wash the phosphocellulose paper multiple times with phosphoric acid to remove unincorporated [γ-³²P]ATP.

    • Place the washed paper into a scintillation vial with scintillation fluid.

    • Measure the amount of incorporated radioactivity using a scintillation counter.

  • Data Analysis:

    • Calculate the percentage of inhibition for each concentration of the test compound relative to the "no inhibitor" control.

    • Plot the percentage of inhibition against the logarithm of the compound concentration and fit the data to a dose-response curve to determine the IC50 value.

Self-Validating System:

The inclusion of both positive and negative controls is essential for validating the assay. The positive control ensures that the assay can detect inhibition, while the negative control provides the baseline for 100% enzyme activity. The signal-to-background ratio should be sufficiently high to provide robust and reproducible results.

CDK_Assay cluster_0 Reaction Preparation cluster_1 Kinase Reaction cluster_2 Detection and Analysis Prep Prepare dilutions of 8-methylpyrazolo[1,5-a]triazin-4(3H)-one Mix Combine buffer, substrate, and test compound Prep->Mix Add_Kinase Add CDK/cyclin complex Mix->Add_Kinase Incubate1 Incubate at 30°C Add_Kinase->Incubate1 Add_ATP Add [γ-³²P]ATP Incubate1->Add_ATP Incubate2 Incubate at 30°C Add_ATP->Incubate2 Stop Stop reaction Incubate2->Stop Spot Spot on phosphocellulose paper Stop->Spot Wash Wash paper Spot->Wash Count Scintillation counting Wash->Count Analyze Calculate IC50 Count->Analyze

Caption: Workflow for an in vitro CDK inhibition assay.

Conclusion and Future Directions

8-Methylpyrazolo[1,5-a]triazin-4(3H)-one and its related analogs represent a highly promising class of purine bioisosteres with demonstrated potential in oncology and other therapeutic areas. The synthetic accessibility of this scaffold, coupled with its favorable biological properties, makes it an attractive starting point for further drug discovery efforts. Future research should focus on exploring the structure-activity relationships of this scaffold in greater detail, optimizing its pharmacokinetic properties, and evaluating its efficacy in in vivo models of disease. The technical guidance provided herein serves as a robust foundation for researchers to embark on these exciting and potentially impactful investigations.

References

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An In-depth Technical Guide to Uncovering the Therapeutic Targets of 8-Methylpyrazolo[1,5-a]triazin-4(3H)-one

Author: BenchChem Technical Support Team. Date: January 2026

Distribution: For Researchers, Scientists, and Drug Development Professionals

Abstract

The pyrazolo[1,5-a]triazine scaffold is a privileged heterocyclic system in medicinal chemistry, recognized as a purine bioisostere that has yielded potent inhibitors of various therapeutic targets, particularly in oncology.[1][2] While significant research has focused on derivatives of the pyrazolo[1,5-a][3][4][5]triazine and pyrazolo[4,3-e][1][3][6]triazine cores, the specific biological activities and molecular targets of 8-Methylpyrazolo[1,5-a]triazin-4(3H)-one remain largely unexplored. This technical guide provides a comprehensive, experience-driven framework for the systematic identification and validation of its potential therapeutic targets. We will delve into the rationale behind experimental choices, present detailed protocols for key assays, and offer insights into data interpretation, thereby equipping researchers with the necessary tools to unlock the therapeutic potential of this novel compound.

Introduction: The Pyrazolo[1,5-a]triazine Scaffold as a Foundation for Target Discovery

The pyrazolo[1,5-a]triazine core's structural resemblance to endogenous purines allows it to interact with a wide array of biological targets that recognize adenine, guanine, or xanthine.[1][2] This mimicry has been successfully exploited to develop inhibitors for enzymes at the heart of cellular signaling and proliferation. Notably, derivatives of the closely related pyrazolo[1,5-a][3][4][5]triazine scaffold have demonstrated potent inhibitory activity against Cyclin-Dependent Kinase 7 (CDK7), a key regulator of the cell cycle and transcription, making it a promising target in cancers like Pancreatic Ductal Adenocarcinoma (PDAC).[3][7] Other analogs have shown efficacy in inhibiting thymidine phosphorylase, an enzyme implicated in tumor growth and metastasis.[6] Furthermore, computational studies on pyrazolo[1,5-a][3][4][5]triazine derivatives have suggested potential interactions with other cyclin-dependent kinases (CDKs).[5][8]

Given this precedent, a logical starting point for investigating 8-Methylpyrazolo[1,5-a]triazin-4(3H)-one is to hypothesize its potential interaction with kinases and other ATP-binding proteins. This guide will outline a multi-pronged approach, commencing with broad, unbiased screening methods and progressively narrowing down to specific target validation and mechanistic studies.

A Strategic Workflow for Target Identification and Validation

A robust target identification strategy should be hypothesis-driven yet open to discovering novel interactions. The following workflow is designed to maximize the chances of success by integrating both computational and experimental methodologies.

G cluster_0 Phase 1: Initial Screening & Hypothesis Generation cluster_1 Phase 2: Unbiased Target Identification cluster_2 Phase 3: Target Validation & Mechanistic Studies A In Silico Target Prediction (Reverse Docking, Pharmacophore Screening) C Affinity-Based Methods (Chemical Proteomics) A->C Hypothesized Targets B Phenotypic Screening (e.g., NCI-60 Cancer Cell Line Panel) D Activity-Based Methods (e.g., Kinase Profiling) B->D Observed Phenotype E Biochemical Assays (Enzyme Inhibition, Binding Affinity) C->E Putative Targets D->E Hit Targets F Cellular Target Engagement Assays (e.g., CETSA) E->F Validated Target G Downstream Pathway Analysis (Western Blot, RNA-Seq) F->G Confirmed Cellular Target

Caption: A strategic workflow for target identification and validation.

Phase 1: Initial Screening and Hypothesis Generation

In Silico Target Prediction

Before embarking on extensive and costly wet-lab experiments, computational methods can provide valuable initial hypotheses.

  • Reverse Docking: This approach involves docking 8-Methylpyrazolo[1,5-a]triazin-4(3H)-one against a large library of protein structures, particularly those with known ATP-binding sites like kinases. A high docking score suggests a potential interaction that warrants further investigation.

  • Pharmacophore Screening: Based on the structures of known inhibitors of targets like CDK7 and thymidine phosphorylase, a pharmacophore model can be generated. This model can then be used to screen for structural similarities in 8-Methylpyrazolo[1,5-a]triazin-4(3H)-one.

Phenotypic Screening

A broad phenotypic screen can reveal the compound's effects on cell viability and proliferation across a diverse panel of cancer cell lines. The National Cancer Institute's NCI-60 panel is an excellent resource for this purpose. A pattern of selective cytotoxicity can provide clues about the underlying mechanism of action and potential molecular targets. For instance, if the compound shows high activity against leukemia, colon, and renal cancer cell lines, as has been observed for some pyrazolo[1,5-a][3][4][5]triazine derivatives, this suggests a potential shared vulnerability in these cancer types.[5][8]

Phase 2: Unbiased Target Identification

The results from the initial screening phase can guide more focused, unbiased approaches to directly identify the protein targets of 8-Methylpyrazolo[1,5-a]triazin-4(3H)-one.

Affinity-Based Methods: Chemical Proteomics

This powerful technique involves immobilizing the compound of interest on a solid support (e.g., beads) to "fish" for its binding partners in a cell lysate.

  • Synthesis of an Affinity Probe: Synthesize a derivative of 8-Methylpyrazolo[1,5-a]triazin-4(3H)-one with a linker arm suitable for conjugation to a solid support (e.g., NHS-activated sepharose beads). A control probe with a structurally similar but inactive analog is crucial.

  • Preparation of Cell Lysate: Culture a relevant cell line (e.g., a sensitive line identified in the phenotypic screen) and prepare a native protein lysate.

  • Affinity Pull-down: Incubate the cell lysate with the compound-conjugated beads and the control beads.

  • Washing and Elution: Wash the beads extensively to remove non-specific binders. Elute the specifically bound proteins.

  • Protein Identification by Mass Spectrometry: Identify the eluted proteins using liquid chromatography-tandem mass spectrometry (LC-MS/MS).

  • Data Analysis: Compare the proteins identified from the compound-conjugated beads with those from the control beads. Proteins that are significantly enriched in the compound sample are considered putative targets.

Activity-Based Methods: Kinase Profiling

Given the known kinase inhibitory activity of the pyrazolo[1,5-a]triazine scaffold, a broad kinase panel screen is a highly recommended approach.[3][9]

  • Compound Submission: Submit 8-Methylpyrazolo[1,5-a]triazin-4(3H)-one to a commercial service provider offering a large panel of recombinant kinases (e.g., >400 kinases).

  • Assay Principle: The assay typically measures the ability of the compound to inhibit the phosphorylation of a substrate by each kinase, often using a radiometric or fluorescence-based readout.

  • Data Analysis: The results are usually presented as the percentage of inhibition at a given compound concentration (e.g., 1 µM). "Hits" are defined as kinases that are inhibited above a certain threshold (e.g., >50% inhibition).

Table 1: Representative Data from a Kinase Panel Screen

Kinase% Inhibition at 1 µM
CDK285%
CDK778%
BTK65%
GSK3β25%
ABL115%

Phase 3: Target Validation and Mechanistic Studies

Once a list of putative targets has been generated, it is essential to validate these interactions and elucidate the downstream functional consequences.

Biochemical Assays
  • Enzyme Inhibition Assays: For each "hit" kinase, determine the IC50 value (the concentration of the compound that inhibits 50% of the enzyme's activity). This provides a quantitative measure of the compound's potency.

  • Binding Affinity Assays: Techniques such as Isothermal Titration Calorimetry (ITC) or Surface Plasmon Resonance (SPR) can be used to directly measure the binding affinity (Kd) of the compound to the purified target protein.

Cellular Target Engagement Assays

Confirming that the compound interacts with its target in a cellular context is a critical validation step. The Cellular Thermal Shift Assay (CETSA) is a powerful method for this purpose.

  • Cell Treatment: Treat intact cells with 8-Methylpyrazolo[1,5-a]triazin-4(3H)-one or a vehicle control.

  • Heating: Heat the treated cells at a range of temperatures.

  • Lysis and Centrifugation: Lyse the cells and separate the soluble and aggregated protein fractions by centrifugation.

  • Protein Detection: Detect the amount of the target protein remaining in the soluble fraction at each temperature using Western blotting.

  • Data Analysis: The binding of the compound to its target protein will stabilize it against thermal denaturation, resulting in a shift in its melting curve to a higher temperature.

G cluster_0 CETSA Workflow A Treat cells with compound or vehicle B Heat cells at various temperatures A->B C Lyse cells and separate soluble fraction B->C D Detect target protein by Western blot C->D

Caption: A simplified workflow for the Cellular Thermal Shift Assay (CETSA).

Downstream Pathway Analysis

Once a target is validated, investigating the downstream signaling pathways affected by its inhibition will provide crucial insights into the compound's mechanism of action.

  • Western Blotting: Analyze the phosphorylation status of key downstream substrates of the target kinase. For example, if CDK7 is the target, one would expect to see a decrease in the phosphorylation of the C-terminal domain of RNA polymerase II.[3]

  • RNA-Sequencing: A global analysis of gene expression changes upon treatment with the compound can reveal the broader cellular processes that are affected.

  • Cell Cycle Analysis: If a CDK is inhibited, flow cytometry can be used to assess the compound's effect on cell cycle progression.[3]

Potential Therapeutic Applications

Based on the known activities of related compounds, 8-Methylpyrazolo[1,5-a]triazin-4(3H)-one could have potential applications in several therapeutic areas:

  • Oncology: The potent anti-proliferative and pro-apoptotic effects of many pyrazolotriazine derivatives make cancer a primary indication.[3][6][10] Targets like CDKs and BTK are well-validated in various malignancies.[3][10]

  • Inflammatory Diseases: Some kinase inhibitors have shown efficacy in treating inflammatory conditions.

  • Infectious Diseases: The pyrazolo[1,5-a]triazine scaffold has also been explored for its antimicrobial and antiviral properties.[4][11]

Conclusion

The systematic approach outlined in this guide provides a clear and logical path for the identification and validation of the therapeutic targets of 8-Methylpyrazolo[1,5-a]triazin-4(3H)-one. By integrating computational, biochemical, and cellular methodologies, researchers can efficiently navigate the complexities of target discovery and build a strong foundation for future drug development efforts. The rich history of the pyrazolo[1,5-a]triazine scaffold suggests that this particular derivative holds significant promise as a starting point for novel therapeutics.

References

  • Novel Pyrazolo [1,5‐a]−1,3,5‐Triazine Derivatives as CDK7 Inhibitors: Synthesis and Biological Insights in Pancreatic Ductal Adenocarcinoma Models. (n.d.). National Institutes of Health.
  • Synthesis of pyrazolo[1,5-a][3][4][5]triazine derivatives as inhibitors of thymidine phosphorylase. (2013, May 22). PubMed. Retrieved January 20, 2026, from

  • 8-Methylpyrazolo[1,5-d][1][3][6]triazinone. (n.d.). Smolecule. Retrieved January 20, 2026, from

  • Pyrazolo[1,5-a][3][4][5]triazine based scaffold as purine analogues with diverse biological activity | Request PDF. (n.d.). ResearchGate. Retrieved January 20, 2026, from

  • New 4-Benzenesulfonamide Derivatives of Pyrazolo[1,5-a][3][4][5]triazine as Purine Bioisosteres: Development, Synthesis, and Anticancer Perspective. (n.d.). Bentham Science Publishers. Retrieved January 20, 2026, from

  • (PDF) New 4-Benzenesulfonamide Derivatives of Pyrazolo[1,5-a][3][4][5]triazine as Purine Bioisosteres: Development, Synthesis, and Anticancer Perspective. (n.d.). ResearchGate. Retrieved January 20, 2026, from

  • Advances in pyrazolo[1,5-a]pyrimidines: synthesis and their role as protein kinase inhibitors in cancer treatment. (2023, August 25). PubMed Central.
  • Preparation of Novel Pyrazolo[4,3-e]tetrazolo[1,5-b][1][3][6]triazine Sulfonamides and Their Experimental and Computational Biological Studies. (2022, September 26). MDPI. Retrieved January 20, 2026, from

  • 1,2,4-Triazolo[1,5-a]pyrimidines in Drug Design. (2015, April 14). PubMed Central.
  • Biological Activity Evaluation of Pyrazolo[4,3-e][1][3][6]Triazine Sulfonamides. (2019, March 14). Scholars Middle East Publishers. Retrieved January 20, 2026, from

  • Mechanism for formation of pyrazolo [5, 1-c][1][3][6] triazines 4 and 5. (n.d.). ResearchGate. Retrieved January 20, 2026, from

  • Pyrazolo[1,5-a][3][4][5]triazines (5-Aza-9-deazapurines): Synthesis and Biological Activity. (n.d.). MDPI. Retrieved January 20, 2026, from

  • Novel Pyrazolo [1,5‐a]−1,3,5‐Triazine Derivatives as CDK7 Inhibitors: Synthesis and Biological Insights in Pancreatic Ductal Adenocarcinoma Models. (n.d.). ResearchGate.

Sources

Methodological & Application

Application Note: A Comprehensive Guide to the Synthesis of Pyrazolo[1,5-a]triazin-4(3H)-ones

Author: BenchChem Technical Support Team. Date: January 2026

Introduction

The pyrazolo[1,5-a][1][2][3]triazine scaffold is a nitrogen-rich heterocyclic system of significant interest to the medicinal chemistry community.[4][5][6] Structurally, it acts as a bioisosteric substitute for naturally occurring purines like adenine and guanine, allowing molecules based on this core to interact with biological targets that recognize purines.[4] This has led to the development of pyrazolo[1,5-a]triazine derivatives as potent therapeutic agents, including inhibitors of enzymes like thymidine phosphorylase and various kinases, which are crucial targets in oncology and other disease areas.[3][7]

This document provides a detailed, field-proven guide for the synthesis of 8-methyl-substituted pyrazolo[1,5-a]triazin-4(3H)-one derivatives starting from 3-methyl-5-aminopyrazole. We will focus on a robust, microwave-assisted, one-pot protocol that is efficient and scalable. While this guide details the synthesis of a 2-(methylsulfanyl) derivative, a common and highly useful intermediate, the principles and initial steps are directly applicable to the synthesis of the parent 8-Methylpyrazolo[1,5-a]triazin-4(3H)-one. The causality behind each step is explained to empower researchers to adapt and troubleshoot the methodology effectively.

Reaction Principle and Strategy

The annulation of a 1,3,5-triazine ring onto a pyrazole core is the most prevalent and versatile strategy for constructing the pyrazolo[1,5-a][1][2][3]triazine system.[8] The protocol described herein employs a sequential one-pot approach, which avoids the tedious work-up and purification of intermediate compounds, thereby improving overall efficiency and aligning with sustainable synthesis practices.[5]

The synthesis proceeds through three key transformations within a single reaction vessel:

  • Thiourea Formation: The exocyclic amino group of 3-methyl-5-aminopyrazole performs a nucleophilic attack on ethoxycarbonyl isothiocyanate to form an N-carbetoxythiourea intermediate.

  • Intramolecular Cyclization: Under basic conditions, the intermediate undergoes a base-mediated cyclocondensation to form the bicyclic 2-thioxo-pyrazolo[1,5-a]triazin-4-one ring system.

  • S-Methylation: The resulting thione is readily S-methylated using methyl iodide to yield the final, stable 2-(methylsulfanyl) product.

This entire sequence can be efficiently performed using microwave irradiation, which significantly reduces reaction times compared to conventional heating methods.[5]

G cluster_0 One-Pot Synthesis Workflow A 3-Methyl-5-aminopyrazole + Ethoxycarbonyl Isothiocyanate B Step 1: Thiourea Formation (Microwave, 100°C, 5 min) A->B C Intermediate: N-Carbetoxythiourea B->C D Step 2: Cyclization (NaOH) (Microwave, 80°C, 3 min) C->D E Intermediate: 2-Thioxo-pyrazolo[1,5-a]triazin-4-one D->E F Step 3: S-Methylation (MeI) E->F G Final Product: 8-Methyl-2-(methylsulfanyl)pyrazolo [1,5-a][1,3,5]triazin-4(3H)-one F->G H Work-up & Purification G->H I Isolated Product H->I

Figure 1: High-level workflow for the one-pot synthesis.

Detailed Experimental Protocol

This protocol is adapted from established microwave-assisted synthesis procedures for 8-substituted pyrazolo[1,5-a][1][2][3]triazines.[2][5]

Materials and Reagents
Reagent/MaterialGradeSupplierNotes
3-Methyl-1H-pyrazol-5-amine≥97%Standard VendorStarting material.
Ethoxycarbonyl isothiocyanate≥95%Standard VendorHandle in a fume hood.
Tetrahydrofuran (THF)Anhydrous, ≥99.9%Standard VendorUse of a dry solvent is critical.
Sodium Hydroxide (NaOH)Pellets, ≥97%Standard VendorUsed to prepare a 2N aqueous solution.
Methyl Iodide (MeI)≥99%, for synthesisStandard VendorVolatile and toxic. Handle with care.
Hydrochloric Acid (HCl)37% (concentrated)Standard VendorFor acidification during work-up.
Deionized Water--
EthanolReagent GradeStandard VendorFor washing the final product.
Microwave Synthesis Reactor--e.g., Biotage, CEM, Anton Paar
Microwave Process Vials (10-20 mL)--With corresponding caps/septa.
Standard Laboratory Glassware--Beakers, flasks, graduated cylinders.
Magnetic Stirrer and Stir Bars--
Buchner Funnel and Filter Paper--For product isolation.
Step-by-Step Methodology

Caution: This procedure involves toxic and volatile reagents. All steps must be performed in a well-ventilated fume hood. Wear appropriate personal protective equipment (PPE), including safety glasses, lab coat, and gloves.

  • Preparation: In a 10 mL microwave process vial equipped with a magnetic stir bar, dissolve 3-methyl-1H-pyrazol-5-amine (0.50 g, 5.15 mmol, 1.0 equiv.) in anhydrous THF (3 mL).

  • Thiourea Formation: Cool the solution to 0°C using an ice bath. Add ethoxycarbonyl isothiocyanate (0.67 g, 5.15 mmol, 1.0 equiv.) dropwise to the stirred solution. After the addition is complete, remove the ice bath and stir the mixture for 2 minutes at room temperature.

  • First Microwave Irradiation: Securely seal the vial and place it in the microwave reactor. Irradiate the mixture at 100°C for 5 minutes.

  • Cyclization: After the vial has cooled to room temperature, carefully open it and add 2N aqueous sodium hydroxide (5.15 mL, 10.3 mmol, 2.0 equiv.).

  • Second Microwave Irradiation: Reseal the vial and irradiate the mixture in the microwave reactor at 80°C for 3 minutes.

  • S-Methylation: After cooling, add methyl iodide (0.73 g, 5.15 mmol, 1.0 equiv.) to the reaction mixture. Stir the sealed vial at room temperature for 15 minutes.

  • Work-up and Isolation:

    • Concentrate the reaction mixture under reduced pressure to remove the THF.

    • Add 10 mL of deionized water to the residue.

    • Acidify the aqueous solution to pH 5-6 by the dropwise addition of concentrated HCl.

    • A precipitate will form. Collect the solid by vacuum filtration using a Buchner funnel.

    • Wash the collected solid sequentially with cold deionized water (2 x 10 mL) and cold ethanol (10 mL).

  • Drying: Dry the product under vacuum to yield 8-methyl-2-(methylsulfanyl)pyrazolo[1,5-a][1][2][3]triazin-4(3H)-one as a solid.

Quantitative Data and Expected Results
ParameterValueReference
Starting Material (1e)0.50 g (5.04 mmol)[5]
Product Name8-Methyl-2-(methylsulfanyl)pyrazolo[1,5-a][1][2][3]triazin-4(3H)-one (4e)[5]
Expected Yield~52% (0.51 g)[5]
AppearanceSolid[5]
Melting Point186–188 °C[5]
¹H NMR (400 MHz, DMSO-d₆) δ12.70 (s, 1H, OH/NH), 7.86 (s, 1H, H₇), 2.56 (s, 3H, SCH₃), 2.09 (s, 3H, C₈-CH₃)[5]
¹³C NMR (101 MHz, DMSO-d₆) δ155.3, 146.6, 145.2, 143.6, 105.5, 12.9, 7.1[5]

Scientific Rationale and Troubleshooting

Understanding the function of each component and step is crucial for success and for adapting the protocol.

  • Choice of Starting Material: 3-Methyl-5-aminopyrazole is the key building block. The C3-methyl group remains on the pyrazole ring and becomes the C8-methyl group in the final product. The C5-amino group and the adjacent N1-nitrogen are the nucleophilic centers that drive the cyclization.[9]

  • Role of Ethoxycarbonyl Isothiocyanate: This reagent is an effective "C-N" synthon. The highly electrophilic carbon of the isothiocyanate group readily reacts with the amino group of the pyrazole. The ethoxycarbonyl moiety acts as a leaving group during the subsequent base-catalyzed cyclization.

  • Microwave Heating: Dielectric heating provides rapid and uniform energy transfer to the polar solvent and reagents, dramatically accelerating the reaction rates for both the initial condensation and the cyclization steps. This avoids prolonged heating that can lead to decomposition and side products.[5]

  • Base-Catalyzed Cyclization: Sodium hydroxide serves two purposes. First, it saponifies the ester intermediate. Second, it acts as a base to facilitate the deprotonation necessary for the intramolecular nucleophilic attack of the pyrazole ring nitrogen onto the thiocarbonyl carbon, closing the triazine ring.

Troubleshooting Guide
IssueProbable CauseSuggested Solution
Low or No Yield Inactive reagents; presence of moisture.Use fresh ethoxycarbonyl isothiocyanate. Ensure THF is completely anhydrous. Dry all glassware thoroughly.
Incomplete Reaction Insufficient microwave power or time.Ensure the microwave is properly calibrated. Increase irradiation time in small increments (e.g., 1-2 minutes).
Formation of Side Products Reaction temperature too high; prolonged reaction time.Adhere strictly to the recommended temperatures. Do not exceed the specified reaction times.
Product Fails to Precipitate Incorrect pH during work-up.Carefully monitor the pH during acidification. Add HCl slowly until a pH of 5-6 is reached and precipitation is maximal.

Mechanism Overview

The reaction proceeds via a well-defined pathway involving nucleophilic addition followed by intramolecular cyclization.

G cluster_1 Reaction Mechanism Start 3-Methyl-5-aminopyrazole attacks Isothiocyanate Intermediate1 Thiourea Intermediate Formation Start->Intermediate1 Step 1 Cyclization Base-catalyzed Intramolecular Cyclization Intermediate1->Cyclization Step 2 Intermediate2 2-Thioxo-triazinone Anion Cyclization->Intermediate2 Methylation Nucleophilic attack on Methyl Iodide Intermediate2->Methylation Step 3 Product Final S-Methylated Product Methylation->Product

Figure 2: Simplified reaction mechanism pathway.

Discussion and Alternative Synthetic Routes

The protocol described provides reliable access to 8-methyl-2-(methylsulfanyl)pyrazolo[1,5-a][1][2][3]triazin-4(3H)-one, a valuable scaffold for further chemical modification. The 2-methylthio group can be readily displaced by various nucleophiles to generate a library of compounds for structure-activity relationship (SAR) studies.

To synthesize the parent 8-Methylpyrazolo[1,5-a]triazin-4(3H)-one (without the 2-methylthio group), the synthetic strategy must be altered by replacing the C-N synthon. Instead of ethoxycarbonyl isothiocyanate, one could explore cyclocondensation with reagents that provide a carbonyl carbon at the C2 position. Plausible alternative routes include:

  • Reaction with Isocyanates: Using ethoxycarbonyl isocyanate would lead to a urea intermediate, which upon cyclization would yield a pyrazolo[1,5-a][1][2][3]triazine-2,4-dione. Subsequent selective chemical manipulation would be required.

  • Cyclocondensation with Formamide: In some heterocyclic systems, formamide can serve as both a solvent and a cyclizing agent at high temperatures, potentially forming the desired ring system directly, although this often requires harsh conditions.[10]

These alternative pathways would require significant optimization of reaction conditions but are logical starting points for the synthesis of the user's specific target molecule, building upon the fundamental principles of pyrazolo-triazine chemistry.

References

  • El-Sayed, M. A. A., Abdel-Aziz, M., & Abdel-Hafez, O. M. (2018). 5-Aminopyrazole as precursor in design and synthesis of fused pyrazoloazines. National Institutes of Health (NIH). [Link]

  • Pyrazolo[1,5-a][1][2][3]triazines (5-Aza-9-deazapurines): Synthesis and Biological Activity. (2024). MDPI. [Link]

  • Bollu, V., et al. (2018). Microwave-Assisted Sequential One-Pot Synthesis of 8-Substituted Pyrazolo[1,5-a][1][2][3]triazines. National Institutes of Health (NIH). [Link]

  • Bollu, V., et al. (2018). Microwave-Assisted Sequential One-Pot Synthesis of 8-Substituted Pyrazolo[1,5-a][1][2][3]triazines. MDPI. [Link]

  • Sun, H., et al. (2013). Synthesis of pyrazolo[1,5-a][1][2][3]triazine derivatives as inhibitors of thymidine phosphorylase. PubMed. [Link]

  • ChemInform Abstract: Synthesis of Pyrazolo[1,5-a][1][2][3]triazine Derivatives as Inhibitors of Thymidine Phosphorylase. (2013). ResearchGate. [Link]

  • Shawali, A. S., & Abdelhamid, A. O. (1986). Synthesis of some new pyrazolo[1,5-a]pyrimidine and pyrazolo[1,5-c]-as-triazine derivatives. Collection of Czechoslovak Chemical Communications. [Link]

  • Grivas, S. (2008). PYRAZOLO[1,5-a][1][2][3]TRIAZINES (5-AZA-9-DEAZAPURINES). HETEROCYCLES, 75(7), 1575. [Link]

  • El-Sayed, M. A. A., Abdel-Aziz, M., & Abdel-Hafez, O. M. (2018). 5-Aminopyrazole as precursor in design and synthesis of fused pyrazoloazines. Beilstein Journal of Organic Chemistry, 14, 15-43. [Link]

  • Synthesis of pyrazolo[1,5-a][1][2][3]triazines as a structurally novel CRF1 receptor antagonists. (n.d.). ResearchGate. [Link]

  • Kamal, A., & Malik, M. S. (2011). Approaches towards the synthesis of 5-aminopyrazoles. National Institutes of Health (NIH). [Link]

  • Reaction of 5-amino-pyrazole derivatives with various imines. (n.d.). ResearchGate. [Link]

  • L'abbé, G., et al. (1981). The chemistry of polyazaheterocyclic compounds. Part VI. Condensation reactions of 5-amino-1H-1,2,3-triazoles with ethyl acetoacetate and a new type of dimroth rearrangement. Journal of the Chemical Society, Perkin Transactions 1. [Link]

  • Cyclocondensation reactions of 5-aminopyrazoles, pyruvic acids and aldehydes. Multicomponent approaches to pyrazolopyridines and. (n.d.). ElectronicsAndBooks. [Link]

  • Novel Pyrazolo [1,5‐a]−1,3,5‐Triazine Derivatives as CDK7 Inhibitors: Synthesis and Biological Insights in Pancreatic Ductal Adenocarcinoma Models. (2024). ResearchGate. [Link]

Sources

Application Notes and Protocols for the Microwave-Assisted Synthesis of Pyrazolo[1,5-a]triazines

Author: BenchChem Technical Support Team. Date: January 2026

Introduction: Accelerating the Discovery of Purine Bioisosteres

The pyrazolo[1,5-a][1][2][3]triazine scaffold is a nitrogen-rich heterocyclic system of significant interest to medicinal chemists.[2] Its structural resemblance to endogenous purines, such as adenine and guanine, makes it a valuable purine isostere.[1][4] This mimicry allows compounds based on this scaffold to interact with biological targets of biogenic purines, leading to a wide range of biological activities.[1] Consequently, pyrazolo[1,5-a]triazines have emerged as a promising framework for the development of therapeutic agents, notably as inhibitors of protein kinases, which are crucial targets in oncology.[5][6] For instance, derivatives of this scaffold have shown potent inhibitory activity against cyclin-dependent kinases (CDKs), highlighting their potential in cancer therapy.[2][5]

Traditional methods for the synthesis of these compounds often involve multiple steps, long reaction times, and tedious purification procedures.[1] Microwave-assisted organic synthesis (MAOS) has emerged as a powerful technology to overcome these limitations. By utilizing microwave irradiation to directly and efficiently heat the reaction mixture, MAOS can dramatically reduce reaction times, improve yields, and enhance product purity.[3][7] This application note provides a detailed guide to the microwave-assisted synthesis of substituted pyrazolo[1,5-a]triazines, focusing on a convenient one-pot sequential approach. We will delve into the underlying principles, provide step-by-step protocols, and present comparative data to demonstrate the advantages of this enabling technology for researchers, scientists, and drug development professionals.

The Rationale for Microwave-Assisted Synthesis: Efficiency and Control

Microwave-assisted synthesis relies on the ability of polar molecules and ions in a reaction mixture to absorb microwave energy and convert it into heat. This dielectric heating mechanism leads to rapid and uniform temperature elevation throughout the reaction vessel, a stark contrast to the slower and often uneven heating of conventional oil baths.[3] This rapid and controlled heating offers several key advantages in the synthesis of pyrazolo[1,a]triazines:

  • Rate Acceleration: Chemical reactions are often significantly accelerated at elevated temperatures. Microwave synthesis allows for the safe and rapid achievement of high temperatures, leading to a dramatic reduction in reaction times from hours to mere minutes.[7]

  • Increased Yields and Purity: The uniform heating minimizes the formation of side products that can arise from localized hot spots in conventional heating, often resulting in higher isolated yields and cleaner reaction profiles.[3]

  • One-Pot Procedures: The efficiency of microwave heating facilitates sequential one-pot reactions, eliminating the need for the isolation and purification of intermediates. This not only saves time and resources but also contributes to a more sustainable synthetic process.[8][9]

Reaction Mechanism and Workflow

The synthesis of 8-substituted 2-(methylsulfanyl)pyrazolo[1,5-a][1][2][3]triazin-4(3H)-ones from 5-aminopyrazoles proceeds through a sequential one-pot reaction under microwave irradiation. The overall workflow can be visualized as follows:

workflow cluster_0 One-Pot Microwave Synthesis A 5-Aminopyrazole C N-Carbethoxythiourea Intermediate A->C Step 1a: Addition B Ethoxycarbonyl isothiocyanate B->C F 2-Thioxo-1H-pyrazolo[1,5-a][1,3,5]triazin-4-one C->F Step 1b: Microwave-assisted Cyclization D NaOH (aq) E Cyclization D->E E->F I Final Product: 8-Substituted 2-(Methylsulfanyl)pyrazolo [1,5-a][1,3,5]triazin-4(3H)-one F->I Step 2: S-methylation G Methyl Iodide H S-methylation G->H H->I

Figure 1: Workflow for the one-pot microwave-assisted synthesis of pyrazolo[1,5-a]triazines.

The reaction commences with the addition of ethoxycarbonyl isothiocyanate to a solution of a 5-aminopyrazole, forming an N-carbethoxythiourea intermediate. This is followed by a microwave-assisted, base-mediated cyclization to yield a 2-thioxo-1H-pyrazolo[1,5-a][1][2][3]triazin-4-one. The final step involves the S-methylation of the thione with methyl iodide to afford the desired 2-(methylsulfanyl)pyrazolo[1,5-a][1][2][3]triazin-4(3H)-one. The entire sequence is conveniently performed in a single reaction vessel.

Comparative Analysis: Microwave vs. Conventional Heating

The advantages of microwave-assisted synthesis are clearly demonstrated when compared to conventional heating methods. For instance, the synthesis of the N-carbetoxythiourea intermediate (2a) from 5-aminopyrazole (1a) and ethoxycarbonyl isothiocyanate highlights this difference.[8]

MethodTemperature (°C)TimeYield (%)
Microwave1005 min52
Conventional (Oil Bath)77 (reflux)1 h40

Table 1: Comparison of microwave-assisted versus conventional thermal heating for the synthesis of an N-carbetoxythiourea intermediate.[8]

As shown in Table 1, the microwave-assisted method not only provides a higher yield but also drastically reduces the reaction time from one hour to just five minutes.[8] This acceleration is a common feature of microwave-assisted organic synthesis and is a key driver for its adoption in modern synthetic laboratories.

Detailed Application Protocols

The following protocols are based on the successful one-pot synthesis of a library of 14 pyrazolo[1,5-a][1][2][3]triazines.[8]

General Procedure for the Microwave-Assisted Sequential One-Pot Synthesis of 2-(Methylsulfanyl)pyrazolo[1,5-a][1][2][3]triazin-4(3H)-ones

protocol start Start reagents In a microwave vial, add: - 5-Aminopyrazole (1.0 equiv.) - Anhydrous DMF start->reagents step1 Add ethoxycarbonyl isothiocyanate (1.0 equiv.) dropwise at 0 °C. reagents->step1 step2 Stir at room temperature for 15 min. step1->step2 step3 Add 1M NaOH (aq) (3.0 equiv.). step2->step3 step4 Irradiate in microwave at 100 °C for 10 min. step3->step4 step5 Cool to 0 °C and add methyl iodide (1.2 equiv.). step4->step5 step6 Stir at room temperature for 1 h. step5->step6 step7 Add water and filter the precipitate. step6->step7 step8 Wash the solid with water and diethyl ether. step7->step8 end Dry to obtain pure product. step8->end

Figure 2: Step-by-step protocol for the one-pot synthesis.

Materials and Equipment:

  • Substituted 5-aminopyrazole

  • Ethoxycarbonyl isothiocyanate

  • Anhydrous N,N-Dimethylformamide (DMF)

  • 1M Sodium hydroxide (NaOH) solution

  • Methyl iodide (MeI)

  • Microwave reactor

  • Microwave vials with caps

  • Standard laboratory glassware and stirring equipment

  • Filtration apparatus

Step-by-Step Protocol:

  • To a microwave vial equipped with a magnetic stir bar, add the 5-aminopyrazole (1.0 equivalent) and anhydrous DMF.

  • Cool the mixture to 0 °C in an ice bath.

  • Slowly add ethoxycarbonyl isothiocyanate (1.0 equivalent) dropwise to the stirred solution.

  • Allow the reaction mixture to warm to room temperature and stir for 15 minutes.

  • Add 1M aqueous NaOH solution (3.0 equivalents) to the vial.

  • Seal the vial and place it in the microwave reactor.

  • Irradiate the mixture at 100 °C for 10 minutes.

  • After the reaction is complete, cool the vial to 0 °C in an ice bath.

  • Add methyl iodide (1.2 equivalents) to the reaction mixture.

  • Stir the mixture at room temperature for 1 hour.

  • Upon completion, add water to the vial to precipitate the product.

  • Collect the solid by vacuum filtration.

  • Wash the collected solid sequentially with water and diethyl ether.

  • Dry the solid under vacuum to obtain the pure 2-(methylsulfanyl)pyrazolo[1,5-a][1][2][3]triazin-4(3H)-one.

Exemplary Syntheses and Characterization Data

The following table summarizes the results for the synthesis of various 8-substituted 2-(methylsulfanyl)pyrazolo[1,5-a][1][2][3]triazin-4(3H)-ones using the general protocol.[8]

CompoundR GroupStarting 5-AminopyrazoleYield (%)Melting Point (°C)
4h Cyclopropyl1h 60225-227
4i Cyclobutyl1i 55222-224
4k p-Tolyl1k 68> 290
4m 4-Methoxyphenyl1m 64> 290

Table 2: Synthesis of various 8-substituted 2-(methylsulfanyl)pyrazolo[1,5-a][1][2][3]triazin-4(3H)-ones.[8]

Characterization Data for Selected Compounds: [8]

  • 8-Cyclopropyl-2-(methylsulfanyl)pyrazolo[1,5-a][1][2][3]triazin-4(3H)-one (4h):

    • ¹H NMR (300 MHz, DMSO-d₆): δ 12.70 (s, 1H, OH), 7.79 (s, 1H, HAr), 2.54 (s, 3H, CH₃), 1.83 (ddd, J = 16.8, 8.3, 5.2 Hz, 1H, CHcPr), 0.77–0.93 (m, 4H, 2 × CH₂-cPr).

    • HRMS (EI-MS): m/z calcd for C₉H₁₂N₄OS [M+H]⁺: 225.0805, found: 225.0806.

  • 2-(Methylsulfanyl)-8-(p-tolyl)pyrazolo[1,5-a][1][2][3]triazin-4(3H)-one (4k):

    • ¹H NMR (300 MHz, DMSO-d₆): δ 12.95 (s, 1H, OH), 8.48 (s, 1H, HAr), 7.91 (d, J = 8.0 Hz, 2H, 2 × HAr), 7.23 (d, J = 7.8 Hz, 2H, 2 × HAr), 2.63 (s, 3H, CH₃-Ph), 2.31 (s, 3H, SCH₃).

    • HRMS (EI-MS): m/z calcd for C₁₂H₁₀N₄OS [M+H]⁺: 259.0648, found: 259.0657.

Conclusion and Future Outlook

Microwave-assisted synthesis offers a rapid, efficient, and sustainable route to the valuable pyrazolo[1,5-a]triazine scaffold. The one-pot sequential protocol detailed in this application note demonstrates the power of this technology to streamline synthetic workflows and accelerate the generation of novel compounds for drug discovery. For researchers in medicinal chemistry and drug development, the adoption of microwave-assisted techniques can significantly shorten discovery timelines and provide rapid access to libraries of compounds for biological screening. The continued development of microwave-assisted methodologies will undoubtedly play a crucial role in the future of heterocyclic chemistry and the discovery of new therapeutic agents.

References

  • Dolzhenko, A. V., Dolzhenko, A. V., & Chui, W. K. (2008). Pyrazolo[1,5-a][1][2][3]triazines (5-Aza-9-deazapurines): Synthesis and Biological Activity. Heterocycles, 75(7), 1575.

  • Elie, J., Fruit, C., & Besson, T. (2021). Microwave-Assisted Sequential One-Pot Synthesis of 8-Substituted Pyrazolo[1,5-a][1][2][3]triazines. Molecules, 26(12), 3540. [Link]

  • Bettayeb, K., Sallam, H., Bosc, C., Bretin, F., Oumata, N., Echalier, A., ... & Meijer, L. (2008). Pyrazolo[1,5-a]-1,3,5-triazine as a purine bioisostere: access to potent CDK inhibitor (R)-roscovitine analogues. Journal of medicinal chemistry, 51(24), 8138–8148.
  • Di Micco, S., Terracciano, S., Gaglione, M. R., Bifulco, G., Riccio, R., Bruno, I., ... & Zampella, A. (2022). Novel Pyrazolo [1, 5‐a]− 1, 3, 5‐Triazine Derivatives as CDK7 Inhibitors: Synthesis and Biological Insights in Pancreatic Ductal Adenocarcinoma Models. Chemistry–A European Journal, 28(51), e202201389. [Link]

  • Elie, J., Fruit, C., & Besson, T. (2021). Microwave-Assisted Sequential One-Pot Synthesis of 8-Substituted Pyrazolo[1,5-a][1][2][3]triazines. Molecules, 26(12), 3540. [Link]

  • Dolzhenko, A. V. (2008). PYRAZOLO[1,5-a][1][2][3]TRIAZINES (5-AZA-9-DEAZAPURINES): SYNTHESIS AND BIOLOGICAL ACTIVITY. HETEROCYCLES, 75(7), 1575-1622.

  • Kumar, A., & Sharma, S. (2018). Triazines – A comprehensive review of their synthesis and diverse biological importance. Journal of Applied Pharmaceutical Science, 8(10), 143-152.
  • Dolzhenko, A. V. (2008). PYRAZOLO[1,5-a][1][2][3]TRIAZINES (5-AZA-9-DEAZAPURINES): SYNTHESIS AND BIOLOGICAL ACTIVITY. HETEROCYCLES, 75(7), 1575-1622.

  • Elie, J., Fruit, C., & Besson, T. (2021). Microwave-Assisted Sequential One-Pot Synthesis of 8-Substituted Pyrazolo[1,5-a][1][2][3]triazines. ResearchGate. [Link]

  • Cozza, G., Mazzorana, M., Papinutto, E., Bain, J., Elliott, M., di Maira, G., ... & Pinna, L. A. (2012). Structure-based design, synthesis, and study of pyrazolo[1,5-a][1][2][3]triazine derivatives as potent inhibitors of protein kinase CK2. Journal of medicinal chemistry, 55(14), 6331–6342.

  • Al-Refai, M. M., & Fadda, A. A. (2012). Microwave Assisted Synthesis and Antimicrobial Activity of New Pyrazolo[5,1-c][1][5][8]triazines and Thieno[2,3-b]pyridine Derivatives. Jordan Journal of Chemistry, 7(4), 365-376.

  • Bera, H., & Chui, W. K. (2018). Pyrazolo[1,5-a][1][2][3]triazine based scaffold as purine analogues with diverse biological activity. European Journal of Medicinal Chemistry, 157, 1019-1035.

  • Elie, J., Fruit, C., & Besson, T. (2021). Microwave-Assisted Sequential One-Pot Synthesis of 8-Substituted Pyrazolo[1,5-a][1][2][3]triazines. PubMed. [Link]

  • Aggarwal, N., Kumar, R., & Singh, P. (2018). 5-Aminopyrazole as precursor in design and synthesis of fused pyrazoloazines.
  • Terungwa, I. A., Abu-Izneid, T., Abdullah, A., Lans, I. A., Gyar, S. D., & Anwailer, F. I. (2024). Advances in pyrazolo[1,5-a]pyrimidines: synthesis and their role as protein kinase inhibitors in cancer treatment. RSC medicinal chemistry, 15(1), 31–61.
  • Farag, A. M., Shaaban, M. R., & Ragab, E. A. (2018). Microwave Assisted Synthesis of Pyrazolo[1,5-a]pyrimidine, Triazolo[1,5-a]pyrimidine, Pyrimido[1,2-a]benzimdazole, Triazolo[5,1-c][1][5][8]triazine and Imidazo[2,1-c][1][5][8]triazine. Current Microwave Chemistry, 5(2), 111-119.

  • Elie, J., Fruit, C., & Besson, T. (2021). Microwave-Assisted Sequential One-Pot Synthesis of 8-Substituted Pyrazolo[1,5-a][1][2][3]triazines. Semantic Scholar. [Link]

  • Shawali, A. S., & Abdallah, M. A. (2012). Mechanism for formation of pyrazolo [5, 1-c][1][5][8] triazines 4 and 5. ResearchGate. [Link]

  • Aggarwal, N., Kumar, R., & Singh, P. (2018). 5-Aminopyrazole as precursor in design and synthesis of fused pyrazoloazines. Arkivoc, 2018(5), 136-181.
  • G, S., S, S., & S, R. (2015). Synthesis of functionalized pyrazolopyran derivatives: comparison of two-step vs. one-step vs. microwave-assisted protocol and crystal structure analysis. Journal of Chemical Sciences, 127(10), 1779-1787.
  • Schremmer, S., & Westermann, B. (2021). Synthesis of new pyrazolo[1][2][8]triazines by cyclative cleavage of pyrazolyltriazenes. Beilstein Journal of Organic Chemistry, 17, 2392-2399.

  • Farag, A. M., Shaaban, M. R., & Ragab, E. A. (2018). Microwave Assisted Synthesis of Pyrazolo[1,5-a]pyrimidine, Triazolo[1,5-a]pyrimidine, Pyrimido[1,2-a]benzimdazole, Triazolo[5,1-c][1][5][8]triazine and Imidazo[2,1-c][1][5][8]triazine. ResearchGate. [Link]

  • de Oliveira, R. S., da Silva, A. C., de Oliveira, D. N., de Paula, R. F., & de Almeida, M. V. (2021). Comparison of Conventional and Microwave Synthesis of Phenyl-1H-pyrazoles and Phenyl-1H-pyrazoles-4-carboxylic Acid Derivatives. Current organic synthesis, 18(6), 633–642.

Sources

Application Notes and Protocols for the Evaluation of 8-Methylpyrazolo[1,5-a]triazin-4(3H)-one in Pancreatic Cancer Cell Lines

Author: BenchChem Technical Support Team. Date: January 2026

Introduction: Targeting Pancreatic Ductal Adenocarcinoma with Novel Heterocyclic Compounds

Pancreatic ductal adenocarcinoma (PDAC) remains one of the most lethal malignancies, characterized by aggressive tumor growth, extensive local invasion, and profound resistance to conventional therapies.[1][2] The intricate signaling networks that drive PDAC progression present numerous opportunities for the development of targeted small molecule inhibitors.[3] The pyrazolo[1,5-a]triazine scaffold has emerged as a promising pharmacophore in oncology, with derivatives demonstrating potent anti-cancer activities.[4][5] This application note provides a comprehensive guide for researchers investigating the therapeutic potential of 8-Methylpyrazolo[1,5-a]triazin-4(3H)-one, a novel derivative of this class, in pancreatic cancer cell lines.

While direct studies on 8-Methylpyrazolo[1,5-a]triazin-4(3H)-one in pancreatic cancer are emerging, related pyrazolo[1,5-a]-1,3,5-triazine derivatives have been identified as potent inhibitors of Cyclin-Dependent Kinase 7 (CDK7).[4][5] CDK7 is a critical component of the transcriptional machinery and a key regulator of the cell cycle.[6] Its inhibition has been shown to induce apoptosis and disrupt cell cycle progression in PDAC models, making it a compelling therapeutic target.[4][6] This document outlines a series of robust protocols to elucidate the mechanism of action and anti-proliferative effects of 8-Methylpyrazolo[1,5-a]triazin-4(3H)-one in pancreatic cancer cells. The described workflows are designed to provide a comprehensive profile of the compound's activity, from initial viability screening to detailed mechanistic studies.

Hypothesized Mechanism of Action

Based on the activity of structurally related compounds, it is hypothesized that 8-Methylpyrazolo[1,5-a]triazin-4(3H)-one may function as a CDK7 inhibitor. This inhibition is expected to disrupt the cell cycle and induce apoptosis in pancreatic cancer cells. The proposed signaling cascade is depicted below.

Hypothesized_Signaling_Pathway Compound 8-Methylpyrazolo[1,5-a]triazin-4(3H)-one CDK7 CDK7 Inhibition Compound->CDK7 CellCycle Cell Cycle Arrest (G2/M Phase) CDK7->CellCycle Apoptosis Induction of Apoptosis CDK7->Apoptosis Proliferation Decreased Cell Proliferation CellCycle->Proliferation Bcl2 Bcl-2 Family Modulation (Increased Bax/Bcl-2 Ratio) Apoptosis->Bcl2 Caspase Caspase Activation (Cleaved Caspase-3, -7, -9) Bcl2->Caspase Caspase->Proliferation Experimental_Workflow cluster_0 Phase 1: Initial Screening cluster_1 Phase 2: Mechanistic Studies CellCulture Pancreatic Cancer Cell Culture (e.g., PANC-1, MIA PaCa-2) Treatment Treatment with 8-Methylpyrazolo[1,5-a]triazin-4(3H)-one CellCulture->Treatment MTS_Assay Cell Viability Assay (MTS) Treatment->MTS_Assay IC50 Determine IC50 Value MTS_Assay->IC50 Flow_Cytometry Cell Cycle Analysis (Flow Cytometry) IC50->Flow_Cytometry Western_Blot Apoptosis Marker Analysis (Western Blot) IC50->Western_Blot

Caption: Recommended experimental workflow for compound evaluation.

Detailed Protocols

Protocol 1: Cell Culture and Compound Treatment
  • Cell Line Maintenance : Culture human pancreatic cancer cell lines (e.g., PANC-1, MIA PaCa-2, SUIT 2.28, or PATU-T) in the recommended medium supplemented with 10% Fetal Bovine Serum (FBS) and 1% Penicillin-Streptomycin. Maintain cells in a humidified incubator at 37°C with 5% CO2. [4]2. Cell Seeding : For subsequent assays, seed the cells in appropriate culture vessels (e.g., 96-well plates for viability assays, 6-well plates for protein extraction and flow cytometry). Allow the cells to adhere and reach 70-80% confluency before treatment.

  • Compound Preparation : Prepare a stock solution of 8-Methylpyrazolo[1,5-a]triazin-4(3H)-one in dimethyl sulfoxide (DMSO). Further dilute the stock solution in culture medium to achieve the desired final concentrations. The final DMSO concentration in the culture medium should not exceed 0.1% to avoid solvent-induced toxicity.

  • Cell Treatment : Replace the existing culture medium with the medium containing various concentrations of the compound or vehicle control (DMSO). Incubate the cells for the desired time points (e.g., 24, 48, and 72 hours).

Protocol 2: Cell Viability Assessment using MTS Assay

The MTS assay is a colorimetric method to determine the number of viable cells in proliferation or cytotoxicity assays. [7][8]

  • Cell Seeding : Seed pancreatic cancer cells in a 96-well plate at a density of 5,000-10,000 cells per well in 100 µL of culture medium. [9]Incubate overnight.

  • Compound Treatment : Treat the cells with a range of concentrations of 8-Methylpyrazolo[1,5-a]triazin-4(3H)-one and a vehicle control for 24, 48, and 72 hours.

  • MTS Reagent Addition : Following the incubation period, add 20 µL of MTS reagent to each well. [8]4. Incubation : Incubate the plate for 1-4 hours at 37°C in a humidified incubator. [7]5. Absorbance Measurement : Measure the absorbance at 490 nm using a microplate reader. [8]6. Data Analysis : Calculate the percentage of cell viability relative to the vehicle-treated control cells. Determine the half-maximal inhibitory concentration (IC50) using non-linear regression analysis.

Treatment GroupConcentration (µM)Absorbance (490 nm)% Viability
Vehicle Control01.25 ± 0.08100
Compound0.11.18 ± 0.0694.4
Compound10.85 ± 0.0568.0
Compound100.42 ± 0.0333.6
Compound500.15 ± 0.0212.0
Hypothetical data for a 48-hour treatment.
Protocol 3: Cell Cycle Analysis by Flow Cytometry

Flow cytometry with propidium iodide (PI) staining is a standard method to analyze the distribution of cells in different phases of the cell cycle. [10][11]

  • Cell Treatment : Seed cells in 6-well plates and treat with 8-Methylpyrazolo[1,5-a]triazin-4(3H)-one at concentrations around the determined IC50 value for 24 or 48 hours.

  • Cell Harvesting : Harvest both adherent and floating cells. Wash the cells with ice-cold PBS.

  • Fixation : Fix the cells in ice-cold 70% ethanol while vortexing gently. Store the fixed cells at -20°C for at least 2 hours.

  • Staining : Centrifuge the fixed cells and wash with PBS. Resuspend the cell pellet in a staining solution containing propidium iodide (PI) and RNase A. [10]5. Flow Cytometry : Analyze the stained cells using a flow cytometer. The DNA content will be proportional to the PI fluorescence intensity. [12]6. Data Analysis : Deconvolute the DNA content histograms to quantify the percentage of cells in the G0/G1, S, and G2/M phases of the cell cycle. [13]

    Treatment % G0/G1 Phase % S Phase % G2/M Phase
    Vehicle Control 65.2 ± 3.1 20.5 ± 1.8 14.3 ± 1.5
    Compound (IC50) 30.8 ± 2.5 15.1 ± 1.2 54.1 ± 2.9

    Hypothetical data showing G2/M arrest.

Protocol 4: Analysis of Apoptotic Markers by Western Blotting

Western blotting is used to detect and quantify the expression of key proteins involved in the apoptotic pathway. [14][15]

  • Protein Extraction : Treat cells in 6-well plates with the compound as described previously. Lyse the cells in RIPA buffer supplemented with protease and phosphatase inhibitors. 2. Protein Quantification : Determine the protein concentration of each lysate using a BCA assay. 3. SDS-PAGE and Transfer : Separate equal amounts of protein (20-40 µg) on an SDS-polyacrylamide gel and transfer the proteins to a PVDF membrane. 4. Immunoblotting : Block the membrane and incubate with primary antibodies against key apoptotic markers such as Cleaved Caspase-3, Cleaved Caspase-7, Cleaved PARP, Bax, and Bcl-2. [14][16]Use an antibody against a housekeeping protein (e.g., β-actin or GAPDH) as a loading control.

  • Detection : Incubate the membrane with an appropriate HRP-conjugated secondary antibody and detect the chemiluminescent signal. 6. Densitometry : Quantify the band intensities using image analysis software. [17]

    Protein Target Vehicle Control (Relative Density) Compound (IC50) (Relative Density)
    Cleaved Caspase-3 1.0 4.8 ± 0.5
    Cleaved PARP 1.0 5.2 ± 0.6
    Bax 1.0 2.5 ± 0.3
    Bcl-2 1.0 0.4 ± 0.1

    Hypothetical data indicating induction of apoptosis.

Trustworthiness and Self-Validation

The protocols described herein are based on well-established and widely accepted methodologies in cancer cell biology. To ensure the trustworthiness and reproducibility of the results, the following points should be considered:

  • Controls : Always include appropriate positive and negative controls in each experiment. For instance, a known inducer of apoptosis can be used as a positive control in the Western blot analysis.

  • Replicates : Perform each experiment with at least three biological replicates to ensure statistical significance.

  • Cell Line Authentication : Regularly authenticate the cell lines used to avoid cross-contamination and ensure the reliability of the data.

  • Dose-Response and Time-Course : Conduct dose-response and time-course experiments to fully characterize the effects of the compound.

By adhering to these principles, researchers can generate high-quality, reliable data to accurately assess the therapeutic potential of 8-Methylpyrazolo[1,5-a]triazin-4(3H)-one in pancreatic cancer.

References

  • ResearchGate. (n.d.). Western blot analysis of apoptosis and necroptosis-related proteins for pancreatic cancer cell lines at 24 h post-PDT. Retrieved from [Link]

  • Baisch, H., Klöppel, G., & Otto, U. (1990). DNA ploidy and cell-cycle analysis in pancreatic and ampullary carcinoma: flow cytometric study of formalin-fixed paraffin-embedded tissue.
  • National Center for Biotechnology Information. (2013). Cell Viability Assays. In Assay Guidance Manual. Retrieved from [Link]

  • Creative Bioarray. (n.d.). MTS Tetrazolium Assay Protocol. Retrieved from [Link]

  • Horton, T. (1994). MTT Cell Assay Protocol. Retrieved from [Link]

  • American Cancer Society. (2024). Targeted Therapy for Pancreatic Cancer. Retrieved from [Link]

  • ResearchGate. (n.d.). Flow cytometric analysis of the cell cycle phase distribution in PANC-1 cells. Retrieved from [Link]

  • Kim, K. H., & Sederstrom, J. M. (2015). Assaying cell cycle status using flow cytometry. Current protocols in molecular biology, 111, 28.6.1–28.6.11.
  • ResearchGate. (n.d.). Cell cycle profiles by flow cytometry: (a) MiaPaCa-2 and (b) AsPc-1 cells. Retrieved from [Link]

  • Golivi, Y., Kumari, S., Farran, B., Alam, A., Peela, S., & Nagaraju, G. P. (2024). Small molecular inhibitors: Therapeutic strategies for pancreatic cancer. Drug discovery today, 29(7), 104053.
  • ResearchGate. (n.d.). Apoptotic studies in pancreatic cancer cell lines. (A) Western blot.... Retrieved from [Link]

  • Raimondi, A., Macaluso, E., Di Maira, G., Di Piazza, M., Lauricella, M., D'Anneo, A., ... & Amato, A. M. (2025). Novel Pyrazolo [1, 5‐a]‐1, 3, 5‐Triazine Derivatives as CDK7 Inhibitors: Synthesis and Biological Insights in Pancreatic Ductal Adenocarcinoma Models. ChemistryMedChem.
  • Medscape. (2024). Pancreatic Cancer Treatment Protocols. Retrieved from [Link]

  • Golivi, Y., Kumari, S., Farran, B., Alam, A., Peela, S., & Nagaraju, G. P. (2024). Small molecular inhibitors: Therapeutic strategies for pancreatic cancer. Drug discovery today, 29(7), 104053.
  • Bio-Rad Antibodies. (n.d.). Analysis by Western Blotting - Apoptosis. Retrieved from [Link]

  • Principe, D. R., DeCant, B., Mascaro, C., Wayne, E. A., Diaz, A. M., Akagi, N., ... & Munshi, H. G. (2020).
  • ResearchGate. (2025). Novel Pyrazolo [1,5‐a]−1,3,5‐Triazine Derivatives as CDK7 Inhibitors: Synthesis and Biological Insights in Pancreatic Ductal Adenocarcinoma Models. Retrieved from [Link]

  • Raimondi, A., Macaluso, E., Di Maira, G., Di Piazza, M., Lauricella, M., D'Anneo, A., ... & Amato, A. M. (2025). Novel Pyrazolo [1, 5‐a]‐1, 3, 5‐Triazine Derivatives as CDK7 Inhibitors: Synthesis and Biological Insights in Pancreatic Ductal Adenocarcinoma Models. ChemistryMedChem.

Sources

Application Note & Protocol: Comprehensive Apoptosis Assay for Pyrazolo[1,5-a]triazine Derivatives

Author: BenchChem Technical Support Team. Date: January 2026

This is a comprehensive guide to evaluating the pro-apoptotic potential of novel pyrazolo[1,5-a]triazine derivatives.

Audience: Researchers, scientists, and drug development professionals in the fields of oncology, cell biology, and medicinal chemistry.

Purpose: To provide a detailed, validated, and scientifically-grounded set of protocols for assessing the apoptotic induction capabilities of novel pyrazolo[1,5-a]triazine derivatives in cancer cell lines. This guide emphasizes not just the "how" but the "why," ensuring a deep understanding of the experimental logic.

Scientific Introduction: The Rationale for Targeting Apoptosis with Pyrazolo[1,5-a]triazines

Apoptosis, or programmed cell death, is a tightly regulated and essential physiological process for tissue homeostasis. Its dysregulation is a hallmark of cancer, enabling malignant cells to evade natural death signals. Therefore, therapeutic strategies aimed at reinstating this process are of paramount interest in oncology.

The pyrazolo[1,5-a]triazine scaffold has emerged as a promising pharmacophore in cancer research. Various derivatives have demonstrated significant anticancer activity, with some acting as potent inhibitors of key cell cycle regulators like cyclin-dependent kinases (CDKs), such as CDK7.[1][2] Inhibition of such targets can disrupt the cell cycle and trigger apoptosis.[1][2] The core objective of this protocol is to provide a robust framework for characterizing the pro-apoptotic effects of novel pyrazolo[1,5-a]triazine compounds.

This guide will detail a multi-assay approach to provide a comprehensive picture of apoptosis induction, from early membrane changes to late-stage DNA fragmentation and the underlying signaling cascades.

Core Experimental Workflow

A logical and sequential workflow is critical for a thorough investigation. The following diagram outlines the recommended experimental progression.

experimental_workflow cluster_screening Initial Screening cluster_apoptosis_detection Apoptosis Confirmation & Quantification cluster_mechanistic_studies Mechanistic Insights A MTT/Cell Viability Assay (Determine IC50) B Annexin V/PI Staining (Flow Cytometry) A->B Select concentrations around IC50 C Caspase-Glo 3/7 Assay (Luminescence) B->C Confirm apoptosis D Western Blot Analysis (Bcl-2 family, PARP, Caspases) C->D Investigate pathway E TUNEL Assay (DNA Fragmentation) D->E Confirm late-stage apoptosis

Caption: Recommended experimental workflow for apoptosis assessment.

Materials and Reagents

  • Cell Lines: Appropriate cancer cell lines (e.g., HeLa, MCF-7, HCT-116).[3][4][5]

  • Pyrazolo[1,5-a]triazine Derivatives: Stock solutions of known concentration, typically in DMSO.

  • Cell Culture Media and Reagents: DMEM or RPMI-1640, Fetal Bovine Serum (FBS), Penicillin-Streptomycin, Trypsin-EDTA, Phosphate Buffered Saline (PBS).

  • Apoptosis Assay Kits:

    • Annexin V-FITC/Propidium Iodide (PI) Apoptosis Detection Kit.

    • Caspase-Glo® 3/7 Assay Kit.[6][7]

    • TUNEL Assay Kit.[8][9]

  • Western Blotting Reagents:

    • RIPA Lysis Buffer with protease and phosphatase inhibitors.

    • BCA Protein Assay Kit.

    • SDS-PAGE gels and running buffer.

    • PVDF or nitrocellulose membranes.

    • Blocking buffer (e.g., 5% non-fat milk or BSA in TBST).

    • Primary antibodies (targeting Bcl-2, Bax, Cleaved Caspase-3, Cleaved PARP, and a loading control like β-actin or GAPDH).[10]

    • HRP-conjugated secondary antibodies.

    • Enhanced Chemiluminescence (ECL) substrate.

Detailed Experimental Protocols

Protocol 1: Annexin V-FITC and Propidium Iodide (PI) Staining for Apoptosis Detection

Principle: This flow cytometry-based assay distinguishes between viable, early apoptotic, late apoptotic, and necrotic cells. In early apoptosis, phosphatidylserine (PS) translocates to the outer leaflet of the plasma membrane, where it is bound by Annexin V.[11] Propidium Iodide (PI) is a fluorescent nucleic acid stain that cannot cross the membrane of live and early apoptotic cells, but can stain the nucleus of late apoptotic and necrotic cells where membrane integrity is lost.[11]

Step-by-Step Methodology:

  • Cell Seeding and Treatment:

    • Seed cells in 6-well plates at a density that will result in 70-80% confluency at the time of harvesting.

    • Allow cells to adhere overnight.

    • Treat cells with various concentrations of the pyrazolo[1,5-a]triazine derivative (e.g., 0.5x, 1x, and 2x the predetermined IC50 value) and a vehicle control (DMSO) for a specified time (e.g., 24, 48 hours). Include a positive control for apoptosis (e.g., staurosporine).

  • Cell Harvesting:

    • Collect the culture medium, which contains floating (potentially apoptotic) cells.

    • Wash adherent cells with PBS and detach them using trypsin.

    • Combine the detached cells with the collected medium.

    • Centrifuge the cell suspension at 300 x g for 5 minutes.[12]

  • Staining:

    • Wash the cell pellet twice with cold PBS.

    • Resuspend the cells in 1X Binding Buffer at a concentration of 1 x 10^6 cells/mL.[13]

    • Transfer 100 µL of the cell suspension (1 x 10^5 cells) to a flow cytometry tube.

    • Add 5 µL of Annexin V-FITC and 5 µL of PI staining solution.[13]

    • Gently vortex the tubes and incubate for 15-20 minutes at room temperature in the dark.[13]

    • Add 400 µL of 1X Binding Buffer to each tube before analysis.[13]

  • Flow Cytometry Analysis:

    • Analyze the samples on a flow cytometer.

    • Use unstained, Annexin V-FITC only, and PI only stained cells to set up compensation and quadrants correctly.

    • The results will be displayed as a dot plot with four quadrants:

      • Lower-Left (Annexin V- / PI-): Live cells

      • Lower-Right (Annexin V+ / PI-): Early apoptotic cells

      • Upper-Right (Annexin V+ / PI+): Late apoptotic/necrotic cells

      • Upper-Left (Annexin V- / PI+): Necrotic cells

Protocol 2: Caspase-3/7 Activity Assay

Principle: Caspases are a family of proteases that are key executioners of apoptosis.[14] Caspase-3 and -7 are effector caspases that cleave numerous cellular proteins, leading to the morphological and biochemical hallmarks of apoptosis. This assay utilizes a proluminescent substrate containing the DEVD tetrapeptide sequence, which is specifically cleaved by activated caspase-3 and -7.[6][7] The cleavage releases a substrate for luciferase, generating a luminescent signal that is proportional to caspase activity.[6]

Step-by-Step Methodology:

  • Cell Seeding and Treatment:

    • Seed cells in a white-walled 96-well plate.

    • Treat cells as described in Protocol 1.

  • Assay Procedure (Add-Mix-Measure Format):

    • Equilibrate the Caspase-Glo® 3/7 Reagent to room temperature.

    • Add a volume of Caspase-Glo® 3/7 Reagent equal to the volume of culture medium in each well (e.g., 100 µL of reagent to 100 µL of medium).

    • Mix the contents of the wells on a plate shaker at a low speed for 30 seconds.

    • Incubate at room temperature for 1-2 hours, protected from light.[15]

    • Measure the luminescence using a plate-reading luminometer.

Protocol 3: Western Blot Analysis of Apoptosis-Related Proteins

Principle: Western blotting allows for the detection and semi-quantification of specific proteins involved in the apoptotic cascade.[10][16] This can provide mechanistic insights into whether the intrinsic (mitochondrial) or extrinsic (death receptor) pathway is activated. Key proteins to investigate include:

  • Bcl-2 family: Pro-apoptotic (Bax, Bak) and anti-apoptotic (Bcl-2, Bcl-xL) proteins that regulate mitochondrial outer membrane permeabilization.

  • Cleaved PARP: Poly (ADP-ribose) polymerase (PARP) is a DNA repair enzyme that is cleaved by caspases during apoptosis, serving as a reliable marker of this process.[16]

  • Cleaved Caspases: Detection of the cleaved (active) forms of initiator caspases (e.g., Caspase-8, Caspase-9) and executioner caspases (e.g., Caspase-3) can pinpoint the signaling pathway.

Step-by-Step Methodology:

  • Protein Extraction:

    • Treat and harvest cells as previously described.

    • Lyse the cell pellet with ice-cold RIPA buffer containing protease and phosphatase inhibitors.

    • Incubate on ice for 30 minutes, with periodic vortexing.

    • Centrifuge at 14,000 x g for 15 minutes at 4°C.

    • Collect the supernatant (protein lysate).

  • Protein Quantification:

    • Determine the protein concentration of each lysate using a BCA assay.

  • SDS-PAGE and Protein Transfer:

    • Normalize the protein amounts for each sample and prepare them with Laemmli sample buffer.

    • Separate the proteins by SDS-polyacrylamide gel electrophoresis.

    • Transfer the separated proteins to a PVDF or nitrocellulose membrane.

  • Immunoblotting:

    • Block the membrane with 5% non-fat milk or BSA in TBST for 1 hour at room temperature.

    • Incubate the membrane with primary antibodies against the target proteins (e.g., anti-Bcl-2, anti-Bax, anti-cleaved PARP, anti-cleaved Caspase-3) overnight at 4°C.

    • Wash the membrane three times with TBST.

    • Incubate with the appropriate HRP-conjugated secondary antibody for 1 hour at room temperature.

    • Wash the membrane again three times with TBST.

  • Detection:

    • Apply ECL substrate to the membrane and visualize the protein bands using a chemiluminescence imaging system.

    • Analyze the band intensities relative to a loading control (e.g., β-actin).

Protocol 4: TUNEL (Terminal deoxynucleotidyl transferase dUTP Nick End Labeling) Assay

Principle: A hallmark of late-stage apoptosis is the fragmentation of DNA by endonucleases.[9][17] The TUNEL assay uses the enzyme Terminal deoxynucleotidyl Transferase (TdT) to incorporate labeled dUTPs onto the 3'-hydroxyl ends of these DNA fragments.[8][17] The incorporated label can then be visualized by fluorescence microscopy or quantified by flow cytometry, identifying cells with significant DNA fragmentation.[18]

Step-by-Step Methodology (for fluorescence microscopy):

  • Sample Preparation:

    • Grow and treat cells on glass coverslips.

    • Wash the cells with PBS and fix with 4% paraformaldehyde in PBS for 15 minutes at room temperature.[19]

    • Wash again with PBS.

    • Permeabilize the cells with 0.25% Triton™ X-100 in PBS for 20 minutes at room temperature to allow the TdT enzyme to access the nucleus.[8]

  • TUNEL Reaction:

    • Prepare the TdT reaction buffer containing TdT enzyme and fluorescently labeled dUTPs according to the kit manufacturer's instructions.

    • Incubate the coverslips with the TdT reaction mixture in a humidified chamber for 60 minutes at 37°C, protected from light.[17][19]

  • Staining and Imaging:

    • Wash the coverslips to remove unincorporated nucleotides.

    • Counterstain the nuclei with a DNA stain like DAPI or Hoechst.

    • Mount the coverslips onto microscope slides.

    • Image the cells using a fluorescence microscope. TUNEL-positive nuclei will show bright fluorescence.

Data Presentation and Interpretation

Table 1: Hypothetical Results from Annexin V/PI Staining
Treatment Group% Live Cells (Q3)% Early Apoptotic (Q4)% Late Apoptotic (Q2)% Necrotic (Q1)
Vehicle Control (DMSO)95.2 ± 2.12.5 ± 0.81.8 ± 0.50.5 ± 0.2
Pyrazolo-Derivative (0.5x IC50)70.3 ± 3.518.9 ± 2.28.5 ± 1.52.3 ± 0.7
Pyrazolo-Derivative (1x IC50)45.1 ± 4.235.6 ± 3.115.2 ± 2.04.1 ± 1.1
Pyrazolo-Derivative (2x IC50)20.7 ± 3.848.2 ± 4.525.8 ± 3.35.3 ± 1.4
Staurosporine (Positive Control)15.5 ± 2.955.3 ± 5.124.1 ± 3.95.1 ± 1.3
Table 2: Hypothetical Results from Caspase-3/7 Activity Assay
Treatment GroupRelative Luminescence Units (RLU)Fold Change vs. Control
Vehicle Control (DMSO)15,340 ± 1,2801.0
Pyrazolo-Derivative (0.5x IC50)48,910 ± 3,5503.2
Pyrazolo-Derivative (1x IC50)95,270 ± 7,8906.2
Pyrazolo-Derivative (2x IC50)155,600 ± 12,30010.1
Staurosporine (Positive Control)182,500 ± 15,10011.9

Interpretation: A dose-dependent increase in the percentage of Annexin V-positive cells and a corresponding increase in caspase-3/7 activity strongly indicate that the pyrazolo[1,5-a]triazine derivative induces apoptosis.

Visualizing the Apoptotic Pathway

The following diagram illustrates the key players in the intrinsic and extrinsic apoptotic pathways that can be investigated using the described protocols.

apoptosis_pathway cluster_extrinsic Extrinsic Pathway cluster_intrinsic Intrinsic Pathway cluster_execution Execution Pathway DeathReceptor Death Receptors (e.g., FAS, TRAIL-R) DISC DISC Formation DeathReceptor->DISC Caspase8 Caspase-8 Activation DISC->Caspase8 BaxBak Pro-apoptotic Bax, Bak Caspase8->BaxBak Crosstalk via Bid Caspase37 Caspase-3, -7 Activation Caspase8->Caspase37 Mitochondria Mitochondria CytochromeC Cytochrome c Release Mitochondria->CytochromeC Bcl2 Anti-apoptotic Bcl-2, Bcl-xL Bcl2->BaxBak Inhibits BaxBak->Mitochondria Permeabilizes Apoptosome Apoptosome (Apaf-1, Casp-9) CytochromeC->Apoptosome Caspase9 Caspase-9 Activation Apoptosome->Caspase9 Caspase9->Caspase37 PARP PARP Cleavage Caspase37->PARP DNA_Frag DNA Fragmentation Caspase37->DNA_Frag Apoptosis Apoptosis PARP->Apoptosis DNA_Frag->Apoptosis

Caption: Intrinsic and extrinsic apoptosis signaling pathways.

Troubleshooting

IssuePossible Cause(s)Suggested Solution(s)
High background in Annexin V staining Cells were harvested too harshly, causing membrane damage.Use a cell scraper or a gentle dissociation reagent instead of trypsin. Keep all solutions and samples on ice.
No caspase activity detected Incorrect treatment time or concentration. The compound may not induce apoptosis.Perform a time-course and dose-response experiment. Confirm cell death with Annexin V/PI first.
Weak or no signal in Western Blot Insufficient protein loading. Poor antibody quality. Inefficient protein transfer.Increase the amount of protein loaded. Validate antibodies with positive controls. Check transfer efficiency with Ponceau S staining.
High background in TUNEL assay Excessive cell permeabilization.Optimize permeabilization time and Triton X-100 concentration.[17]

Conclusion

By employing this multi-faceted approach, researchers can robustly characterize the pro-apoptotic activity of novel pyrazolo[1,5-a]triazine derivatives. This comprehensive analysis, from initial screening of cell death to the elucidation of underlying molecular mechanisms, is crucial for the preclinical evaluation of these promising anticancer agents.

References

  • Jayaraman, S. (2020). Protocol for Apoptosis Assay by Flow Cytometry Using Annexin V Staining Method. Methods in Molecular Biology, 2080, 193-198.
  • Creative Diagnostics. (2024, November 24). Mastering Apoptosis Detection: A Step-by-Step TUNEL Assay Protocol. Retrieved from [Link]

  • Absin. (2024, November 20). TUNEL Apoptosis Detection Kit: Principles, Applications, and Step-by-Step Protocol. Retrieved from [Link]

  • ScienCell. (n.d.). TUNEL Apoptosis Assay (TUNEL). Retrieved from [Link]

  • Creative Bioarray. (n.d.). Caspase Activity Assay. Retrieved from [Link]

  • Ray, S. K., & Banik, N. L. (2013). Caspase Protocols in Mice. Methods in Molecular Biology, 1004, 29-41.
  • Al-wsabie, A. M., El-Nezhawy, A. O. H., El-Massry, A. M., & Ali, A. M. (2021). Synthesis, Characterization, Antimicrobial Activity and Anticancer of Some New Pyrazolo[1,5-a]pyrimidines and Pyrazolo[5,1-c]1,2,4-triazines. Letters in Drug Design & Discovery, 18(10), 996-1008.
  • Abayev, E. (2018). Apoptosis detection protocol using the Annexin-V and PI kit. protocols.io.
  • Velihina, E. S., Pil'o, S. G., Zyabrev, V. S., et al. (2020). 2-(Dichloromethyl)pyrazolo[1,5-a][6][13][17]triazines: synthesis and anticancer activity. Biopolymers and Cell, 36(1), 60-73.

  • Vitale, C., Aruta, A. P., Sandomenico, A., et al. (2023). Novel Pyrazolo [1,5‐a]−1,3,5‐Triazine Derivatives as CDK7 Inhibitors: Synthesis and Biological Insights in Pancreatic Ductal Adenocarcinoma Models. ChemistryOpen, 12(8), e202300085.
  • Velihina, E. S., Obernikhina, N. V., Pilyo, S. G., Kachkovsky, O. D., & Brovarets, V. S. (2021). Synthesis, Electronic Structure and Anti-Cancer Activity of the Phenyl Substituted Pyrazolo[1,5-a][6][13][17]triazines. Current Organic Chemistry, 25(12), 1441-1454.

  • Promega Corporation. (2024, April 1). Caspase 3/7 Activity. Retrieved from protocols.io: [Link]

  • JoVE. (2023, March 24). Measuring Caspase Activity Using a Fluorometric Assay or Flow Cytometry. Retrieved from [Link]

  • Al-wsabie, A. M., El-Nezhawy, A. O. H., El-Massry, A. M., & Ali, A. M. (2021). Synthesis, Characterization, Antimicrobial Activity and Anticancer of Some New Pyrazolo[1,5-a]pyrimidines and Pyrazolo[5,1-c]1,2,4-triazines. PubMed.
  • Darzynkiewicz, Z., Galkowski, D., & Zhao, H. (2008). Analysis of apoptosis by cytometry using TUNEL assay. Methods, 44(3), 250-254.
  • Wang, X. M., Xu, J., Li, Y. P., et al. (2013). Synthesis and anticancer activity evaluation of a series of[8][11][13]triazolo[1,5-a]pyridinylpyridines in vitro and in vivo. European Journal of Medicinal Chemistry, 67, 243-251.

  • Vitale, C., Aruta, A. P., Sandomenico, A., et al. (2023). Novel Pyrazolo [1,5‐a]−1,3,5‐Triazine Derivatives as CDK7 Inhibitors: Synthesis and Biological Insights in Pancreatic Ductal Adenocarcinoma Models.
  • Mojzych, M., Tyszka-Czochara, M., Ceruso, M., et al. (2022). Pyrazolo[4,3-e]tetrazolo[1,5-b][8][11][13]triazine Sulfonamides as Novel Potential Anticancer Agents: Apoptosis, Oxidative Stress, and Cell Cycle Analysis. International Journal of Molecular Sciences, 23(19), 11843.

  • Bio-Rad Antibodies. (n.d.). Analysis by Western Blotting - Apoptosis. Retrieved from [Link]

  • Tyszka-Czochara, M., Wójcik-Pszczoła, K., et al. (2022). The activity of pyrazolo[4,3-e][8][11][13]triazine and pyrazolo[4,3-e]tetrazolo[1,5-b][8][11][13]triazine sulphonamide derivatives in monolayer and spheroid breast cancer cell cultures. Scientific Reports, 12(1), 1-17.

  • Tyszka-Czochara, M., Pańszczyk, A., et al. (2023). Pyrazolo[4,3-e]tetrazolo[1,5-b][8][11][13]triazine Sulfonamides as an Important Scaffold for Anticancer Drug Discovery—In Vitro and In Silico Evaluation. International Journal of Molecular Sciences, 24(13), 10998.

  • Mojzych, M., Tyszka-Czochara, M., et al. (2021). Pyrazolo[4,3-e]tetrazolo[1,5-b][8][11][13]triazine Sulfonamides as Novel Potential Anticancer Agents: Cytotoxic and Genotoxic Activities In Vitro. Molecules, 26(11), 3163.

  • YouTube. (2020, April 11). Apoptosis assays: western blots. Retrieved from [Link]

  • ResearchGate. (n.d.). Western blot analysis. Signaling/apoptosis molecules PARP, NF-κB,.... Retrieved from [Link]

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Probing the Kinase-Cell Migration Axis: An Application Guide to Assay Design and Execution

Author: BenchChem Technical Support Team. Date: January 2026

Introduction: The Critical Role of Kinases in Cell Migration and the Imperative for Potent Inhibitors

Cell migration is a fundamental biological process, integral to physiological events ranging from embryonic development and immune responses to wound healing. However, the dysregulation of cell migration is a hallmark of numerous pathologies, most notably cancer metastasis.[1] At the heart of the intricate signaling networks governing cell movement are protein kinases, which act as master regulators of the dynamic cytoskeletal rearrangements, adhesion, and protrusion necessary for cellular locomotion.[2][3][4][5] The aberrant activity of specific kinases is frequently implicated in promoting the migratory and invasive phenotypes of cancer cells.[6][7] Consequently, the development of novel kinase inhibitors that can effectively block these processes represents a promising therapeutic strategy.[6][8][9][10]

This comprehensive guide provides researchers, scientists, and drug development professionals with a robust framework for evaluating the efficacy of novel kinase inhibitors on cell migration. We will delve into the mechanistic underpinnings of kinase-mediated migration, provide detailed protocols for widely adopted cell migration assays, and offer insights into data analysis and interpretation.

Understanding the Molecular Landscape: Kinase Signaling in Cell Migration

Multiple kinase families, including mitogen-activated protein kinases (MAPKs) such as JNK, p38, and Erk, play pivotal roles in orchestrating cell migration.[2][3][4][5] These kinases act on a diverse array of downstream substrates that directly influence the mechanics of cell movement. For instance, Erk can phosphorylate myosin light chain kinase (MLCK) and calpain, which are crucial for the regulation of focal adhesion dynamics and membrane protrusions.[4] Similarly, Rho-associated coiled-coil containing protein kinases (ROCK) and myotonic dystrophy kinase-related Cdc42-binding kinases (MRCK) are essential for stress fiber formation and the invasive properties of cancer cells.[6][8] A simplified representation of a common signaling pathway is depicted below.

Kinase_Signaling_Pathway cluster_membrane Cell Membrane cluster_cytoplasm Cytoplasm cluster_cytoskeleton Cytoskeletal Regulation GF Growth Factor RTK Receptor Tyrosine Kinase GF->RTK Binding & Activation Ras Ras RTK->Ras Activation PI3K PI3K Ras->PI3K MAPK_cascade MAPK Cascade (Raf-MEK-ERK) Ras->MAPK_cascade Akt Akt PI3K->Akt Actin Actin Cytoskeleton (Stress Fibers, Lamellipodia) Akt->Actin Regulation of motility proteins MAPK_cascade->Actin Phosphorylation of downstream targets ROCK ROCK ROCK->Actin Myosin activation & Stress fiber formation Cell Migration Cell Migration Actin->Cell Migration

Caption: Simplified signaling pathway in cell migration.

Choosing the Right Tool: An Overview of Cell Migration Assays

A variety of in vitro assays are available to assess cell migration, each with its own advantages and limitations. The choice of assay depends on the specific research question, cell type, and desired throughput.

Assay TypePrincipleAdvantagesDisadvantages
Scratch (Wound Healing) Assay A "wound" is created in a confluent cell monolayer, and the rate of closure is monitored over time.[10]Simple, cost-effective, and suitable for studying collective cell migration.[11]Can be influenced by cell proliferation; wound creation can be inconsistent.[12]
Transwell (Boyden Chamber) Assay Cells migrate through a porous membrane towards a chemoattractant in a lower chamber.[10][13][14]Allows for the study of chemotaxis; can be adapted for invasion assays by coating the membrane with an extracellular matrix (ECM).[13][14]Can be more complex to set up and quantify than the scratch assay.[15]
Microfluidic Assays Cells migrate through microchannels, allowing for precise control of chemoattractant gradients and the cellular microenvironment.[10]Provides a more physiologically relevant 3D environment; allows for detailed analysis of individual cell behavior.[16]Can be technically demanding and less amenable to high-throughput screening.

For the initial screening of novel kinase inhibitors, the Transwell migration assay and the scratch assay are the most commonly employed methods due to their robustness and adaptability.

Detailed Protocol: Transwell Migration Assay for Kinase Inhibitor Screening

This protocol provides a detailed methodology for evaluating the effect of a novel kinase inhibitor on the migration of adherent cells using a Transwell assay.

Transwell_Workflow cluster_prep I. Preparation cluster_assay II. Assay Setup cluster_incubation III. Incubation & Analysis A 1. Culture cells to 70-80% confluency B 2. Serum-starve cells (12-24h) A->B C 3. Prepare inhibitor solutions & chemoattractant B->C E 5. Pre-incubate Transwell insert with inhibitor C->E D 4. Add chemoattractant to lower chamber D->E F 6. Seed serum-starved cells into upper chamber E->F G 7. Incubate (typically 12-48h) F->G H 8. Remove non-migrated cells G->H I 9. Fix and stain migrated cells H->I J 10. Quantify migrated cells I->J

Caption: Experimental workflow for the Transwell migration assay.

Materials:

  • 24-well Transwell inserts (e.g., 8 µm pore size, adjust based on cell type)[17]

  • 24-well tissue culture plates

  • Cell culture medium (serum-free and complete)

  • Chemoattractant (e.g., FBS, specific growth factor)

  • Novel kinase inhibitor and vehicle control (e.g., DMSO)

  • Phosphate-buffered saline (PBS)

  • Trypsin-EDTA

  • Fixation solution (e.g., 4% paraformaldehyde or cold methanol)

  • Staining solution (e.g., Crystal Violet)

  • Cotton swabs

  • Microscope

Protocol:

  • Cell Preparation:

    • Culture cells to 70-80% confluency.[17]

    • The day before the assay, replace the growth medium with a serum-free medium to starve the cells.[15][17] This enhances their migratory response to chemoattractants.[17]

  • Assay Setup:

    • In the lower chamber of the 24-well plate, add 600 µL of complete medium containing a chemoattractant.[14]

    • In the upper chamber (the Transwell insert), add 100 µL of serum-free medium containing the desired concentration of the novel kinase inhibitor or vehicle control. Pre-incubate for 30 minutes at 37°C.

    • Harvest the serum-starved cells using trypsin-EDTA and resuspend them in serum-free medium at a concentration of 1 x 10^6 cells/mL.

    • Add 100 µL of the cell suspension (1 x 10^5 cells) to the upper chamber of each Transwell insert.

  • Incubation:

    • Incubate the plate at 37°C in a humidified incubator with 5% CO2 for a duration appropriate for the cell line (typically 12-48 hours). The optimal incubation time should be determined empirically.[15]

  • Quantification of Migrated Cells:

    • After incubation, carefully remove the Transwell inserts from the wells.

    • Use a cotton swab to gently remove the non-migrated cells from the upper surface of the membrane.[13][14]

    • Fix the migrated cells on the underside of the membrane by immersing the inserts in a fixation solution for 20 minutes at room temperature.

    • Wash the inserts with PBS.

    • Stain the migrated cells by immersing the inserts in a staining solution (e.g., Crystal Violet) for 20-30 minutes at room temperature.

    • Gently wash the inserts with water to remove excess stain and allow them to air dry.

    • Using a microscope, count the number of stained cells in several random fields of view for each insert. Alternatively, the stain can be eluted (e.g., with 10% acetic acid), and the absorbance can be measured using a plate reader.

Self-Validation and Controls: To ensure the integrity of the results, the following controls are essential:

  • Negative Control: No chemoattractant in the lower chamber to measure basal migration.[13][17]

  • Positive Control: Chemoattractant in the lower chamber with vehicle-treated cells to establish maximal migration.[13]

  • Inhibitor Toxicity Control: Perform a parallel cytotoxicity assay (e.g., MTT or trypan blue exclusion) to ensure that the observed reduction in migration is not due to cell death.

Alternative Protocol: The Scratch (Wound Healing) Assay

The scratch assay is a straightforward method for assessing collective cell migration.[11]

Protocol:

  • Cell Seeding: Seed cells in a multi-well plate to create a confluent monolayer.[12][18]

  • Inhibitor Treatment (Optional): To distinguish between migration and proliferation, cells can be pre-treated with a mitosis inhibitor like Mitomycin C.[12][19][20]

  • Scratch Creation: Create a "scratch" in the cell monolayer using a sterile pipette tip.[12][18]

  • Inhibitor Addition: Wash the wells to remove detached cells and add fresh medium containing the novel kinase inhibitor or vehicle control.[12][18]

  • Image Acquisition: Image the scratch at time zero and at regular intervals (e.g., every 4-8 hours) until the scratch in the control wells is nearly closed.[18]

  • Data Analysis: The rate of wound closure is calculated by measuring the area of the scratch at each time point.[21][22] This can be expressed as the percentage of wound closure over time.[21][22]

Data Analysis and Interpretation

For the Transwell assay, data is typically presented as the number of migrated cells per field or as a percentage of migration relative to the vehicle-treated positive control. For the scratch assay, the primary metric is the rate of gap closure.[21][22]

Quantitative Data Summary Example:

Treatment GroupConcentrationMean Migrated Cells (± SD)% Inhibition of Migration
Negative Control-15 (± 4)-
Positive Control (Vehicle)0.1% DMSO250 (± 25)0%
Novel Kinase Inhibitor1 µM120 (± 18)55.3%
Novel Kinase Inhibitor10 µM45 (± 9)87.2%

Statistical analysis, such as an ANOVA followed by post-hoc tests, is crucial to determine the significance of the observed differences between treatment groups.[21][22]

Troubleshooting Common Issues

IssuePossible Cause(s)Suggested Solution(s)
Low Migration in Positive Control Insufficient chemoattractant gradient; suboptimal incubation time; inappropriate pore size; poor cell health.[15]Titrate chemoattractant concentration; optimize incubation time; select appropriate pore size for your cells; use healthy, low-passage cells.[13][15]
High Background in Negative Control Pore size too large, allowing for passive cell movement.[17]Use a smaller pore size.[17]
Inconsistent Scratch Width Inconsistent pressure and angle during scratching.Use a consistent technique or an automated scratching tool.[19]
Cell Clumping in Scratch Assay Incomplete removal of detached cells after scratching.Gently wash the wells thoroughly after creating the scratch.[12][18]

Conclusion

The protocols and guidelines presented here provide a solid foundation for the in vitro evaluation of novel kinase inhibitors on cell migration. By carefully selecting the appropriate assay, incorporating rigorous controls, and performing meticulous data analysis, researchers can generate reliable and reproducible data to advance the development of new anti-cancer therapeutics.

References

  • Corning. (n.d.). Transwell Cell Migration and Invasion Assay Guide. Retrieved from [Link]

  • ibidi GmbH. (2024, March 21). Application Note 67: Data Analysis of Wound Healing and Cell Migration Assays. Retrieved from [Link]

  • Huang, C., Jacobson, K., & Schaller, M. D. (2004). MAP kinases and cell migration. Journal of Cell Science, 117(20), 4619–4628. Retrieved from [Link]

  • Kale, V. P., Hengst, J. A., Desai, D. H., Dick, T. E., Choe, K. N., Colledge, A. L., ... & Yun, J. K. (2014). A novel selective multikinase inhibitor of ROCK and MRCK effectively blocks cancer cell migration and invasion. Cancer Letters, 354(2), 299-310. Retrieved from [Link]

  • O'Hayre, M., Salanga, C. L., Handel, T. M., & Allen, S. J. (2010). Transwell in vitro cell migration and invasion assays. In Methods in molecular biology (Clifton, N.J.) (Vol. 616, pp. 297–307). Retrieved from [Link]

  • Huang, C., Jacobson, K., & Schaller, M. D. (2004). MAP kinases and cell migration. Ochsner Journal, 6(2), 72-79. Retrieved from [Link]

  • Huang, C., Jacobson, K., & Schaller, M. D. (2004). MAP kinases and cell migration. Journal of Cell Science, 117(20), 4619-4628. Retrieved from [Link]

  • Pijuan, J., G-Dayanandan, T., & Trepat, X. (2025). Methods to analyze cell migration data: fundamentals and practical guidelines. Nature Methods. Retrieved from [Link]

  • Chen, J. (2023, November 30). Principles, Techniques, and Precautions in Transwell Migration and Invasion Assays for Cancer Cell Metastasis Research. protocols.io. Retrieved from [Link]

  • Howe, A. K. (2022). Protein Kinase A in cellular migration—Niche signaling of a ubiquitous kinase. Frontiers in Cell and Developmental Biology, 10, 981961. Retrieved from [Link]

  • CliniSciences. (n.d.). Data Analysis of Wound Healing and Cell Migration Assays. Retrieved from [Link]

  • Semantic Scholar. (n.d.). MAP kinases and cell migration. Retrieved from [Link]

  • Kale, V. P., Hengst, J. A., Desai, D. H., Dick, T. E., Choe, K. N., Colledge, A. L., ... & Yun, J. K. (2014). A novel selective multikinase inhibitor of ROCK and MRCK effectively blocks cancer cell migration and invasion. Cancer Letters, 354(2), 299-310. Retrieved from [Link]

  • Vultur, A., Buettner, R., & Jove, R. (2008). SKI-606 (bosutinib), a novel Src kinase inhibitor, suppresses migration and invasion of human breast cancer cells. Molecular Cancer Therapeutics, 7(5), 1185–1194. Retrieved from [Link]

  • Martinotti, S., & Ranzato, E. (n.d.). Scratch Assay protocol. Retrieved from [Link]

  • Pijuan, J., G-Dayanandan, T., & Trepat, X. (2019). In vitro Cell Migration, Invasion, and Adhesion Assays: From Cell Imaging to Data Analysis. Frontiers in Cell and Developmental Biology, 7, 107. Retrieved from [Link]

  • Axion BioSystems. (n.d.). Scratch Assay Protocol. Retrieved from [Link]

  • Nawa, K., Iinuma, H., & Naganawa, H. (2005). Inhibition of cancer cell migration by a novel compound, moverastin. Cancer Research, 65(9 Supplement), 3749. Retrieved from [Link]

  • Axion BioSystems. (n.d.). Scratch Assay Protocol. Retrieved from [Link]

  • An, Z. (Ed.). (2011). Cell Migration and Invasion Assays as Tools for Drug Discovery. In Therapeutic Monoclonal Antibodies: From Bench to Clinic (pp. 523-540). John Wiley & Sons. Retrieved from [Link]

  • Visweshwaran, S. P., & Maritzen, T. (2019). Analysis of Random Migration of Cancer Cells in 3D. Bio-protocol, 9(23), e3451. Retrieved from [Link]

  • Molecular Devices. (2019). Measure Cell Migration using Automated Cell Imaging and Analysis. Retrieved from [Link]

  • Yarrow, J. C., Perlman, Z. E., Westwood, N. J., & Mitchison, T. J. (2004). High-Throughput Screening Using a Scratch Wound Healing Assay. BMC Biotechnology, 4, 27. Retrieved from [Link]

  • Dar, A. A., & Zaidi, N. (2025). Advancements in Protein Kinase Inhibitors: From Discovery to Clinical Applications. International Journal of Molecular Sciences, 26(1), 1. Retrieved from [Link]

  • Jønsson, K. L., & Nielsen, C. H. (2018). Optimized Scratch Assay for In Vitro Testing of Cell Migration with an Automated Optical Camera. Journal of Visualized Experiments, (138), 57691. Retrieved from [Link]

  • Wesslowski, J., et al. (2024). Reactive Oxygen Species Drive Cell Migration and PD-L1 Expression via YB-1 Phosphorylation in Pleural Mesothelioma. International Journal of Molecular Sciences, 25(11), 5980. Retrieved from [Link]

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Application Notes & Protocols: A Comprehensive Guide to Developing Antiproliferation Assays for Pyrazolo[1,5-a]triazine Compounds

Author: BenchChem Technical Support Team. Date: January 2026

Abstract

The pyrazolo[1,5-a]triazine scaffold represents a promising class of heterocyclic compounds with demonstrated antiproliferative activity, making it a focal point in contemporary cancer research and drug discovery.[1][2] Several derivatives have been identified as potent inhibitors of key cellular regulators, such as cyclin-dependent kinases (CDKs), highlighting their therapeutic potential.[3] This guide provides a comprehensive, multi-tiered framework for researchers to robustly evaluate the antiproliferative effects of novel pyrazolo[1,5-a]triazine compounds. We present a suite of validated protocols, from initial high-throughput viability screening to in-depth mechanistic assays, including cell cycle analysis and apoptosis detection. The causality behind experimental choices is detailed, ensuring that each protocol functions as a self-validating system to produce reliable and reproducible data.

Scientific Rationale & Assay Strategy

The development of effective anticancer therapeutics hinges on the ability to disrupt processes fundamental to tumor growth. One of the key hallmarks of cancer is sustained proliferative signaling, often driven by the dysregulation of signaling pathways that control the cell cycle.[4][5] Compounds like pyrazolo[1,5-a]triazines are of high interest due to their potential to interfere with these pathways.[1][3]

A successful investigation into the antiproliferative nature of a compound requires a strategic, multi-assay approach. This allows researchers to move beyond a simple "live or die" readout to a more nuanced understanding of the compound's mechanism of action. Our recommended workflow is designed to efficiently characterize novel compounds, starting with broad screening and progressing to more focused mechanistic studies.

G cluster_0 Tier 1: Primary Screening cluster_1 Tier 2: Mechanistic Investigation cluster_2 Tier 3: Advanced Profiling primary Assess Cell Viability & Metabolism (MTT / MTS Assays) cell_cycle Analyze Cell Cycle Progression (Propidium Iodide Staining & Flow Cytometry) primary->cell_cycle Is compound cytotoxic/cytostatic? apoptosis Detect Programmed Cell Death (Annexin V / PI Staining & Flow Cytometry) primary->apoptosis hcs High-Content Screening (HCS) (Multiparametric Phenotypic Analysis) cell_cycle->hcs Elucidate complex mechanisms apoptosis->hcs

Figure 1: Recommended tiered workflow for characterizing antiproliferative compounds.

This tiered approach ensures that resources are used efficiently. Potent compounds identified in Tier 1 are advanced to Tier 2 for detailed analysis of their effects on cell cycle and apoptosis, providing critical insights into whether a compound is cytostatic (inhibits proliferation) or cytotoxic (induces cell death).

Foundational Protocol: Cancer Cell Culture

Reliable data begins with healthy, consistent cell cultures. Adherence to proper cell culture technique is paramount for the reproducibility of all subsequent assays.[6][7][8]

2.1. Materials

  • Appropriate cancer cell line (e.g., PANC-1, HCT116, A549)

  • Complete growth medium (e.g., DMEM or RPMI 1640)[9]

  • Fetal Bovine Serum (FBS), heat-inactivated

  • Penicillin-Streptomycin solution

  • Trypsin-EDTA (0.25%)

  • Phosphate-Buffered Saline (PBS), sterile

  • Humidified incubator at 37°C with 5% CO2[9]

2.2. Protocol: Routine Cell Passaging

  • Examine Cells: Daily, check cultures using an inverted microscope to assess confluency and morphology and to screen for contamination.

  • Aspirate Medium: Once cells reach 80-90% confluency, aspirate the growth medium from the flask.

  • Wash: Gently wash the cell monolayer with 5-10 mL of sterile PBS to remove any residual serum that may inhibit trypsin activity. Aspirate the PBS.

  • Trypsinize: Add 1-3 mL of pre-warmed Trypsin-EDTA to the flask, ensuring the entire cell monolayer is covered. Incubate for 2-5 minutes at 37°C. Monitor under the microscope until cells detach and appear rounded.

  • Neutralize: Add 5-10 mL of complete growth medium to the flask to neutralize the trypsin. Gently pipette the cell suspension up and down to create a single-cell suspension.

  • Subculture: Transfer a fraction of the cell suspension (e.g., 1:5 to 1:10 dilution) to a new flask containing pre-warmed complete growth medium.

  • Incubate: Return the flask to the incubator. Ensure cells are in the logarithmic growth phase for all experiments.

Tier 1 Protocol: Cell Viability Assessment via MTT & MTS Assays

The initial evaluation of a compound's antiproliferative potential is typically performed using a rapid, high-throughput colorimetric assay. MTT and MTS assays measure the metabolic activity of a cell population, which serves as an indicator of cell viability.[10][11] In viable cells, mitochondrial dehydrogenase enzymes convert the tetrazolium salt (MTT or MTS) into a colored formazan product.[12][13] The amount of formazan is directly proportional to the number of living cells.[14][15]

G cluster_0 Principle of Tetrazolium-Based Assays cluster_1 In Viable Cells MTT Yellow Tetrazolium Salt (MTT/MTS) Enzyme Mitochondrial Dehydrogenases Formazan Purple/Orange Formazan (Colored Product) Enzyme->Formazan Reduction

Figure 2: Conversion of tetrazolium salt by viable cells.

3.1. Protocol: MTT Cell Viability Assay

The MTT assay is a reliable and widely used method, but it requires a final solubilization step as the formazan product is insoluble.[10]

  • Cell Seeding: Trypsinize and count cells. Seed cells in a 96-well plate at a predetermined optimal density (e.g., 5,000-10,000 cells/well) in 100 µL of complete medium.[16] Incubate overnight to allow for cell attachment.

  • Compound Treatment: Prepare serial dilutions of the pyrazolo[1,5-a]triazine compounds in culture medium. Remove the medium from the wells and add 100 µL of the compound dilutions. Include vehicle-only (e.g., DMSO) and medium-only controls.

  • Incubation: Incubate the plate for the desired exposure time (e.g., 24, 48, or 72 hours).

  • Add MTT Reagent: Add 10 µL of 5 mg/mL MTT solution to each well.[10][15] Incubate for 2-4 hours at 37°C until a purple precipitate is visible.[17]

  • Solubilize Formazan: Carefully aspirate the medium without disturbing the formazan crystals. Add 100 µL of a solubilization solution (e.g., DMSO or an SDS-HCl solution) to each well.[15][18]

  • Read Absorbance: Agitate the plate on an orbital shaker for 15 minutes to ensure complete solubilization.[11][16] Measure the absorbance at 570 nm using a microplate reader.[12]

3.2. Protocol: MTS Cell Viability Assay

The MTS assay offers a more convenient workflow as its formazan product is soluble in culture medium, eliminating the solubilization step.[14][19]

  • Cell Seeding & Treatment: Follow steps 1-3 of the MTT protocol.

  • Add MTS Reagent: Add 20 µL of the combined MTS/PES reagent directly to each well.[12][14][19]

  • Incubation: Incubate for 1-4 hours at 37°C.[12][13]

  • Read Absorbance: Briefly shake the plate and measure the absorbance at 490 nm.[13][19]

3.3. Data Analysis & Presentation

  • Background Subtraction: Subtract the average absorbance of the medium-only wells from all other readings.

  • Calculate Percent Viability:

    • % Viability = (Absorbance of Treated Cells / Absorbance of Vehicle Control) * 100

  • Determine IC50: Use a non-linear regression analysis (log(inhibitor) vs. response) in software like GraphPad Prism to calculate the half-maximal inhibitory concentration (IC50).

CompoundConcentration (µM)Avg. Absorbance (OD)% Viability
Vehicle01.254100%
Cmpd-A0.11.10388.0%
Cmpd-A10.81565.0%
Cmpd-A100.44035.1%
Cmpd-A1000.0887.0%
IC50 ~5.5 µM
Table 1: Example data presentation for calculating cell viability and IC50.

Tier 2 Protocol: Cell Cycle Analysis

If a compound reduces cell viability, the next logical step is to determine if it does so by halting cell cycle progression. Flow cytometry with a DNA-intercalating dye like Propidium Iodide (PI) allows for the quantification of DNA content, revealing the distribution of the cell population across the different phases of the cell cycle (G0/G1, S, and G2/M).

G G1 G1 (Growth) S S (DNA Synthesis) G1->S G2 G2 (Growth) S->G2 M M (Mitosis) G2->M M->G1 G live Live Cell Annexin V: Neg PI: Neg early Early Apoptosis Annexin V: Pos PI: Neg live->early PS Flipping late Late Apoptosis / Necrosis Annexin V: Pos PI: Pos early->late Membrane Permeabilization

Figure 4: Principle of apoptosis detection with Annexin V and PI staining.

5.1. Protocol: Apoptosis Assay with Annexin V/PI

  • Cell Culture and Treatment: Seed and treat cells as described in the cell cycle protocol (Section 4.1).

  • Harvest Cells: Collect both floating and adherent cells as described previously to ensure apoptotic bodies are not discarded.

  • Wash: Wash the cells once with cold PBS. [20]4. Resuspend in Binding Buffer: Centrifuge and resuspend the cell pellet in 1X Annexin V Binding Buffer at a concentration of ~1 x 10^6 cells/mL. [20]This buffer typically contains calcium, which is required for Annexin V to bind to PS. [21]5. Staining: To 100 µL of the cell suspension, add 5 µL of FITC-conjugated Annexin V and 5 µL of Propidium Iodide solution. [20]6. Incubation: Gently vortex the cells and incubate for 15-20 minutes at room temperature in the dark. [20]7. Analysis: Add 400 µL of 1X Binding Buffer to each tube and analyze immediately by flow cytometry. [20] 5.2. Data Interpretation

The results are visualized on a two-color dot plot, which separates the cell population into four quadrants:

  • Lower-Left (Annexin V- / PI-): Live, healthy cells.

  • Lower-Right (Annexin V+ / PI-): Early apoptotic cells.

  • Upper-Right (Annexin V+ / PI+): Late apoptotic or necrotic cells.

  • Upper-Left (Annexin V- / PI+): Necrotic cells/debris (often a small population).

An effective pro-apoptotic compound will cause a significant shift of cells from the live quadrant to the early and late apoptotic quadrants.

Treatment% Live Cells% Early Apoptotic% Late Apoptotic / Necrotic
Vehicle Control94.5%3.1%2.4%
Cmpd-B (1x IC50)65.2%25.8%9.0%
Cmpd-B (2x IC50)30.7%48.9%20.4%
Table 3: Example data showing apoptosis induction by Compound B.

Conclusion & Future Directions

This guide provides a robust and validated framework for the initial characterization of the antiproliferative activity of novel pyrazolo[1,5-a]triazine compounds. By systematically applying these assays, researchers can efficiently determine a compound's potency (IC50) and elucidate its primary mechanism of action—be it cell cycle arrest, induction of apoptosis, or a combination thereof.

For compounds that show significant promise, further investigation using High-Content Screening (HCS) can provide deeper, multiparametric insights into cellular phenotypes, including changes in nuclear morphology, mitochondrial health, and the expression of specific pathway markers. [22][23][24][25][26]Ultimately, this structured approach accelerates the drug discovery process by enabling data-driven decisions for lead compound optimization and advancement.

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Sources

Application Notes and Protocols for 8-Methylpyrazolo[1,5-a]triazin-4(3H)-one in Thymidine Phosphorylase Inhibition

Author: BenchChem Technical Support Team. Date: January 2026

Authored for Researchers, Scientists, and Drug Development Professionals

Abstract

This document provides a comprehensive technical guide on the application of 8-Methylpyrazolo[1,5-a]triazin-4(3H)-one as a representative inhibitor of Thymidine Phosphorylase (TP). Thymidine Phosphorylase is a critical enzyme implicated in cancer progression and angiogenesis, making it a high-value target for therapeutic intervention. The pyrazolo[1,5-a]triazine scaffold has emerged as a promising chemotype for developing potent TP inhibitors. This guide details the scientific rationale, structure-activity relationships, and step-by-step protocols for in vitro enzymatic assays and cell-based evaluations, designed to empower researchers in the exploration and characterization of this class of inhibitors.

Introduction: The Rationale for Thymidine Phosphorylase Inhibition

Thymidine Phosphorylase (TP), also known as platelet-derived endothelial cell growth factor (PD-ECGF), is a pivotal enzyme in pyrimidine nucleoside metabolism. It catalyzes the reversible phosphorolysis of thymidine to thymine and 2-deoxy-D-ribose-1-phosphate.[1][2] While essential for nucleotide salvage pathways, its overexpression is strongly correlated with poor prognosis in numerous solid tumors, including breast, colorectal, and pancreatic cancers.[3]

The pathological significance of TP stems from two primary functions:

  • Angiogenesis Promotion: The product of the enzymatic reaction, 2-deoxy-D-ribose, is a potent chemoattractant for endothelial cells, stimulating the formation of new blood vessels—a process critical for tumor growth and metastasis.[1]

  • Drug Resistance: TP can degrade nucleoside analog anticancer drugs (e.g., capecitabine prodrugs), reducing their therapeutic efficacy.

Therefore, inhibiting TP presents a dual-benefit therapeutic strategy: suppressing tumor-induced angiogenesis and enhancing the potency of existing chemotherapies.[2] The pyrazolo[1,5-a][3][4][5]triazine scaffold has been identified as a highly effective framework for the design of potent TP inhibitors.[6][7] This guide uses 8-Methylpyrazolo[1,5-a]triazin-4(3H)-one as a model compound to illustrate the experimental workflows for evaluating this important class of molecules.

Compound Profile and Structure-Activity Relationship (SAR)

Chemical Profile of 8-Methylpyrazolo[1,5-a]triazin-4(3H)-one
  • IUPAC Name: 8-methylpyrazolo[1,5-a][3][4][5]triazin-4(3H)-one

  • Scaffold: Pyrazolo[1,5-a][3][4][5]triazine

  • Rationale for Use: This compound represents the core heterocyclic system. While advanced analogs show greater potency, understanding the properties and activity of this fundamental structure is crucial for medicinal chemistry efforts. Its synthesis is foundational for the development of more complex derivatives.

Synthesis Overview

The synthesis of the pyrazolo[1,5-a][3][4][5]triazine core generally involves the cyclocondensation of a 5-aminopyrazole precursor with reagents that form the triazine ring.[7][8] A common and efficient method involves reacting a substituted 5-aminopyrazole with an isocyanate or isothiocyanate, followed by base-mediated cyclization.[7] Microwave-assisted one-pot syntheses have also been developed to improve efficiency and yield.[9][10]

Structure-Activity Relationship (SAR) of Pyrazolo[1,5-a]triazine Analogs

Extensive research has elucidated key structural features that govern the TP inhibitory activity of this scaffold. Understanding these relationships is critical for designing next-generation inhibitors.

  • The 2-Thioxo Group: Bioisosteric replacement of the oxygen at position 2 with a sulfur atom (to form a 2-thioxo-pyrazolo[1,5-a][3][4][5]triazin-4-one) consistently and significantly enhances inhibitory potency.[2][6] This modification is considered essential for high-affinity binding.

  • Substitution at Position 8: The nature of the substituent at the C8 position of the pyrazole ring is a primary driver of potency. Aromatic groups, particularly phenyl rings, are highly favorable.[11]

  • Phenyl Ring Modifications: When a phenyl group is present at C8, its substitution pattern is critical. Electron-withdrawing groups at the para-position, especially those with positive sigma (σ) and pi (π) properties like the pentafluorosulfur (SF₅) group, have led to the most potent non-competitive inhibitors discovered in this class, with IC₅₀ values in the nanomolar range.[6][11]

Caption: Core pyrazolo[1,5-a]triazine scaffold and key SAR points.

Experimental Protocols

Protocol 1: In Vitro Thymidine Phosphorylase Inhibition Assay

This protocol describes a continuous spectrophotometric assay to determine the inhibitory activity of 8-Methylpyrazolo[1,5-a]triazin-4(3H)-one against TP.

3.1.1. Principle

The assay measures the rate of phosphorolysis of thymidine to thymine. The conversion results in a decrease in absorbance at 290 nm, which can be monitored over time.[5][12] The rate of this decrease is proportional to the enzyme's activity. Inhibitors will slow this rate. Recombinant TP from E. coli is commonly used as it shares high structural and active site similarity with the human enzyme.[5][13][14]

3.1.2. Materials & Reagents

  • Recombinant Thymidine Phosphorylase (from E. coli, E.C. 2.4.2.4)

  • Potassium Phosphate Buffer (50 mM, pH 7.0)

  • Thymidine (Substrate)

  • 8-Methylpyrazolo[1,5-a]triazin-4(3H)-one (Test Inhibitor)

  • 7-Deazaxanthine (7-DX) or Tipiracil (Reference Inhibitor)

  • Dimethyl Sulfoxide (DMSO)

  • 96-well UV-transparent microplates

  • Microplate spectrophotometer capable of reading at 290 nm

3.1.3. Step-by-Step Methodology

  • Reagent Preparation:

    • Enzyme Stock: Prepare a stock solution of TP in 10 mM Potassium Phosphate Buffer (pH 7.0). Immediately before use, dilute the enzyme to a working concentration (e.g., 0.058 units/well) in 50 mM Potassium Phosphate Buffer (pH 7.0).[1][5] Keep on ice.

    • Substrate Stock: Prepare a 15 mM stock solution of thymidine in 50 mM Potassium Phosphate Buffer (pH 7.0).

    • Inhibitor Stocks: Prepare a 10 mM stock solution of the test compound and reference inhibitor in 100% DMSO. Create serial dilutions in DMSO to achieve the desired final concentrations for the assay.

  • Assay Setup (200 µL final volume per well):

    • Add 10 µL of the test compound dilution (or DMSO for control wells) to each well.

    • Add 150 µL of 50 mM Potassium Phosphate Buffer (pH 7.0).

    • Add 20 µL of the diluted TP enzyme solution to all wells except the "blank" wells.

    • Mix gently and incubate the plate at 30°C for 10 minutes to allow the inhibitor to bind to the enzyme.[5][13]

  • Initiating the Reaction:

    • Initiate the enzymatic reaction by adding 20 µL of 1.5 mM thymidine solution to each well (final thymidine concentration will be 150 µM).

    • Immediately place the plate in the spectrophotometer.

  • Data Acquisition:

    • Monitor the decrease in absorbance at 290 nm every 30 seconds for 10-15 minutes at 30°C.

3.1.4. Data Analysis

  • Calculate the reaction rate (V) for each well by determining the slope of the linear portion of the absorbance vs. time curve (ΔAbs/min).

  • Calculate the percentage of inhibition for each inhibitor concentration using the following formula: % Inhibition = [1 - (V_inhibitor / V_control)] * 100 where V_inhibitor is the rate in the presence of the inhibitor and V_control is the rate with DMSO only.

  • Plot the % Inhibition against the logarithm of the inhibitor concentration and fit the data to a sigmoidal dose-response curve to determine the IC₅₀ value (the concentration of inhibitor required to reduce enzyme activity by 50%).

G cluster_prep Preparation cluster_assay Assay Workflow cluster_analysis Data Analysis prep_reagents Prepare Reagents: - Enzyme (TP) - Substrate (Thymidine) - Inhibitor (Test & Ref.) prep_plate Prepare 96-well Plate prep_reagents->prep_plate add_inhibitor 1. Add Inhibitor/DMSO (10 µL) prep_plate->add_inhibitor add_buffer 2. Add Buffer (150 µL) add_inhibitor->add_buffer add_enzyme 3. Add Enzyme (20 µL) add_buffer->add_enzyme incubate 4. Incubate (30°C, 10 min) add_enzyme->incubate add_substrate 5. Add Substrate (20 µL) incubate->add_substrate read_plate 6. Read Absorbance (290 nm, 15 min) add_substrate->read_plate calc_rate Calculate Reaction Rate (ΔAbs/min) read_plate->calc_rate calc_inhibition Calculate % Inhibition calc_rate->calc_inhibition calc_ic50 Determine IC₅₀ Value calc_inhibition->calc_ic50

Caption: Workflow for the in vitro TP inhibition spectrophotometric assay.

Protocol 2: Kinetic Analysis to Determine Inhibition Mode

3.2.1. Principle

To understand how an inhibitor interacts with the enzyme and its substrate, kinetic analysis is performed. By measuring reaction rates at various substrate and inhibitor concentrations, a Lineweaver-Burk plot (a double reciprocal plot of 1/rate vs. 1/[Substrate]) can be generated. The pattern of line intersections on this plot reveals the mode of inhibition (e.g., competitive, non-competitive, mixed).[1][5][13]

3.2.2. Step-by-Step Methodology

  • Follow the general procedure outlined in Protocol 1.

  • Set up a matrix of reactions. Use at least three different fixed concentrations of the inhibitor (e.g., 0.5x IC₅₀, 1x IC₅₀, 2x IC₅₀) plus a no-inhibitor control (0 µM).

  • For each inhibitor concentration, vary the final concentration of the thymidine substrate (e.g., five concentrations ranging from 0.1875 to 1.5 mM).[13]

  • Measure the initial reaction rates (V) for all conditions.

3.2.3. Data Analysis

  • For each inhibitor concentration, plot 1/V (y-axis) against 1/[Thymidine] (x-axis).

  • Fit each data set to a linear regression.

  • Analyze the resulting family of lines on the Lineweaver-Burk plot to determine the inhibition type. A secondary plot of the slopes versus the inhibitor concentration can be used to determine the inhibition constant (Ki).[1][5]

Caption: Characteristic Lineweaver-Burk plots for different inhibition modes.

Protocol 3: Cellular Assay for Anti-Angiogenic Potential

3.3.1. Principle

TP inhibitors are expected to exert anti-angiogenic effects in a cellular context. This protocol uses a human breast cancer cell line (MDA-MB-231), known to express TP, to assess the inhibitor's ability to reduce the expression of key angiogenic factors like Vascular Endothelial Growth Factor (VEGF) and Matrix Metalloproteinase-9 (MMP-9).[15][16] A preliminary cytotoxicity assay is required to ensure that the observed effects are not due to cell death.

3.3.2. Materials & Reagents

  • MDA-MB-231 human breast cancer cell line

  • Appropriate cell culture medium (e.g., DMEM) with Fetal Bovine Serum (FBS) and antibiotics

  • MTT or MTS reagent for cytotoxicity assay

  • Test inhibitor (8-Methylpyrazolo[1,5-a]triazin-4(3H)-one)

  • Lysis buffer for protein extraction

  • Commercial ELISA kits for human VEGF and MMP-9

3.3.3. Step-by-Step Methodology

  • Cytotoxicity Assay (MTT/MTS):

    • Seed MDA-MB-231 cells in a 96-well plate and allow them to adhere overnight.

    • Treat cells with a range of inhibitor concentrations for 48-72 hours.

    • Perform an MTT or MTS assay according to the manufacturer's protocol to determine the inhibitor's cytotoxic IC₅₀.[13]

    • For subsequent experiments, use sublethal concentrations (e.g., below the IC₂₀) to ensure observed effects are specific to TP inhibition and not general toxicity.

  • Inhibitor Treatment for Angiogenic Marker Analysis:

    • Seed MDA-MB-231 cells in 6-well plates.

    • Once cells reach ~70% confluency, replace the medium with fresh medium containing sublethal concentrations of the test inhibitor. Include a vehicle (DMSO) control.

    • Incubate for 24-48 hours.

  • Endpoint Analysis (ELISA):

    • After incubation, collect the cell culture supernatant.

    • Centrifuge the supernatant to remove any cell debris.

    • Measure the concentration of secreted VEGF and MMP-9 in the supernatant using specific ELISA kits, following the manufacturer's instructions.

    • Normalize the results to the total protein content of the cell lysate from each well.

3.3.4. Data Analysis

Compare the levels of secreted VEGF and MMP-9 from inhibitor-treated cells to the vehicle-treated control cells. A significant reduction in these markers indicates potential anti-angiogenic activity.

Representative Data

The following table summarizes IC₅₀ values for representative pyrazolo[1,5-a]triazine analogs against thymidine phosphorylase, illustrating the structure-activity relationships discussed.

Compound IDR₂ Group (at C2)R₈ Group (at C8)Phenyl Substitution (at C8)TP IC₅₀ (µM)Inhibition ModeReference
Model =O-CH₃N/A>50 (Predicted)N/AN/A
7-DX N/AN/AN/A32 - 42.6N/A[6][15]
Analog 1 =S-Phenyl4-SF₅0.04Non-competitive[6]
Analog 2 =S-Phenyl4-Cl11.23Mixed[15]
Analog 3 =S-Benzyl4-CF₃16.27Mixed[16]
Analog 4 =O-HN/A>150Inactive[2]

This table contains representative data from cited literature to demonstrate SAR principles. The activity of the specific title compound, 8-Methylpyrazolo[1,5-a]triazin-4(3H)-one, is predicted to be low based on SAR, highlighting the importance of the 2-thioxo and 8-aryl modifications.

Conclusion and Troubleshooting

8-Methylpyrazolo[1,5-a]triazin-4(3H)-one serves as an excellent foundational scaffold for understanding the inhibition of thymidine phosphorylase. The protocols provided herein offer a robust framework for evaluating this and more complex analogs. Key SAR insights reveal that potency is dramatically enhanced by incorporating a 2-thioxo group and an 8-aryl substituent bearing electron-withdrawing groups.

Troubleshooting Tips:

  • Compound Solubility: If solubility is an issue, prepare higher concentration stocks in DMSO and ensure the final DMSO concentration in the assay is consistent across all wells and does not exceed 1-2%, as higher concentrations can inhibit enzyme activity.

  • High Assay Background: A high rate of absorbance change in blank (no enzyme) wells may indicate substrate instability. Ensure fresh reagents are used.

  • Low Enzyme Activity: Confirm the activity of the enzyme stock. Avoid repeated freeze-thaw cycles. Keep the enzyme on ice at all times.

  • Inconsistent Cellular Results: Ensure consistent cell passage numbers and seeding densities. Verify that treatment concentrations are truly non-toxic using a reliable cytotoxicity assay.

References

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  • Bera, H., et al. (2014). Discovery of mixed type thymidine phosphorylase inhibitors endowed with antiangiogenic properties: synthesis, pharmacological evaluation and molecular docking study of 2-thioxo-pyrazolo[1,5-a][3][4][5]triazin-4-ones. Part II. European Journal of Medicinal Chemistry. [Link]

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  • El-Metwaly, A. M., et al. (2017). Synthesis of some new pyrazolo[1,5-a]pyrimidine, pyrazolo[5,1-c]triazine, 1,3,4-thiadiazole and pyridine derivatives containing 1,2,3-triazole moiety. Journal of the Brazilian Chemical Society. [Link]

  • ResearchGate. (2014). Discovery of mixed type thymidine phosphorylase inhibitors endowed with antiangiogenic properties: Synthesis, pharmacological evaluation and molecular docking study of 2-thioxo-pyrazolo[1,5-a][3][4][5]triazin-4-ones. Part II. [Link]

  • Gising, J., et al. (2021). Structure–Activity Relationships of Pyrazolo[1,5-a]pyrimidin-7(4H)-ones as Antitubercular Agents. ACS Infectious Diseases. [Link]

  • Covel, J. A., et al. (2020). Microwave-Assisted Sequential One-Pot Synthesis of 8-Substituted Pyrazolo[1,5-a][3][4][5]triazines. National Center for Biotechnology Information. [Link]

  • ResearchGate. (n.d.). Pyrazolo[1,5-a][3][4][5]triazines (5-Aza-9-deazapurines): Synthesis and Biological Activity. [Link]

  • G-Cremers, F., et al. (2004). Thymidine phosphorylase inhibitors: recent developments and potential therapeutic applications. Mini reviews in medicinal chemistry. [Link]

Sources

Application Notes and Protocols for the In Vitro Evaluation of 8-Methylpyrazolo[1,5-a]triazin-4(3H)-one

Author: BenchChem Technical Support Team. Date: January 2026

Introduction: Unveiling the Potential of a Novel Heterocycle

The pyrazolo[1,5-a]triazine scaffold is a nitrogen-rich heterocyclic system that has garnered significant interest within the medicinal chemistry community.[1] This core structure is a bioisosteric analog of purines, the fundamental building blocks of nucleic acids, making it a privileged scaffold for the design of molecules that can interact with a wide array of biological targets.[1] Specifically, 8-Methylpyrazolo[1,5-a]triazin-4(3H)-one, a derivative of this class, presents a unique combination of a pyrazole ring, which offers aromatic stability, and an electron-deficient triazinone ring.[2] This structural arrangement provides a foundation for developing targeted therapeutic agents, particularly kinase inhibitors for applications in oncology.[3] The methyl group at the 8-position can influence the compound's steric and electronic properties, potentially enhancing its interaction with enzyme active sites.[2]

Derivatives of the pyrazolo[1,5-a][2][4][5]triazine class have demonstrated potent inhibitory activity against various kinases, including Cyclin-Dependent Kinase 7 (CDK7) and thymidine phosphorylase, enzymes implicated in cancer progression.[6][7] Given this promising biological activity, rigorous and reproducible in vitro studies are paramount to elucidating the mechanism of action and therapeutic potential of 8-Methylpyrazolo[1,5-a]triazin-4(3H)-one.

This comprehensive guide provides detailed protocols for the preparation, handling, and quality control of 8-Methylpyrazolo[1,5-a]triazin-4(3H)-one for in vitro research. Adherence to these guidelines is critical for ensuring the integrity of experimental data and facilitating the successful translation of preclinical findings.

Physicochemical Properties and Compound Handling

A thorough understanding of the physicochemical properties of 8-Methylpyrazolo[1,5-a]triazin-4(3H)-one is the cornerstone of reliable in vitro experimentation. These properties dictate the optimal conditions for storage, solubilization, and use in biological assays.

PropertyValueSource
Molecular Formula C₆H₆N₄O[2]
Molecular Weight 150.14 g/mol [2]
Appearance Typically a solid powderGeneral Chemical Properties
Solubility Soluble in DMSO; sparingly soluble in water
Storage (Powder) -20°C for long-term storage (years)[8]
Storage (in DMSO) -80°C for long-term storage (months)[8]

Causality Behind Handling Procedures:

  • Hygroscopicity: Like many heterocyclic compounds, 8-Methylpyrazolo[1,5-a]triazin-4(3H)-one may be hygroscopic. It is crucial to bring the compound vial to room temperature before opening to prevent the condensation of atmospheric moisture, which can lead to inaccuracies in weighing and potential degradation.

  • Light Sensitivity: While not explicitly documented for this specific compound, many complex organic molecules are light-sensitive. Therefore, it is best practice to store the solid compound and its stock solutions in amber vials or protected from light to prevent photodegradation.

Quality Control: The Non-Negotiable Prerequisite

The quality and purity of the test compound are critical variables that can profoundly impact experimental outcomes.[9] Impurities can lead to off-target effects, misinterpretation of results, and a lack of reproducibility.[9] Therefore, a robust quality control process is not merely a recommendation but a mandatory step before initiating any in vitro studies.

Recommended Quality Control Workflow:

QC_Workflow cluster_synthesis Compound Acquisition cluster_qc Quality Control Assessment cluster_prep Stock Solution Preparation cluster_assay In Vitro Assay Compound Synthesized or Purchased Compound Identity Identity Confirmation (LC-MS, NMR) Compound->Identity Purity Purity Assessment (HPLC, >95%) Identity->Purity Quantity Accurate Weighing Purity->Quantity Stock Prepare Concentrated Stock Solution Quantity->Stock Assay Proceed to In Vitro Studies Stock->Assay

Caption: Quality control workflow for 8-Methylpyrazolo[1,5-a]triazin-4(3H)-one.

Protocol for Identity and Purity Assessment:

  • Identity Confirmation (LC-MS):

    • Dissolve a small sample of the compound in a suitable solvent (e.g., methanol or acetonitrile).

    • Inject the sample into a Liquid Chromatography-Mass Spectrometry (LC-MS) system.

    • Confirm the presence of the parent ion corresponding to the expected molecular weight (150.14 m/z for [M+H]⁺). This provides initial confirmation of the compound's identity.[10]

  • Purity Determination (HPLC):

    • Utilize a High-Performance Liquid Chromatography (HPLC) system equipped with a suitable column (e.g., C18) and a UV detector.

    • Develop a gradient method using appropriate mobile phases (e.g., water and acetonitrile with 0.1% formic acid) to achieve good separation of the main peak from any impurities.

    • Monitor the chromatogram at a wavelength where the compound has significant absorbance (a preliminary UV-Vis scan can determine the optimal wavelength).

    • Integrate the peak areas to determine the purity of the compound. For in vitro screening, a purity of ≥95% is generally required.[10]

Preparation of Stock Solutions: A Step-by-Step Guide

The preparation of accurate and stable stock solutions is fundamental for obtaining reliable and reproducible dose-response curves in biological assays.[4] Dimethyl sulfoxide (DMSO) is the recommended solvent for 8-Methylpyrazolo[1,5-a]triazin-4(3H)-one due to its high solubilizing capacity for many organic molecules and its compatibility with most in vitro assays at low final concentrations.

Protocol for Preparing a 10 mM DMSO Stock Solution:

Materials:

  • 8-Methylpyrazolo[1,5-a]triazin-4(3H)-one powder

  • Anhydrous, sterile DMSO

  • Analytical balance (accurate to at least 0.1 mg)

  • Sterile microcentrifuge tubes or amber glass vials

  • Calibrated micropipettes and sterile tips

Procedure:

  • Pre-Preparation: Allow the vial of 8-Methylpyrazolo[1,5-a]triazin-4(3H)-one and the DMSO to equilibrate to room temperature before opening.

  • Calculation:

    • The formula to calculate the required mass is: Mass (mg) = Desired Concentration (mM) x Volume (mL) x Molecular Weight ( g/mol )

    • To prepare 1 mL of a 10 mM stock solution:

      • Mass (mg) = 10 mmol/L x 0.001 L x 150.14 g/mol = 1.5014 mg

  • Weighing:

    • Place a clean weigh boat on the analytical balance and tare it.

    • Carefully weigh out approximately 1.5 mg of the compound. Record the exact mass.

  • Dissolution:

    • Transfer the weighed powder to a sterile vial.

    • Calculate the precise volume of DMSO needed based on the actual mass weighed. Volume (mL) = [Mass (mg) / 150.14 ( g/mol )] / 10 (mM)

    • Add the calculated volume of DMSO to the vial.

    • Vortex or gently sonicate the solution until the compound is completely dissolved. Visually inspect for any particulates.

  • Aliquoting and Storage:

    • To avoid repeated freeze-thaw cycles, which can lead to compound degradation, aliquot the stock solution into smaller, single-use volumes (e.g., 10-50 µL) in sterile, light-blocking microcentrifuge tubes.

    • Label each aliquot clearly with the compound name, concentration, date of preparation, and solvent.

    • Store the aliquots at -80°C for long-term stability. A working stock can be stored at -20°C for shorter periods.[8]

Stock_Prep_Workflow Start Start: Equilibrate Compound and DMSO Calculate Calculate Required Mass for 10 mM Start->Calculate Weigh Accurately Weigh Compound Calculate->Weigh Dissolve Dissolve in Calculated Volume of DMSO Weigh->Dissolve Vortex Vortex/Sonicate Until Dissolved Dissolve->Vortex Aliquot Aliquot into Single-Use Volumes Vortex->Aliquot Store Store at -80°C Aliquot->Store End End: Ready for Use Store->End

Sources

Section 1: The Foundational Trinity: NMR, MS, and FTIR for Structural Confirmation

Author: BenchChem Technical Support Team. Date: January 2026

An Application Guide to the Analytical Characterization of Pyrazolo[1,5-a]triazine Derivatives

This document provides a comprehensive guide to the essential analytical techniques for the structural elucidation, purity assessment, and physicochemical characterization of pyrazolo[1,5-a]triazine derivatives. This class of nitrogen-rich heterocyclic compounds is of significant interest to medicinal chemists and drug development professionals due to its role as a bioisosteric substitute for biogenic purines, leading to a wide range of potential therapeutic applications.[1] Rigorous and multi-faceted analytical characterization is paramount to confirming molecular structure, ensuring sample purity, and understanding the material properties that are critical for advancing from discovery to development.

This guide is structured to follow a logical workflow, moving from initial structural confirmation to definitive analysis and bulk property assessment. For each technique, we will discuss the core principles, the rationale for its application to the pyrazolo[1,5-a]triazine scaffold, and detailed, field-tested protocols.

The first step after synthesizing a novel pyrazolo[1,5-a]triazine derivative is to confirm that the target molecule has been created. This is achieved through a combination of Nuclear Magnetic Resonance (NMR) spectroscopy, Mass Spectrometry (MS), and Fourier-Transform Infrared (FTIR) spectroscopy. Together, these techniques provide orthogonal data that build a confident picture of the molecular structure.

Nuclear Magnetic Resonance (NMR) Spectroscopy: Mapping the Skeleton

NMR spectroscopy is the most powerful technique for elucidating the precise structure of organic molecules in solution. For pyrazolo[1,5-a]triazine derivatives, ¹H and ¹³C NMR are indispensable for mapping the proton and carbon framework, respectively.[2][3]

Causality Behind Experimental Choices:

  • ¹H NMR: Provides information on the number of different types of protons, their chemical environment, and their connectivity through spin-spin coupling. This is crucial for confirming the substitution pattern on the heterocyclic core and any appended functional groups.

  • ¹³C NMR: Reveals the number of unique carbon atoms and their electronic environments. The chemical shifts of carbons within the fused ring system are highly diagnostic.[2]

  • 2D NMR (COSY, HSQC, HMBC): While often reserved for more complex structures, these techniques are invaluable for unambiguously assigning specific proton and carbon signals, especially in cases of isomeric uncertainty.

Protocol: ¹H and ¹³C NMR Analysis

  • Sample Preparation:

    • Accurately weigh 5-10 mg of the pyrazolo[1,5-a]triazine derivative.

    • Dissolve the sample in 0.6-0.7 mL of a suitable deuterated solvent (e.g., DMSO-d₆, CDCl₃) in a standard 5 mm NMR tube.[4] DMSO-d₆ is often a good starting choice due to the broad solubility of many heterocyclic compounds.

    • Ensure the solution is clear and free of particulate matter.

  • Instrument Setup (for a 400 MHz Spectrometer):

    • Lock the spectrometer onto the deuterium signal of the solvent.

    • Shim the magnetic field to achieve optimal homogeneity (resolution).

    • Acquire a standard ¹H spectrum with a 90° pulse angle, a relaxation delay of 1-2 seconds, and 16-32 scans.

    • Acquire a proton-decoupled ¹³C spectrum. Due to the lower natural abundance and gyromagnetic ratio of ¹³C, more scans (e.g., 1024 or more) and a longer relaxation delay (2-5 seconds) are typically required for a good signal-to-noise ratio.

  • Data Processing and Analysis:

    • Apply Fourier transformation, phase correction, and baseline correction to the acquired Free Induction Decays (FIDs).

    • Calibrate the chemical shift scale using the residual solvent peak (e.g., DMSO-d₆ at 2.50 ppm for ¹H and 39.52 ppm for ¹³C).

    • Integrate the ¹H NMR signals to determine the relative ratios of protons.

    • Analyze the chemical shifts, coupling constants (J-values), and multiplicities to assign the signals to the molecular structure.

Table 1: Typical NMR Chemical Shift Ranges for the Pyrazolo[1,5-a]triazine Core

Atom PositionTypical ¹H Chemical Shift (ppm)Typical ¹³C Chemical Shift (ppm)Notes
H-28.0 - 8.5145 - 155Highly dependent on substituents.
H-57.0 - 7.5110 - 120Often coupled to H-6.
H-68.5 - 9.0135 - 145Shifted downfield due to ring nitrogens.
C-2N/A150 - 160Quaternary carbon, often broad.
C-3aN/A140 - 150Bridgehead carbon.
C-5N/A115 - 125
C-6N/A140 - 150
C-7aN/A155 - 165Bridgehead carbon.

Note: These are approximate ranges and can vary significantly based on substitution and solvent.

Mass Spectrometry (MS): The Molecular Weight Gatekeeper

MS provides the exact molecular weight of the compound, serving as a critical checkpoint for the proposed structure. Techniques like Electrospray Ionization (ESI) are commonly used for these types of molecules, providing a protonated molecular ion peak [M+H]⁺.[5]

Causality Behind Experimental Choices:

  • High-Resolution Mass Spectrometry (HRMS): Provides a highly accurate mass measurement (to four or five decimal places). This allows for the determination of the elemental formula, which is a powerful tool for confirming the identity of a new compound and ruling out alternative structures with the same nominal mass.

  • Fragmentation Analysis (MS/MS): By inducing fragmentation of the parent ion, a characteristic pattern is produced that can be pieced together to further validate the structure of the heterocyclic core and its substituents.

Protocol: ESI-MS Analysis

  • Sample Preparation:

    • Prepare a dilute solution of the sample (approx. 0.1 mg/mL) in a suitable solvent like methanol or acetonitrile.

    • The solvent should be compatible with the mobile phase if using Liquid Chromatography-Mass Spectrometry (LC-MS).[6]

  • Instrument Setup (Direct Infusion):

    • Set the ESI source to positive ion mode.

    • Optimize source parameters (e.g., capillary voltage, cone voltage, desolvation gas flow, and temperature) to achieve a stable signal for the [M+H]⁺ ion.

    • Acquire data over a mass range that comfortably includes the expected molecular weight.

  • Data Analysis:

    • Identify the peak corresponding to the [M+H]⁺ ion.

    • For HRMS, compare the measured accurate mass to the theoretical mass calculated for the expected elemental formula. The mass error should ideally be less than 5 ppm.

Fourier-Transform Infrared (FTIR) Spectroscopy: Functional Group Fingerprinting

FTIR spectroscopy is a rapid and simple technique used to identify the presence of specific functional groups within the molecule by detecting the absorption of infrared radiation at characteristic frequencies.[3]

Causality Behind Experimental Choices: For pyrazolo[1,5-a]triazine derivatives, FTIR is particularly useful for confirming:

  • The presence of N-H or O-H stretches if amino or hydroxyl groups are present.

  • C=O stretches from amide or ketone functionalities.

  • C-N and C=N stretches characteristic of the heterocyclic ring system.

  • Aromatic C-H stretches.

Protocol: FTIR Analysis (Attenuated Total Reflectance - ATR)

  • Sample Preparation: No special preparation is needed for solid samples. Place a small amount of the powdered derivative directly onto the ATR crystal.

  • Instrument Setup:

    • Collect a background spectrum of the clean, empty ATR crystal.

    • Apply pressure to ensure good contact between the sample and the crystal.

    • Collect the sample spectrum, typically by co-adding 16-32 scans at a resolution of 4 cm⁻¹.

  • Data Analysis:

    • The background is automatically subtracted by the software.

    • Identify the key absorption bands and correlate them to specific functional groups using standard correlation tables.

Table 2: Key FTIR Absorption Frequencies for Pyrazolo[1,5-a]triazine Derivatives

Functional GroupTypical Wavenumber (cm⁻¹)Intensity
N-H Stretch (amine)3300 - 3500Medium
Aromatic C-H Stretch3000 - 3100Medium-Weak
C=O Stretch (amide/ketone)1650 - 1750Strong
C=N and C=C Stretch (ring)1500 - 1650Medium-Strong
C-N Stretch1200 - 1350Medium

Section 2: Chromatographic Methods for Purity and Quantification

Once the structure is confirmed, it is essential to determine the purity of the synthesized compound. High-Performance Liquid Chromatography (HPLC) is the industry standard for this purpose.[7]

High-Performance Liquid Chromatography (HPLC)

HPLC separates components of a mixture based on their differential partitioning between a stationary phase (the column) and a mobile phase. For pyrazolo[1,5-a]triazines, which are typically aromatic and moderately polar, Reversed-Phase HPLC (RP-HPLC) is the most common approach.[8]

Causality Behind Experimental Choices:

  • Stationary Phase: A C18 column is the workhorse for RP-HPLC and a good starting point. It separates compounds primarily based on hydrophobicity.

  • Mobile Phase: A mixture of water (often with a modifier like 0.1% formic acid or trifluoroacetic acid to improve peak shape) and an organic solvent (acetonitrile or methanol) is used.

  • Detection: A Diode Array Detector (DAD) or UV-Vis detector is ideal, as the aromatic nature of the pyrazolo[1,5-a]triazine core provides strong chromophores for sensitive detection.[9]

Protocol: RP-HPLC Purity Analysis

  • Sample Preparation:

    • Prepare a stock solution of the sample at ~1 mg/mL in a suitable solvent (e.g., methanol or acetonitrile).

    • Dilute this stock solution with the initial mobile phase composition to a final concentration of ~0.1 mg/mL.

    • Filter the sample through a 0.45 µm syringe filter to remove any particulates.

  • Instrument and Method Parameters (Screening Gradient):

    • Column: C18, 4.6 x 150 mm, 5 µm particle size.

    • Mobile Phase A: Water + 0.1% Formic Acid.

    • Mobile Phase B: Acetonitrile + 0.1% Formic Acid.

    • Flow Rate: 1.0 mL/min.

    • Injection Volume: 10 µL.

    • Column Temperature: 30 °C.

    • Detection: UV at 254 nm and 280 nm (or monitor full spectrum with DAD).

    • Gradient: 5% B to 95% B over 20 minutes, hold at 95% B for 5 minutes, return to 5% B and equilibrate for 5 minutes.

  • Data Analysis:

    • Integrate all peaks in the chromatogram.

    • Calculate the purity of the main peak as a percentage of the total peak area (% Area).

    • For regulatory purposes, this method would need to be fully validated for linearity, accuracy, and precision.

Section 3: Advanced Characterization Techniques

For a complete understanding of a new chemical entity, further characterization of its solid-state and optical properties is often required.

Single-Crystal X-ray Diffraction: The Definitive Structure

This technique provides an unambiguous, three-dimensional map of the atomic positions within a single crystal. It is considered the "gold standard" for structure determination, confirming absolute stereochemistry and revealing detailed information about bond lengths, bond angles, and intermolecular interactions like hydrogen bonding.[1][10]

Protocol: Single-Crystal X-ray Diffraction

  • Crystal Growth (Self-Validating Step): The ability to grow a high-quality single crystal is in itself an indication of high purity.

    • Slow evaporation of a saturated solution of the compound in a suitable solvent system (e.g., ethanol, ethyl acetate/hexane) is a common method.

    • Other methods include slow cooling or vapor diffusion.

  • Data Collection:

    • Mount a suitable crystal on a goniometer head.

    • Place the crystal in a stream of cold nitrogen (typically 100 K) to minimize thermal motion.

    • Expose the crystal to a monochromatic X-ray beam and collect the diffraction data as the crystal is rotated.

  • Structure Solution and Refinement:

    • Process the diffraction data to obtain a set of structure factors.

    • Solve the crystal structure using direct methods or Patterson methods to get an initial model.

    • Refine the model against the experimental data to obtain the final, accurate structure.

Thermal Analysis (DSC & TGA): Stability and Phase Transitions

Thermal analysis provides critical information on the material's stability and physical state.

  • Differential Scanning Calorimetry (DSC): Measures the heat flow into or out of a sample as a function of temperature. It is used to determine the melting point, which is a key indicator of purity, and to identify other thermal events like glass transitions or polymorphic phase changes.[11][12]

  • Thermogravimetric Analysis (TGA): Measures the change in mass of a sample as a function of temperature. It is used to determine the thermal stability and decomposition temperature of the compound.[13]

Protocol: DSC/TGA Analysis

  • Sample Preparation:

    • Accurately weigh 2-5 mg of the sample into an appropriate aluminum or ceramic pan.

  • Instrument Setup:

    • Place the sample pan and an empty reference pan into the instrument.

    • Purge the furnace with an inert gas (e.g., nitrogen) at a constant flow rate (e.g., 50 mL/min).[11]

    • For DSC: Heat the sample at a controlled rate (e.g., 10 °C/min) over the desired temperature range.

    • For TGA: Heat the sample at a controlled rate (e.g., 10 °C/min) to a temperature beyond its decomposition point.

  • Data Analysis:

    • DSC: Determine the onset and peak temperature of the melting endotherm. A sharp melting peak is indicative of high purity.

    • TGA: Determine the onset temperature of decomposition, often defined as the temperature at which 5% mass loss occurs (T₅).

UV-Vis Spectroscopy: Electronic Properties

UV-Visible spectroscopy measures the absorption of light in the ultraviolet and visible regions, which corresponds to electronic transitions within the molecule. It provides information about the chromophore system and can be used for quantitative analysis via the Beer-Lambert law. The absorption spectra of these compounds are highly dependent on the nature and position of substituents.[14]

Protocol: UV-Vis Spectroscopy

  • Sample Preparation:

    • Prepare a stock solution of known concentration in a UV-transparent solvent (e.g., ethanol, acetonitrile).

    • Perform serial dilutions to create a solution with an absorbance maximum between 0.5 and 1.5 AU.

  • Measurement:

    • Use a matched pair of quartz cuvettes.

    • Fill one cuvette with the pure solvent to serve as a blank.

    • Fill the other cuvette with the sample solution.

    • Record the absorption spectrum over a range (e.g., 200-600 nm).

  • Data Analysis:

    • Identify the wavelength of maximum absorbance (λₘₐₓ).

    • If the concentration and path length are known, calculate the molar extinction coefficient (ε) using the Beer-Lambert Law (A = εcl).

Visualization of Workflows

A logical workflow ensures that data is collected efficiently and builds upon previous results to create a comprehensive characterization package.

G cluster_0 Initial Synthesis & Confirmation cluster_1 Purity & Definitive Structure cluster_2 Physicochemical Properties Synthesis Synthesized Derivative NMR NMR Spectroscopy (¹H, ¹³C) Synthesis->NMR Is structure correct? MS Mass Spectrometry (HRMS) Synthesis->MS Is structure correct? FTIR FTIR Spectroscopy Synthesis->FTIR Is structure correct? HPLC HPLC (Purity >95%?) NMR->HPLC MS->HPLC FTIR->HPLC XRay Single Crystal X-Ray Diffraction HPLC->XRay If high purity Thermal Thermal Analysis (DSC, TGA) XRay->Thermal UVVis UV-Vis Spectroscopy Thermal->UVVis Final Fully Characterized Compound UVVis->Final

Caption: Comprehensive characterization workflow for novel pyrazolo[1,5-a]triazine derivatives.

G cluster_structure Structural Information cluster_properties Bulk Properties Compound Pyrazolo[1,5-a]triazine Derivative Structure Identity & Formula HRMS C-H Framework NMR Functional Groups FTIR 3D Conformation X-Ray Compound->Structure:f0 Mass Compound->Structure:f1 Magnetic Nuclei Compound->Structure:f2 Vibrations Compound->Structure:f3 Diffraction Properties Purity HPLC Thermal Stability TGA Melting Point DSC Electronic Transitions UV-Vis Compound->Properties:f0 Separation Compound->Properties:f1 Mass Loss Compound->Properties:f2 Heat Flow Compound->Properties:f3 Light Abs.

Caption: Relationship between analytical techniques and the information they provide.

References

  • Abbas, H. H., Elbashir, A. A., & Aboul-Enein, H. Y. (2015). Chromatographic methods for analysis of triazine herbicides. Critical Reviews in Analytical Chemistry, 45(3), 226-240. [Link]

  • El-Sayed, N. F., Abdel-Aziz, S. A., & El-Azab, A. S. (2019). Synthesis, Characterization, Antimicrobial Activity and Anticancer of Some New Pyrazolo[1,5-a]pyrimidines and Pyrazolo[5,1-c]1,2,4-triazines. Medicinal Chemistry, 15(6), 666-679. [Link]

  • Artese, A., et al. (2023). Novel Pyrazolo [1,5‐a]−1,3,5‐Triazine Derivatives as CDK7 Inhibitors: Synthesis and Biological Insights in Pancreatic Ductal Adenocarcinoma Models. ChemistryOpen, 12(5), e202300021. [Link]

  • Request PDF. (n.d.). Synthesis, enzyme inhibition and molecular docking studies of pyrazolo[1,5-a][4][7][15] triazine derivatives as potential antioxidant agents. ResearchGate. [Link]

  • Ang, L. H., et al. (2013). Synthesis of pyrazolo[1,5-a][4][7][15]triazine derivatives as inhibitors of thymidine phosphorylase. European Journal of Medicinal Chemistry, 64, 447-455. [Link]

  • Matysiak, J., et al. (2022). Preparation of Novel Pyrazolo[4,3-e]tetrazolo[1,5-b][2][3][7]triazine Sulfonamides and Their Experimental and Computational Biological Studies. International Journal of Molecular Sciences, 23(11), 5892. [Link]

  • Wagner, J., et al. (2021). Synthesis of new pyrazolo[2][4][7]triazines by cyclative cleavage of pyrazolyltriazenes. Beilstein Archives. [Link]

  • ResearchGate. (n.d.). Pyrazolo[1,5-a][4][7][15]triazines (5-Aza-9-deazapurines): Synthesis and Biological Activity. [Link]

  • Sławiński, J., et al. (2021). Chiral Pyrazolo[4,3-e][2][3][7]triazine Sulfonamides—Their Biological Activity, Lipophilicity, Protein Affinity, and Metabolic T. Applied Sciences, 11(6), 2660. [Link]

  • Wagner, J., et al. (2021). Synthesis of new pyrazolo[2][4][7]triazines by cyclative cleavage of pyrazolyltriazenes. Arkivoc, 2021(1), 187-202. [Link]

  • El-Faham, A., et al. (2021). Synthesis, and Molecular Structure Investigations of a New s-Triazine Derivatives Incorporating Pyrazole/Piperidine/Aniline Moieties. Crystals, 11(12), 1500. [Link]

  • Stanovnik, B., & Tišler, M. (1968). Pyrazolo-as-triazines. Part I. Journal of the Chemical Society C: Organic, 1004-1008. [Link]

  • Request PDF. (n.d.). Thermal hazard and pyrolysis mechanism of tetrazolo[1,5-a]pyridine by TG, DSC, ARC, TG-MS and DFT methods. ResearchGate. [Link]

  • ResearchGate. (n.d.). U.V. spectra of derivatives of 1,3,5-triazine. [Link]

  • Ortiz, J. C., et al. (2020). Pyrazolo[1,5-a]pyrimidines-based fluorophores: a comprehensive theoretical-experimental study. RSC Advances, 10(37), 21959-21968. [Link]

  • TA Instruments. (n.d.). Materials Characterization by Thermal Analysis (DSC & TGA), Rheology, and Dynamic Mechanical Analysis. [Link]

  • Matysiak, J., et al. (2021). The activity of pyrazolo[4,3-e][2][3][7]triazine and pyrazolo[4,3-e]tetrazolo[1,5-b][2][3][7]triazine sulphonamide derivatives in monolayer and spheroid breast cancer cell cultures. Scientific Reports, 11(1), 1-13. [Link]

  • Al-Hamza, A. M., et al. (2023). Synthesis, Characterization, DFT, and Thermogravimetric Analysis of Neutral Co(II)/Pyrazole Complex, Catalytic Activity toward Catecholase and Phenoxazinone Oxidation. Molecules, 28(2), 795. [Link]

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Troubleshooting & Optimization

Technical Support Center: Synthesis of 8-Methylpyrazolo[1,5-a]triazin-4(3H)-one

Author: BenchChem Technical Support Team. Date: January 2026

Welcome to the technical support center for the synthesis of 8-Methylpyrazolo[1,5-a]triazin-4(3H)-one. This guide is designed for researchers, chemists, and drug development professionals to navigate the common challenges encountered during the synthesis of this important heterocyclic scaffold. Drawing from established literature and extensive laboratory experience, this document provides in-depth troubleshooting advice and answers to frequently asked questions to help you optimize your reaction yields and obtain high-purity products.

I. Overview of the Primary Synthetic Route

The most prevalent and reliable method for synthesizing the pyrazolo[1,5-a][1][2][3]triazine core involves the cyclocondensation of an amino-substituted pyrazole with a suitable one-carbon (C1) or three-carbon (C3) electrophilic synthon. For 8-Methylpyrazolo[1,5-a]triazin-4(3H)-one, a common and effective pathway starts with 3-amino-5-methylpyrazole. This is typically a two-step process: formation of an intermediate, such as a thiourea or an amide, followed by base-catalyzed intramolecular cyclization.

The general workflow is illustrated below. Understanding the key stages and potential pitfalls is crucial for troubleshooting and yield optimization.

G cluster_0 Step 1: Intermediate Formation cluster_1 Step 2: Cyclization cluster_2 Purification A 3-Amino-5-methylpyrazole C N-Ethoxycarbonyl-N'-(5-methyl-1H-pyrazol-3-yl)thiourea (Intermediate) A->C Reaction in anhydrous solvent (e.g., DMF, Ethyl Acetate) B C1 Electrophile (e.g., Ethoxycarbonyl isothiocyanate) B->C D Base-catalyzed Intramolecular Cyclization C->D Reflux in Ethanol with NaOEt E 8-Methylpyrazolo[1,5-a]triazin-4(3H)-one (Final Product) D->E F Crude Product E->F Work-up (Acidification, Filtration) G Purified Product F->G Recrystallization or Column Chromatography

Caption: General workflow for the synthesis of 8-Methylpyrazolo[1,5-a]triazin-4(3H)-one.

II. Troubleshooting Guide: Common Issues and Solutions

This section addresses specific problems that may arise during the synthesis, providing explanations for the underlying causes and actionable solutions.

Question 1: My initial reaction between 3-amino-5-methylpyrazole and the electrophile is sluggish or incomplete, resulting in a low yield of the intermediate.

Answer:

This is a common issue often related to reagent quality, solvent choice, or reaction conditions.

  • Causality: The nucleophilicity of the amino group on the pyrazole is critical for the initial attack on the electrophile. Moisture in the reaction can hydrolyze the electrophile (e.g., isothiocyanate) or protonate the aminopyrazole, reducing its reactivity. The choice of solvent is also crucial as it needs to solubilize the starting materials and facilitate the reaction without participating in side reactions.

  • Troubleshooting Protocol:

    • Reagent and Solvent Purity:

      • Ensure the 3-amino-5-methylpyrazole is pure and dry. If necessary, recrystallize it.

      • Use anhydrous solvents. Dimethylformamide (DMF) or ethyl acetate are commonly used.[4] Ensure they are freshly distilled or from a sealed bottle.

    • Reaction Temperature:

      • While many protocols suggest room temperature, gently heating the reaction mixture to 40-50 °C can often increase the reaction rate without promoting significant side product formation. Monitor the reaction by TLC to avoid decomposition.

    • Atmosphere:

      • Conduct the reaction under an inert atmosphere (e.g., nitrogen or argon) to prevent moisture contamination.

Question 2: During the base-catalyzed cyclization step, I am observing the formation of multiple products and a low yield of the desired 8-Methylpyrazolo[1,5-a]triazin-4(3H)-one.

Answer:

The cyclization step is sensitive to the base, temperature, and reaction time. The formation of multiple products often indicates competing reaction pathways or decomposition.

  • Causality: The choice and stoichiometry of the base are critical. A strong base like sodium ethoxide (NaOEt) is typically used to deprotonate the thiourea intermediate, which then facilitates the intramolecular cyclization.[2] However, an excess of a very strong base or prolonged heating can lead to the degradation of the starting material or the product. The regiochemistry of the cyclization is generally well-controlled in this system, but side reactions can occur.[5][6][7][8]

  • Troubleshooting Protocol:

    • Choice and Stoichiometry of Base:

      • Sodium ethoxide is a common and effective base for this transformation.[2] Use a slight excess (e.g., 1.1-1.2 equivalents) to ensure complete reaction.

      • Prepare the sodium ethoxide solution fresh or use a commercially available solution and titrate it before use to confirm its concentration.

    • Temperature Control:

      • The reaction is typically run at the reflux temperature of the solvent (e.g., ethanol).[2] Ensure uniform heating to avoid localized overheating which can cause decomposition.

    • Reaction Monitoring:

      • Monitor the progress of the reaction by Thin Layer Chromatography (TLC). Once the starting material is consumed, proceed with the work-up. Prolonged reaction times can lead to lower yields.

    • Alternative Cyclization Conditions:

      • Microwave-assisted synthesis can be a powerful tool to improve yields and reduce reaction times.[9] The focused heating often leads to cleaner reactions with fewer side products.[10]

ParameterConventional HeatingMicrowave-Assisted
Reaction Time Several hours10-30 minutes
Temperature Reflux (e.g., ~78 °C for Ethanol)120-150 °C
Typical Yields Moderate to GoodOften higher and more consistent
Side Products More prevalentGenerally reduced

Question 3: I have obtained a good yield of the crude product, but I am struggling with purification. The product is not clean after recrystallization.

Answer:

Purification can be challenging due to the product's polarity and potential for co-precipitation with impurities.

  • Causality: The pyrazolo[1,5-a]triazin-4(3H)-one core is relatively polar. Impurities may have similar polarities, making separation by simple recrystallization difficult. The choice of recrystallization solvent is critical.

  • Troubleshooting Protocol:

    • Recrystallization Solvent System:

      • Experiment with different solvent systems. A mixture of a good solvent (e.g., DMF, DMSO) and an anti-solvent (e.g., water, ethanol, isopropanol) can be effective.

      • Dissolve the crude product in a minimal amount of the hot "good" solvent and slowly add the "anti-solvent" until turbidity is observed. Then, allow it to cool slowly.

    • Column Chromatography:

      • If recrystallization fails, column chromatography on silica gel is a reliable alternative.

      • A typical eluent system would be a gradient of methanol in dichloromethane (DCM) or ethyl acetate in hexane. The exact ratio will depend on the impurities.

    • Acid-Base Wash:

      • Before recrystallization or chromatography, washing the crude product can be beneficial. Dissolve the crude material in an organic solvent and wash with a dilute acid solution to remove any basic impurities, followed by a wash with a dilute base solution to remove any acidic impurities.

III. Frequently Asked Questions (FAQs)

Q1: What is the most common synthetic route for 8-Methylpyrazolo[1,5-a]triazin-4(3H)-one?

The most widely adopted method involves the reaction of 3-amino-5-methylpyrazole with an electrophile like ethoxycarbonyl isothiocyanate to form an N-ethoxycarbonyl-N'-(5-methyl-1H-pyrazol-3-yl)thiourea intermediate. This intermediate is then cyclized in the presence of a base, such as sodium ethoxide in refluxing ethanol, to yield the final product.[2][4]

Q2: Can I use other bases for the cyclization step?

While sodium ethoxide in ethanol is very common, other bases like sodium hydroxide in aqueous or alcoholic solutions have also been reported for similar pyrazolo[1,5-a]triazine syntheses.[4] The choice of base and solvent can influence the reaction rate and yield, so optimization may be necessary for your specific setup.

Q3: Are there any one-pot procedures available for this synthesis?

Yes, one-pot sequential syntheses, often facilitated by microwave irradiation, have been developed for various substituted pyrazolo[1,5-a]triazines.[9] These methods avoid the isolation of the intermediate, which can save time and potentially increase the overall yield by minimizing material loss during work-up and purification steps.

Q4: How can I confirm the structure of my final product?

Standard analytical techniques should be used for structural confirmation:

  • NMR Spectroscopy (¹H and ¹³C): This will provide detailed information about the chemical environment of the protons and carbons in the molecule. For 8-Methyl-2-(methylsulfanyl)pyrazolo[1,5-a][1][2][3]triazin-4(3H)-one, characteristic shifts for the methyl groups and the aromatic proton can be observed.[9]

  • Mass Spectrometry (MS): This will confirm the molecular weight of the compound. High-Resolution Mass Spectrometry (HRMS) can be used to confirm the elemental composition.[9]

  • Infrared (IR) Spectroscopy: This can identify key functional groups, such as the carbonyl (C=O) stretch.[9]

Q5: What are some of the key applications of pyrazolo[1,5-a]triazines?

The pyrazolo[1,5-a]triazine scaffold is a bioisostere of purines and is of significant interest in medicinal chemistry.[4] Derivatives have been investigated for a wide range of biological activities, including as inhibitors of enzymes like thymidine phosphorylase, kinases (such as CDK7), and as potential anticancer and antiviral agents.[1][11][12]

G cluster_solutions Troubleshooting Pathways A Problem Identification B Low Intermediate Yield A->B C Multiple Products in Cyclization A->C D Purification Difficulty A->D Sol_B Check Reagent/Solvent Purity Adjust Temperature Use Inert Atmosphere B->Sol_B Sol_C Optimize Base Stoichiometry Control Temperature Monitor Reaction Time (TLC) Consider Microwave Synthesis C->Sol_C Sol_D Optimize Recrystallization Solvent Use Column Chromatography Perform Acid-Base Wash D->Sol_D

Sources

Technical Support Center: Synthesis of Substituted Pyrazolo[1,5-a]triazines

Author: BenchChem Technical Support Team. Date: January 2026

Welcome to the technical support center for the synthesis of substituted pyrazolo[1,5-a]triazines. This guide is designed for researchers, medicinal chemists, and professionals in drug development who are working with this important heterocyclic scaffold. As a purine isostere, the pyrazolo[1,5-a]triazine core is a privileged structure in the development of novel therapeutics, including kinase inhibitors.[1][2][3] This guide provides in-depth troubleshooting advice, answers to frequently asked questions, and detailed experimental protocols to help you navigate the common challenges encountered during the synthesis of these valuable compounds.

Troubleshooting Guide

This section addresses specific issues that may arise during the synthesis of substituted pyrazolo[1,5-a]triazines, offering potential causes and actionable solutions.

Problem 1: Low or No Yield of the Desired Pyrazolo[1,5-a]triazine

Potential Causes:

  • Purity of Starting Materials: Impurities in the starting 5-aminopyrazole or the cyclizing partner can significantly hinder the reaction.

  • Suboptimal Reaction Conditions: The choice of solvent, temperature, and reaction time are critical and often need to be optimized for specific substrates.

  • Decomposition of Intermediates or Product: Some substituted pyrazolo[1,5-a]triazines and their precursors can be unstable under the reaction conditions.[4]

  • Steric Hindrance: Bulky substituents on either the pyrazole or the cyclizing agent can impede the reaction.

  • Poor Nucleophilicity of the Aminopyrazole: Electron-withdrawing groups on the pyrazole ring can reduce the nucleophilicity of the amino group, making the initial condensation step difficult.

Solutions:

  • Verify Starting Material Purity:

    • Recrystallize or chromatograph the 5-aminopyrazole starting material if its purity is questionable.

    • Ensure that solvents are anhydrous, as moisture can hydrolyze sensitive reagents and intermediates.

  • Optimize Reaction Conditions:

    • Solvent: While various solvents can be used, polar aprotic solvents like DMF or DMSO are often effective for the cyclization step, especially when using a base like sodium hydride.[1] For reactions involving acidic catalysis, acetic acid is a common choice.

    • Temperature: If the reaction is sluggish at room temperature, gradually increase the temperature. Monitoring the reaction by TLC is crucial to avoid decomposition at elevated temperatures.

    • Microwave-Assisted Synthesis: Consider using microwave irradiation to improve yields and significantly reduce reaction times.[5] This technique can be particularly effective for challenging substrates.

  • Address Instability:

    • If intermediates are found to be unstable, consider a one-pot synthesis approach to avoid their isolation.[5]

    • For final products that are sensitive to air or moisture, perform the work-up and purification under an inert atmosphere and store the purified compound at low temperatures.[2][4]

Table 1: Effect of Reaction Conditions on Yield for a Model Reaction

EntrySolventCatalyst/BaseTemperature (°C)Time (h)Yield (%)
1EthanolNoneReflux12<10
2Acetic AcidNoneReflux845
3DMFNaH100475
4DioxaneNoneReflux660
5DMF (MW)NaH1500.585
Problem 2: Formation of Regioisomers or Other Side Products

A common challenge in the synthesis of fused heterocyclic systems is the potential for the formation of multiple isomers. In the case of pyrazolo[1,5-a]triazine synthesis from 5-aminopyrazoles, the primary competing side products are often pyrazolo[3,4-b]pyridines or pyrazolo[3,4-d]pyrimidines.[6][7]

dot

G cluster_0 Starting Materials cluster_1 Reaction Conditions cluster_2 Potential Products 5-Aminopyrazole 5-Aminopyrazole Kinetic Control Kinetic Control (Milder Conditions) 5-Aminopyrazole->Kinetic Control Reacts with Cyclizing Partner Thermodynamic Control Thermodynamic Control (Harsher Conditions) 5-Aminopyrazole->Thermodynamic Control Reacts with Cyclizing Partner Cyclizing Partner Cyclizing Partner Cyclizing Partner->Kinetic Control Cyclizing Partner->Thermodynamic Control Pyrazolo[1,5-a]triazine Desired Product: Pyrazolo[1,5-a]triazine Kinetic Control->Pyrazolo[1,5-a]triazine Favors Side Product Side Product: Pyrazolo[3,4-b]pyridine or Pyrazolo[3,4-d]pyrimidine Thermodynamic Control->Side Product May Favor

Caption: Control of Regioselectivity in Pyrazolo[1,5-a]triazine Synthesis.

Potential Causes for Side Product Formation:

  • Ambident Nucleophilicity of 5-Aminopyrazole: 5-Aminopyrazole has two nucleophilic nitrogen atoms (the endocyclic N1 and the exocyclic amino group) and a nucleophilic carbon atom (C4), which can all potentially react with the cyclizing partner.

  • Reaction Conditions: Harsher reaction conditions (e.g., strong acids, high temperatures) can favor the formation of the thermodynamically more stable isomer, which may not be the desired pyrazolo[1,5-a]triazine.

  • Nature of Substituents: The electronic and steric properties of substituents on the pyrazole ring and the cyclizing agent can influence the regioselectivity of the cyclization.

Solutions to Improve Regioselectivity:

  • Choice of Synthetic Route:

    • The reaction of 5-aminopyrazoles with reagents that introduce a C-N-C fragment is a common and often regioselective method for forming the triazine ring.[6]

    • Stepwise approaches, where an intermediate is formed and then cyclized, can offer better control over regioselectivity compared to one-pot multicomponent reactions.

  • Fine-Tuning Reaction Conditions:

    • Milder Conditions: Employing milder reaction conditions (e.g., lower temperatures, weaker bases or acids) can favor the kinetically controlled product, which is often the desired pyrazolo[1,5-a]triazine.

    • Catalyst Choice: The choice of catalyst can be crucial. For example, in some cyclocondensations, using a milder acid catalyst might favor one regioisomer over another.

  • Purification:

    • If a mixture of isomers is unavoidable, careful purification by column chromatography or recrystallization is necessary.

    • High-performance liquid chromatography (HPLC) may be required for the separation of closely related isomers.

Problem 3: Difficulty in Product Purification

Potential Causes:

  • Formation of Tars and Polymeric Materials: High temperatures or strongly acidic/basic conditions can lead to decomposition and the formation of intractable materials.

  • Similar Polarity of Product and Impurities: Side products or unreacted starting materials may have similar polarities to the desired product, making chromatographic separation challenging.

  • Product Instability on Silica Gel: Some nitrogen-rich heterocycles can be sensitive to the acidic nature of silica gel, leading to degradation during column chromatography.

Solutions for Purification Challenges:

  • Optimize the Work-up Procedure:

    • A well-executed work-up can remove many impurities before chromatography. This may include acid-base extractions to remove basic or acidic impurities.

    • If the product is unstable, minimize the time it is exposed to harsh conditions during the work-up.[5]

  • Chromatography Techniques:

    • Solvent System Optimization: Carefully screen different solvent systems for thin-layer chromatography (TLC) to find an eluent that provides good separation between the product and impurities.

    • Alternative Stationary Phases: If the product degrades on silica gel, consider using a more neutral stationary phase like alumina or a bonded-phase silica (e.g., C18 for reverse-phase chromatography).

    • Gradient Elution: Employing a gradient elution in column chromatography can improve the separation of compounds with similar polarities.

  • Recrystallization:

    • Recrystallization is an excellent method for purifying solid products and can often provide material of high purity. Experiment with different solvent systems to find one that gives good crystals and efficiently removes impurities.

Frequently Asked Questions (FAQs)

Q1: What is the general mechanism for the formation of pyrazolo[1,5-a]triazines from 5-aminopyrazoles?

The most common synthetic strategies involve the annelation of a 1,3,5-triazine ring onto a pyrazole scaffold.[6] A general and widely used approach is the reaction of a 5-aminopyrazole with a molecule containing a C-N-C fragment. The mechanism typically proceeds through an initial nucleophilic attack of the exocyclic amino group of the pyrazole onto an electrophilic carbon of the cyclizing partner, followed by an intramolecular cyclization and subsequent dehydration or elimination to afford the aromatic pyrazolo[1,5-a]triazine core.

dot

G 5-Aminopyrazole 5-Aminopyrazole Intermediate Acyclic Intermediate 5-Aminopyrazole->Intermediate Nucleophilic Attack CNC_Fragment C-N-C Fragment (e.g., N-acylimidate) CNC_Fragment->Intermediate Cyclization Intramolecular Cyclization Intermediate->Cyclization Elimination Elimination (e.g., -H2O) Cyclization->Elimination Product Pyrazolo[1,5-a]triazine Elimination->Product

Caption: General Reaction Pathway for Pyrazolo[1,5-a]triazine Synthesis.

Q2: How do substituents on the starting pyrazole affect the outcome of the reaction?

Substituents on the pyrazole ring have a profound impact on the reaction's success and regioselectivity.

  • Electron-withdrawing groups (EWGs) at the C3 or C4 positions of the pyrazole can decrease the nucleophilicity of the exocyclic amino group, potentially slowing down or inhibiting the initial condensation step. In such cases, more forcing conditions or a more electrophilic cyclizing partner may be necessary.

  • Electron-donating groups (EDGs) generally facilitate the reaction by increasing the nucleophilicity of the aminopyrazole.

  • Steric hindrance from bulky substituents near the reacting centers can significantly lower the reaction rate and yield.

Q3: Can the Dimroth rearrangement be a problem in pyrazolo[1,5-a]triazine synthesis?

The Dimroth rearrangement involves the isomerization of certain nitrogen-containing heterocycles where endocyclic and exocyclic nitrogen atoms exchange positions.[8] While it is a known phenomenon in related heterocyclic systems like 1,2,4-triazolo[4,3-a]pyrimidines, it is less commonly reported as a major side reaction in the direct synthesis of pyrazolo[1,5-a]triazines from 5-aminopyrazoles under typical conditions. However, under certain conditions, particularly with specific substitution patterns and in the presence of strong acids or bases, the possibility of such rearrangements should not be entirely dismissed, especially if unexpected isomers are observed.[9]

Experimental Protocols

The following are detailed protocols for common methods used in the synthesis of substituted pyrazolo[1,5-a]triazines.

Protocol 1: Synthesis of 2,4-Disubstituted Pyrazolo[1,5-a]triazines via Condensation with N-Acylimidates

This method is versatile for introducing a variety of substituents at the 2 and 4 positions of the triazine ring.

Step-by-Step Methodology:

  • Preparation of the Reaction Mixture: In a flame-dried round-bottom flask equipped with a magnetic stirrer and a reflux condenser, dissolve the substituted 3(5)-aminopyrazole (1.0 eq.) in a suitable anhydrous solvent (e.g., dioxane, toluene).

  • Addition of Reagents: Add the N-acylimidate (1.1 eq.) to the solution.

  • Reaction: Heat the reaction mixture to reflux and monitor the progress of the reaction by TLC. The reaction time can vary from a few hours to overnight depending on the reactivity of the substrates.

  • Work-up: Upon completion, cool the reaction mixture to room temperature and remove the solvent under reduced pressure.

  • Purification: Purify the crude product by column chromatography on silica gel using an appropriate eluent (e.g., a gradient of ethyl acetate in hexanes) or by recrystallization from a suitable solvent system.

Protocol 2: Microwave-Assisted One-Pot Synthesis of 2-(Methylsulfanyl)pyrazolo[1,5-a][1][2][3]triazin-4(3H)-ones

This protocol is an efficient, one-pot method that avoids the isolation of potentially unstable intermediates.[5]

Step-by-Step Methodology:

  • Initial Reaction: In a microwave vial, dissolve the 5-aminopyrazole (1.0 eq.) in dry THF at 0 °C. Add ethoxycarbonyl isothiocyanate (1.0 eq.) dropwise.

  • First Microwave Irradiation: Seal the vial and heat it in a microwave reactor at 100 °C for 5 minutes.

  • Base Addition and Second Microwave Irradiation: Cool the vial, add 2N NaOH (2.0 eq.), reseal the vial, and irradiate at 80 °C for 3 minutes.

  • S-Methylation: Cool the vial and add methyl iodide (1.0 eq.) dropwise. Stir the mixture at room temperature for 15 minutes.

  • Work-up and Purification: Partially concentrate the solvent, acidify the aqueous solution with 2N HCl or acetic acid (pH < 5), and pour it into cold water. Filter the resulting precipitate, wash with water until neutral, and dry under vacuum to obtain the product.

References

  • Carbone, D., Terrana, F., Sciuto, L., et al. (2025). Novel Pyrazolo [1,5‐a]−1,3,5‐Triazine Derivatives as CDK7 Inhibitors: Synthesis and Biological Insights in Pancreatic Ductal Adenocarcinoma Models. Advanced Therapeutics. Available at: [Link]

  • Dolzhenko, A. V., & Chui, W. K. (2008). Pyrazolo[1,5-a][1][2][3]triazines(5-Aza-9-deazapurines): Synthesis and Biological Activity. HETEROCYCLES, 75(7), 1575. Available at: [Link]

  • Wippert, N., Nieger, M., Herlan, C., Jung, N., & Bräse, S. (2021). Synthesis of new pyrazolo[1][2][10]triazines by cyclative cleavage of pyrazolyltriazenes. Beilstein Journal of Organic Chemistry, 17, 187-197. Available at: [Link]

  • Wippert, N., Nieger, M., Herlan, C., Jung, N., & Bräse, S. (2021). Synthesis of new pyrazolo[1][2][10]triazines by cyclative cleavage of pyrazolyltriazenes. Beilstein Archives. Available at: [Link]

  • Dolzhenko, A. V., & Chui, W. K. (2008). Pyrazolo[1,5-a][1][2][3]triazines (5-Aza-9-deazapurines): Synthesis and Biological Activity. Request PDF. Available at: [Link]

  • Dolzhenko, A. V., Dolzhenko, A. V., & Chui, W. K. (2008). Pyrazolo[1,5-a][1][2][3]triazines(5-Aza-9-deazapurines): Synthesis and Biological Activity. SciSpace. Available at: [Link]

  • Sharma, P., & Sharma, V. (2018). 5-Aminopyrazole as precursor in design and synthesis of fused pyrazoloazines. Beilstein Journal of Organic Chemistry, 14, 15-46. Available at: [Link]

  • Esvan, J., Fantin, C., & Besson, T. (2019). Microwave-Assisted Sequential One-Pot Synthesis of 8-Substituted Pyrazolo[1,5-a][1][2][3]triazines. Molecules, 24(19), 3540. Available at: [Link]

  • Star Chemistry. (2025). The Dimroth Rearrangement: A Comprehensive Analysis. Star Chemistry. Available at: [Link]

  • Al-Mousawi, S. M., El-Apasery, M. A., & Elnagdi, M. H. (2011). Highly facile and regio-selective synthesis of pyrazolo[1,5-a]pyrimidines via reactions of 1,2-allenic ketones with aminopyrazoles. Organic & Biomolecular Chemistry, 9(17), 5969-5973. Available at: [Link]

  • Wiley Online Library. (2025). The preparation of pyrazolo[1,5‐a]pyrimidin‐7‐amine derivatives (our previous work). Advanced Synthesis & Catalysis. Available at: [Link]

  • Lim, F. P. L., & Dolzhenko, A. V. (2014). Structure-based design, synthesis, and study of pyrazolo[1,5-a][1][2][3]triazine derivatives as potent inhibitors of protein kinase CK2. Journal of Medicinal Chemistry, 57(7), 2949-2960. Available at: [Link]

  • Mojzych, M., & Ceruso, M. (2021). Preparation of Novel Pyrazolo[4,3-e]tetrazolo[1,5-b][1][4][10]triazine Sulfonamides and Their Experimental and Computational Biological Studies. Molecules, 26(23), 7323. Available at: [Link]

  • Abdel-Aziz, A. A. -M., & Mekawey, A. A. I. (2009). Advances in pyrazolo[1,5-a]pyrimidines: synthesis and their role as protein kinase inhibitors in cancer treatment. Expert Opinion on Therapeutic Patents, 19(10), 1353-1386. Available at: [Link]

  • Lim, F. P. L., & Dolzhenko, A. V. (2013). Synthesis of pyrazolo[1,5-a][1][2][3]triazine derivatives as inhibitors of thymidine phosphorylase. European Journal of Medicinal Chemistry, 65, 373-382. Available at: [Link]

  • Wippert, N., Nieger, M., Herlan, C., Jung, N., & Bräse, S. (2021). Synthesis of new pyrazolo[1][2][10]triazines by cyclative cleavage of pyrazolyltriazenes. National Institutes of Health. Available at: [Link]

  • Abdelriheem, N. A. M., Abdel-Hafez, A. A. M., & Abd-Elmoniem, A. M. (2017). Synthesis of some new pyrazolo[1,5-a]pyrimidine, pyrazolo[5,1-c]triazine, 1,3,4-thiadiazole and pyridine derivatives containing 1,2,3-triazole moiety. Chemistry Central Journal, 11(1), 51. Available at: [Link]

  • Wentrup, C., & Ley, S. V. (2021). When a “Dimroth Rearrangement” Is Not a Dimroth Rearrangement. The Journal of Organic Chemistry, 86(12), 8445-8454. Available at: [Link]

  • Gucky, T., & Janeba, Z. (2021). The Dimroth Rearrangement in the Synthesis of Condensed Pyrimidines – Structural Analogs of Antiviral Compounds. Chemistry of Heterocyclic Compounds, 57(5), 441-456. Available at: [Link]

  • Wikipedia. (n.d.). Dimroth rearrangement. In Wikipedia. Retrieved January 18, 2026, from [Link]

  • El-Mekabaty, A., & El-Faham, A. (2019). Synthesis of some novel pyrazolo[1,5-a]pyrimidine, 1,2,4-triazolo[1,5-a]pyrimidine, pyrido[2,3-d]pyrimidine, pyrazolo[5,1-c]-1,2,4-triazine and 1,2,4-triazolo. ResearchGate. Available at: [Link]

  • Li, Z., Wang, Y., Zhang, Y., et al. (2022). Assembly of trifluoromethylated fused tricyclic pyrazoles via cyclization of β-amino cyclic ketones. Organic & Biomolecular Chemistry, 20(39), 7793-7797. Available at: [Link]

  • de Oliveira, C. S., & de Oliveira, R. B. (2021). Functional Pyrazolo[1,5-a]pyrimidines: Current Approaches in Synthetic Transformations and Uses As an Antitumor Scaffold. Molecules, 26(9), 2708. Available at: [Link]

  • Esvan, J., Fantin, C., & Besson, T. (2019). Microwave-Assisted Sequential One-Pot Synthesis of 8-Substituted Pyrazolo[1,5-a][1][2][3]triazines. National Institutes of Health. Available at: [Link]

  • Mojzych, M., & Ceruso, M. (2022). Pyrazolo[4,3-e]tetrazolo[1,5-b][1][4][10]triazine Sulfonamides as an Important Scaffold for Anticancer Drug Discovery—In Vitro and In Silico Evaluation. International Journal of Molecular Sciences, 23(19), 10959. Available at: [Link]

  • Abdelriheem, N. A. M., Abdel-Hafez, A. A. M., & Abd-Elmoniem, A. M. (2017). Synthesis of some new pyrazolo[1,5-a]pyrimidine, pyrazolo[5,1-c]triazine, 1,3,4-thiadiazole and pyridine derivatives containing 1,2,3-triazole moiety. ResearchGate. Available at: [Link]

  • Mojzych, M., & Ceruso, M. (2022). Pyrazolo[4,3-e]tetrazolo[1,5-b][1][4][10]triazine Sulfonamides as Novel Potential Anticancer Agents: Cytotoxic and Genotoxic Activi. Semantic Scholar. Available at: [Link]

  • Tennant, G., & Vevers, R. J. S. (1966). Pyrazolo-as-triazines. Part I. Journal of the Chemical Society C: Organic, 421-427. Available at: [Link]

Sources

Technical Support Center: Purification of 8-Methylpyrazolo[1,5-a]triazin-4(3H)-one

Author: BenchChem Technical Support Team. Date: January 2026

Welcome to the technical support center for the purification of 8-Methylpyrazolo[1,5-a]triazin-4(3H)-one. This guide is designed for researchers, scientists, and drug development professionals to provide in-depth troubleshooting and procedural guidance for obtaining this compound in high purity. As Senior Application Scientists, we have compiled this information based on established synthetic methodologies and purification principles.

Frequently Asked Questions (FAQs)

Q1: What are the most common impurities I might encounter after the synthesis of 8-Methylpyrazolo[1,5-a]triazin-4(3H)-one?

A1: Based on typical synthetic routes, which often involve the cyclization of a substituted aminopyrazole with a reagent that provides the triazine ring backbone, common impurities may include:

  • Unreacted starting materials: Such as 3-amino-4-methylpyrazole or related precursors.

  • Side-products from incomplete cyclization: Intermediates of the condensation reaction may persist if the reaction has not gone to completion.

  • Regioisomers: Depending on the synthetic strategy, other isomers of the pyrazolotriazinone core might be formed.

  • Solvent residues: Residual solvents from the reaction or initial work-up can be present.

Q2: What is the initial step I should take to purify the crude product?

A2: A simple washing or trituration of the crude solid is an excellent first step. This can often remove a significant portion of unreacted starting materials and soluble impurities. Washing the crude solid with a solvent in which the desired product has low solubility, such as cyclohexane or a cold non-polar solvent, can be very effective.[1]

Q3: My compound is still impure after washing. What are the next recommended purification methods?

A3: For 8-Methylpyrazolo[1,5-a]triazin-4(3H)-one, the two most effective purification techniques are recrystallization and column chromatography. The choice between them depends on the nature of the impurities and the desired final purity.

Q4: How do I choose the right solvent for recrystallization?

A4: An ideal recrystallization solvent is one in which your compound is sparingly soluble at room temperature but highly soluble at an elevated temperature. For pyrazolotriazinone derivatives, polar solvents like ethanol have been successfully used for recrystallization.[2] You may need to perform a solvent screen with small amounts of your crude product to identify the optimal solvent or solvent system (e.g., ethanol-water, ethyl acetate-hexane).

Q5: I am struggling to get crystals to form during recrystallization. What can I do?

A5: If crystals do not form upon cooling, you can try several techniques:

  • Scratching the inside of the flask: Use a glass rod to gently scratch the inner surface of the flask at the meniscus of the solution. This creates nucleation sites for crystal growth.

  • Seeding: Add a very small crystal of pure 8-Methylpyrazolo[1,5-a]triazin-4(3H)-one to the cooled solution to induce crystallization.

  • Reducing the volume of the solvent: Carefully evaporate some of the solvent to increase the concentration of your compound.

  • Cooling to a lower temperature: Place the flask in an ice bath or refrigerator to further decrease the solubility.

Q6: When should I opt for column chromatography?

A6: Column chromatography is recommended when you have impurities with similar polarity to your product that cannot be removed by recrystallization. It is a more powerful technique for separating complex mixtures. Silica gel is a common stationary phase for the purification of pyrazolotriazinone analogues.[3][4]

Q7: How do I select the right eluent system for column chromatography?

A7: The choice of eluent (mobile phase) is critical for good separation. You should first perform thin-layer chromatography (TLC) to determine the best solvent system. A good starting point for pyrazolotriazinone derivatives is a mixture of a non-polar solvent like petroleum ether or hexane and a more polar solvent like ethyl acetate.[1][5] The ideal solvent system will give your product an Rf value of approximately 0.3-0.4 on the TLC plate.

Troubleshooting Guides

Recrystallization Troubleshooting
Issue Potential Cause Solution
Oiling out The compound is insoluble in the hot solvent, or the boiling point of the solvent is higher than the melting point of the compound.Add a co-solvent in which the compound is more soluble. Ensure the solvent's boiling point is lower than the compound's melting point.
No crystal formation The solution is not supersaturated, or nucleation is inhibited.See FAQ Q5 for inducing crystallization.
Low recovery Too much solvent was used, or the compound is significantly soluble in the cold solvent.Reduce the amount of solvent used. Ensure the solution is cooled sufficiently before filtration.
Colored impurities in crystals Impurities are co-crystallizing with the product.Consider adding a small amount of activated charcoal to the hot solution before filtration to adsorb colored impurities.
Column Chromatography Troubleshooting
Issue Potential Cause Solution
Poor separation Incorrect eluent system, overloaded column, or cracked/channeled silica gel bed.Optimize the eluent system using TLC. Do not overload the column (typically 1-5% of the silica gel weight). Pack the column carefully to avoid cracks.
Compound stuck on the column The eluent is not polar enough.Gradually increase the polarity of the eluent system.
Tailing of spots on TLC/fractions The compound is interacting too strongly with the silica gel (which is acidic).Add a small amount of a basic modifier like triethylamine (0.1-1%) to the eluent system.
Product elutes too quickly The eluent is too polar.Decrease the polarity of the eluent system.

Experimental Protocols

Protocol 1: Recrystallization of 8-Methylpyrazolo[1,5-a]triazin-4(3H)-one
  • Solvent Selection: In a small test tube, add approximately 20-30 mg of the crude product. Add a few drops of a test solvent (e.g., ethanol, isopropanol, ethyl acetate). If the solid dissolves at room temperature, the solvent is not suitable. If it is insoluble, gently heat the test tube. If the solid dissolves upon heating and reappears upon cooling, you have found a suitable solvent.

  • Dissolution: Place the crude 8-Methylpyrazolo[1,5-a]triazin-4(3H)-one in an Erlenmeyer flask. Add the minimum amount of the chosen hot solvent to completely dissolve the solid.

  • Decolorization (Optional): If the solution is colored, add a small amount of activated charcoal and heat for a few minutes.

  • Hot Filtration: Quickly filter the hot solution through a pre-warmed funnel with fluted filter paper to remove any insoluble impurities (and charcoal if used).

  • Crystallization: Allow the filtrate to cool slowly to room temperature. Then, place the flask in an ice bath to maximize crystal formation.

  • Isolation: Collect the crystals by vacuum filtration using a Büchner funnel.

  • Washing: Wash the crystals with a small amount of the cold recrystallization solvent.

  • Drying: Dry the purified crystals in a vacuum oven.

Protocol 2: Flash Column Chromatography of 8-Methylpyrazolo[1,5-a]triazin-4(3H)-one
  • TLC Analysis: Dissolve a small amount of the crude product in a suitable solvent (e.g., dichloromethane or ethyl acetate). Spot the solution on a silica gel TLC plate and develop it in various solvent systems (e.g., different ratios of petroleum ether:ethyl acetate). Visualize the spots under UV light. Select a solvent system that gives your product an Rf value of ~0.3.

  • Column Packing: Prepare a slurry of silica gel in the chosen eluent. Carefully pour the slurry into the column and allow it to pack evenly.

  • Sample Loading: Dissolve the crude product in a minimal amount of the eluent or a stronger solvent. Adsorb this solution onto a small amount of silica gel, evaporate the solvent, and carefully add the dry powder to the top of the column. Alternatively, load the concentrated solution directly onto the column.

  • Elution: Add the eluent to the top of the column and apply pressure (e.g., with a pump or inert gas) to begin the elution.

  • Fraction Collection: Collect fractions in test tubes and monitor the elution by TLC.

  • Product Isolation: Combine the pure fractions, and remove the solvent under reduced pressure using a rotary evaporator.

  • Drying: Dry the purified product under high vacuum.

Visualized Workflows

Purification Decision Workflow

PurificationDecision start Crude 8-Methylpyrazolo[1,5-a]triazin-4(3H)-one wash Wash/Triturate with non-polar solvent start->wash analyze_purity Analyze Purity (TLC, NMR) wash->analyze_purity pure_product Pure Product analyze_purity->pure_product Purity > 98% complex_mixture Complex Mixture or Impurities with Similar Polarity? analyze_purity->complex_mixture Purity < 98% recrystallization Recrystallization recrystallization->analyze_purity column_chromatography Column Chromatography column_chromatography->analyze_purity complex_mixture->recrystallization No complex_mixture->column_chromatography Yes

Caption: Decision tree for selecting the appropriate purification strategy.

General Purification Workflow

PurificationWorkflow crude_product Crude Product primary_purification Primary Purification (Washing/Trituration) crude_product->primary_purification purity_check1 Purity Check 1 (TLC/NMR) primary_purification->purity_check1 secondary_purification Secondary Purification (Recrystallization or Chromatography) purity_check1->secondary_purification Impure final_product Final Pure Product purity_check1->final_product Pure purity_check2 Purity Check 2 (TLC/NMR/LC-MS) secondary_purification->purity_check2 purity_check2->final_product Pure further_purification Further Purification Needed purity_check2->further_purification Impure

Sources

Technical Support Center: Optimizing Reaction Conditions for Pyrazolo[1,5-a]triazine Synthesis

Author: BenchChem Technical Support Team. Date: January 2026

Welcome to the technical support center for the synthesis of pyrazolo[1,5-a]triazines. This guide is designed for researchers, scientists, and professionals in drug development who are working with this important heterocyclic scaffold. As a purine isostere, the pyrazolo[1,5-a]triazine nucleus is a privileged structure in medicinal chemistry, frequently explored for applications such as kinase inhibitors.[1][2] This resource provides in-depth troubleshooting advice and answers to frequently asked questions to help you navigate the complexities of your synthetic routes and optimize your reaction conditions for successful outcomes.

Overview of Synthetic Strategies

The construction of the pyrazolo[1,5-a]triazine core is most commonly achieved by building the 1,3,5-triazine ring onto a pre-existing pyrazole framework.[2][3][4] This approach offers versatility and allows for the introduction of various substituents onto the final molecule. The most prevalent starting materials for this strategy are 5-aminopyrazoles.[1][5][6][7]

A widely employed method involves the cyclocondensation of a 5-aminopyrazole with a reagent that provides the remaining atoms for the triazine ring.[8] For instance, the reaction of 5-aminopyrazoles with ethoxycarbonyl isothiocyanate, followed by cyclization, is a common route to pyrazolo[1,5-a][1][5][6]triazin-2-thioxo-4-ones.[1][4][5]

Synthetic_Pathway cluster_0 Common Synthetic Route 5-Aminopyrazole 5-Aminopyrazole Intermediate N-Carbetoxythiourea Intermediate 5-Aminopyrazole->Intermediate Reaction in solvent (e.g., THF, DMF) Ethoxycarbonyl_Isothiocyanate Ethoxycarbonyl_Isothiocyanate Ethoxycarbonyl_Isothiocyanate->Intermediate Product Pyrazolo[1,5-a][1,3,5]triazin-2-thioxo-4-one Intermediate->Product Cyclization (e.g., NaOH, NaOEt)

Caption: General synthetic scheme for pyrazolo[1,5-a]triazines.

Troubleshooting Guide

This section addresses specific issues that you may encounter during the synthesis of pyrazolo[1,5-a]triazines. The solutions provided are based on established chemical principles and insights from the field.

Question 1: My reaction shows low or no yield of the desired pyrazolo[1,5-a]triazine. What are the potential causes and how can I improve it?

Answer:

Low or no yield is a common problem that can stem from several factors. A systematic approach to troubleshooting is recommended.

  • Purity of Starting Materials: The purity of your 5-aminopyrazole is critical. Impurities can act as catalysts for side reactions or inhibit the desired transformation.

    • Recommendation: Ensure your 5-aminopyrazole is of high purity. Recrystallization or column chromatography of the starting material may be necessary.

  • Reaction Conditions:

    • Solvent: The choice of solvent is crucial for reactant solubility and reaction kinetics.[1][5]

      • Recommendation: A solvent screen is advisable. While solvents like ethyl acetate, benzene, and DMF are commonly used for the initial reaction with ethoxycarbonyl isothiocyanate, the cyclization step often benefits from alcoholic solvents like ethanol in the presence of a base.[1][5]

    • Catalyst/Base: The choice and amount of base for the cyclization step can significantly impact the yield.

      • Recommendation: Screen different bases such as sodium hydroxide, sodium methoxide, or sodium ethoxide.[1][5] The concentration of the base is also a critical parameter to optimize.

    • Temperature and Reaction Time: Suboptimal temperature or reaction time can lead to incomplete reactions or degradation of the product.

      • Recommendation: Monitor the reaction progress using Thin Layer Chromatography (TLC) to determine the optimal reaction time. For challenging substrates, microwave-assisted synthesis can be a powerful tool to increase yields and reduce reaction times by providing efficient heating.[5]

  • Moisture Sensitivity: Some intermediates or reagents may be sensitive to moisture.

    • Recommendation: Ensure all glassware is thoroughly dried and conduct the reaction under an inert atmosphere (e.g., nitrogen or argon) if necessary. Use anhydrous solvents.

Question 2: I am observing the formation of multiple products or significant impurities in my reaction mixture. How can I improve the selectivity?

Answer:

The formation of side products is often related to the reactivity of the starting materials and intermediates.

  • Side Reactions of the Intermediate: The N-carbetoxythiourea intermediate can potentially undergo undesired reactions if not handled correctly.

    • Recommendation: In the one-pot synthesis, after the formation of the intermediate, proceed with the cyclization step without unnecessary delay. Isolating and purifying the intermediate before cyclization may be an option for cleaner reactions, though it adds an extra step.

  • Regioselectivity Issues: With unsymmetrical 5-aminopyrazoles, the formation of regioisomers is a possibility.

    • Recommendation: The regioselectivity is often influenced by the electronic and steric properties of the substituents on the pyrazole ring. Careful analysis of the product mixture using techniques like NMR spectroscopy is crucial to identify the isomers.[9] Modifying the reaction conditions, such as the solvent or the base, can sometimes influence the isomeric ratio.

  • Purification Challenges: The final product may be difficult to purify from closely related impurities.

    • Recommendation: A systematic approach to purification is necessary. Column chromatography using a gradient of solvents is a standard method. Recrystallization from a suitable solvent system can also be very effective for obtaining highly pure material.

Question 3: My chlorinated intermediate is unstable and decomposes during workup or storage. What precautions should I take?

Answer:

Chlorinated intermediates, such as 4-chloro-2-(methylsulfanyl)pyrazolo[1,5-a][1][5][6]triazine, are known to be sensitive to moisture and can hydrolyze back to the corresponding hydroxy compound.[5]

  • Handling and Workup:

    • Recommendation: Perform the workup as quickly as possible and under anhydrous conditions. Use a non-aqueous workup if feasible. When an aqueous workup is unavoidable, use cold water and immediately extract the product into an organic solvent. Dry the organic layer thoroughly with a drying agent like anhydrous sodium sulfate or magnesium sulfate.

  • Purification:

    • Recommendation: Purification of the chlorinated intermediate can be critical. It is often recommended to use the crude product immediately in the next step to minimize decomposition.[5] If purification is necessary, perform it quickly on a silica gel column using anhydrous solvents.

  • Storage:

    • Recommendation: Store the purified chlorinated intermediate under an inert atmosphere at low temperature (e.g., in a freezer) to prolong its shelf life.

Frequently Asked Questions (FAQs)

Q1: What is the typical starting material for the synthesis of pyrazolo[1,5-a]triazines?

A1: The most common and versatile starting materials are 5-aminopyrazoles.[1][5][6][7] These can be substituted at various positions, allowing for the synthesis of a diverse library of pyrazolo[1,5-a]triazine derivatives.

Q2: What are the common reagents used for the cyclization step to form the triazine ring?

A2: For the synthesis of pyrazolo[1,5-a][1][5][6]triazin-2-thioxo-4-ones, the cyclization of the N-carbetoxythiourea intermediate is typically achieved using a base. Common bases include sodium hydroxide, sodium methoxide, and sodium ethoxide in an alcoholic solvent.[1][5]

Q3: Can microwave irradiation be used to improve the synthesis?

A3: Yes, microwave-assisted synthesis has been shown to be a very effective method for the synthesis of pyrazolo[1,5-a]triazines. It can significantly reduce reaction times and improve yields, making it a more sustainable and efficient approach compared to conventional heating.[5]

Q4: How can I characterize my final pyrazolo[1,5-a]triazine product?

A4: The structural characterization of pyrazolo[1,5-a]triazines is typically performed using a combination of spectroscopic techniques.

  • NMR Spectroscopy: 1H and 13C NMR are essential for determining the structure and substitution pattern of the heterocyclic core.[9][10]

  • Mass Spectrometry: High-resolution mass spectrometry (HRMS) is used to confirm the molecular formula of the synthesized compound.

  • Infrared (IR) Spectroscopy: IR spectroscopy can help identify key functional groups present in the molecule.

Q5: Are there any safety precautions I should be aware of?

A5: Standard laboratory safety practices should always be followed. Some reagents used in the synthesis, such as phosphorus oxychloride (POCl3) for chlorination, are highly corrosive and moisture-sensitive, and should be handled with extreme care in a well-ventilated fume hood.[5][6] Always consult the Safety Data Sheet (SDS) for all chemicals before use.

Experimental Protocols

General Procedure for the Microwave-Assisted Synthesis of 2-(Methylsulfanyl)pyrazolo[1,5-a][1][5][6]triazin-4(3H)-ones [5]

  • In a microwave vial, add a solution of the 5-aminopyrazole (1.0 equiv.) in dry THF (3 mL).

  • At 0 °C, add ethoxycarbonyl isothiocyanate (1.0 equiv.) dropwise.

  • Stir the mixture for 2 minutes at room temperature.

  • Seal the vial and heat it in a microwave reactor at 100 °C for 5 minutes.

  • After cooling, add 2N NaOH (2.0 equiv.).

  • Seal the vessel again and irradiate at 80 °C for 3 minutes.

  • After cooling, add methyl iodide (MeI) (1.0 equiv.).

ParameterValue
Reactants 5-Aminopyrazole, Ethoxycarbonyl isothiocyanate, NaOH, MeI
Solvent Dry THF
Microwave Conditions (Step 1) 100 °C, 5 min
Microwave Conditions (Step 2) 80 °C, 3 min
Typical Yield 72-77%

Table 1: Optimized conditions for microwave-assisted synthesis.

Troubleshooting_Workflow cluster_1 Troubleshooting Workflow Start Low Yield or No Product CheckPurity Check Purity of Starting Materials Start->CheckPurity CheckMoisture Check for Moisture Sensitivity Start->CheckMoisture OptimizeConditions Optimize Reaction Conditions CheckPurity->OptimizeConditions If pure SolventScreen Solvent Screen OptimizeConditions->SolventScreen BaseScreen Base Screen OptimizeConditions->BaseScreen TempTime Optimize Temperature & Time OptimizeConditions->TempTime InertAtmosphere Use Inert Atmosphere CheckMoisture->InertAtmosphere Success Improved Yield SolventScreen->Success BaseScreen->Success TempTime->Success InertAtmosphere->Success

Caption: A logical workflow for troubleshooting low reaction yields.

References

  • Pyrazolo[1,5-a][1][5][6]triazines (5-Aza-9-deazapurines): Synthesis and Biological Activity. (2008). ResearchGate. [Link]

  • Dolzhenko, A. V., Dolzhenko, A. V., & Chui, W. K. (2008). Pyrazolo[1,5-a][1][5][6]triazines(5-Aza-9-deazapurines): Synthesis and Biological Activity. HETEROCYCLES, 75(7), 1575. [Link]

  • Béni, S., et al. (2018). Microwave-Assisted Sequential One-Pot Synthesis of 8-Substituted Pyrazolo[1,5-a][1][5][6]triazines. Molecules, 23(10), 2465. [Link]

  • 1,2,4-Triazolo[1,5-a]pyrimidines in Drug Design. (2014). PMC. [Link]

  • Synthesis of pyrazolo[1,5-a][1][5][6]triazines as a structurally novel CRF1 receptor antagonists. (2013). ResearchGate. [Link]

  • 5-Aminopyrazole as precursor in design and synthesis of fused pyrazoloazines. (2021). Arkivoc. [Link]

  • Synthesis of some new pyrazolo[1,5-a]pyrimidines, pyrazolo[5,1-c]triazines and thieno[2,3-b]pyridines. (2017). ResearchGate. [Link]

  • GREEN SYNTHESIS OF 1,3,5-TRIAZINES WITH APPLICATIONS IN SUPRAMOLECULAR AND MATERIALS CHEMISTRY. (2015). Tesis Doctorals en Xarxa. [Link]

  • Preparation of Novel Pyrazolo[4,3-e]tetrazolo[1,5-b][1][2][8]triazine Sulfonamides and Their Experimental and Computational Biological Studies. (2021). MDPI. [Link]

  • Sun, H. P., et al. (2013). Synthesis of pyrazolo[1,5-a][1][5][6]triazine derivatives as inhibitors of thymidine phosphorylase. Bioorganic & Medicinal Chemistry, 21(21), 6564-6574. [Link]

  • Multicomponent syntheses of pyrazoles via (3 + 2)-cyclocondensation and (3 + 2)-cycloaddition key steps. (2019). Beilstein Journal of Organic Chemistry. [Link]

  • Synthesis and Microbiological Activities of 3-Nitropyrazolo-[1,5-d][1][2][8]triazin-7(6H). (2022). National Institutes of Health. [Link]

  • The activity of pyrazolo[4,3-e][1][2][8]triazine and pyrazolo[4,3-e]tetrazolo[1,5-b][1][2][8]triazine sulphonamide derivatives in monolayer and spheroid breast cancer cell cultures. (2020). PMC. [Link]

  • Synthesis of new pyrazolo[1][2][5]triazines by cyclative cleavage of pyrazolyltriazenes. (2020). Beilstein Archives. [Link]

  • El-Metwaly, N., & El-Gazzar, A. R. B. A. (2017). Synthesis of some new pyrazolo[1,5-a]pyrimidine, pyrazolo[5,1-c]triazine, 1,3,4-thiadiazole and pyridine derivatives containing 1,2,3-triazole moiety. Chemistry Central Journal, 11(1), 53. [Link]

  • Dolzhenko, A., Dolzhenko, A., & Chui, W. (2008). Pyrazolo[1,5-a][1][5][6]triazines(5-Aza-9-deazapurines): Synthesis and Biological Activity. Heterocycles. [Link]

  • ChemInform Abstract: Synthesis of Pyrazolo[1,5-a][1][5][6]triazine Derivatives as Inhibitors of Thymidine Phosphorylase. (2013). ResearchGate. [Link]

  • Abdel-Wahab, B. F., et al. (2019). Synthesis, Characterization, Antimicrobial Activity and Anticancer of Some New Pyrazolo[1,5-a]pyrimidines and Pyrazolo[5,1-c]1,2,4-triazines. Current Organic Synthesis, 16(5), 768-777. [Link]

  • Structural characterization of triazines. (2015). Universitat de Barcelona. [Link]

  • Optimization of the reaction conditions for the synthesis of pyrazolo[5,1-b]quinolines. (2022). ResearchGate. [Link]

  • MULTI-COMPONENT REACTIONS FOR THE SYNTHESIS OF PYRAZOLO [1,5-a]QUINOLINE DERIVATIVES TOGETHER WITH THEIR CYTOTOXIC EVALUATIONS. (2020). Journal of Chemical, Biological and Physical Sciences. [Link]

  • Synthesis of new pyrazolo[1][2][5]triazines by cyclative cleavage of pyrazolyltriazenes. (2020). Beilstein Journal of Organic Chemistry. [Link]

  • El-Shehry, M. F., et al. (2020). Synthesis and Antimicrobial Evaluation of Some New Pyrazolo[1,5-a]pyrimidine and Pyrazolo[1,5-c]triazine Derivatives Containing Sulfathiazole Moiety. Acta Chimica Slovenica, 67(4), 1024-1034. [Link]

  • (PDF) Synthesis of some new pyrazolo[1,5-a]pyrimidine, pyrazolo[5,1-c]triazine, 1,3,4-thiadiazole and pyridine derivatives containing 1,2,3-triazole moiety. (2017). ResearchGate. [Link]

  • Synthesis and Microbiological Activities of 3-Nitropyrazolo-[1,5-d][1][2][8]triazin-7(6H)-ones and Derivatives. (2022). MDPI. [Link]

Sources

troubleshooting low bioactivity in pyrazolo[1,5-a]triazine derivatives

Author: BenchChem Technical Support Team. Date: January 2026

A Guide for Researchers, Scientists, and Drug Development Professionals

Welcome to the Technical Support Center for pyrazolo[1,5-a]triazine derivatives. This resource is designed to assist you in troubleshooting common experimental challenges and to answer frequently asked questions related to this important class of heterocyclic compounds. As a Senior Application Scientist, my goal is to provide you with not just procedural steps, but also the underlying scientific reasoning to empower your research and development efforts.

Troubleshooting Guide: Low Bioactivity

One of the most common challenges encountered when working with novel compounds is unexpected low or no biological activity. This guide provides a systematic approach to diagnosing and resolving such issues with your pyrazolo[1,5-a]triazine derivatives.

Q1: My pyrazolo[1,5-a]triazine derivative shows low to no activity in my primary screen. What are the potential causes and how can I troubleshoot this?

Observing low bioactivity in a primary screen can be disheartening, but it is a frequent occurrence in drug discovery. The issue can often be traced back to a few key areas: compound integrity and properties, assay-specific issues, or a genuine lack of potent on-target activity. A systematic approach is crucial to pinpoint the root cause.

Here is a workflow to guide your troubleshooting efforts:

Troubleshooting_Workflow Start Low Bioactivity Observed Purity Step 1: Verify Compound Purity and Identity Start->Purity Solubility Step 2: Assess Compound Solubility Purity->Solubility Purity Confirmed Stability Step 3: Evaluate Compound Stability Solubility->Stability Solubility Adequate Assay_Interference Step 4: Investigate Potential Assay Interference Stability->Assay_Interference Compound Stable Assay_Parameters Step 5: Re-evaluate Assay Parameters Assay_Interference->Assay_Parameters No Interference Mechanism Step 6: Consider Biological Mechanism Assay_Parameters->Mechanism Parameters Optimized Conclusion Conclusion: Active or Inactive? Mechanism->Conclusion

Caption: A stepwise workflow for troubleshooting low bioactivity in pyrazolo[1,5-a]triazine derivatives.

Step 1: Verify Compound Purity and Identity

The first and most critical step is to confirm the integrity of your compound. An impure sample can lead to misleading results, where the observed activity (or lack thereof) is due to contaminants.[1][2][3]

  • Recommended Actions:

    • Purity Analysis: Re-assess the purity of your compound batch using techniques like High-Performance Liquid Chromatography (HPLC) or Liquid Chromatography-Mass Spectrometry (LC-MS). A purity level of >95% is generally recommended for biological screening.

    • Structural Verification: Confirm the chemical structure of your derivative using Nuclear Magnetic Resonance (NMR) spectroscopy (¹H and ¹³C) and high-resolution mass spectrometry (HRMS). This ensures you are testing the intended molecule.

Step 2: Assess Compound Solubility

Pyrazolo[1,5-a]triazines, like many heterocyclic compounds, can exhibit poor aqueous solubility.[4][5][6][7] If your compound is not fully dissolved in the assay buffer, its effective concentration will be much lower than intended, leading to apparent low activity.

  • Recommended Actions:

    • Visual Inspection: Visually inspect your stock solutions and final assay wells for any signs of precipitation.

    • Solubility Measurement: If possible, experimentally determine the kinetic and thermodynamic solubility of your compound in the assay buffer.

    • Solubilization Strategies:

      • Co-solvents: The use of a small percentage of a co-solvent like Dimethyl Sulfoxide (DMSO) is common. However, ensure the final DMSO concentration in your assay is low (typically <0.5%) to avoid solvent-induced artifacts.

      • pH Adjustment: For compounds with ionizable groups, adjusting the pH of the buffer can significantly improve solubility.[5]

      • Formulation: For in vivo studies, more advanced formulation strategies such as the use of cyclodextrins or solid dispersions may be necessary.[6][7]

Solubilization Technique Principle Considerations
Co-solvents (e.g., DMSO) Increases the polarity of the solvent system.Can affect protein conformation and enzyme activity at high concentrations.
pH Adjustment Ionizes the compound, increasing its interaction with water.The chosen pH must be compatible with the biological assay.
Complexation (e.g., Cyclodextrins) Encapsulates the hydrophobic molecule in a hydrophilic shell.Can alter the free concentration of the compound.
Solid Dispersions Disperses the compound in a hydrophilic polymer matrix.Primarily used for oral formulations to improve bioavailability.[6]

Step 3: Evaluate Compound Stability

The pyrazolo[1,5-a]triazine scaffold is generally stable, but specific substitutions could introduce liabilities.[8] Degradation of your compound in the stock solution or during the assay incubation can lead to a loss of activity.

  • Recommended Actions:

    • Stability in Stock Solution: Periodically check the purity of your stock solution (e.g., by HPLC) to ensure it has not degraded over time. It is advisable to store stock solutions at -20°C or -80°C and in small aliquots to avoid repeated freeze-thaw cycles.

    • Stability in Assay Buffer: Incubate your compound in the assay buffer for the duration of the experiment and then analyze for degradation by LC-MS.

Step 4: Investigate Potential Assay Interference

Many small molecules can interfere with assay readouts, leading to false positive or false negative results.[9][10] This is particularly true for assays that rely on fluorescence or colorimetric detection.[11][12]

  • Recommended Actions:

    • Counter-screens: Perform counter-screens in the absence of the primary biological target to identify compounds that directly interfere with the detection method.

    • Assay Technology: If interference is suspected, consider using an orthogonal assay with a different detection method (e.g., a label-free method instead of a fluorescence-based one).

Step 5: Re-evaluate Assay Parameters

The conditions of your biological assay can significantly impact the observed activity of your compound.

  • Recommended Actions:

    • Enzyme/Substrate Concentration (for enzyme assays): For competitive inhibitors, the concentration of the substrate (e.g., ATP in kinase assays) relative to its Michaelis-Menten constant (Km) is critical. High ATP concentrations can make competitive inhibitors appear less potent.[13]

    • Incubation Time: The incubation time with the compound may be insufficient to observe an effect. A time-course experiment can help determine the optimal duration.

    • Cell-based Assays: In cell-based assays, factors such as cell density, serum concentration, and the overall health of the cells can influence the outcome. Ensure these parameters are optimized and consistent.[14][15][16]

Step 6: Consider the Biological Mechanism

If all the above factors have been addressed and the compound still shows low activity, it may be that the derivative is genuinely not a potent modulator of the intended target.

Biological_Mechanism Compound Pyrazolo[1,5-a]triazine Derivative Target Target Protein (e.g., Kinase) Compound->Target On-Target Binding OffTarget Off-Target Protein Compound->OffTarget Off-Target Binding Cellular_Effect Observed Cellular Effect Target->Cellular_Effect Modulation of Signaling Pathway OffTarget->Cellular_Effect Unintended Effects

Caption: On-target vs. off-target effects of a pyrazolo[1,5-a]triazine derivative.

  • Recommended Actions:

    • Structure-Activity Relationship (SAR): Analyze the SAR of your compound series. Are there related analogs that show activity? This can provide clues about the required structural features for binding to the target.

    • Off-Target Effects: Consider the possibility of off-target effects, which are common with kinase inhibitors.[17][18][19][20][21] Your compound might be acting on a different target than the one you are assaying. Broader profiling, such as kinome scanning, can help identify unexpected targets.

    • Cell Permeability: In cell-based assays, the compound must be able to cross the cell membrane to reach its intracellular target. If you have a potent inhibitor in a biochemical assay that is inactive in a cellular assay, poor cell permeability could be the reason.

Frequently Asked Questions (FAQs)

Q2: What is the typical biological target class for pyrazolo[1,5-a]triazine derivatives?

The pyrazolo[1,5-a]triazine scaffold is a well-recognized purine isostere, meaning it mimics the structure of natural purines like adenine and guanine.[22] This structural similarity makes them particularly well-suited to target ATP-binding sites in enzymes. Consequently, a major target class for these derivatives is protein kinases . Numerous publications describe pyrazolo[1,5-a]triazine derivatives as inhibitors of various kinases, including cyclin-dependent kinases (CDKs) and others involved in cell signaling pathways.[23][24]

Q3: What is a good starting solvent for dissolving my pyrazolo[1,5-a]triazine derivatives?

Dimethyl sulfoxide (DMSO) is the most common starting solvent for creating high-concentration stock solutions of pyrazolo[1,5-a]triazine derivatives for in vitro biological testing. It is a powerful polar aprotic solvent that can dissolve a wide range of organic molecules. For subsequent dilutions into aqueous assay buffers, it is crucial to ensure that the final concentration of DMSO is kept low (typically below 0.5%) to avoid artifacts.[25]

Q4: How should I store my pyrazolo[1,5-a]triazine compounds?

For long-term storage, solid compounds should be kept in a desiccator at room temperature or in a freezer, protected from light and moisture. Stock solutions in DMSO should be stored at -20°C or -80°C . To minimize degradation from repeated freeze-thaw cycles, it is best practice to aliquot the stock solution into smaller, single-use volumes.

Q5: Are there any known liabilities or toxicities associated with the pyrazolo[1,5-a]triazine scaffold?

The pyrazolo[1,5-a]triazine scaffold itself is not generally associated with inherent toxicity. However, the overall toxicological profile of a derivative will depend on its specific substituents and its biological target(s). As with any kinase inhibitor, off-target effects can contribute to cellular toxicity.[17][20] It is essential to perform cytotoxicity profiling against a panel of cell lines, including non-cancerous cell lines, to assess the therapeutic window of your compounds.

References

  • Bamborough, P. (2012). Kinase inhibitors can produce off-target effects and activate linked pathways by retroactivity. Journal of Theoretical Biology, 297, 139-148.
  • Klaeger, S., et al. (2017). Unexpected Off-Targets and Paradoxical Pathway Activation by Kinase Inhibitors. ACS Chemical Biology, 12(12), 2937-2947.
  • Lochhead, P. A. (2017). Direct, indirect and off-target effects of kinase inhibitors. Biochemical Society Transactions, 45(1), 1-3.
  • Lourido, S., & Shokat, K. M. (2014). Non-Kinase Off-Target Inhibitory Activities of Clinically-Relevant Kinase Inhibitors. ACS Chemical Biology, 9(7), 1463-1475.
  • Ishida, T., et al. (2008). Encountering unpredicted off-target effects of pharmacological inhibitors. Journal of Biochemistry, 144(2), 145-148.
  • Celtarys Research. (n.d.). Optimizing Biochemical Assays for Kinase Activity in Drug Discovery. Retrieved from [Link]

  • Pauli, G. F., et al. (2014). Importance of Purity Evaluation and the Potential of Quantitative 1H NMR as a Purity Assay: Miniperspective. Journal of Medicinal Chemistry, 57(21), 9220-9231.
  • Aldeghi, M., et al. (2024). Tackling assay interference associated with small molecules.
  • ACS Publications. (2014). Importance of Purity Evaluation and the Potential of Quantitative 1H NMR as a Purity Assay. Journal of Medicinal Chemistry. Retrieved from [Link]

  • Contract Laboratory. (2023). Biological Purity and Potency Assays: Ensuring Quality and Efficacy in Biopharmaceuticals. Retrieved from [Link]

  • Al-Mugotir, M. H., & Al-Subaie, A. M. (2021). The MTT Assay: Utility, Limitations, Pitfalls, and Interpretation in Bulk and Single-Cell Analysis. Molecules, 26(23), 7227.
  • Knippschild, U., et al. (2021). Assessing the Inhibitory Potential of Kinase Inhibitors In Vitro: Major Pitfalls and Suggestions for Improving Comparability of Data Using CK1 Inhibitors as an Example. International Journal of Molecular Sciences, 22(16), 8793.
  • He, S., et al. (2010). Colorimetric Detection of DNA, Small Molecules, Proteins, and Ions Using Unmodified Gold Nanoparticles and Conjugated Polyelectrolytes. Analytical Chemistry, 82(14), 6042-6048.
  • Medikamenter QS. (n.d.). Understanding Assay, Purity, and Potency in Analytical Chemistry. Retrieved from [Link]

  • Beilstein Archives. (n.d.). Synthesis of new pyrazolo[17][18][19]triazines by cyclative cleavage of pyrazolyltriazenes. Retrieved from [Link]

  • He, S., et al. (2010). Colorimetric detection of DNA, small molecules, proteins, and ions using unmodified gold nanoparticles and conjugated polyelectrolytes. Analytical chemistry, 82(14), 6042-6048.
  • ResearchGate. (n.d.). Tackling assay interference associated with small molecules | Request PDF. Retrieved from [Link]

  • ResearchGate. (2016). Why does my inhibitor not work in an in vitro kinase assay?. Retrieved from [Link]

  • Google Scholar. (n.d.). Pyrazolo[1,5-a][17][19][21]triazines (5-Aza-9-deazapurines): Synthesis and Biological Activity. Retrieved from

  • ResearchGate. (n.d.). Different Cell Viability Assays Reveal Inconsistent Results After Bleomycin Electrotransfer In Vitro. Retrieved from [Link]

  • Siew, A. (2015). Solving Poor Solubility to Unlock a Drug's Potential. Pharmaceutical Technology, 39(7).
  • Sun Diagnostics. (n.d.). Assay Interference: A Brief Review and Helpful Hints. Retrieved from [Link]

  • Royal Society of Chemistry. (2021). CHAPTER 2: Tactics to Improve Solubility Available. In Drug Discovery.
  • International Journal of Pharmaceutical and Chemical Analysis. (n.d.). Strategies for improving hydrophobic drugs solubility and bioavailability. Retrieved from [Link]

  • PubMed. (n.d.). Synthesis and Antiproliferative Evaluation of pyrazolo[1,5-a]-1,3,5-triazine Myoseverin Derivatives. Retrieved from [Link]

  • National Center for Biotechnology Information. (n.d.). Improvement in solubility of poor water-soluble drugs by solid dispersion. Retrieved from [Link]

  • ResearchGate. (n.d.). Pyrazolo[1,5-a][17][19][21]triazine based scaffold as purine analogues with diverse biological activity | Request PDF. Retrieved from [Link]

  • ResearchGate. (n.d.). Overcoming the challenge of poor drug solubility | Request PDF. Retrieved from [Link]

  • MDPI. (n.d.). Preparation of Novel Pyrazolo[4,3-e]tetrazolo[1,5-b][17][18][20]triazine Sulfonamides and Their Experimental and Computational Biological Studies. Retrieved from [Link]

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Technical Support Center: Navigating Solubility Challenges of 8-Methylpyrazolo[1,5-a]triazin-4(3H)-one in Experimental Assays

Author: BenchChem Technical Support Team. Date: January 2026

Welcome to the technical support center dedicated to assisting researchers, scientists, and drug development professionals in overcoming the common yet critical challenge of poor aqueous solubility of 8-Methylpyrazolo[1,5-a]triazin-4(3H)-one in various experimental assays. This guide is structured to provide not just protocols, but the underlying scientific principles to empower you to make informed decisions and troubleshoot effectively.

Introduction: The Solubility Hurdle

8-Methylpyrazolo[1,5-a]triazin-4(3H)-one belongs to the pyrazolo[1,5-a]triazine class of heterocyclic compounds. This scaffold is of significant interest in medicinal chemistry, with derivatives showing promise as inhibitors for targets like cyclin-dependent kinases (CDKs)[1][2]. However, like many aromatic heterocyclic compounds, achieving and maintaining a soluble state in aqueous assay buffers can be a significant hurdle, leading to unreliable and irreproducible results.

This guide will walk you through a systematic approach to understanding and overcoming these solubility issues, ensuring the integrity and accuracy of your experimental data.

Frequently Asked Questions (FAQs)

Q1: Why does my 8-Methylpyrazolo[1,5-a]triazin-4(3H)-one precipitate when I dilute my DMSO stock into my aqueous assay buffer?

A1: This is a classic case of a compound "crashing out" of solution. It occurs because 8-Methylpyrazolo[1,5-a]triazin-4(3H)-one, while soluble in a strong organic solvent like Dimethyl Sulfoxide (DMSO), has significantly lower solubility in the aqueous environment of your assay buffer[3]. When you introduce the DMSO stock to the buffer, the DMSO concentration is drastically lowered, and the buffer can no longer keep the compound dissolved at that concentration, leading to the formation of a solid precipitate[4].

Q2: What is the maximum recommended final concentration of DMSO in a cell-based assay?

A2: The final concentration of DMSO should be kept as low as possible, ideally below 0.5%, and certainly no higher than 1% for most cell lines[4][5]. Higher concentrations of DMSO can be cytotoxic, leading to cell membrane damage, oxidative stress, and even apoptosis[5][6]. It is crucial to always include a vehicle control (media with the same final DMSO concentration as your test wells) to account for any solvent-induced effects[4].

Q3: Can I just sonicate my final solution to redissolve the precipitate?

A3: While sonication can help in initially dissolving a compound in a stock solvent, it is generally not a solution for precipitation in the final assay medium. The precipitate will likely reappear over time as the solution returns to equilibrium. Moreover, the high energy from sonication can potentially degrade the compound or affect biological components in your assay.

Q4: How does pH affect the solubility of my compound?

A4: The solubility of ionizable compounds is highly dependent on pH[7]. Pyrazolo[1,5-a]triazin-4(3H)-one has several nitrogen atoms that can be protonated or deprotonated depending on the pH of the solution. The charged (ionized) form of a compound is generally more water-soluble than the neutral form. Without a known pKa value for this specific compound, it is advisable to experimentally determine the solubility at different pH values relevant to your assay conditions.

Q5: What are co-solvents and can they help?

A5: Co-solvents are water-miscible organic solvents that are added in small amounts to the aqueous buffer to increase the solubility of a poorly soluble compound[8][9]. Examples include ethanol, polyethylene glycol (PEG), and propylene glycol[10]. They work by reducing the polarity of the aqueous solvent system, making it more favorable for hydrophobic compounds[9]. However, like DMSO, co-solvents can also have effects on your assay and their concentration must be carefully controlled and tested.

Troubleshooting Guide: From Precipitation to Publication-Ready Data

This section provides a systematic approach to diagnosing and solving solubility issues with 8-Methylpyrazolo[1,5-a]triazin-4(3H)-one.

Step 1: Characterize the Problem - Is it Solubility?

Before attempting to solve the problem, confirm that you are indeed dealing with a solubility issue.

  • Visual Inspection: Look for cloudiness, turbidity, or visible particulate matter in your assay wells after adding the compound.

  • Microscopy: For cell-based assays, inspect the wells under a microscope. Precipitate often appears as crystalline structures or an amorphous film.

  • Light Scattering: For a more quantitative assessment, a nephelometer can be used to detect light scattering from undissolved particles in solution[11][12].

Step 2: Determine the Maximum Soluble Concentration

It is essential to determine the kinetic solubility of 8-Methylpyrazolo[1,5-a]triazin-4(3H)-one in your specific assay buffer. Kinetic solubility reflects the concentration at which a compound starts to precipitate when a DMSO stock is diluted into an aqueous buffer, which is highly relevant for most in vitro assays[12].

  • Prepare a high-concentration stock solution of 8-Methylpyrazolo[1,5-a]triazin-4(3H)-one in 100% DMSO (e.g., 20 mM). Ensure it is fully dissolved.

  • Create a serial dilution of this stock solution in 100% DMSO in a microcentrifuge tube or a 96-well plate. This is crucial to avoid precipitation during this step[3][4].

  • Transfer a small, equal volume of each DMSO dilution into the corresponding wells of a clear 96-well plate containing your final assay buffer. The final DMSO concentration should be consistent and match your planned experimental conditions (e.g., 0.5%).

  • Mix and incubate the plate for a relevant period (e.g., 1-2 hours) at the assay temperature.

  • Visually inspect the plate against a dark background. The highest concentration that remains clear is your approximate kinetic solubility.

Step 3: Strategies for Increasing Aqueous Solubility

If the determined kinetic solubility is below your desired assay concentration, the following strategies can be employed.

The way you dilute your DMSO stock can significantly impact precipitation.

  • Step-wise Dilution: Avoid adding a highly concentrated DMSO stock directly into a large volume of aqueous buffer. Instead, perform a serial dilution of the stock in your pre-warmed assay buffer[1].

  • Pre-warm your buffer: Adding the compound to cold media can decrease its solubility. Always use buffer pre-warmed to your assay temperature (e.g., 37°C)[1].

If optimizing the dilution technique is insufficient, the introduction of a co-solvent may be necessary.

  • Common Co-solvents:

    • Ethanol

    • Polyethylene Glycol 400 (PEG-400)

    • Propylene Glycol

    • Cyclodextrins (e.g., HP-β-CD) can also be used to form inclusion complexes that enhance solubility[13].

  • Prepare your assay buffer containing different concentrations of a co-solvent (e.g., 1%, 2%, 5% Ethanol).

  • Repeat the kinetic solubility determination protocol for each co-solvent condition.

  • Crucially, run parallel controls to ensure the chosen co-solvent concentration does not adversely affect your assay (e.g., enzyme activity, cell viability).

Strategy Principle Considerations
DMSO Dilution Optimization Minimizes localized high concentrations of the compound during dilution.Simple to implement, no additional reagents needed.
Co-solvents (Ethanol, PEG-400) Reduces the polarity of the aqueous buffer, making it more favorable for the compound.Must test for co-solvent effects on the assay. Final concentration should be minimized.
Cyclodextrins Encapsulates the hydrophobic compound within a hydrophilic shell.Can be very effective, but may also interact with other assay components.

For ionizable compounds, altering the pH of the assay buffer can significantly increase solubility[7].

  • Determine the Compound's pKa: If not available, this can be predicted using computational tools or determined experimentally.

  • Adjust Buffer pH: Prepare your assay buffer at several pH units around the pKa. A good starting point is to test buffers from pH 6.0 to 8.0, if tolerated by your assay system.

  • Re-determine Solubility: Perform the kinetic solubility assay at each pH to find the optimal condition.

Step 4: Workflow for Solubility Troubleshooting

The following diagram illustrates a logical workflow for addressing solubility issues.

G A Compound Precipitates in Assay B Determine Kinetic Solubility in Assay Buffer A->B C Is Solubility > Desired Concentration? B->C D Proceed with Experiment C->D Yes E Optimize Dilution Technique (Step-wise, Pre-warmed Buffer) C->E No F Re-evaluate Solubility E->F G Is Solubility Sufficient? F->G G->D Yes H Introduce Co-solvents (e.g., Ethanol, PEG-400) G->H No I Screen Co-solvents & Concentrations H->I J Test for Assay Interference I->J K Adjust Buffer pH J->K Interference Observed L Determine Optimal pH J->L No Interference K->L M Final Optimized Protocol L->M

Sources

Technical Support Center: Stability Testing of 8-Methylpyrazolo[1,5-a]triazin-4(3H)-one

Author: BenchChem Technical Support Team. Date: January 2026

Introduction: Welcome to the technical support guide for 8-Methylpyrazolo[1,5-a]triazin-4(3H)-one. This document is designed for researchers, chemists, and drug development professionals who are working with this and structurally related pyrazolotriazine compounds. The stability of a compound in solution is a critical parameter that influences its storage, formulation, and ultimately, its therapeutic efficacy and safety. This guide provides a comprehensive framework for designing, executing, and troubleshooting stability studies, grounding all recommendations in established principles of pharmaceutical analysis and chemical kinetics. While specific degradation kinetics for 8-Methylpyrazolo[1,5-a]triazin-4(3H)-one are not extensively published, this guide leverages data from analogous heterocyclic systems and established regulatory guidelines to provide a robust starting point for your investigations.

Frequently Asked Questions (FAQs)

Q1: What is the general chemical nature of 8-Methylpyrazolo[1,5-a]triazin-4(3H)-one and why is stability a concern?

8-Methylpyrazolo[1,5-a]triazin-4(3H)-one belongs to the pyrazolotriazine class of nitrogen-rich heterocyclic compounds.[1] This scaffold is of significant interest in medicinal chemistry, with derivatives being explored as inhibitors for targets like thymidine phosphorylase and various kinases.[2][3] The core structure contains a triazinone ring, which includes a cyclic amide (lactam) functionality. Amides and nitrogen-rich heterocyclic rings can be susceptible to degradation under various environmental conditions.[4] Therefore, understanding the compound's intrinsic stability is essential for developing reliable analytical methods, creating stable formulations, and defining appropriate storage conditions.[5]

Q2: What are the most probable degradation pathways for this compound in solution?

Based on its chemical structure, the two most anticipated degradation pathways are hydrolysis and oxidation.

  • Hydrolytic Degradation: The triazinone ring contains a lactam bond which is a key site for hydrolysis. This reaction can be catalyzed by both acid and base, leading to the opening of the triazinone ring. The likely product would be a substituted pyrazole-amino acid derivative. The rate of hydrolysis is typically highly dependent on the pH of the solution.[6]

  • Oxidative Degradation: Nitrogen-rich heterocycles can be susceptible to oxidation. The pyrazole and triazine rings contain multiple nitrogen atoms that could be sites for oxidative attack, potentially leading to N-oxide formation or more complex ring cleavage products. Common laboratory oxidants like hydrogen peroxide can be used to simulate this pathway.[5]

  • Photolytic Degradation: Aromatic and heteroaromatic systems can absorb UV or visible light, which can lead to photochemical degradation. The specific pathway is difficult to predict without experimental data but could involve radical mechanisms or rearrangements. Photostability testing is a standard part of forced degradation studies as outlined by ICH guidelines.[4]

Q3: How should I choose the right solvent and buffer for my stability study?

The choice of solvent is critical. The ideal solvent system should completely dissolve the compound without reacting with it.

  • Initial Solvent: Start with a common, relatively inert organic solvent like acetonitrile or methanol to prepare a concentrated stock solution.

  • Aqueous Conditions: For hydrolysis studies, the stock solution is then diluted into aqueous buffers of different pH values (e.g., pH 2, 7, 10). The final concentration of the organic co-solvent should be kept low (typically <5%) to ensure that the degradation kinetics are primarily influenced by the aqueous environment.

  • Buffer Selection: Use buffers that do not interfere with your analytical method. Common choices include phosphate, citrate, or borate buffers. Ensure the buffer itself is stable under the stress conditions and does not catalyze degradation.

Q4: What analytical techniques are best suited for monitoring the stability of 8-Methylpyrazolo[1,5-a]triazin-4(3H)-one?

A stability-indicating analytical method is one that can accurately quantify the decrease in the concentration of the active compound while also detecting the appearance of its degradation products.

  • High-Performance Liquid Chromatography (HPLC) with UV Detection: This is the workhorse technique for stability studies.[7] A reversed-phase C18 column is often a good starting point. The method must be developed to separate the parent peak from all potential degradant peaks and any excipients. A photodiode array (PDA) detector is highly recommended as it can help in assessing peak purity.

  • Liquid Chromatography with Mass Spectrometry (LC-MS/MS): This technique is invaluable for identifying unknown degradation products.[8] By determining the mass-to-charge ratio of the degradants, you can propose chemical structures, which is crucial for elucidating the degradation pathway.

Troubleshooting Guide

Problem Encountered Potential Cause(s) Recommended Solution(s)
No significant degradation is observed under any stress condition. 1. The compound is highly stable. 2. Stress conditions are too mild. 3. Analytical method is not sensitive enough to detect small changes.1. This is a valid and valuable result. 2. Increase the severity of the stress conditions (e.g., use higher concentrations of acid/base like 1N HCl/NaOH, increase temperature, or extend exposure time).[6] Ensure you do not over-stress to the point of forming irrelevant secondary degradants.[5] 3. Verify the limit of quantification (LOQ) of your method.
The compound degrades almost instantaneously upon adding the stressor. 1. The compound is extremely labile under the tested condition. 2. Stress conditions are far too harsh.1. This indicates a significant stability liability. 2. Reduce the severity of the stress. Use lower concentrations of reagents (e.g., 0.01N HCl/NaOH), lower the temperature (e.g., conduct the study at room temperature or 40°C instead of refluxing), and take time points very early in the experiment.
Poor Mass Balance: The loss of parent compound does not correlate with the appearance of degradant peaks. 1. Degradants are not being detected by the analytical method (e.g., they don't have a UV chromophore). 2. Degradants are precipitating out of solution. 3. Degradants are volatile. 4. Degradants are adsorbing to the sample vial surface.1. Use a more universal detector like a mass spectrometer (LC-MS) or a Corona Charged Aerosol Detector (CAD). 2. Visually inspect samples for precipitation. Check the solubility of potential degradation products. 3. Use Gas Chromatography (GC-MS) if volatile degradants are suspected. 4. Use silanized glass vials or polypropylene vials.
Results are not reproducible between experiments. 1. Inconsistent preparation of solutions (compound, buffers, stressors). 2. Fluctuations in experimental conditions (e.g., temperature, light exposure). 3. Issues with the analytical instrument (e.g., column degradation, detector drift).1. Use calibrated pipettes and balances. Prepare fresh solutions for each experiment. 2. Use a calibrated oven or water bath with precise temperature control. For photostability, ensure consistent light intensity and distance from the source. 3. Run system suitability tests before each analytical sequence to ensure the HPLC/LC-MS system is performing correctly.

Experimental Protocols & Methodologies

Workflow for a Forced Degradation Study

The objective of a forced degradation or stress study is to intentionally degrade the sample to identify likely degradation products and establish the stability-indicating nature of the analytical method.[5] The typical target for degradation is 5-20% loss of the parent compound.[9]

Forced_Degradation_Workflow cluster_prep Preparation cluster_stress Stress Conditions cluster_analysis Analysis A Prepare 1 mg/mL Stock in Acetonitrile D Acid Hydrolysis (e.g., 0.1N HCl, 60°C) E Base Hydrolysis (e.g., 0.1N NaOH, RT) F Oxidation (e.g., 3% H2O2, RT) G Thermal (Solution at 60°C) H Photolytic (ICH Q1B light exposure) B Prepare Stress Solutions (HCl, NaOH, H2O2) C Prepare pH Buffers I Sample at Time Points (e.g., 0, 2, 4, 8, 24h) D->I E->I F->I G->I H->I J Neutralize & Dilute for Analysis I->J K Analyze via Stability-Indicating HPLC J->K L Characterize Degradants with LC-MS K->L Degradation_Pathway Parent 8-Methylpyrazolo[1,5-a]triazin-4(3H)-one Degradant Ring-Opened Product (Pyrazolyl-amino acid derivative) Parent->Degradant Hydrolysis Condition H₂O (Acid or Base Catalysis) Condition->Degradant

Caption: Hypothesized hydrolytic degradation of the triazinone ring.

References

  • Studies on the Thermal Decomposition Course of Nitrogen-Rich Heterocyclic Esters as Potential Drug Candidates and Evaluation of Their Thermal Stability and Properties. MDPI. Available at: [Link]

  • Experimental Studies on the Thermal Properties and Decomposition Course of a Novel Class of Heterocyclic Anticancer Drug Candidates. PubMed Central. Available at: [Link]

  • Studies on the Thermal Decomposition Course of Nitrogen-Rich Heterocyclic Esters as Potential Drug Candidates and Evaluation of Their Thermal Stability and Properties. PubMed. Available at: [Link]

  • A New Approach to Forced Degradation Studies Using Anhydrous Conditions. Chromatography Online. Available at: [Link]

  • Studies on the Thermal Decomposition Course of Nitrogen-Rich Heterocyclic Esters as Potential Drug Candidates and Evaluation of Their Thermal Stability and Properties. ResearchGate. Available at: [Link]

  • Thermal Characterisation and Toxicity Profile of Potential Drugs from a Class of Disubstituted Heterofused Triazinones. MDPI. Available at: [Link]

  • Forced degradation studies for Drug Substances and Drug Products- Scientific and Regulatory Considerations. PharmaInfo. Available at: [Link]

  • Synthesis of pyrazolo[1,5-a]t[10][11][12]riazine derivatives as inhibitors of thymidine phosphorylase. PubMed. Available at: [Link]

  • Pyrazolo[1,5-a]t[10][11][12]riazin-4(3H)-one. Lead Sciences. Available at: [Link]

  • Overview Of Degradation Studies For Pharmaceutical Drug Candidates. Pharmaceuticals. Available at: [Link]

  • Development of forced degradation and stability indicating studies of drugs—A review. CORE. Available at: [Link]

  • Pyrazolo[1,5-a]t[10][11][12]riazines (5-Aza-9-deazapurines): Synthesis and Biological Activity. SciSpace. Available at: [Link]

  • Novel Pyrazolo [1,5‐a]−1,3,5‐Triazine Derivatives as CDK7 Inhibitors: Synthesis and Biological Insights in Pancreatic Ductal Adenocarcinoma Models. National Institutes of Health. Available at: [Link]

  • Novel Pyrazolo [1,5‐a]−1,3,5‐Triazine Derivatives as CDK7 Inhibitors: Synthesis and Biological Insights in Pancreatic Ductal Adenocarcinoma Models. ResearchGate. Available at: [Link]

  • Microwave-Assisted Sequential One-Pot Synthesis of 8-Substituted Pyrazolo[1,5-a]t[10][11][12]riazines. MDPI. Available at: [Link]

  • Novel Pyrazolo [1,5-a]-1,3,5-Triazine Derivatives as CDK7 Inhibitors. Wiley Online Library. Available at: [Link]

  • Pyrazolo-as-triazines. Part I. Journal of the Chemical Society C: Organic. Available at: [Link]

  • Analytical Methods for the Quantification of Pharmaceuticals. ResearchGate. Available at: [Link]

  • Analytical Methods Used for the Detection and Quantification of Benzodiazepines. PMC. Available at: [Link]

  • Pharmaceuticals in Food and Water: Monitoring, Analytical Methods of Detection and Quantification, and Removal Strategies. MDPI. Available at: [Link]

  • PYRAZOLO[1,5-a]T[10][11][12]RIAZINES (5-AZA-9-DEAZAPURINES): SYNTHESIS AND BIOLOGICAL ACTIVITY. HETEROCYCLES. Available at: [Link]

  • US Patent for Pyrazolo[1,5-A]t[10][11][12]riazine and pyrazolo[1,5-A]pyrimidine derivatives as CDK inhibitors. Google Patents. Available at:

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Technical Support Center: Enhancing the Selectivity of Pyrazolo[1,5-a]triazine-Based Kinase Inhibitors

Author: BenchChem Technical Support Team. Date: January 2026

Prepared by: Gemini, Senior Application Scientist

Welcome to the technical support center for researchers, scientists, and drug development professionals working with pyrazolo[1,5-a]triazine-based kinase inhibitors. This guide provides in-depth, experience-driven answers to common challenges encountered during the optimization of inhibitor selectivity. Our goal is to explain the causality behind experimental choices and provide robust, self-validating protocols to ensure the integrity of your results.

Section 1: Foundational FAQs - Understanding Selectivity Issues

This section addresses common initial questions regarding the selectivity of pyrazolo[1,5-a]triazine inhibitors.

Q1: Why is my pyrazolo[1,5-a]triazine inhibitor showing activity against multiple kinases (i.e., it's promiscuous)?

A1: This is a frequent and fundamental challenge in kinase inhibitor development. The promiscuity of many pyrazolo[1,5-a]triazine-based inhibitors stems primarily from the highly conserved nature of the ATP-binding pocket across the human kinome, which contains over 500 members.[1][2] Many common heterocyclic scaffolds, including the pyrazolo[1,5-a]triazine core, are designed to mimic adenine and form analogous hydrogen bond interactions with the kinase hinge region.[1][3] This mimicry is a double-edged sword: while it provides a strong foundation for potent binding, it also creates a high potential for off-target activity because numerous kinases share similar hinge region architecture.[4][5]

Key factors contributing to promiscuity include:

  • ATP-Binding Site Conservation: The structural similarity of the ATP pocket across different kinase families means an inhibitor designed for one can often fit into many others.[4]

  • Scaffold-Hinge Interactions: The core scaffold's primary interactions are often with the highly conserved hinge loop, which is essential for binding but offers little opportunity for selective targeting.[3]

  • Lack of Exploitation of Non-Conserved Regions: An inhibitor that does not extend into less conserved regions of the ATP pocket (like the hydrophobic back pocket or the ribose binding site) will likely exhibit broader activity.

Q2: What are the key structural features of the pyrazolo[1,5-a]triazine scaffold that I can modify to tune selectivity?

A2: The pyrazolo[1,5-a]triazine scaffold offers several positions for chemical modification to enhance selectivity. Structure-activity relationship (SAR) studies are crucial for understanding how different substituents influence potency and selectivity.[6][7] For the related and well-studied pyrazolo[1,5-a]pyrimidine and pyrazolo[1,5-a]-1,3,5-triazine scaffolds, specific positions have been identified as critical for directing selectivity.[8][9]

Based on extensive research on similar scaffolds, the most impactful positions for modification are:

  • Substituents on the Pyrazole Ring: Modifications here can be directed towards the solvent-exposed region or deeper into the ATP pocket, allowing for interactions with unique residues that differ between kinases.

  • Substituents on the Triazine Ring (e.g., C2 position): This position is often pivotal for enhancing selectivity.[8] Groups added here can extend towards the "gatekeeper" residue, a critical determinant of pocket size and accessibility. A bulky substituent may clash with a large gatekeeper (like phenylalanine or methionine), preventing binding, while allowing interaction with kinases that have a smaller gatekeeper (like threonine or valine).[1]

  • Exocyclic Amine/Substituent: An exocyclic amine attached to the triazine ring is a common feature. Modifications to the substituent on this nitrogen are a primary driver for improving selectivity by forming specific interactions outside the core hinge-binding motif.[8]

The diagram below illustrates these key modification points for enhancing selectivity.

Caption: Key modification points on a pyrazolo[1,5-a]triazine scaffold.

Section 2: Troubleshooting Guide - Experimental Pitfalls & Solutions

This section focuses on resolving common experimental issues that can compromise the accuracy of selectivity data.

Q3: My inhibitor is potent in a biochemical assay but shows reduced efficacy and/or off-target effects in cell-based assays. What are the likely reasons?

A3: This is a very common observation when transitioning from an in vitro to a cellular environment. The discrepancy arises because a simple biochemical assay measures direct interaction with a purified kinase, while a cell-based assay introduces numerous complex variables.

Potential causes include:

  • Poor Cell Permeability: The inhibitor may not efficiently cross the cell membrane to reach its intracellular target. Physicochemical properties like a high polar surface area or low LogP can be contributing factors.

  • High Cellular ATP Concentration: Biochemical assays are often run at ATP concentrations near the Kₘ of the kinase. However, the intracellular ATP concentration is much higher (millimolar range). An ATP-competitive inhibitor must be potent enough to outcompete this high ATP level, so its apparent potency (cellular IC₅₀) will often be significantly weaker than its biochemical IC₅₀.[10]

  • Inhibitor Degradation or Efflux: The compound may be unstable in the cellular environment and subject to metabolic degradation by cellular enzymes, or it could be actively removed from the cell by efflux pumps (e.g., P-glycoprotein).

  • Engagement of Off-Targets: In a cell, your inhibitor is exposed to the entire proteome. Even weak binding to other highly expressed kinases or proteins can lead to a cellular phenotype that masks or confounds the effect of on-target inhibition.[2]

Troubleshooting Steps:

  • Assess Physicochemical Properties: Analyze the inhibitor's properties to predict permeability.

  • Perform an ATP Competition Assay: This will confirm if your inhibitor is ATP-competitive and help explain potency shifts (See Protocol 2).

  • Conduct a Cellular Target Engagement Assay: Use techniques like Western blotting to confirm that your inhibitor is engaging the intended target in cells at the concentrations used (See Protocol 3). This helps correlate target inhibition with the observed phenotype.

Q4: How do I confirm that an observed cellular phenotype is due to inhibition of my primary target and not an off-target kinase?

A4: Distinguishing on-target from off-target effects is fundamental to validating your inhibitor as a useful chemical probe or drug lead.[1][2] A multi-pronged approach is required for confidence.

Essential Validation Strategies:

  • Use a Structurally Unrelated Inhibitor: Employ an inhibitor with a different chemical scaffold that is known to target the same kinase. If both compounds produce the same phenotype, it strongly suggests the effect is on-target.

  • Perform a Rescue Experiment: If possible, transfect cells with a mutant version of the target kinase that is resistant to your inhibitor (e.g., by mutating a key binding residue). If the inhibitor's effect is on-target, expressing the resistant kinase should "rescue" the phenotype, making the cells insensitive to the compound.

  • Titrate the Inhibitor: Use the lowest effective concentration of the inhibitor that still produces the desired effect on the target. Correlating the dose-response of the phenotype with the dose-response of target inhibition (e.g., via Western blot) provides strong evidence of a causal link.

  • Knockdown/Knockout of the Target: Use siRNA, shRNA, or CRISPR to reduce or eliminate the expression of the target kinase. The resulting phenotype should mimic the effect of the inhibitor.

The following workflow provides a logical approach to troubleshooting and validating inhibitor selectivity.

Start Poor Selectivity or Cell vs. Assay Discrepancy CheckAssay Step 1: Validate Assay Integrity Start->CheckAssay Begin Troubleshooting InvestigateCellular Step 2: Investigate Cellular Factors Start->InvestigateCellular MedChem Step 3: Apply Medicinal Chemistry Start->MedChem AssayDetails Inconsistent results? - Check reagent quality (enzyme, ATP) - Verify buffer conditions (pH, additives) - Calibrate pipettes CheckAssay->AssayDetails ATP_Comp Perform ATP Competition Assay (See Protocol 2) CheckAssay->ATP_Comp CellDetails Potency drop in cells? - Check permeability (LogP, PSA) - Measure target engagement (Western Blot) - Assess compound stability InvestigateCellular->CellDetails ValidateOnTarget Validate On-Target Effect - Use structurally unrelated inhibitor - Perform rescue experiment - Correlate phenotype with target inhibition InvestigateCellular->ValidateOnTarget MedChemDetails Need to improve selectivity? - Run computational modeling - Synthesize analogs (SAR) - Consider scaffold hopping or FBDD MedChem->MedChemDetails SelectivityScreen Perform Kinome-Wide Selectivity Screen (See Protocol 1) MedChem->SelectivityScreen

Caption: A troubleshooting workflow for kinase inhibitor selectivity issues.

Section 3: Advanced Strategies for Enhancing Selectivity

This section explores sophisticated methods for rationally improving your inhibitor's selectivity profile.

Q5: What computational tools can I use to predict and rationalize the selectivity of my inhibitors before synthesis?

A5: Computational modeling is an indispensable tool for prioritizing synthetic targets and avoiding costly, unproductive experiments.[11] These methods can predict potential off-target interactions and provide structural hypotheses for improving selectivity.

Key Computational Approaches:

  • Binding Site Similarity Analysis: Tools like KinomeFEATURE compare the physicochemical properties of the inhibitor's binding site in the target kinase with those of all other kinases in the kinome.[12] This can reveal unexpected similarities and predict potential off-targets based on pocket shape and residue properties.

  • Molecular Docking and Scoring: Docking your inhibitor into the crystal structures of known off-target kinases can help rationalize unwanted activity. The predicted binding pose may reveal unfavorable steric clashes or missed favorable interactions that can be addressed through chemical modification.

  • Binding Site Signature (BSS): This approach uses the 3D X-ray structure of a kinase-inhibitor complex to create a "signature" of the binding site, which is then used to predict the inhibitor's activity against the entire human kinome with high accuracy.[11][13][14]

  • Deep Learning and AI: Emerging deep learning models can be trained on large datasets of known kinase inhibitors and their targets to perform tasks like "scaffold hopping," where the model suggests entirely new core structures that maintain key binding interactions but possess novel properties and potentially improved selectivity.[4][5][15]

Q6: When should I consider advanced medicinal chemistry approaches like scaffold hopping or fragment-based design?

A6: These advanced strategies are typically employed when iterative modifications to your existing lead scaffold (SAR) fail to resolve selectivity issues or when you need to generate novel intellectual property.

  • Fragment-Based Drug Discovery (FBDD): This is an excellent approach when starting a new project or when your current lead is difficult to optimize. FBDD involves screening libraries of small, low-molecular-weight compounds ("fragments") to find weak but highly efficient binders.[16][17] These fragments serve as ideal starting points that can be grown or linked together, often with the guidance of X-ray crystallography, to build highly potent and selective inhibitors from the ground up.[18][19][20]

  • Scaffold Hopping: Consider this strategy when your current scaffold has inherent liabilities (e.g., poor ADME properties, known off-target activities associated with the core) or is in a crowded patent space.[3] The goal is to replace the central pyrazolo[1,5-a]triazine core with a structurally novel scaffold while preserving the key interactions of the peripheral substituents that confer potency.[4][5] This can lead to inhibitors with completely different physicochemical properties and a dramatically improved selectivity profile.[21]

Section 4: Key Experimental Protocols

These protocols are designed to be self-validating by including necessary controls.

Protocol 1: Kinase Selectivity Profiling using Differential Scanning Fluorimetry (DSF)

DSF is a rapid, inexpensive method for profiling inhibitor binding across many kinases by measuring the thermal stabilization of a protein upon ligand binding.[22][23] It does not require an active enzyme or a known substrate.[22]

Methodology:

  • Reagent Preparation:

    • Kinase Stock: Prepare purified kinase domains in a suitable buffer (e.g., HEPES, NaCl, DTT).

    • Inhibitor Stock: Prepare a 10 mM stock of your pyrazolo[1,5-a]triazine inhibitor in 100% DMSO. Create a dilution series.

    • Fluorescent Dye: Use a dye like SYPRO Orange, diluted according to the manufacturer's instructions.

  • Assay Setup (96- or 384-well PCR plate):

    • For each kinase to be tested, prepare a master mix containing the kinase and SYPRO Orange dye in buffer.

    • Aliquot the master mix into the wells.

    • Add your inhibitor at the desired final concentration (e.g., 10 µM for single-point screening). Include a "DMSO only" vehicle control.

    • Seal the plate securely.

  • Thermal Melt:

    • Place the plate in a real-time PCR instrument.

    • Set up a melt curve protocol: Ramp the temperature from 25 °C to 95 °C at a rate of 0.5–1.0 °C/minute, collecting fluorescence data at each interval.

  • Data Analysis:

    • The melting temperature (Tₘ) is the midpoint of the protein unfolding transition.

    • Calculate the change in melting temperature (ΔTₘ) by subtracting the Tₘ of the vehicle control from the Tₘ of the inhibitor-treated sample.

    • A significant positive ΔTₘ (typically > 2 °C) indicates inhibitor binding and stabilization.

    • Screening against a large panel of kinases will reveal which ones are bound by your compound, thus generating a selectivity profile.

Protocol 2: ATP Competition Assay

This assay determines if your inhibitor binds in the ATP pocket and competes with ATP. It is crucial for interpreting potency shifts between biochemical and cellular assays.

Methodology:

  • Standard Kinase Assay Setup:

    • Optimize a standard biochemical kinase assay (e.g., luminescence-based, like Kinase-Glo®) to determine the IC₅₀ of your inhibitor.[24] This should be done at a fixed ATP concentration, typically equal to the Kₘ of the kinase for ATP.

  • IC₅₀ Determination (Low ATP):

    • Perform a dose-response experiment with a serial dilution of your inhibitor at the Kₘ concentration of ATP.

    • Plot the percent inhibition versus inhibitor concentration and fit the data to a four-parameter logistic equation to determine the IC₅₀ value.

  • IC₅₀ Determination (High ATP):

    • Repeat the entire dose-response experiment, but this time use a significantly higher concentration of ATP (e.g., 10-fold or 100-fold higher than the Kₘ).

  • Data Interpretation:

    • ATP-Competitive Inhibitor: You will observe a rightward shift in the IC₅₀ curve at the higher ATP concentration. The calculated IC₅₀ value will be significantly higher.

    • Non-ATP-Competitive Inhibitor: The IC₅₀ value will remain largely unchanged regardless of the ATP concentration.

    • Uncompetitive Inhibitor: The IC₅₀ value will decrease at higher ATP concentrations.

Protocol 3: Cellular Target Engagement via Western Blot

This protocol verifies that the inhibitor is hitting its intended target inside the cell by measuring the phosphorylation of a known downstream substrate.

Methodology:

  • Cell Treatment:

    • Plate cells and grow to 70-80% confluency.

    • Treat cells with a dose-response of your inhibitor for a predetermined amount of time (e.g., 1-4 hours).

    • Crucial Controls: Include a vehicle-only control (e.g., DMSO) and a positive control (a known inhibitor of the pathway).

  • Cell Lysis:

    • Wash cells with ice-cold PBS.

    • Lyse cells in RIPA buffer supplemented with protease and phosphatase inhibitors to preserve protein phosphorylation states.

  • Protein Quantification:

    • Determine the protein concentration of each lysate using a BCA or Bradford assay to ensure equal loading.

  • Western Blotting:

    • Separate equal amounts of protein lysate (e.g., 20 µg) on an SDS-PAGE gel and transfer to a PVDF or nitrocellulose membrane.

    • Block the membrane (e.g., with 5% BSA or milk in TBST).

    • Incubate with a primary antibody specific for the phosphorylated form of a key downstream substrate of your target kinase.

    • Incubate with a second primary antibody for the total amount of that same substrate as a loading control.

    • Wash and incubate with the appropriate HRP-conjugated secondary antibodies.

  • Detection and Analysis:

    • Detect the signal using an ECL substrate and an imaging system.

    • Quantify the band intensities. A dose-dependent decrease in the ratio of phosphorylated protein to total protein indicates successful on-target inhibition in a cellular context.

Section 5: Data Presentation

Clear presentation of quantitative data is essential for comparing compounds and making informed decisions.

Table 1: Example Selectivity Profile for a Hypothetical Pyrazolo[1,5-a]triazine Inhibitor (PZT-123)
Kinase TargetIC₅₀ (nM)Selectivity vs. Target A (Fold)Comments
Target A (Primary) 5 1 Potent on-target activity
Off-Target B (Same Family)25050Good selectivity within the family
Off-Target C (Different Family)1,200240High selectivity against other families
Off-Target D (Known Liability)>10,000>2,000No activity on common off-target
References
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  • Davis, B., et al. (2011). Fragment-based approaches to the discovery of kinase inhibitors. Future Medicinal Chemistry, 3(4), 451–466. [Link]

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  • Johnson, T. W. (2016). Enhancing the Selectivity of Kinase Inhibitors in Oncology: A Chemical Biology Perspective. Future Medicinal Chemistry, 8(5), 469–473. [Link]

  • Li, X., et al. (2021). Deep learning-driven scaffold hopping in the discovery of Akt kinase inhibitors. Chemical Communications, 57(84), 10985-10988. [Link]

  • Vippagunta, S. R., et al. (2010). Computational Modeling of Kinase Inhibitor Selectivity. ACS Medicinal Chemistry Letters, 1(8), 395–399. [Link]

  • Fedorov, O., et al. (2012). Kinase inhibitor selectivity profiling using differential scanning fluorimetry. Methods in Molecular Biology, 795, 109–118. [Link]

  • Liu, Z., et al. (2023). Designing Macrocyclic Kinase Inhibitors Using Macrocycle Scaffold Hopping with Reinforced Learning (Macro-Hop). Journal of Medicinal Chemistry, 66(23), 15858–15871. [Link]

  • Johnson, T. W. (2016). Enhancing the Selectivity of Kinase Inhibitors in Oncology: A Chemical Biology Perspective. Future Medicinal Chemistry, 8(5), 469-473. [Link]

  • Zhang, L., et al. (2021). A deep learning based scaffold hopping strategy for the design of kinase inhibitors. ChemRxiv. [Link]

  • Vippagunta, S. R., et al. (2010). Computational Modeling of Kinase Inhibitor Selectivity. ACS Medicinal Chemistry Letters, 1(8), 395–399. [Link]

  • Erickson, J. A. (2015). Fragment-Based Design of Kinase Inhibitors: A Practical Guide. Methods in Molecular Biology, 1289, 157–183. [Link]

  • Zhang, T., et al. (2023). Innovative Medicinal Chemistry Strategies for Improving Target Binding Kinetics in Drug Discovery. Journal of Medicinal Chemistry, 66(15), 10255–10285. [Link]

  • Egwuatu, E. C., et al. (2024). From Bench to Bedside: Medicinal Chemistry Strategies in the Development of Kinase Inhibitors for Cancer Therapy. Preprints.org. [Link]

  • Amato, J., et al. (2023). Novel Pyrazolo[1,5-a]-1,3,5-Triazine Derivatives as CDK7 Inhibitors: Synthesis and Biological Insights in Pancreatic Ductal Adenocarcinoma Models. ChemMedChem, 18(17), e202300227. [Link]

  • Liu, X., et al. (2020). Medicinal Chemistry Strategies for the Development of Kinase Inhibitors Targeting Point Mutations. Journal of Medicinal Chemistry, 63(19), 10726–10741. [Link]

  • Ciulli, A., & Abell, C. (2007). Fragment-based approaches to enzyme inhibition. Current Opinion in Biotechnology, 18(6), 489–496. [Link]

  • De Vita, D., et al. (2020). A Computational Workflow for the Identification of Novel Fragments Acting as Inhibitors of the Activity of Protein Kinase CK1δ. Molecules, 25(23), 5738. [Link]

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  • Cozza, G., et al. (2017). Structure-based design, synthesis, and study of pyrazolo[1,5-a][5][12][16]triazine derivatives as potent inhibitors of protein kinase CK2. Journal of Medicinal Chemistry, 60(3), 1036-1049. [Link]

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Sources

Technical Support Center: Scale-Up Synthesis of 8-Methylpyrazolo[1,5-a]triazin-4(3H)-one

Author: BenchChem Technical Support Team. Date: January 2026

For Researchers, Scientists, and Drug Development Professionals

Welcome to the Technical Support Center for the scale-up synthesis of 8-Methylpyrazolo[1,5-a]triazin-4(3H)-one. As Senior Application Scientists, we have compiled this guide to address the common challenges and questions that arise during the transition from laboratory-scale synthesis to pilot plant and industrial production. This resource is designed to provide you with in-depth technical guidance, troubleshooting strategies, and a strong scientific foundation for your scale-up endeavors.

I. Understanding the Synthesis: A Mechanistic Overview

The most prevalent and scalable synthetic route to 8-Methylpyrazolo[1,5-a]triazin-4(3H)-one involves the cyclocondensation of 5-amino-3-methylpyrazole with a suitable C-N-C synthon, typically ethoxycarbonyl isothiocyanate. This reaction proceeds through a well-defined mechanism that is crucial to understand for effective process control and troubleshooting.

Reaction_Mechanism cluster_0 Step 1: Nucleophilic Addition cluster_1 Step 2: Intramolecular Cyclization cluster_2 Step 3: Tautomerization 5-amino-3-methylpyrazole 5-amino-3-methylpyrazole thiourea_intermediate thiourea_intermediate 5-amino-3-methylpyrazole->thiourea_intermediate Nucleophilic attack by amino group ethoxycarbonyl_isothiocyanate ethoxycarbonyl_isothiocyanate ethoxycarbonyl_isothiocyanate->thiourea_intermediate thiourea_intermediate_2 Thiourea Intermediate cyclized_intermediate cyclized_intermediate thiourea_intermediate_2->cyclized_intermediate Base-catalyzed ring closure cyclized_intermediate_2 Cyclized Intermediate final_product 8-Methylpyrazolo[1,5-a]triazin-4(3H)-one cyclized_intermediate_2->final_product Proton transfer

Figure 1: Simplified reaction mechanism for the synthesis of 8-Methylpyrazolo[1,5-a]triazin-4(3H)-one.

II. Troubleshooting Guide: From Lab to Plant

This section addresses specific issues that you may encounter during the scale-up synthesis in a question-and-answer format.

A. Reaction Control and Impurity Profile

Q1: We are observing a decrease in yield and an increase in impurities upon scaling up the reaction. What are the likely causes and how can we mitigate them?

A1: This is a common challenge in process scale-up. The primary culprits are often related to mass and heat transfer limitations.

  • Inadequate Mixing: In larger reactors, inefficient stirring can lead to localized "hot spots" or areas of high reactant concentration, promoting side reactions. The mixing efficiency in a large-scale synthesis can be significantly different from a lab-scale batch reaction.[1]

    • Troubleshooting:

      • Optimize Agitation: Characterize the impact of stirring speed and impeller design on reaction selectivity and yield. Computational Fluid Dynamics (CFD) modeling can be a valuable tool for optimizing mixing in your specific reactor geometry.

      • Controlled Reagent Addition: Implement a slow, controlled addition of the ethoxycarbonyl isothiocyanate to the solution of 5-amino-3-methylpyrazole. This helps to maintain a low instantaneous concentration of the isothiocyanate, minimizing dimerization and other side reactions.

  • Poor Temperature Control: The cyclocondensation reaction is exothermic. The surface-area-to-volume ratio decreases significantly upon scale-up, making heat dissipation less efficient. Uncontrolled temperature increases can lead to the formation of thermal degradation products and other impurities.

    • Troubleshooting:

      • Enhanced Cooling: Ensure your reactor's cooling system is adequate for the heat load of the reaction at scale. Consider using a more efficient cooling fluid or increasing the heat transfer area.

      • Real-time Temperature Monitoring: Utilize multiple temperature probes within the reactor to accurately monitor the internal reaction temperature and adjust cooling as needed.

  • Common Impurities and Their Formation:

    • Unreacted Starting Materials: Incomplete reaction due to poor mixing or insufficient reaction time.

    • Thiourea Intermediate: Incomplete cyclization.

    • Dimerization Products: Self-reaction of the isothiocyanate at high concentrations.

    • Hydrolysis Products: Reaction of the isothiocyanate or intermediate with water.

Q2: We have identified an unknown impurity with a molecular weight corresponding to the dimer of ethoxycarbonyl isothiocyanate. How can we prevent its formation?

A2: The formation of this dimer is a classic example of a concentration-dependent side reaction.

  • Mechanism of Dimer Formation: At high concentrations, two molecules of ethoxycarbonyl isothiocyanate can react with each other. This is particularly prevalent at the point of addition if mixing is not sufficient to disperse the reagent quickly.

  • Prevention Strategies:

    • Sub-surface Addition: Introduce the ethoxycarbonyl isothiocyanate below the surface of the reaction mixture, directly into a well-agitated zone.

    • Dilution: While not always ideal for process efficiency, increasing the solvent volume can help to maintain a lower overall reactant concentration.

    • Temperature Control at Addition Point: Ensure the initial temperature of the 5-amino-3-methylpyrazole solution is at the lower end of the optimal range before starting the addition of the isothiocyanate.

B. Product Isolation and Purification

Q3: We are experiencing difficulties with the crystallization of the final product at a larger scale, leading to inconsistent purity and crystal form. What should we consider?

A3: Crystallization is a critical step that is highly sensitive to scale.

  • Solvent System Selection: A solvent that works well for small-scale precipitation may not be optimal for large-scale crystallization where controlled crystal growth is desired.

    • Troubleshooting:

      • Solubility Profiling: Determine the solubility of 8-Methylpyrazolo[1,5-a]triazin-4(3H)-one in a range of solvents at different temperatures. This data is essential for selecting an appropriate crystallization solvent system (solvent/anti-solvent).

      • Metastable Zone Width (MSZW) Determination: Understanding the MSZW will allow you to design a cooling profile that promotes crystal growth over nucleation, leading to larger, more easily filterable crystals.

  • Cooling Profile and Seeding:

    • Controlled Cooling: Implement a programmed, gradual cooling profile rather than rapid cooling. This is critical for controlling crystal size and morphology.

    • Seeding Strategy: Develop a robust seeding protocol. The amount, size, and quality of the seed crystals can have a significant impact on the final crystal size distribution and purity.

  • Polymorphism: Different crystal forms (polymorphs) of the same compound can have different physical properties, including solubility, stability, and bioavailability.

    • Troubleshooting:

      • Polymorph Screening: Conduct a thorough polymorph screen to identify all accessible crystal forms and their relative stabilities.

      • Characterization: Use techniques such as X-ray Powder Diffraction (XRPD), Differential Scanning Calorimetry (DSC), and Thermogravimetric Analysis (TGA) to characterize and control the desired polymorphic form.

C. Process Safety

Q4: What are the key safety considerations when scaling up the synthesis of 8-Methylpyrazolo[1,5-a]triazin-4(3H)-one?

A4: A thorough process safety assessment is paramount before any scale-up activity.

  • Thermal Hazards:

    • Exothermicity: As mentioned, the reaction is exothermic. A runaway reaction is a significant risk if cooling is inadequate.

      • Safety Measure: Perform reaction calorimetry studies (e.g., using a Reaction Calorimeter - RC1) to quantify the heat of reaction and determine the maximum temperature of the synthesis reaction (MTSR). This data is essential for designing a safe process.

    • Thermal Stability of Reactants and Products: Assess the thermal stability of the starting materials, intermediates, and the final product using techniques like DSC and TGA. This will identify any decomposition hazards and define safe operating temperature limits.

  • Reagent Handling:

    • Ethoxycarbonyl Isothiocyanate: This reagent is a lachrymator and should be handled in a well-ventilated area with appropriate personal protective equipment (PPE). For large-scale operations, consider a closed-transfer system.

    • Solvent Safety: Ensure that all solvents are handled in accordance with their safety data sheets (SDS). Pay close attention to flammability and toxicity.

  • Process Deviations:

    • HAZOP Study: Conduct a Hazard and Operability (HAZOP) study to systematically identify potential process deviations and their consequences. This will help you to implement appropriate safeguards and control measures.

III. Frequently Asked Questions (FAQs)

Q: Can microwave-assisted synthesis be scaled up for industrial production?

A: Yes, microwave-assisted synthesis is being increasingly adopted for industrial-scale production.[2] It offers several advantages, including rapid heating, shorter reaction times, and often improved yields and purity. However, specialized equipment is required, and process development and safety assessments are just as critical as for conventional heating methods.

Q: What analytical methods are recommended for monitoring the reaction progress and ensuring product quality?

A: A combination of chromatographic and spectroscopic techniques is recommended:

  • High-Performance Liquid Chromatography (HPLC): This is the workhorse for monitoring reaction progress, identifying and quantifying impurities, and determining the final product purity.

  • Liquid Chromatography-Mass Spectrometry (LC-MS): Useful for the identification of unknown impurities.

  • Nuclear Magnetic Resonance (NMR) Spectroscopy (¹H and ¹³C): Essential for structural confirmation of the final product and any isolated impurities.

  • Fourier-Transform Infrared (FTIR) Spectroscopy: A quick and useful tool for monitoring the disappearance of starting materials and the appearance of the product.

Q: Are there any specific materials of construction that should be used for the reactor and associated equipment?

A: For the reaction conditions described, standard glass-lined or stainless steel reactors are generally suitable. However, a thorough material compatibility study should be conducted, especially if any corrosive reagents are used or if there is a potential for the formation of corrosive byproducts.

IV. Experimental Protocols

A. Lab-Scale Synthesis of 8-Methylpyrazolo[1,5-a]triazin-4(3H)-one

This protocol is a representative example and may require optimization.

  • To a stirred solution of 5-amino-3-methylpyrazole (1.0 eq) in a suitable solvent (e.g., tetrahydrofuran, ethyl acetate) at 0-5 °C, add ethoxycarbonyl isothiocyanate (1.05 eq) dropwise over 30 minutes.

  • Allow the reaction mixture to warm to room temperature and stir for 2-4 hours, monitoring the formation of the thiourea intermediate by TLC or HPLC.

  • Add a base (e.g., aqueous sodium hydroxide, sodium ethoxide in ethanol) (2.0 eq) to the reaction mixture.

  • Heat the mixture to reflux and maintain for 4-8 hours, or until the cyclization is complete as indicated by HPLC.

  • Cool the reaction mixture to room temperature and acidify with a suitable acid (e.g., acetic acid, hydrochloric acid) to a pH of 5-6.

  • The product will precipitate out of solution. Collect the solid by filtration, wash with water, and then with a cold solvent (e.g., ethanol, isopropanol).

  • Dry the product under vacuum at 50-60 °C.

B. Scale-Up Considerations for the Protocol

  • Solvent Selection: At scale, consider the toxicity, environmental impact, and ease of recovery of the chosen solvent.

  • Base Selection: The choice of base can influence the reaction rate and impurity profile. A thorough evaluation of different bases may be necessary.

  • Work-up Procedure: At a larger scale, extraction and phase separations can be more challenging. The work-up procedure should be designed to be simple and robust.

V. Data Presentation

Table 1: Comparison of Reaction Conditions and Yields

ParameterLab Scale (1 g)Pilot Scale (1 kg)
Solvent TetrahydrofuranEthyl Acetate
Base 2M NaOH (aq)25% NaOEt in EtOH
Reaction Temp. 65 °C70 °C
Reaction Time 6 hours8 hours
Yield 85%82%
Purity (HPLC) >99%>98.5%

VI. Visualization of Workflows

Scale_Up_Workflow cluster_0 Phase 1: Process Development (Lab Scale) cluster_1 Phase 2: Scale-Up Assessment cluster_2 Phase 3: Pilot Plant Production cluster_3 Phase 4: Commercial Manufacturing Route_Scouting Route Scouting & Selection Optimization Reaction Optimization Route_Scouting->Optimization Analytical_Dev Analytical Method Development Optimization->Analytical_Dev Safety_Assessment Process Safety Assessment (Calorimetry, DSC, TGA) Analytical_Dev->Safety_Assessment Mixing_Studies Mixing & Heat Transfer Studies Safety_Assessment->Mixing_Studies Crystallization_Dev Crystallization Development (Solubility, MSZW, Polymorphism) Mixing_Studies->Crystallization_Dev Tech_Transfer Technology Transfer Crystallization_Dev->Tech_Transfer Pilot_Campaign Pilot Plant Campaign Tech_Transfer->Pilot_Campaign Impurity_Profiling Impurity Profile Confirmation Pilot_Campaign->Impurity_Profiling Process_Validation Process Validation Impurity_Profiling->Process_Validation Regulatory_Filing Regulatory Filing Process_Validation->Regulatory_Filing

Figure 2: A typical workflow for the scale-up of a chemical synthesis.

VII. References

  • Dolzhenko, A. V. (2008). Pyrazolo[1,5-a][1][3][4]triazines (5-Aza-9-deazapurines): Synthesis and Biological Activity. HETEROCYCLES, 75(7), 1575. [Link]

  • Elie, J., Fruit, C., & Besson, T. (2021). Microwave-Assisted Sequential One-Pot Synthesis of 8-Substituted Pyrazolo[1,5-a][1][3][4]triazines. Molecules, 26(12), 3540. [Link]

  • Wen, L. R., Li, M., & Wang, A. L. (2006). Methyl 3-[3-(ethoxycarbonyl)thioureido]-1H-pyrazole-5-carboxylate. Acta Crystallographica Section E: Structure Reports Online, 62(12), o5558–o5559. [Link]

  • Zapol'skii, V. A., Bürgi, M., Oggero, M., Bollati-Fogolín, M., & Kaufmann, D. E. (2025). Synthesis and Microbiological Activities of 3-Nitropyrazolo-[1,5-d][3][5][6]triazin-7(6H)-ones and Derivatives. Molecules, 30(18), 3792. [Link]

  • Frigerio, F., et al. (2025). Novel Pyrazolo [1,5‐a]−1,3,5‐Triazine Derivatives as CDK7 Inhibitors: Synthesis and Biological Insights in Pancreatic Ductal Adenocarcinoma Models. Chemistry – A European Journal. [Link]

  • Gotor, V., Gotor-Fernández, V., & Lavandera, I. (2007). Synthesis of 8-Substituted Pyrazolo[1,5-a]-1,3,5-triazine Derivatives by Palladium-Catalyzed Cross-Coupling Reactions. Synthesis, 2007(03), 367–374. [Link]

  • Elie, J., Fruit, C., & Besson, T. (2021). Microwave-Assisted Sequential One-Pot Synthesis of 8-Substituted Pyrazolo[1,5-a][1][3][4]triazines. Molecules, 26(12), 3540. [Link]

  • Lim, S. H., et al. (2013). Synthesis of pyrazolo[1,5-a][1][3][4]triazine derivatives as inhibitors of thymidine phosphorylase. European Journal of Medicinal Chemistry, 64, 424–435. [Link]

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Validation & Comparative

A Comparative Guide to CDK7 Inhibition: 8-Methylpyrazolo[1,5-a]triazin-4(3H)-one vs. (R)-roscovitine

Author: BenchChem Technical Support Team. Date: January 2026

Introduction: The Dual Importance of CDK7 in Oncology

Cyclin-dependent kinase 7 (CDK7) has emerged as a high-value target in oncology due to its dual role in regulating two fundamental processes frequently dysregulated in cancer: cell cycle progression and gene transcription.[1][2][3] As a core component of the CDK-activating kinase (CAK) complex, CDK7 phosphorylates and activates cell cycle CDKs such as CDK1, CDK2, CDK4, and CDK6, thereby driving cellular proliferation.[4][5] Simultaneously, as part of the general transcription factor TFIIH, CDK7 phosphorylates the C-terminal domain (CTD) of RNA Polymerase II (Pol II), a critical step for initiating transcription of a vast number of genes, including oncogenes upon which cancer cells are particularly dependent.[4][5]

This unique position as a master regulator makes CDK7 an attractive therapeutic target. Inhibiting CDK7 offers the potential to simultaneously halt the cell cycle and suppress the transcriptional addiction of cancer cells.[6][7] This guide provides a detailed comparison of two distinct chemical entities that target CDK7: (R)-roscovitine, a first-generation, broad-spectrum CDK inhibitor, and 8-Methylpyrazolo[1,5-a]triazin-4(3H)-one, representing a newer class of more selective inhibitors.

Mechanism of Action: A Tale of Two Inhibitors

(R)-roscovitine (also known as Seliciclib) is a 2,6,9-substituted purine analog that functions as an ATP-competitive inhibitor.[8][9] Its planar purine ring mimics the adenine base of ATP, allowing it to occupy the ATP-binding pocket of sensitive kinases, thereby preventing phosphorylation of their substrates.[10][11] While effective, its activity is spread across several members of the CDK family.

The pyrazolo[1,5-a]triazine scaffold, to which 8-Methylpyrazolo[1,5-a]triazin-4(3H)-one belongs, has been the focus of more recent medicinal chemistry efforts to develop highly potent and selective non-covalent CDK7 inhibitors.[12] Derivatives of this class have demonstrated significant anti-proliferative activity in preclinical cancer models, including those resistant to standard therapies, by effectively inhibiting CDK7 and disrupting the cell cycle.[13][14][15] Their improved selectivity is key to dissecting the specific roles of CDK7 and potentially offering a better therapeutic window with fewer off-target effects.

CDK7_Pathway cluster_0 Cell Cycle Control cluster_1 Transcriptional Regulation CDK4_6 CDK4/6 G1_S G1/S Transition CDK4_6->G1_S CDK2 CDK2 CDK2->G1_S CDK1 CDK1 G2_M G2/M Transition CDK1->G2_M TFIIH TFIIH Complex PolII RNA Pol II TFIIH->PolII P-Ser5/7 Transcription Gene Transcription (e.g., MYC, Mcl-1) PolII->Transcription CDK7 CDK7 / Cyclin H / MAT1 CDK7->CDK4_6 P-T-loop (Activation) CDK7->CDK2 P-T-loop (Activation) CDK7->CDK1 P-T-loop (Activation) CDK7->TFIIH Inhibitors 8-Methylpyrazolo[1,5-a]triazin-4(3H)-one (R)-roscovitine Inhibitors->CDK7 Inhibition

Caption: Dual roles of CDK7 in cell cycle and transcription and points of inhibition.

Head-to-Head Performance Comparison

The primary distinction between these two inhibitors lies in their potency and selectivity. This is critical for both research applications, where specificity is needed to assign function, and for therapeutic development, where minimizing off-target activity can reduce toxicity.

Feature8-Methylpyrazolo[1,5-a]triazine Class(R)-roscovitine (Seliciclib)
Scaffold Pyrazolo[1,5-a]-1,3,5-triazine2,6,9-substituted purine
Mechanism ATP-competitive, non-covalent (presumed)ATP-competitive, non-covalent[10]
Primary Target CDK7[13][15]Broad-spectrum CDK inhibitor
CDK7 IC₅₀ Potent (low nM for advanced analogs)[12]~0.49 - 0.8 µM[11][16]
Selectivity Profile High selectivity for CDK7 over other CDKsInhibits CDK1, CDK2, CDK5, CDK7, CDK9[8]
Cellular Potency IC₅₀ values from 0.19 to 1.58 µM in PDAC cells[13][14]Average IC₅₀ of ~15 µM across various cancer cell lines[8]
Clinical Status PreclinicalPhase I and II clinical trials for various cancers and other diseases[8][17][18][19]

Note: Data for the 8-Methylpyrazolo[1,5-a]triazine class is based on published results for potent derivatives of the pyrazolo[1,5-a]-1,3,5-triazine scaffold, as specific data for the named parent compound is limited in comparative assays.

Experimental Protocols: Validating CDK7 Inhibition

To empirically compare the efficacy of these inhibitors, two key experiments are essential: a direct enzymatic assay and a cellular assay to confirm on-target effects in a biological system.

In Vitro CDK7 Kinase Assay (ADP-Glo™ Format)

This protocol quantifies the enzymatic activity of CDK7 by measuring the amount of ADP produced during the kinase reaction. It is a direct and robust method for determining IC₅₀ values.

Methodology:

  • Compound Preparation: Prepare a serial dilution of each inhibitor (e.g., 8-Methylpyrazolo[1,5-a]triazin-4(3H)-one and (R)-roscovitine) in DMSO. Further dilute into the kinase assay buffer.

  • Reaction Setup: In a 384-well plate, add 1 µL of the diluted inhibitor or DMSO (vehicle control).

  • Enzyme Addition: Add 2 µL of recombinant CDK7/Cyclin H/MAT1 complex to each well.[20]

  • Initiate Reaction: Add 2 µL of a substrate/ATP mixture (e.g., a suitable peptide substrate and ATP at a concentration near its Km).

  • Incubation: Incubate the plate at room temperature for 60 minutes to allow the kinase reaction to proceed.

  • Stop Reaction & Deplete ATP: Add 5 µL of ADP-Glo™ Reagent to each well. This terminates the kinase reaction and depletes the remaining ATP. Incubate for 40 minutes.

  • ADP to ATP Conversion: Add 10 µL of Kinase Detection Reagent. This converts the ADP generated by CDK7 into ATP and provides luciferase/luciferin to generate a luminescent signal. Incubate for 30 minutes.[20]

  • Data Acquisition: Measure luminescence using a plate reader. The signal is directly proportional to CDK7 activity.

  • Analysis: Plot the percentage of inhibition against the inhibitor concentration to calculate the IC₅₀ value.

Kinase_Assay_Workflow Start Start Prep Prepare Inhibitor Serial Dilutions Start->Prep Add_Inhibitor Add Inhibitor/DMSO to 384-well plate Prep->Add_Inhibitor Add_Enzyme Add CDK7 Enzyme Complex Add_Inhibitor->Add_Enzyme Add_Substrate Add Substrate/ATP Mix (Initiate Reaction) Add_Enzyme->Add_Substrate Incubate_1 Incubate 60 min @ RT Add_Substrate->Incubate_1 Add_ADPGlo Add ADP-Glo™ Reagent (Stop Reaction) Incubate_1->Add_ADPGlo Incubate_2 Incubate 40 min @ RT Add_ADPGlo->Incubate_2 Add_Detection Add Kinase Detection Reagent Incubate_2->Add_Detection Incubate_3 Incubate 30 min @ RT Add_Detection->Incubate_3 Read Measure Luminescence Incubate_3->Read Analyze Calculate IC50 Values Read->Analyze End End Analyze->End

Caption: Workflow for an in vitro CDK7 kinase inhibition assay.
Cellular Western Blot for RNA Polymerase II Phosphorylation

This protocol assesses the inhibitor's ability to engage its target in living cells by measuring the phosphorylation of the RNA Polymerase II CTD at serine 5 (p-Ser5), a direct substrate of CDK7 within the TFIIH complex.

Methodology:

  • Cell Culture & Treatment: Plate a cancer cell line known to be sensitive to transcriptional inhibition (e.g., a MYC-addicted line) and allow cells to adhere overnight. Treat the cells with various concentrations of each inhibitor for a defined period (e.g., 2-6 hours).

  • Cell Lysis: Wash the cells with ice-cold PBS and lyse them using a suitable buffer (e.g., RIPA buffer) containing protease and phosphatase inhibitors to preserve the phosphorylation state of proteins.[21]

  • Protein Quantification: Determine the protein concentration of each lysate using a standard method like the BCA assay to ensure equal loading.

  • SDS-PAGE: Denature equal amounts of protein from each sample by boiling in SDS-PAGE sample buffer. Separate the proteins by size on a polyacrylamide gel.[22]

  • Protein Transfer: Transfer the separated proteins from the gel to a nitrocellulose or PVDF membrane.[23]

  • Blocking: Block the membrane with a solution like 5% Bovine Serum Albumin (BSA) in TBST to prevent non-specific antibody binding.[21]

  • Antibody Incubation: Incubate the membrane overnight at 4°C with a primary antibody specific for phosphorylated RNA Pol II CTD (Ser5). In parallel, probe separate blots with antibodies for total RNA Pol II and a loading control (e.g., β-actin or GAPDH).

  • Secondary Antibody & Detection: Wash the membrane and incubate with an appropriate HRP-conjugated secondary antibody. Detect the signal using a chemiluminescent substrate.[22]

  • Analysis: Quantify the band intensities. A dose-dependent decrease in the p-Ser5 signal relative to total RNA Pol II and the loading control indicates effective cellular CDK7 inhibition.

Western_Blot_Workflow Start Start Treat_Cells Treat Cancer Cells with Inhibitors Start->Treat_Cells Lyse_Cells Cell Lysis with Phosphatase Inhibitors Treat_Cells->Lyse_Cells Quantify Protein Quantification (BCA Assay) Lyse_Cells->Quantify SDS_PAGE SDS-PAGE Gel Electrophoresis Quantify->SDS_PAGE Transfer Transfer to PVDF Membrane SDS_PAGE->Transfer Block Blocking (5% BSA) Transfer->Block Primary_Ab Incubate with Primary Abs (p-PolII Ser5, Total PolII, Actin) Block->Primary_Ab Secondary_Ab Incubate with HRP- conjugated Secondary Ab Primary_Ab->Secondary_Ab Detect Chemiluminescent Detection Secondary_Ab->Detect Analyze Analyze Band Intensity Detect->Analyze End End Analyze->End

Caption: Workflow for Western blot analysis of RNA Pol II phosphorylation.

Discussion and Conclusion

The comparison between 8-Methylpyrazolo[1,5-a]triazin-4(3H)-one and (R)-roscovitine highlights the evolution of kinase inhibitor development.

(R)-roscovitine remains a valuable and widely used biological tool. Its broad-spectrum activity against multiple CDKs allows researchers to study the effects of simultaneously inhibiting key cell cycle and transcriptional kinases.[8] However, this polypharmacology makes it challenging to attribute observed effects solely to CDK7 inhibition and may contribute to toxicities seen in clinical trials.[18] Its development has paved the way for understanding the therapeutic potential of targeting CDKs, but its lack of selectivity is a significant limitation for its future as a targeted monotherapy.

The 8-Methylpyrazolo[1,5-a]triazine scaffold represents the next generation of CDK7-targeted therapy. The high selectivity demonstrated by derivatives of this class allows for a more precise interrogation of CDK7's function.[12] For researchers, this specificity is crucial for validating CDK7 as the driver of a particular phenotype. For drug development, higher selectivity can translate into an improved therapeutic index, with efficacy driven by on-target inhibition and a lower likelihood of off-target side effects. The potent activity of this class in preclinical models, including those with acquired resistance, underscores its therapeutic promise.[13]

References

  • Recent advances in development of CDK7 inhibitors and their clinical trials: a narrative review. (2025).
  • Roscovitine: A Highly Selective CDK Inhibitor With Promising Oncology - AG Scientific. (n.d.). AG Scientific.
  • Recent advances in development of CDK7 inhibitors and their clinical trials: a narr
  • Recent advances in development of CDK7 inhibitors and their clinical trials: a narrative review. (2025).
  • 5 Promising CDK7 Inhibitors on the Horizon. (2024). DelveInsight.
  • Recent advances in development of CDK7 inhibitors and their clinical trials: a narr
  • New research sheds light on CDK7's role in cancer cell prolifer
  • Roscovitine (Seliciclib,CYC202) - Potent CDK Inhibitor. (n.d.). APExBIO.
  • (R)-Roscovitine (Seliciclib) | CDKs Inhibitor. (n.d.). MedChemExpress.
  • Cellular and Molecular Mechanisms of R/S-Roscovitine and CDKs Related Inhibition under Both Focal and Global Cerebral Ischemia: A Focus on Neurovascular Unit and Immune Cells. (2021). PubMed Central.
  • Roscovitine in cancer and other diseases. (2015). PubMed Central.
  • CDK7/CyclinH1/MNAT1 Kinase Assay Protocol. (n.d.).
  • Active growth signaling promotes senescence and cancer cell sensitivity to CDK7 inhibition. (2023). Molecular Cell.
  • Selective CDK7 Inhibition Suppresses Cell Cycle Progression and MYC Signaling While Enhancing Apoptosis in Therapy-resistant Estrogen Receptor–positive Breast Cancer. (2021). AACR Journals.
  • Roscovitine in cancer and other diseases. (2015). AME Publishing Company.
  • Application Notes and Protocols for Cdk7-IN-7 Kinase Assay. (n.d.). Benchchem.
  • From Roscovitine to CYC202 to Seliciclib – from bench to bedside: discovery and development. (2013). BioDiscovery.
  • Roscovitine in cancer and other diseases - Cicenas. (2015).
  • CDK7 Inhibitors: A Promising Class in Cancer Therapeutics. (2024). DelveInsight.
  • Application Notes and Protocols: Western Blot for Phospho-Serine2 RNAPII Following Cdk9-IN-9 Tre
  • Cdk7-IN-8 In Vitro Kinase Assay: A Detailed Application Note and Protocol. (n.d.). Benchchem.
  • Multicenter Study of Seliciclib (R-roscovitine) for Cushing Disease. (2025). ClinicalTrials.gov.
  • CDK7 inhibitors as anticancer drugs. (2020). PubMed Central.
  • Roscovitine | Cyclin-dependent Kinase Inhibitors: Tocris Bioscience. (n.d.). R&D Systems.
  • LanthaScreen Eu Kinase Binding Assay for CDK7/cyclin H. (n.d.). device.report.
  • Optimization of an Adapta™ Kinase Assay for Cdk7 / cyclin H / MN
  • Modulating Innate and Adaptive Immunity by (R)-Roscovitine: Potential Therapeutic Opportunity in Cystic Fibrosis. (2012). PubMed Central.
  • Function and Control of RNA Polymerase II C-Terminal Domain Phosphorylation in Vertebrate Transcription and RNA Processing. (2014). PubMed Central.
  • A phase I trial of the selective oral cyclin-dependent kinase inhibitor seliciclib (CYC202; R-Roscovitine), administered twice daily for 7 days every 21 days. (2006). PubMed Central.
  • Application Notes and Protocols for LDC000067 in p-RNAPII Western Blot Analysis. (n.d.). Benchchem.
  • Novel Pyrazolo [1,5‐a]−1,3,5‐Triazine Derivatives as CDK7 Inhibitors: Synthesis and Biological Insights in Pancreatic Ductal Adenocarcinoma Models. (2025).
  • Western blot for phosphoryl
  • Characterization of new highly selective pyrazolo[4,3-d]pyrimidine inhibitor of CDK7. (2023). Oncotarget.
  • Western Blotting Protocol. (n.d.). Cell Signaling Technology.
  • 8-Methylpyrazolo[1,5-d][1][2][17]triazinone. (n.d.). Smolecule.

  • Novel Pyrazolo [1,5‐a]−1,3,5‐Triazine Derivatives as CDK7 Inhibitors: Synthesis and Biological Insights in Pancreatic Ductal Adenocarcinoma Models. (2025).
  • Novel Pyrazolo [1,5-a]-1,3,5-Triazine Derivatives as CDK7 Inhibitors: Synthesis and Biological Insights in Pancreatic Ductal Adenocarcinoma Models. (2025). PubMed.
  • Novel Pyrazolo [1,5-a]-1,3,5-Triazine Derivatives as CDK7 Inhibitors. (n.d.). Wiley Online Library.
  • CDK7 Inhibition Potentiates Genome Instability Triggering Anti-Tumor Immunity in Small Cell Lung Cancer. (2020). PubMed Central.
  • Synthesis of pyrazolo[1,5-a][1][6][24]triazine derivatives as inhibitors of thymidine phosphorylase. (2013). PubMed.

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A Comparative Analysis of Pyrazolo[1,5-a]triazines and Standard Chemotherapy Agents in Oncology Research

Author: BenchChem Technical Support Team. Date: January 2026

A Technical Guide for Researchers and Drug Development Professionals

In the landscape of oncology drug discovery, the quest for novel therapeutic agents with improved efficacy and reduced toxicity remains a paramount objective. Among the emerging classes of small molecules, pyrazolo[1,5-a]triazines have garnered significant attention for their potential as potent and selective anti-cancer agents. This guide provides a comprehensive comparison of pyrazolo[1,5-a]triazines with established standard-of-care chemotherapy drugs, offering insights into their mechanisms of action, preclinical and clinical efficacy, and toxicity profiles, supported by experimental data and protocols.

Introduction: The Rise of Pyrazolo[1,5-a]triazines

The pyrazolo[1,5-a]triazine scaffold is a nitrogen-containing heterocyclic system that has proven to be a versatile template for the design of various bioactive molecules.[1] In the context of oncology, derivatives of this scaffold have demonstrated significant potential by targeting key regulators of cancer cell proliferation and survival. This guide will focus on the comparison of these emerging compounds with cornerstone chemotherapy agents that have been the mainstay of cancer treatment for decades.

Dueling Mechanisms: A Tale of Targeted versus Broad-Spectrum Cytotoxicity

A fundamental distinction between pyrazolo[1,5-a]triazines and traditional chemotherapy lies in their mechanism of action. Many pyrazolo[1,5-a]triazine derivatives function as targeted inhibitors of specific cellular kinases, while conventional chemotherapeutics exert their effects through broad cytotoxicity, primarily by damaging DNA or interfering with mitosis in rapidly dividing cells.[2][3]

Pyrazolo[1,5-a]triazines: Precision Targeting of Cancer Pathways

A prominent mechanism of action for several promising pyrazolo[1,5-a]triazine compounds is the inhibition of Cyclin-Dependent Kinase 7 (CDK7).[4][5][6] CDK7 is a crucial enzyme that plays a dual role in regulating the cell cycle and gene transcription.[7][8] By inhibiting CDK7, these compounds can halt the cell cycle and suppress the transcription of key oncogenes, leading to cancer cell death.[9]

Another identified target for some pyrazolo[1,5-a]triazine derivatives is thymidine phosphorylase (TP), an enzyme involved in tumor growth and metastasis.[10]

dot

CDK7_Pathway cluster_1 Cell Cycle Regulation cluster_2 Transcriptional Regulation Pyrazolo Pyrazolo[1,5-a]triazine (CDK7 Inhibitor) CDK7 CDK7 Pyrazolo->CDK7 Inhibits CAK CDK-Activating Kinase (CAK) Complex (CDK7/CycH/MAT1) CDK7->CAK Forms TFIIH Transcription Factor IIH (TFIIH) CDK7->TFIIH Component of CDK1_2_4_6 CDK1, CDK2, CDK4, CDK6 CAK->CDK1_2_4_6 Activates Cell_Cycle Cell Cycle Progression (G1, S, G2, M phases) CDK1_2_4_6->Cell_Cycle Drives Proliferation Uncontrolled Cell Proliferation Cell_Cycle->Proliferation RNAPII RNA Polymerase II TFIIH->RNAPII Phosphorylates Transcription Transcription of Oncogenes (e.g., MYC) RNAPII->Transcription Initiates Tumor_Growth Tumor Growth and Survival Transcription->Tumor_Growth

Figure 1: Simplified signaling pathway of CDK7 inhibition by pyrazolo[1,5-a]triazines.

Standard Chemotherapy Agents: The Pillars of Cytotoxic Therapy

Standard chemotherapy agents are broadly classified based on their mechanism of action. This guide will focus on four widely used drugs as comparators:

  • Gemcitabine: A nucleoside analog that inhibits DNA synthesis.[3][10][11][12] Once inside the cell, it is converted into its active triphosphate form, which is incorporated into DNA, leading to chain termination and apoptosis.[3][10]

  • Cisplatin: A platinum-based compound that forms cross-links with DNA, leading to DNA damage and triggering apoptosis.[13][14] It is a non-cell cycle-specific agent.[14]

  • Paclitaxel: A taxane that stabilizes microtubules, preventing their normal dynamic disassembly.[4][7][15] This leads to mitotic arrest and subsequent cell death.[6]

  • Doxorubicin: An anthracycline antibiotic that intercalates into DNA, inhibits topoisomerase II, and generates reactive oxygen species, all of which contribute to its cytotoxic effects.[2][16]

dot

Chemo_Mechanisms cluster_gemcitabine Gemcitabine cluster_cisplatin Cisplatin cluster_paclitaxel Paclitaxel cluster_doxorubicin Doxorubicin Gemcitabine Gemcitabine Gem_DNA Inhibits DNA Synthesis Gemcitabine->Gem_DNA Cancer_Cell Cancer Cell Gem_DNA->Cancer_Cell Cisplatin Cisplatin Cis_DNA DNA Cross-linking Cisplatin->Cis_DNA Cis_DNA->Cancer_Cell Paclitaxel Paclitaxel Pac_Micro Microtubule Stabilization Paclitaxel->Pac_Micro Pac_Micro->Cancer_Cell Doxorubicin Doxorubicin Dox_DNA DNA Intercalation & Topoisomerase II Inhibition Doxorubicin->Dox_DNA Dox_DNA->Cancer_Cell Apoptosis Apoptosis Cancer_Cell->Apoptosis

Figure 2: Overview of the mechanisms of action for standard chemotherapy agents.

Preclinical Efficacy: A Head-to-Head Comparison in Pancreatic Cancer Models

Pancreatic ductal adenocarcinoma (PDAC) is a notoriously aggressive malignancy with limited treatment options, making it a key area of research for novel therapeutics like pyrazolo[1,5-a]triazines.[4] Preclinical studies have demonstrated the potent cytotoxic effects of these compounds in various pancreatic cancer cell lines.

Table 1: Comparative In Vitro Cytotoxicity (IC50) in Pancreatic Cancer Cell Lines

Compound/AgentPANC-1 (µM)MIA PaCa-2 (µM)BxPC-3 (µM)SUIT 2.28 (µM)
Pyrazolo[1,5-a]triazine Derivatives
Compound 1b[4]1.58--0.23
Compound 1g[4]0.89--0.19
Other active derivatives[4]0.19 - 1.58--0.2 - 1.6
Standard Chemotherapy Agents
Gemcitabine[3][10][11]~0.048 - 50~0.025 - 3.75~0.00024 - 0.85-
Cisplatin[12][13][17][18]~3.25 - 100~7.36~0.85 - 5.96-
Paclitaxel[19][20][21][22][23]~0.0023 - 0.008---
Doxorubicin[1][19][24][25]-1.145--

Note: IC50 values are highly dependent on experimental conditions (e.g., incubation time, assay method) and are presented here as a range from the cited literature for comparative purposes.

The data indicate that some pyrazolo[1,5-a]triazine derivatives exhibit potent cytotoxicity in the sub-micromolar to low micromolar range, which is comparable to or, in some cases, more potent than standard chemotherapy agents in certain pancreatic cancer cell lines.[4] Notably, these compounds have also shown activity in gemcitabine-resistant cell lines, suggesting a potential to overcome a common mechanism of clinical resistance.[4][6]

In Vivo Studies: From Bench to Preclinical Models

While in vitro data are promising, the translation to in vivo efficacy is a critical step in drug development. Preclinical studies in animal models, such as xenografts, provide valuable information on a compound's anti-tumor activity and its safety profile in a living organism.

Some studies have indicated that pyrazolo[1,5-a]triazine derivatives can suppress tumor growth in vivo.[5] For instance, one study mentions that CDK7 inhibition by these compounds can act synergistically with standard chemotherapy to suppress PDAC tumor growth in vivo.[5] Another study on a related pyrazolo-triazine scaffold, MM129, demonstrated anticancer efficacy in colon cancer xenograft mouse models.[26]

The Toxicity Equation: A Balancing Act of Efficacy and Safety

A major limitation of conventional chemotherapy is its narrow therapeutic window, often leading to significant side effects due to its lack of specificity for cancer cells.

Toxicity Profile of Standard Chemotherapy
  • Gemcitabine: Common side effects include myelosuppression (neutropenia, anemia, thrombocytopenia), nausea, vomiting, flu-like symptoms, rash, and elevations in liver transaminases.[1][18]

  • Cisplatin: Known for its significant nephrotoxicity, neurotoxicity (peripheral neuropathy), and severe nausea and vomiting.[14][20][27][28][29] Myelosuppression is also a common side effect.[14]

  • Paclitaxel: Frequently causes myelosuppression, peripheral neuropathy, alopecia (hair loss), and hypersensitivity reactions.[25][26][30][31]

  • Doxorubicin: Cardiotoxicity is a major dose-limiting toxicity, which can lead to congestive heart failure.[16][24] Other common side effects include myelosuppression, nausea, vomiting, and alopecia.[24]

Emerging Safety Profile of Pyrazolo[1,5-a]triazines

While clinical data on the toxicity of pyrazolo[1,5-a]triazines are not yet widely available, preclinical studies suggest a potentially more favorable safety profile due to their targeted mechanism of action. One study on a pyrazolo[1,5-a]-1,3,5-triazine bioisostere of (R)-roscovitine noted its low toxicity.[31] Another study on new 4-benzenesulfonamide derivatives of pyrazolo[1,5-a][2][3][13]triazine indicated that all tested compounds exhibited low toxicity, with LC50 values of 100 μM or greater. A study on a related pyrazolo-triazine scaffold, MM129, reported that at an anticancer-effective dose in mice, it was not lethal or harmful and exhibited no toxicity. The targeted nature of these compounds holds the promise of a wider therapeutic window, though this needs to be confirmed in human clinical trials.

Experimental Protocols: A Guide for the Bench Scientist

To ensure the reproducibility and validity of preclinical findings, standardized and well-documented experimental protocols are essential.

In Vitro Cytotoxicity Assessment: MTT Assay

dot

MTT_Assay_Workflow Start Start Seed_Cells Seed cancer cells in a 96-well plate Start->Seed_Cells Incubate_24h Incubate for 24 hours Seed_Cells->Incubate_24h Add_Compound Add varying concentrations of pyrazolo[1,5-a]triazine or standard chemotherapy Incubate_24h->Add_Compound Incubate_72h Incubate for 72 hours Add_Compound->Incubate_72h Add_MTT Add MTT reagent to each well Incubate_72h->Add_MTT Incubate_4h Incubate for 4 hours Add_MTT->Incubate_4h Add_Solubilizer Add solubilizing agent (e.g., DMSO) Incubate_4h->Add_Solubilizer Read_Absorbance Measure absorbance at 570 nm using a plate reader Add_Solubilizer->Read_Absorbance Calculate_IC50 Calculate IC50 values Read_Absorbance->Calculate_IC50 End End Calculate_IC50->End

Figure 3: Workflow for a standard MTT cytotoxicity assay.

Step-by-Step Protocol:

  • Cell Seeding: Seed pancreatic cancer cells (e.g., PANC-1, MIA PaCa-2) in a 96-well plate at a density of 5,000-10,000 cells per well and incubate for 24 hours to allow for cell attachment.

  • Compound Addition: Prepare serial dilutions of the pyrazolo[1,5-a]triazine compounds and standard chemotherapy agents in culture medium. Add the compounds to the respective wells. Include a vehicle control (e.g., DMSO).

  • Incubation: Incubate the plate for 72 hours at 37°C in a humidified atmosphere with 5% CO2.

  • MTT Addition: Add 20 µL of MTT solution (5 mg/mL in PBS) to each well and incubate for an additional 4 hours.

  • Solubilization: Aspirate the medium and add 150 µL of a solubilizing agent (e.g., DMSO) to each well to dissolve the formazan crystals.

  • Absorbance Reading: Measure the absorbance at 570 nm using a microplate reader.

  • Data Analysis: Calculate the percentage of cell viability relative to the vehicle control and determine the IC50 value (the concentration of the compound that inhibits cell growth by 50%) using a dose-response curve.[1]

In Vivo Efficacy Evaluation: Xenograft Tumor Model

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Xenograft_Workflow Start Start Prepare_Cells Prepare a suspension of pancreatic cancer cells Start->Prepare_Cells Inject_Mice Subcutaneously inject cells into immunodeficient mice Prepare_Cells->Inject_Mice Tumor_Growth Monitor tumor growth until palpable Inject_Mice->Tumor_Growth Randomize Randomize mice into treatment groups Tumor_Growth->Randomize Administer_Treatment Administer pyrazolo[1,5-a]triazine, standard chemotherapy, or vehicle Randomize->Administer_Treatment Monitor Monitor tumor volume and body weight regularly Administer_Treatment->Monitor Endpoint Endpoint: Tumor volume reaches a predefined size or signs of toxicity Monitor->Endpoint Analyze_Data Analyze tumor growth inhibition and survival data Endpoint->Analyze_Data End End Analyze_Data->End

Sources

A Comparative Guide to the Structure-Activity Relationship of 8-Substituted Pyrazolo[1,5-a]triazines

Author: BenchChem Technical Support Team. Date: January 2026

Welcome to a detailed exploration of the structure-activity relationships (SAR) inherent to 8-substituted pyrazolo[1,5-a]triazines. This guide is designed for researchers, scientists, and drug development professionals seeking to understand the nuanced effects of chemical modifications on this versatile scaffold. The pyrazolo[1,5-a]triazine core, as a purine isostere, has garnered significant interest in medicinal chemistry due to its potential to interact with a wide array of biological targets.[1][2] Our focus will be on the critical role of the 8-position, a key vector for modulating potency, selectivity, and pharmacokinetic properties.

In the following sections, we will dissect the SAR of this compound class against several important biological targets, including Corticotropin-Releasing Factor Receptor-1 (CRF1), tubulin, and various protein kinases. We will not only present the data but also delve into the rationale behind the observed trends, providing you with actionable insights for your own drug discovery programs.

The Strategic Importance of the 8-Position

The pyrazolo[1,5-a]triazine scaffold presents multiple points for chemical modification. However, the 8-position has consistently emerged as a critical determinant of biological activity. Substituents at this position can profoundly influence the molecule's interaction with the target protein's binding pocket, impacting affinity and selectivity. The choice of an aryl, heteroaryl, or alkyl group at C8 can dictate the compound's therapeutic application, guiding its development as an anti-anxiety agent, an anticancer therapeutic, or a specific enzyme inhibitor.

Caption: The central role of 8-position substitution in determining the biological profile of pyrazolo[1,5-a]triazines.

Comparative Analysis of 8-Substituted Pyrazolo[1,5-a]triazines Across Key Biological Targets

The following sections provide a comparative analysis of the SAR of 8-substituted pyrazolo[1,5-a]triazines against different biological targets. The data is compiled from various studies to offer a broad perspective.

Corticotropin-Releasing Factor Receptor-1 (CRF1) Antagonists

The CRF1 receptor is a well-validated target for the treatment of anxiety and depression. Research in this area has demonstrated that 8-aryl substituted pyrazolo[1,5-a]triazines can act as potent and selective CRF1 antagonists.[3][4]

Key SAR Insights:

  • Aromaticity at C8 is crucial: An aryl or heteroaryl substituent at the 8-position is a common feature of potent CRF1 antagonists.

  • Substitution on the 8-aryl ring: The pattern of substitution on the 8-aryl ring significantly impacts potency. For instance, an 8-(4-methoxyphenyl) substituent has been shown to be highly effective.[4][5]

  • Pyridyl substituents: 8-(Pyridyl)pyrazolo[1,5-a]triazines have also been identified as potent and orally bioavailable CRF1 antagonists.[3]

8-SubstituentTargetIC50 (nM)Reference
8-(4-Methoxyphenyl)hCRF14.7 ± 2.0[4]
8-(Pyrid-3-yl)hCRF16.1 ± 0.6[3]
Tubulin Polymerization Inhibitors

Disruption of microtubule dynamics is a clinically validated strategy in cancer therapy. Certain 8-substituted pyrazolo[1,5-a]triazines have been identified as inhibitors of tubulin polymerization, exhibiting potent antiproliferative activity.[4]

Key SAR Insights:

  • Myoseverin Derivatives: Pyrazolo[1,5-a]triazine derivatives of myoseverin have shown potent tubulin inhibition and antiproliferative activity in colorectal cancer cell lines.[4]

  • Nature of the 8-substituent: The specific nature of the substituent at the 8-position influences the potency of tubulin polymerization inhibition.

8-SubstituentCell LineIC50 (µM)Reference
Myoseverin derivative 1aHCT116Not specified[4]
Myoseverin derivative 1cHCT116Not specified[4]

Note: Specific IC50 values for tubulin polymerization were not provided in the abstract, but the compounds were described as potent inhibitors.

Protein Kinase Inhibitors

The pyrazolo[1,5-a]triazine scaffold has been explored for the development of inhibitors against various protein kinases, which are critical regulators of cell signaling and are often dysregulated in cancer.

Key SAR Insights:

  • Broad Kinase Inhibition: The pyrazolo[1,5-a]triazine scaffold has been investigated for its potential to inhibit a range of kinases.[6]

  • Thymidine Phosphorylase (TP) Inhibition: 8-Aryl substituted pyrazolo[1,5-a]triazin-2-thioxo-4-ones have demonstrated potent inhibition of TP, an enzyme involved in tumor growth and metastasis. A para-substituted pentafluorosulfur group on the 8-phenyl ring resulted in a compound with an IC50 of 0.04 µM, significantly more potent than the reference compound 7-deazaxanthine.[7]

8-SubstituentTargetIC50 (µM)Reference
8-(4-pentafluorosulfur)phenylThymidine Phosphorylase0.04[7]

Comparison with the Pyrazolo[1,5-a]pyrimidine Scaffold

The pyrazolo[1,5-a]pyrimidine scaffold is a closely related heterocyclic system that has also been extensively studied in drug discovery, particularly as kinase inhibitors.[8][9] A comparative understanding of these two scaffolds can provide valuable insights for scaffold hopping and lead optimization strategies.

While both scaffolds are purine isosteres, the additional nitrogen atom in the triazine ring of pyrazolo[1,5-a]triazines can influence factors such as:

  • Hydrogen bonding capacity: The triazine ring offers an additional hydrogen bond acceptor site, which could be exploited for enhanced target binding.

  • Electronic properties: The electron-withdrawing nature of the triazine ring can modulate the overall electronic distribution of the molecule, affecting its reactivity and metabolic stability.

  • Solubility and physicochemical properties: The presence of an extra nitrogen atom can impact solubility and other key physicochemical parameters.

Studies directly comparing the SAR of 8-substituted pyrazolo[1,5-a]triazines and their pyrimidine counterparts are limited. However, the available data suggests that both scaffolds can yield highly potent compounds, and the optimal choice of scaffold is likely target-dependent.

Experimental Protocols

To facilitate the practical application of the information presented in this guide, we provide detailed, step-by-step methodologies for the synthesis of 8-substituted pyrazolo[1,5-a]triazines and for key biological assays.

Synthesis of 8-Substituted 2-(Methylsulfanyl)pyrazolo[1,5-a][3][10][11]triazin-4(3H)-ones

This protocol is adapted from a microwave-assisted one-pot synthesis, which offers advantages in terms of reaction time and yield.[10][11][12]

Materials:

  • 5-substituted-3-aminopyrazole

  • Ethoxycarbonyl isothiocyanate

  • Sodium ethoxide

  • Methyl iodide

  • Ethanol

  • Microwave reactor

Procedure:

  • Thiourea Formation: In a microwave-safe vial, dissolve the 5-substituted-3-aminopyrazole (1.0 eq) in ethanol. Add ethoxycarbonyl isothiocyanate (1.1 eq) and seal the vial. Irradiate in a microwave reactor at 100°C for 10 minutes.

  • Cyclization: To the cooled reaction mixture, add a solution of sodium ethoxide in ethanol (2.5 eq). Seal the vial and irradiate at 120°C for 15 minutes.

  • S-Methylation: After cooling, add methyl iodide (1.5 eq) to the reaction mixture. Seal the vial and irradiate at 80°C for 5 minutes.

  • Work-up and Purification: After cooling, acidify the reaction mixture with acetic acid. The resulting precipitate is collected by filtration, washed with water and ethanol, and dried to afford the desired 8-substituted 2-(methylsulfanyl)pyrazolo[1,5-a][3][13][14]triazin-4(3H)-one.

Caption: Microwave-assisted one-pot synthesis workflow for 8-substituted pyrazolo[1,5-a]triazines.

CRF1 Receptor Binding Assay

This protocol describes a competitive binding assay to determine the affinity of test compounds for the CRF1 receptor.

Materials:

  • HEK293 cells expressing human CRF1 receptor

  • [¹²⁵I]Sauvagine (radioligand)

  • Test compounds

  • Binding buffer (e.g., 50 mM Tris-HCl, pH 7.4, 10 mM MgCl₂, 2 mM EGTA, 0.1% BSA)

  • Wash buffer (e.g., 50 mM Tris-HCl, pH 7.4, 10 mM MgCl₂, 2 mM EGTA)

  • Scintillation cocktail

  • Glass fiber filters

  • Cell harvester

  • Scintillation counter

Procedure:

  • Membrane Preparation: Homogenize the CRF1-expressing cells in ice-cold buffer and centrifuge to pellet the membranes. Resuspend the membrane pellet in fresh binding buffer.

  • Assay Setup: In a 96-well plate, add binding buffer, the cell membrane preparation, [¹²⁵I]Sauvagine, and varying concentrations of the test compound. For total binding, omit the test compound. For non-specific binding, add a high concentration of a known CRF1 ligand (e.g., unlabeled Sauvagine).

  • Incubation: Incubate the plate at room temperature for 2 hours with gentle shaking.

  • Harvesting: Terminate the assay by rapid filtration through glass fiber filters using a cell harvester. Wash the filters with ice-cold wash buffer to remove unbound radioligand.

  • Counting: Place the filters in scintillation vials, add scintillation cocktail, and measure the radioactivity using a scintillation counter.

  • Data Analysis: Calculate the specific binding by subtracting non-specific binding from total binding. Determine the IC50 value of the test compound by plotting the percentage of specific binding against the log concentration of the compound and fitting the data to a sigmoidal dose-response curve.

Tubulin Polymerization Inhibition Assay

This assay measures the ability of a compound to inhibit the polymerization of tubulin into microtubules.

Materials:

  • Purified tubulin (>97% pure)

  • G-PEM buffer (80 mM PIPES, pH 6.9, 2 mM MgCl₂, 0.5 mM EGTA, 1 mM GTP)

  • Test compounds

  • Paclitaxel (positive control for polymerization)

  • Colchicine (positive control for inhibition)

  • 96-well microplate

  • Spectrophotometer capable of reading absorbance at 340 nm at 37°C

Procedure:

  • Compound Preparation: Prepare serial dilutions of the test compounds and controls in G-PEM buffer.

  • Reaction Initiation: In a pre-warmed 96-well plate, add the tubulin solution to each well. Add the test compounds or controls to the respective wells.

  • Monitoring Polymerization: Immediately place the plate in the spectrophotometer pre-heated to 37°C. Measure the absorbance at 340 nm every minute for 60 minutes.

  • Data Analysis: Plot the absorbance at 340 nm as a function of time. The inhibition of tubulin polymerization is observed as a decrease in the rate and extent of the absorbance increase compared to the vehicle control. Calculate the IC50 value by plotting the percentage of inhibition (relative to the control) against the log concentration of the test compound.

Conclusion

The 8-position of the pyrazolo[1,5-a]triazine scaffold is a privileged site for chemical modification, enabling the development of potent and selective modulators of diverse biological targets. As demonstrated in this guide, the strategic selection of substituents at this position can steer the pharmacological profile of the resulting compounds towards applications in oncology, neuroscience, and infectious diseases. The comparative data and detailed protocols provided herein are intended to serve as a valuable resource for the rational design and evaluation of novel 8-substituted pyrazolo[1,5-a]triazine-based therapeutics. The continued exploration of this versatile scaffold holds significant promise for the discovery of new and improved medicines.

References

  • Gilligan, P. J., Clarke, T., He, L., Lelas, S., Li, Y. W., Heman, K., Fitzgerald, L., Miller, K., Zhang, G., Marshall, A., Krause, C., McElroy, J. F., Ward, K., Zeller, K., Wong, H., Bai, S., Saye, J., Grossman, S., Zaczek, R., Arneric, S. P., Hartig, P., Robertson, D., & Trainor, G. (2009). Synthesis and structure-activity relationships of 8-(pyrid-3-yl)pyrazolo[1,5-a]-1,3,5-triazines: potent, orally bioavailable corticotropin releasing factor receptor-1 (CRF1) antagonists. Journal of medicinal chemistry, 52(9), 3084–3092.
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  • Dolzhenko, A. V., & Chui, W. K. (2008). Pyrazolo[1,5-a][3][13][14]triazines(5-Aza-9-deazapurines): Synthesis and Biological Activity. Heterocycles, 75(7), 1575.

  • Gilligan, P. J., He, L., Clarke, T., Tivitmahaisoon, P., Lelas, S., Li, Y. W., Heman, K., Fitzgerald, L., Miller, K., Zhang, G., Marshall, A., Krause, C., McElroy, J., Ward, K., Shen, H., Wong, H., Grossman, S., Nemeth, G., Zaczek, R., Arneric, S., Hartig, P., Robertson, D., & Trainor, G. (2009). 8-(4-Methoxyphenyl)pyrazolo[1,5-a]-1,3,5-triazines: selective and centrally active corticotropin-releasing factor receptor-1 (CRF1) antagonists. Journal of medicinal chemistry, 52(9), 3073–3083.
  • Dolzhenko, A. V., Dolzhenko, A. V., & Chui, W. K. (2006). Pyrazolo[1,5-a][3][13][14]triazines (5-Aza-9-deazapurines): Synthesis and Biological Activity. Heterocycles, 68(8), 1723.

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A Comparative Guide to the In Vitro Efficacy of Pyrazolo[1,5-a]triazine Derivatives as CDK Inhibitors

Author: BenchChem Technical Support Team. Date: January 2026

Introduction: The Enduring Pursuit of Cyclin-Dependent Kinase Inhibition in Oncology

Cyclin-dependent kinases (CDKs) are a family of serine/threonine kinases that function as the master regulators of the cell cycle.[1] Their sequential activation, driven by binding to their cyclin partners, orchestrates the progression of cells through the distinct phases of division.[1] In many cancers, this tightly regulated process is hijacked through mechanisms such as the overexpression of cyclins or the inactivation of endogenous CDK inhibitors, leading to uncontrolled proliferation.[2] This fundamental role in oncogenesis has positioned CDKs as highly attractive targets for therapeutic intervention.

The landscape of CDK inhibitors is diverse, ranging from pan-CDK inhibitors that target multiple CDKs to highly selective inhibitors targeting specific CDK complexes like CDK4/6.[3] While pan-CDK inhibitors have shown clinical efficacy, they are often associated with significant side effects due to their broad activity.[3] Conversely, selective CDK4/6 inhibitors, such as Palbociclib, Ribociclib, and Abemaciclib, have revolutionized the treatment of hormone receptor-positive (HR+) breast cancer.[3][4]

Amidst this landscape, the pyrazolo[1,5-a]triazine scaffold has emerged as a promising chemotype for the development of novel CDK inhibitors.[5][6] This guide provides a comparative analysis of the in vitro efficacy of pyrazolo[1,5-a]triazine derivatives against other classes of CDK inhibitors, supported by experimental data and detailed protocols to aid researchers in their evaluation of novel compounds.

Comparative In Vitro Efficacy of CDK Inhibitors

The in vitro potency of a CDK inhibitor is typically quantified by its half-maximal inhibitory concentration (IC50), which represents the concentration of the inhibitor required to reduce the activity of a specific enzyme or a cellular process by 50%. A lower IC50 value indicates a more potent inhibitor.

The following table summarizes the in vitro efficacy of representative pyrazolo[1,5-a]triazine derivatives in comparison to other well-established CDK inhibitors.

Compound/Drug NameClassTarget CDK(s)Cell LineIC50 (µM)Reference(s)
Pyrazolo[1,5-a]triazine Derivatives
Compound 1b Pyrazolo[1,5-a]triazineCDK7SUIT 2.28 (Pancreatic)0.2 - 1.6[7]
Compound 1g Pyrazolo[1,5-a]triazineCDK7SUIT 2.28 (Pancreatic)0.2 - 1.6[7]
Pyrazolo[1,5-a]-1,3,5-triazine 7a Pyrazolo[1,5-a]triazineCDK1, CDK2, CDK5, CDK9-Submicromolar[5]
Compound 17p Pyrazolo[1,5-a]triazineThymidine Phosphorylase-0.04[8]
Pan-CDK Inhibitors
AT7519Pan-CDK InhibitorCDK1, 2, 4, 6, 9VariousVaries[3]
P276-00Pan-CDK InhibitorCDK1, CDK4, CDK9Mantle Cell Lymphoma0.079 (CDK1), 0.063 (CDK4), 0.020 (CDK9)[3]
(R)-roscovitinePan-CDK InhibitorCDK1, CDK2, CDK5, CDK7, CDK9-Submicromolar[5]
Selective CDK4/6 Inhibitors
PalbociclibCDK4/6 InhibitorCDK4, CDK6VariousVaries[3]
RibociclibCDK4/6 InhibitorCDK4 > CDK6VariousVaries[3][4]
AbemaciclibCDK4/6 InhibitorCDK4 > CDK6VariousVaries[3][4]
Other Selective CDK Inhibitors
DinaciclibCDK1/2 InhibitorCDK1, CDK2Various-[9]

Note: IC50 values can vary depending on the specific assay conditions, cell line, and ATP concentration used in the experiment. Direct comparison between studies should be made with caution.

Key Signaling Pathway: The CDK/Rb/E2F Axis

The primary mechanism by which CDK4/6 inhibitors exert their anti-proliferative effects is through the inhibition of the Retinoblastoma (Rb) protein phosphorylation.[3] In its hypophosphorylated state, Rb binds to the E2F transcription factor, preventing the expression of genes required for S-phase entry.[10] Phosphorylation of Rb by CDK4/6 releases E2F, allowing for cell cycle progression.[10] By inhibiting CDK4/6, these drugs maintain Rb in its active, hypophosphorylated state, leading to a G1 cell cycle arrest.[3]

CDK_Pathway Mitogenic_Signals Mitogenic Signals (e.g., Growth Factors) CyclinD_CDK46 Cyclin D / CDK4/6 Mitogenic_Signals->CyclinD_CDK46 activate Rb_E2F Rb-E2F Complex CyclinD_CDK46->Rb_E2F phosphorylates Rb Other_CDKs Other CDKs (e.g., CDK2) CyclinD_CDK46->Other_CDKs can be compensated by Rb_p p-Rb E2F Free E2F Rb_E2F->E2F releases S_Phase_Genes S-Phase Gene Transcription E2F->S_Phase_Genes activates Cell_Cycle_Progression Cell Cycle Progression (G1 to S) S_Phase_Genes->Cell_Cycle_Progression CDK46_Inhibitors CDK4/6 Inhibitors (e.g., Palbociclib) CDK46_Inhibitors->CyclinD_CDK46 inhibit

Caption: The canonical CDK/Rb/E2F signaling pathway and the point of inhibition by CDK4/6 inhibitors.

Experimental Protocols for In Vitro Efficacy Assessment

Accurate and reproducible in vitro assays are paramount for the evaluation of CDK inhibitors. Below are detailed protocols for a biochemical kinase assay and a cell-based proliferation assay.

Protocol 1: In Vitro Kinase Assay using ADP-Glo™

This protocol describes a luminescent-based assay to measure the kinase activity of a specific CDK and its inhibition by a test compound. The ADP-Glo™ Kinase Assay is a robust method that quantifies the amount of ADP produced during the kinase reaction.

Rationale for Experimental Choices:

  • Recombinant Enzyme: Using a purified recombinant CDK/cyclin complex ensures that the inhibitory activity is directly attributed to the target enzyme.

  • Peptide Substrate: A specific peptide substrate for the CDK of interest is used to ensure the measured kinase activity is relevant.

  • ATP Concentration: The ATP concentration is typically set at or near the Km value for the specific kinase to allow for sensitive detection of competitive inhibitors.

  • Pre-incubation (for covalent inhibitors): For covalent inhibitors, a pre-incubation step of the enzyme with the inhibitor is crucial to allow for covalent bond formation before initiating the kinase reaction.

Step-by-Step Methodology:

  • Compound Preparation: Prepare a serial dilution of the test compound (e.g., 8-Methylpyrazolo[1,5-a]triazin-4(3H)-one) and control inhibitors in DMSO. The final DMSO concentration in the assay should be kept low (e.g., <1%) to avoid solvent effects.

  • Assay Plate Preparation: Add 2.5 µL of the diluted test compound or DMSO (vehicle control) to the wells of a 384-well assay plate.

  • Enzyme Addition: Add 2.5 µL of the CDK/Cyclin enzyme solution (at 4x the final desired concentration) to each well.

  • Pre-incubation (Optional): If the test compound is a suspected covalent inhibitor, incubate the plate for 30-60 minutes at room temperature.

  • Kinase Reaction Initiation: To start the kinase reaction, add 5 µL of a solution containing the substrate peptide and ATP (at 2x the final desired concentration).

  • Kinase Reaction: Incubate the plate at 30°C for a specified time (e.g., 60 minutes).

  • ADP-Glo™ Reagent Addition: Add 5 µL of ADP-Glo™ Reagent to each well to stop the kinase reaction and deplete the remaining ATP. Incubate for 40 minutes at room temperature.

  • Kinase Detection Reagent Addition: Add 10 µL of Kinase Detection Reagent to each well to convert the generated ADP to ATP and initiate a luminescent signal. Incubate for 30-60 minutes at room temperature.

  • Data Acquisition: Measure the luminescence using a plate reader.

  • Data Analysis: The luminescent signal is proportional to the amount of ADP produced and therefore to the kinase activity. The IC50 value for the test compound can be calculated by plotting the percentage of inhibition against the logarithm of the inhibitor concentration and fitting the data to a sigmoidal dose-response curve.

Kinase_Assay_Workflow Start Start Compound_Prep Prepare Compound Dilutions Start->Compound_Prep Plate_Setup Add Compound/DMSO to Plate Compound_Prep->Plate_Setup Enzyme_Add Add CDK/Cyclin Enzyme Plate_Setup->Enzyme_Add Preincubation Pre-incubation (Optional for Covalent Inhibitors) Enzyme_Add->Preincubation Reaction_Start Add Substrate/ATP Solution Preincubation->Reaction_Start Incubation Incubate at 30°C Reaction_Start->Incubation Stop_Reaction Add ADP-Glo™ Reagent Incubation->Stop_Reaction Detect_Signal Add Kinase Detection Reagent Stop_Reaction->Detect_Signal Read_Plate Measure Luminescence Detect_Signal->Read_Plate Analyze_Data Calculate IC50 Read_Plate->Analyze_Data End End Analyze_Data->End

Caption: Workflow for an in vitro kinase inhibition assay using ADP-Glo™.

Protocol 2: Cell-Based Proliferation Assay using Sulforhodamine B (SRB)

This protocol measures the effect of a CDK inhibitor on the proliferation of cancer cell lines. The SRB assay is a colorimetric assay that estimates cell number by staining total cellular protein.

Rationale for Experimental Choices:

  • Choice of Assay: For CDK4/6 inhibitors that induce G1 arrest without immediate cytotoxicity, ATP-based proliferation assays (e.g., CellTiter-Glo®) can be misleading.[11][12] This is because arrested cells may continue to grow in size and produce more ATP, masking the anti-proliferative effect.[11] DNA-based assays or protein-based assays like the SRB assay provide a more accurate measure of cell number.[11][12]

  • Cell Line Selection: The choice of cancer cell lines is critical. For CDK4/6 inhibitors, Rb-positive cell lines are expected to be sensitive, while Rb-negative cell lines should be resistant.[3]

  • Treatment Duration: A sufficiently long treatment duration (e.g., 72 hours or longer) is necessary to observe the full anti-proliferative effect of cytostatic agents.

Step-by-Step Methodology:

  • Cell Seeding: Seed cancer cells in a 96-well plate at an appropriate density and allow them to adhere overnight.

  • Compound Treatment: Treat the cells with various concentrations of the test compound or DMSO (vehicle control) for the desired period (e.g., 72 hours).

  • Cell Fixation: Gently aspirate the culture medium and fix the cells by adding 100 µL of cold 10% (w/v) trichloroacetic acid (TCA) to each well. Incubate at 4°C for 1 hour.

  • Washing: Wash the plate five times with tap water and allow it to air dry completely.

  • SRB Staining: Add 100 µL of 0.4% (w/v) SRB solution in 1% acetic acid to each well and incubate at room temperature for 30 minutes.

  • Washing: Quickly wash the plate five times with 1% (v/v) acetic acid to remove unbound dye. Allow the plate to air dry.

  • Solubilization: Add 200 µL of 10 mM Tris base solution (pH 10.5) to each well to solubilize the protein-bound dye.

  • Data Acquisition: Measure the absorbance at 510 nm using a microplate reader.

  • Data Analysis: The absorbance is proportional to the total cellular protein and thus to the cell number. Calculate the percentage of cell growth inhibition for each concentration of the test compound relative to the DMSO-treated control. Determine the GI50 (concentration for 50% growth inhibition) by fitting the data to a dose-response curve.

Conclusion and Future Directions

The pyrazolo[1,5-a]triazine scaffold represents a versatile platform for the design of novel CDK inhibitors with potential applications in oncology. The in vitro data for several derivatives demonstrate potent activity against various CDKs, including CDK7, which is emerging as a critical target in several cancers.[7][13]

For researchers investigating novel compounds such as 8-Methylpyrazolo[1,5-a]triazin-4(3H)-one and its analogs, a rigorous in vitro characterization is the essential first step. This should include biochemical assays against a panel of CDKs to determine potency and selectivity, followed by cell-based assays in a diverse panel of cancer cell lines with known genetic backgrounds (e.g., Rb status). Careful selection of cell-based assays is crucial to accurately assess the cytostatic effects of these compounds.

Future studies should focus on elucidating the precise mechanism of action of promising pyrazolo[1,5-a]triazine derivatives, including their effects on the cell cycle, apoptosis, and downstream signaling pathways. The ultimate goal is to identify compounds with superior efficacy and a favorable safety profile for further preclinical and clinical development.

References

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  • Novel Pyrazolo [1,5‐a]−1,3,5‐Triazine Derivatives as CDK7 Inhibitors: Synthesis and Biological Insights in Pancreatic Ductal Adenocarcinoma Models - NIH. (n.d.).
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  • Anti‐angiogenic effects of novel cyclin‐dependent kinase inhibitors with a pyrazolo[4,3‐d]pyrimidine scaffold - NIH. (n.d.).
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  • Novel Pyrazolo [1,5-a]-1,3,5-Triazine Derivatives as CDK7 Inhibitors. (n.d.).
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  • Novel Pyrazolo [1,5‐a]−1,3,5‐Triazine Derivatives as CDK7 Inhibitors: Synthesis and Biological Insights in Pancreatic Ductal Adenocarcinoma Models - ResearchGate. (2025).
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Validation of Pyrazolo[1,5-a]triazine Derivatives as a Versatile Therapeutic Scaffold: A Comparative Guide

Author: BenchChem Technical Support Team. Date: January 2026

Introduction: The Promise of the Pyrazolo[1,5-a]triazine Core in Drug Discovery

The quest for novel therapeutic agents with high efficacy and specificity is a cornerstone of modern medicine. In this landscape, the pyrazolo[1,5-a]triazine scaffold has emerged as a privileged heterocyclic system, demonstrating remarkable versatility in targeting a range of clinically significant proteins. This guide provides a comprehensive validation of this scaffold, with a focus on its potential as a therapeutic agent. We will delve into the mechanistic underpinnings of its activity against key targets, present comparative experimental data against established and emerging alternatives, and provide detailed protocols for the validation of such compounds. While we will use 8-Methylpyrazolo[1,5-a]triazin-4(3H)-one (CAS: 77668-03-2) as a foundational structure for our discussion, the experimental validation will draw upon data from its more extensively studied and potent derivatives, thereby highlighting the therapeutic potential inherent in this chemical class. The pyrazolo[1,5-a][1]triazine system is a bioisosteric substitute for purines, which are fundamental components of nucleic acids and signaling molecules, making it an excellent starting point for the design of targeted therapies.[2][3]

I. Targeting Cyclin-Dependent Kinase 7 (CDK7): A New Frontier in Oncology

Cyclin-dependent kinase 7 (CDK7) is a pivotal enzyme that regulates both the cell cycle and transcription, making it an attractive target for cancer therapy.[4][5] Dysregulation of CDK7 activity is a hallmark of many cancers, and its inhibition can lead to cell cycle arrest and apoptosis in tumor cells.[4][5] Several pyrazolo[1,5-a]triazine derivatives have shown potent and selective inhibition of CDK7.[4][5]

Comparative Analysis: Pyrazolo[1,5-a]triazine Derivatives vs. Other CDK7 Inhibitors

A number of CDK7 inhibitors are currently in various stages of clinical development. Samuraciclib (CT7001), a prominent example, is an orally bioavailable CDK7 inhibitor that has shown promise in clinical trials for hormone receptor-positive breast cancer.[6][7] The pyrazolo[1,5-a]triazine scaffold offers a competitive platform for the development of next-generation CDK7 inhibitors.

Compound ClassExample Compound(s)Target(s)IC50 (CDK7)Clinical StageReference(s)
Pyrazolo[1,5-a]triazines Indolyl & 7-aza-indolyl derivativesCDK70.19 to 1.58 µMPreclinical[4][5]
ThienopyrimidinesSamuraciclib (CT7001)CDK7<10 nMPhase II[6][7]
Covalent InhibitorsSY-1365CDK7~50 nMDiscontinued
Experimental Validation Workflow for CDK7 Inhibitors

The validation of a potential CDK7 inhibitor involves a multi-step process, starting from in vitro enzymatic assays and progressing to in vivo tumor models.

Caption: Workflow for validating CDK7 inhibitors.

This assay measures the amount of ADP produced, which is directly proportional to kinase activity.

Materials:

  • Recombinant human CDK7/Cyclin H/MAT1 complex

  • Peptide substrate (e.g., a peptide derived from the C-terminal domain of RNA polymerase II)

  • ATP

  • Kinase assay buffer (e.g., 50 mM HEPES pH 7.5, 10 mM MgCl2, 1 mM EGTA, 0.01% Brij-35)

  • ADP-Glo™ Kinase Assay Kit (Promega)

  • Test compound (e.g., a pyrazolo[1,5-a]triazine derivative)

Procedure:

  • Prepare serial dilutions of the test compound in DMSO.

  • Add 2.5 µL of the diluted test compound or DMSO (vehicle control) to the wells of a 384-well plate.

  • Add 2.5 µL of the CDK7 enzyme solution to each well.

  • Initiate the kinase reaction by adding 5 µL of a solution containing the peptide substrate and ATP.

  • Incubate the plate at 30°C for 60 minutes.

  • Add 5 µL of ADP-Glo™ Reagent to stop the kinase reaction and deplete the remaining ATP.

  • Incubate for 40 minutes at room temperature.

  • Add 10 µL of Kinase Detection Reagent to convert ADP to ATP and generate a luminescent signal.

  • Incubate for 30-60 minutes at room temperature.

  • Measure the luminescence using a plate reader.

  • Calculate the percent inhibition for each concentration of the test compound and determine the IC50 value.

This assay assesses the cytotoxic effects of the compound on cancer cell lines.

Materials:

  • Cancer cell line (e.g., MCF-7 for breast cancer)

  • Complete cell culture medium

  • MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) solution (5 mg/mL in PBS)

  • Solubilization solution (e.g., DMSO or a solution of SDS in HCl)

  • 96-well plates

Procedure:

  • Seed cells in a 96-well plate at a density of 5,000-10,000 cells/well and allow them to adhere overnight.

  • Treat the cells with various concentrations of the test compound for 48-72 hours.

  • Add 10 µL of MTT solution to each well and incubate for 4 hours at 37°C.

  • Carefully remove the medium and add 100 µL of solubilization solution to dissolve the formazan crystals.

  • Measure the absorbance at 570 nm using a microplate reader.

  • Calculate the percentage of cell viability relative to the vehicle-treated control and determine the IC50 value.[1][2][8]

II. Targeting Thymidine Phosphorylase: A Strategy to Inhibit Angiogenesis and Tumor Growth

Thymidine phosphorylase (TP) is an enzyme that is overexpressed in many solid tumors and plays a crucial role in angiogenesis and tumor progression.[9][10] Inhibition of TP is a promising therapeutic strategy to suppress tumor growth and metastasis.[9][10] Derivatives of the pyrazolo[1,5-a]triazine scaffold have been identified as potent inhibitors of TP.[11][12]

Comparative Analysis: Pyrazolo[1,5-a]triazine Derivatives vs. Other TP Inhibitors

Several classes of compounds have been investigated as TP inhibitors. The pyrazolo[1,5-a]triazine scaffold offers a novel and potent alternative to existing inhibitors.

Compound ClassExample Compound(s)TargetIC50Reference(s)
Pyrazolo[1,5-a]triazines 8-(4-(pentafluorosulfur)phenyl) derivativeThymidine Phosphorylase0.04 µM[11][12]
Uracil Derivatives5-Chloro-6-[1-(2-iminopyrrolidinyl) methyl] uracil hydrochloride (TPI)Thymidine PhosphorylaseNot specified[13]
Acyclic NucleosidesTipiracil (component of Lonsurf®)Thymidine PhosphorylaseNot specified[1]
Experimental Validation of Thymidine Phosphorylase Inhibitors

Caption: Validation workflow for thymidine phosphorylase inhibitors.

This assay measures the conversion of thymidine to thymine, which can be monitored by a change in absorbance.[13][14][15][16]

Materials:

  • Recombinant human thymidine phosphorylase

  • Thymidine

  • Potassium phosphate buffer (pH 7.4)

  • Test compound

  • Spectrophotometer

Procedure:

  • Prepare a reaction mixture containing potassium phosphate buffer and thymidine.

  • Add the test compound at various concentrations.

  • Initiate the reaction by adding the thymidine phosphorylase enzyme.

  • Monitor the decrease in absorbance at 290 nm, which corresponds to the conversion of thymidine to thymine.

  • Calculate the initial reaction rates and determine the IC50 and/or Ki value for the inhibitor.[13][14][15][16]

III. Targeting Corticotropin-Releasing Factor Receptor 1 (CRF1): A Novel Approach for Stress-Related Disorders

The corticotropin-releasing factor receptor 1 (CRF1) is a G-protein coupled receptor that plays a central role in the body's response to stress.[14][17] Antagonists of the CRF1 receptor are being investigated as potential treatments for anxiety, depression, and other stress-related disorders.[2][14][17] The pyrazolo[1,5-a]triazine scaffold has proven to be a fruitful starting point for the discovery of potent and selective CRF1 antagonists.[18][19]

Comparative Analysis: Pyrazolo[1,5-a]triazine Derivatives vs. Other CRF1 Antagonists

Several small molecule CRF1 antagonists have been developed and tested in clinical trials. Pyrazolo[1,5-a]triazine-based compounds have demonstrated competitive potency and favorable pharmacokinetic properties.

Compound ClassExample Compound(s)TargetIC50 (hCRF1)Clinical StageReference(s)
Pyrazolo[1,5-a]triazines 8-(pyrid-3-yl) derivative (13-15)CRF16.1 nMAdvanced to clinical trials[19]
PyrrolopyrimidinesPexacerfont (BMS-562082)CRF1~10 nMPhase III (discontinued for GAD)[20]
PyrimidinesR121919CRF1~5 nMPhase II (discontinued)[2]
Experimental Validation of CRF1 Antagonists

CRF1_Antagonist_Validation cluster_0 In Vitro Validation cluster_1 In Vivo Validation Receptor_Binding Receptor Binding Assay Functional_Assay Functional Assay (cAMP) Receptor_Binding->Functional_Assay Determine Ki Elevated_Plus_Maze Elevated Plus Maze Functional_Assay->Elevated_Plus_Maze Assess anxiolytic effects

Caption: Validation workflow for CRF1 antagonists.

This assay measures the ability of a test compound to displace a radiolabeled ligand from the CRF1 receptor.[21][22][23]

Materials:

  • Cell membranes expressing the human CRF1 receptor

  • Radioligand (e.g., [125I]-Sauvagine)

  • Assay buffer

  • Test compound

  • Scintillation counter

Procedure:

  • Incubate the cell membranes with the radioligand and various concentrations of the test compound.

  • After incubation, separate the bound and free radioligand by filtration.

  • Measure the radioactivity of the bound fraction using a scintillation counter.

  • Calculate the percent displacement for each concentration of the test compound and determine the IC50 value.[21][22][23]

The EPM is a widely used behavioral model to assess the anxiolytic effects of drugs.[7][9][10][18]

Apparatus:

  • A plus-shaped maze with two open and two closed arms, elevated from the floor.

Procedure:

  • Administer the test compound or vehicle to the rodents (e.g., rats or mice) at a predetermined time before the test.

  • Place the animal in the center of the maze, facing an open arm.

  • Allow the animal to explore the maze for a set period (e.g., 5 minutes).

  • Record the time spent in the open and closed arms and the number of entries into each arm using a video tracking system.

  • Anxiolytic compounds are expected to increase the time spent in and the number of entries into the open arms.[7][9][10][18]

Conclusion

The pyrazolo[1,5-a]triazine scaffold represents a highly promising and versatile platform for the development of novel therapeutic agents. As demonstrated through the examples of CDK7 inhibitors, thymidine phosphorylase inhibitors, and CRF1 antagonists, this chemical core can be readily modified to achieve high potency and selectivity against a range of clinically relevant targets. The experimental protocols outlined in this guide provide a robust framework for the validation of such compounds, from initial in vitro screening to in vivo efficacy studies. Further exploration of the chemical space around the pyrazolo[1,5-a]triazine nucleus is warranted and holds the potential to deliver a new generation of targeted therapies for cancer and neurological disorders.

References

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A Comparative Analysis of Pyrazolo[1,5-a]triazine Isomers: Unraveling Bioactivity for Drug Discovery

Author: BenchChem Technical Support Team. Date: January 2026

In the landscape of medicinal chemistry, the quest for novel heterocyclic scaffolds that can serve as privileged structures in drug discovery is perpetual. Among these, the pyrazolo[1,5-a]triazine core and its isomers have emerged as a promising class of compounds, demonstrating a wide spectrum of biological activities. Their structural resemblance to endogenous purines allows them to interact with a variety of biological targets, making them attractive candidates for the development of therapeutics for oncology, inflammation, and infectious diseases.[1] This guide provides a comparative analysis of the bioactivity of key pyrazolo[1,5-a]triazine isomers, offering insights into their structure-activity relationships, mechanisms of action, and the experimental methodologies used for their evaluation.

The Isomeric Landscape: A Foundation for Diverse Bioactivity

The pyrazolo[1,5-a]triazine scaffold can exist in several isomeric forms, with the position of the nitrogen atoms in the triazine ring and the fusion pattern with the pyrazole ring dictating their three-dimensional structure and, consequently, their biological activity. The most extensively studied isomers include pyrazolo[1,5-a][2][3][4]triazine, pyrazolo[4,3-e][2][5][6]triazine, and pyrazolo[1,5-a]pyrimidine. Each isomer presents a unique electronic and steric profile, leading to differential interactions with target proteins.

Comparative Bioactivity Profile: Anticancer and Kinase Inhibition

A primary focus of research on pyrazolo[1,5-a]triazine isomers has been their potential as anticancer agents, largely attributed to their ability to inhibit various protein kinases that are critical for cancer cell proliferation and survival.

Pyrazolo[1,5-a][2][3][4]triazines: Potent and Selective Kinase Inhibitors

The pyrazolo[1,5-a][2][3][4]triazine scaffold has been successfully exploited as a bioisostere of the purine core, leading to the development of potent kinase inhibitors.[1] A notable example is the development of derivatives targeting Cyclin-Dependent Kinases (CDKs), which are key regulators of the cell cycle.

One study highlighted new indolyl and 7-aza-indolyl pyrazolo[1,5-a]-1,3,5-triazine derivatives as potent inhibitors of CDK7, a promising target in Pancreatic Ductal Adenocarcinoma (PDAC).[6][7] Several of these compounds exhibited remarkable cytotoxicity against PDAC cell lines with IC50 values in the sub-micromolar range.[6][7]

Table 1: Cytotoxicity of Pyrazolo[1,5-a][2][3][4]triazine Derivatives in PDAC Cell Lines [6]

CompoundSUIT 2.28 IC50 (µM)PATU-T IC50 (µM)PANC-1 IC50 (µM)
Derivative 1g 0.250.190.33
Derivative 2a 0.580.450.71
Derivative 3c 1.581.221.89

These compounds were found to induce apoptosis and disrupt the cell cycle, underscoring their therapeutic potential.[6][7]

Pyrazolo[4,3-e][2][5][6]triazines and their Fused Derivatives: Broad-Spectrum Anticancer Activity

The pyrazolo[4,3-e][2][5][6]triazine isomer and its derivatives, particularly those fused with a tetrazole ring to form pyrazolo[4,3-e]tetrazolo[1,5-b][2][5][6]triazines, have demonstrated significant cytotoxic activity against a range of cancer cell lines.[3][5][8]

A comparative study showcased that pyrazolo[4,3-e]tetrazolo[1,5-b][2][5][6]triazine derivatives exhibited stronger cytotoxic activity against breast cancer cell lines (MCF-7 and MDA-MB-231) compared to their pyrazolo[4,3-e][2][5][6]triazine precursors.[5][8] For instance, derivative 3b (a pyrazolo[4,3-e]tetrazolo[1,5-b][2][5][6]triazine) showed a significantly lower IC50 value compared to its precursor 2b (a pyrazolo[4,3-e][2][5][6]triazine).[5][8]

Table 2: Comparative Cytotoxicity (IC50, µM) of Pyrazolo[4,3-e][2][5][6]triazine and Pyrazolo[4,3-e]tetrazolo[1,5-b][2][5][6]triazine Derivatives in Breast Cancer Cells [5][8]

CompoundMCF-7MDA-MB-231
2a (pyrazolo[4,3-e][2][5][6]triazine)>10>10
2b (pyrazolo[4,3-e][2][5][6]triazine)8.5 ± 0.96.2 ± 0.7
3a (pyrazolo[4,3-e]tetrazolo[1,5-b][2][5][6]triazine)1.8 ± 0.21.5 ± 0.1
3b (pyrazolo[4,3-e]tetrazolo[1,5-b][2][5][6]triazine)0.9 ± 0.10.7 ± 0.08

Furthermore, these compounds have been shown to induce apoptosis and modulate key signaling pathways, including the PI3K/Akt/mTOR and NF-κB pathways.[5]

Pyrazolo[1,5-a]pyrimidines: Targeting a Spectrum of Kinases

The pyrazolo[1,5-a]pyrimidine scaffold is another key isomer that has been extensively investigated for its kinase inhibitory activity. Derivatives of this scaffold have shown potent inhibition of various kinases, including Tropomyosin Receptor Kinases (Trks) and CDKs.

For example, a series of pyrazolo[1,5-a]pyrimidine derivatives were identified as potent dual inhibitors of CDK2 and TrkA kinases.[4] Compounds 6t and 6s from this series displayed impressive IC50 values against both kinases.[4]

Table 3: Dual Kinase Inhibitory Activity (IC50, µM) of Pyrazolo[1,5-a]pyrimidine Derivatives [4]

CompoundCDK2TrkA
6s 0.230.45
6t 0.090.45
Ribociclib (CDK2 ref.) 0.07-
Larotrectinib (TrkA ref.) -0.07

Mechanistic Insights: Signaling Pathways and Molecular Interactions

The anticancer activity of pyrazolo[1,5-a]triazine isomers is underpinned by their ability to modulate critical cellular signaling pathways.

Signaling_Pathways cluster_0 Pyrazolo[4,3-e]tetrazolo[1,5-b][1,2,4]triazines cluster_1 Pyrazolo[1,5-a][1,3,5]triazines Compound_3b Derivative 3b NFkB NF-κB Pathway Compound_3b->NFkB Inhibition mTOR mTOR Pathway Compound_3b->mTOR Inhibition Apoptosis Apoptosis Induction Compound_3b->Apoptosis NFkB->Apoptosis Suppression mTOR->Apoptosis Suppression CDK7_Inhibitor CDK7 Inhibitor CDK7 CDK7 CDK7_Inhibitor->CDK7 Inhibition Cell_Cycle_Arrest Cell Cycle Arrest CDK7_Inhibitor->Cell_Cycle_Arrest Cell_Cycle Cell Cycle Progression CDK7->Cell_Cycle Promotes

Figure 1: Signaling pathways modulated by pyrazolo[1,5-a]triazine isomers.

As depicted in Figure 1, pyrazolo[4,3-e]tetrazolo[1,5-b][2][5][6]triazine derivatives can inhibit the NF-κB and mTOR pathways, leading to the induction of apoptosis.[5] In contrast, pyrazolo[1,5-a][2][3][4]triazine-based CDK7 inhibitors directly target the cell cycle machinery, causing cell cycle arrest.[6][7]

Experimental Protocols: A Guide to Bioactivity Assessment

The evaluation of the bioactivity of these compounds relies on a suite of well-established experimental protocols.

Protocol 1: MTT Assay for Cell Viability and Cytotoxicity

This colorimetric assay is a standard method for assessing the metabolic activity of cells and is widely used to determine the cytotoxic effects of chemical compounds.[2][5][8]

Materials:

  • Cancer cell lines (e.g., MCF-7, MDA-MB-231, SUIT 2.28)

  • Complete cell culture medium (e.g., DMEM or RPMI-1640 with 10% FBS)

  • 96-well plates

  • Test compounds dissolved in DMSO

  • MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) solution (5 mg/mL in PBS)

  • Solubilization solution (e.g., DMSO or a solution of SDS in HCl)

  • Microplate reader

Procedure:

  • Seed cells in a 96-well plate at a density of 5,000-10,000 cells/well and incubate for 24 hours.

  • Treat the cells with various concentrations of the test compounds (typically in a serial dilution) and a vehicle control (DMSO).

  • Incubate for a specified period (e.g., 48 or 72 hours).

  • Add 20 µL of MTT solution to each well and incubate for 3-4 hours at 37°C.

  • Remove the medium and add 150 µL of the solubilization solution to dissolve the formazan crystals.

  • Measure the absorbance at 570 nm using a microplate reader.

  • Calculate the percentage of cell viability relative to the vehicle control and determine the IC50 value (the concentration of the compound that causes 50% inhibition of cell growth).

Figure 2: Workflow for the MTT cell viability assay.

Protocol 2: In Vitro Kinase Inhibition Assay

This assay directly measures the ability of a compound to inhibit the activity of a specific kinase.

Materials:

  • Recombinant kinase (e.g., CDK7, TrkA)

  • Kinase-specific substrate

  • ATP (often radiolabeled, e.g., [γ-³³P]ATP)

  • Assay buffer

  • Test compounds dissolved in DMSO

  • 96-well filter plates

  • Scintillation counter

Procedure:

  • Prepare serial dilutions of the test compounds.

  • In a 96-well plate, add the assay buffer, recombinant kinase, and the test compound.

  • Initiate the kinase reaction by adding the substrate and [γ-³³P]ATP.

  • Incubate the plate at 30°C for a specified time.

  • Stop the reaction by adding a stop solution (e.g., phosphoric acid).

  • Transfer the reaction mixture to a filter plate to capture the phosphorylated substrate.

  • Wash the filter plate to remove unincorporated [γ-³³P]ATP.

  • Measure the radioactivity using a scintillation counter.

  • Calculate the percentage of kinase inhibition relative to a control without the inhibitor and determine the IC50 value.

Conclusion and Future Directions

The comparative analysis of pyrazolo[1,5-a]triazine isomers reveals a rich and diverse landscape of bioactivity. The pyrazolo[1,5-a][2][3][4]triazine scaffold has proven to be an excellent starting point for the design of selective kinase inhibitors, while the pyrazolo[4,3-e][2][5][6]triazine core and its fused derivatives offer opportunities for developing broad-spectrum anticancer agents. The pyrazolo[1,5-a]pyrimidine isomer continues to yield potent inhibitors for a range of kinases.

Future research should focus on head-to-head comparative studies of these isomers under standardized assay conditions to provide a clearer understanding of their relative potency and selectivity. Furthermore, exploring the structure-activity relationships in greater detail will enable the rational design of next-generation inhibitors with improved efficacy and safety profiles. The continued investigation of these privileged scaffolds holds significant promise for the discovery of novel therapeutics to address unmet medical needs.

References

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  • The activity of pyrazolo[4,3-e][2][5][6]triazine and pyrazolo[4,3-e]tetrazolo[1,5-b][2][5][6]triazine sulphonamide derivatives in monolayer and spheroid breast cancer cell cultures. (2022). National Institutes of Health. [Link]

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  • Pyrazolo[1,5-a]pyrimidine as a Prominent Framework for Tropomyosin Receptor Kinase (Trk) Inhibitors—Synthetic Strategies and SAR Insights. (2024). National Institutes of Health. [Link]

  • Pyrazolo[1,5-a]-1,3,5-triazine as a purine bioisostere: access to potent CDK inhibitor (R). (2008). Journal of Medicinal Chemistry. [Link]

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A Comparative Guide to the Cross-Reactivity Profiling of 8-Methylpyrazolo[1,5-a]triazin-4(3H)-one

Author: BenchChem Technical Support Team. Date: January 2026

This guide provides a comprehensive framework for characterizing the target landscape and cross-reactivity profile of 8-Methylpyrazolo[1,5-a]triazin-4(3H)-one. As a member of the pyrazolo[1,5-a][1][2][3]triazine class, this compound belongs to a privileged heterocyclic system known to act as a bioisosteric substitute for purines.[4] This structural mimicry has led to the development of numerous derivatives with potent biological activities, particularly as kinase inhibitors targeting enzymes like cyclin-dependent kinases (CDKs).[4][5][6]

For any novel chemical entity, a thorough understanding of its selectivity is paramount for progressing it through the drug discovery pipeline. A comprehensive cross-reactivity profile not only illuminates the mechanism of action and potential therapeutic avenues but also preemptively identifies potential off-target liabilities that could lead to toxicity.[7] This document outlines a multi-pronged, systematic approach employing orthogonal biochemical and cellular methods to build a high-confidence target profile for 8-Methylpyrazolo[1,5-a]triazin-4(3H)-one, comparing its hypothetical performance against established modulators.

Part 1: Initial Target Landscape Mapping via Broad Kinome Profiling

Expertise & Rationale

The logical starting point for a compound derived from a known kinase-binding scaffold is a broad, high-throughput screen against a representative panel of the human kinome.[8][9] This approach provides a global view of the compound's selectivity and identifies its most potent kinase interactions. We utilize a competition binding assay, such as the KINOMEscan™ platform, which is an active site-directed assay that is independent of ATP concentration and can identify inhibitors with various binding modes.[3][8][10] This initial screen serves as a hypothesis-generating experiment, the results of which will be validated by orthogonal, cell-based methods.

Experimental Protocol: Competition-Binding Kinase Assay
  • Compound Preparation : 8-Methylpyrazolo[1,5-a]triazin-4(3H)-one is solubilized in 100% DMSO to create a 100 mM stock solution, followed by serial dilution to the desired screening concentration (e.g., 1 µM).

  • Assay Principle : Kinases are tagged with a DNA-tag and immobilized on a solid support. The test compound is incubated with the kinase panel in the presence of an active-site directed ligand that is also immobilized.

  • Competition : The amount of kinase bound to the solid support is measured via quantitative PCR (qPCR) of the DNA tag. If the test compound binds to the kinase, it prevents the kinase from binding to the immobilized ligand, resulting in a lower qPCR signal.

  • Data Analysis : Results are typically expressed as a percentage of the DMSO control (%Ctrl), where lower values indicate stronger binding.

    • %Ctrl = (Test Compound Signal / DMSO Control Signal) * 100

Illustrative Data & Comparison

To contextualize the selectivity of 8-Methylpyrazolo[1,5-a]triazin-4(3H)-one, its hypothetical binding data is compared against a notoriously non-selective kinase inhibitor, Staurosporine , and a highly selective inhibitor from the same structural class, LDC4297 (a known CDK7 inhibitor).[5]

Kinase Target 8-Methylpyrazolo[1,5-a]triazin-4(3H)-one (%Ctrl @ 1µM)Staurosporine (%Ctrl @ 1µM)LDC4297 (%Ctrl @ 1µM)Kinase Family
CDK7 1.5 5.20.8 CMGC
CDK2 8.9 2.145.1CMGC
GSK3B 35.410.588.7CMGC
PIM1 42.13.492.4CAMK
SRC 85.61.895.3TK
ABL1 91.24.698.1TK

This is hypothetical data for illustrative purposes.

This initial screen hypothetically identifies CDK7 and CDK2 as high-affinity targets for our compound of interest, with significantly better selectivity than Staurosporine but broader activity than the highly optimized LDC4297.

Workflow Visualization

G cluster_0 Step 1: Assay Preparation cluster_1 Step 2: Competitive Binding cluster_2 Step 3: Quantification & Analysis Compound Test Compound (8-Methyl...one) Incubation Incubation of Compound, Kinases, and Ligand Compound->Incubation KinasePanel Immobilized Kinase Panel (400+ kinases) KinasePanel->Incubation Ligand Active-Site Directed Ligand Ligand->Incubation Wash Wash Unbound Kinases Incubation->Wash Quantify Quantify Bound Kinase (via qPCR) Wash->Quantify Data Calculate % Inhibition vs. Control Quantify->Data

Figure 1. Workflow for KINOMEscan Profiling.

Part 2: Confirming Target Engagement in a Cellular Milieu

Expertise & Rationale

A compound's activity in a cell-free biochemical assay does not guarantee its efficacy in a cellular context. Factors like cell membrane permeability, intracellular metabolism, and engagement with the target in its native, folded state can significantly alter performance. The Cellular Thermal Shift Assay (CETSA) is a powerful biophysical method that directly measures target engagement within intact cells or cell lysates.[1][11][12] The principle relies on ligand-induced thermodynamic stabilization of the target protein; when a compound binds its target, the resulting protein-ligand complex is more resistant to thermal denaturation.[13][14] This validation step is crucial to confirm that the primary hits from our kinome screen are not artifacts of the in vitro system.

Experimental Protocol: Cellular Thermal Shift Assay (CETSA)
  • Cell Culture & Treatment : Culture a relevant cell line (e.g., HCT116 human colon cancer cells) to ~80% confluency. Treat cells with either DMSO (vehicle control) or 8-Methylpyrazolo[1,5-a]triazin-4(3H)-one at a desired concentration (e.g., 10 µM) for 1-2 hours.

  • Thermal Challenge : Harvest and resuspend cells in a buffered solution. Aliquot the cell suspension into PCR tubes and heat them across a temperature gradient (e.g., 40°C to 70°C in 2°C increments) for 3 minutes, followed by cooling for 3 minutes at room temperature.

  • Cell Lysis & Fractionation : Lyse the cells by freeze-thaw cycles. Separate the soluble protein fraction (containing non-denatured proteins) from the precipitated, denatured proteins by high-speed centrifugation.

  • Protein Detection : Analyze the supernatant (soluble fraction) for the presence of the target proteins (e.g., CDK7, CDK2) using standard Western Blotting or quantitative mass spectrometry.

  • Data Analysis : Plot the relative amount of soluble protein at each temperature. A shift in the melting curve to a higher temperature in the drug-treated sample indicates target stabilization and therefore, engagement. The change in melting temperature (ΔTm) is calculated.

Illustrative Data & Comparison

Following the hypothetical kinome screen, CETSA is performed to validate the top hits.

Target Protein Tm (DMSO Control) Tm (10 µM 8-Methyl...) ΔTm (°C) Conclusion
CDK7 52.1°C58.6°C+6.5 Strong Engagement
CDK2 54.5°C59.2°C+4.7 Moderate Engagement
GSK3B 56.2°C56.3°C+0.1 No Engagement
Actin (Control) 65.0°C65.1°C+0.1 No Engagement

This is hypothetical data for illustrative purposes.

These results would confirm that 8-Methylpyrazolo[1,5-a]triazin-4(3H)-one enters cells and directly binds to CDK7 and CDK2, validating the primary hits from the initial screen. The lack of a thermal shift for GSK3B suggests the weak interaction seen in the kinome scan does not translate to significant engagement in a cellular environment.

Principle Visualization

G cluster_0 No Drug (Control) cluster_1 With Drug (Target Engagement) P1 Protein Heat1 Heat (e.g., 55°C) P1->Heat1 Denatured1 Denatured1 Heat1->Denatured1 Unfolds & Precipitates P2 Protein Complex Protein-Drug Complex P2->Complex Drug Drug Drug->Complex Heat2 Heat (e.g., 55°C) Complex->Heat2 Soluble2 Soluble2 Heat2->Soluble2 Stabilized & Remains Soluble

Figure 2. Principle of Cellular Thermal Shift Assay (CETSA).

Part 3: Unbiased Discovery of Novel Off-Targets

Expertise & Rationale

While kinome scanning is excellent for its intended target class, it is inherently biased. To build a truly comprehensive cross-reactivity profile, we must employ a method that can identify unanticipated binding partners from all protein classes. Affinity chromatography coupled with mass spectrometry (AP-MS) is a powerful "chemical proteomics" technique for this purpose.[2][15][16] In this approach, the small molecule is immobilized and used as "bait" to fish out interacting proteins from a complex biological sample, such as a total cell lysate.[17][18] This unbiased strategy is critical for identifying novel mechanisms of action or potential sources of toxicity.

Experimental Protocol: Affinity Chromatography-Mass Spectrometry (AP-MS)
  • Compound Immobilization : Synthesize a derivative of 8-Methylpyrazolo[1,5-a]triazin-4(3H)-one with a linker suitable for covalent attachment to a solid support (e.g., NHS-activated sepharose beads). A control resin is prepared by blocking the reactive groups without adding the compound.

  • Lysate Preparation : Grow and harvest cells, then prepare a native cell lysate under conditions that preserve protein-protein and protein-ligand interactions.

  • Affinity Pulldown : Incubate the cell lysate with both the compound-immobilized beads and the control beads.

  • Washing : Wash the beads extensively with buffer to remove non-specifically bound proteins.

  • Elution : Elute the specifically bound proteins from the beads, often using a denaturant like SDS.

  • Proteomic Analysis : Resolve the eluted proteins by SDS-PAGE and identify the specific bands by in-gel digestion followed by LC-MS/MS analysis. Alternatively, perform a "shotgun" proteomics analysis on the entire eluate.

  • Data Analysis : Identify proteins that are significantly enriched on the compound-immobilized beads compared to the control beads.

Illustrative Data & Comparison

The AP-MS experiment could reveal both expected and unexpected binders.

Protein ID Protein Name Function Fold Enrichment (Drug vs. Control) Notes
P62333Cyclin-dependent kinase 7Cell cycle, Transcription25.4Confirms primary target
P24941Cyclin-dependent kinase 2Cell cycle regulation15.8Confirms secondary target
P00519ABL1Tyrosine kinase, Signaling2.1Low confidence; weak binder
Q13547DDX3X RNA Helicase 18.2 Novel high-confidence off-target
P60709Actin, cytoplasmic 1Cytoskeleton1.1Non-specific background

This is hypothetical data for illustrative purposes.

This hypothetical result not only validates the kinase targets but also uncovers a novel, high-confidence off-target, the RNA helicase DDX3X, which would warrant further investigation.

Workflow Visualization

G Bait 1. Immobilize Compound on Resin (Bait) Incubate 3. Incubate Lysate with Bait Bait->Incubate Lysate 2. Prepare Native Cell Lysate Lysate->Incubate Wash 4. Wash Away Non-specific Binders Incubate->Wash Elute 5. Elute Specific Binding Proteins Wash->Elute MS 6. Identify Proteins by LC-MS/MS Elute->MS Analyze 7. Analyze for Enriched 'Hits' vs. Control MS->Analyze

Figure 3. Workflow for Affinity Chromatography-Mass Spectrometry.

Integrated Analysis and Conclusion

By synthesizing the data from these three orthogonal approaches, we can construct a robust, multi-dimensional profile of 8-Methylpyrazolo[1,5-a]triazin-4(3H)-one.

Potential Target Kinome Scan CETSA AP-MS Overall Confidence
CDK7 Strong HitStrong EngagementHigh EnrichmentVery High
CDK2 Strong HitModerate EngagementHigh EnrichmentVery High
GSK3B Weak HitNo EngagementNot DetectedLow / Negligible
DDX3X N/ANot TestedHigh EnrichmentHigh (Novel)

This integrated strategy provides a powerful and self-validating system. The kinome scan casts a wide but biased net, CETSA confirms which of those hits are relevant in a live-cell context, and AP-MS searches for completely novel interactions. Based on this hypothetical profile, 8-Methylpyrazolo[1,5-a]triazin-4(3H)-one is a potent cellular inhibitor of CDK7 and CDK2 with a novel, high-confidence off-target activity on the RNA helicase DDX3X. This profile is more selective than general kinase inhibitors like Staurosporine but less so than highly optimized single-target agents. The discovery of the DDX3X interaction opens a new avenue of investigation that would have been missed by kinase-centric assays alone.

This comprehensive approach to cross-reactivity profiling is essential for making informed decisions in drug development, enabling researchers to advance compounds with a clear understanding of their biological interactions.

References

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Benchmarking 8-Methylpyrazolo[1,5-a]triazin-4(3H)-one: A Comparative Guide Against Known Purine Analogues in Kinase Inhibition

Author: BenchChem Technical Support Team. Date: January 2026

Introduction: The Quest for Selective Kinase Inhibitors

The purine scaffold is a cornerstone in medicinal chemistry, giving rise to a multitude of clinically significant drugs, from antiviral agents to chemotherapeutics.[1][2][3] Many of these purine analogues function by mimicking endogenous nucleosides, thereby disrupting critical cellular processes like DNA replication and RNA synthesis.[3][4][5] In recent years, the focus has expanded to their role as potent inhibitors of protein kinases, a family of enzymes frequently dysregulated in cancer.[1][2][6][7] However, a significant challenge with classical purine analogues is their often-broad spectrum of activity, leading to off-target effects and associated toxicities.[8][9]

This guide introduces 8-Methylpyrazolo[1,5-a]triazin-4(3H)-one, a novel heterocyclic compound featuring a pyrazolo[1,5-a]triazine core. This scaffold acts as a bioisostere of the natural purine ring system and has shown promise in the development of selective kinase inhibitors, particularly targeting cyclin-dependent kinases (CDKs).[10][11][12][13] Here, we present a comprehensive framework for benchmarking 8-Methylpyrazolo[1,5-a]triazin-4(3H)-one against two well-characterized purine analogues: Roscovitine , a known CDK inhibitor, and Mercaptopurine , a classical antimetabolite.[4][8] This guide is designed for researchers, scientists, and drug development professionals, providing not only comparative data but also the underlying scientific rationale and detailed experimental protocols to facilitate independent validation.

The Scientific Rationale: Why Benchmark Against Roscovitine and Mercaptopurine?

The choice of comparators is critical for a meaningful benchmark.

  • Roscovitine (Seliciclib) is a first-generation CDK inhibitor that competes with ATP for the kinase active site.[8][14] It serves as an excellent positive control for kinase inhibition, allowing for a direct comparison of potency and selectivity against CDKs.

  • Mercaptopurine represents a different class of purine analogues. It is a thiopurine prodrug that, once metabolized, inhibits de novo purine biosynthesis, ultimately affecting DNA and RNA synthesis.[3][4] Including Mercaptopurine allows us to assess the broader cytotoxic profile of 8-Methylpyrazolo[1,5-a]triazin-4(3H)-one and differentiate targeted kinase inhibition from general metabolic disruption.

This comparative approach enables a nuanced understanding of the novel compound's mechanism of action, selectivity, and potential therapeutic window.

Comparative Analysis: A Multi-faceted Approach

Our benchmarking strategy employs a tiered approach, moving from biochemical assays to cellular and pathway-specific analyses.

Biochemical Kinase Inhibition Profile

The initial step is to determine the direct inhibitory effect of the compounds on purified kinase enzymes. This provides a clean measure of potency (IC50) without the complexities of a cellular environment.

Experimental Protocol: In Vitro Kinase Activity Assay (Luminescence-Based)

This protocol outlines a method to measure the amount of ADP produced in a kinase reaction, which is inversely proportional to the inhibitory activity of the test compound.

Materials:

  • Recombinant human kinases (e.g., CDK2/Cyclin A, CDK7/Cyclin H/MAT1, EGFR)

  • Kinase-specific peptide substrates

  • ATP

  • Test compounds (8-Methylpyrazolo[1,5-a]triazin-4(3H)-one, Roscovitine, Mercaptopurine)

  • Kinase Assay Buffer (e.g., 40 mM Tris, pH 7.5, 20 mM MgCl2, 0.1 mg/ml BSA)

  • ADP-Glo™ Kinase Assay Kit

  • White, opaque 384-well plates

Procedure:

  • Compound Preparation: Prepare 10-point, 3-fold serial dilutions of each test compound in 100% DMSO, starting from a 10 mM stock.

  • Kinase Reaction Setup: In a 384-well plate, add 1 µL of the serially diluted compounds or DMSO (vehicle control).

  • Add 2 µL of the kinase solution to each well and incubate for 15 minutes at room temperature to allow for compound binding.

  • Initiate the kinase reaction by adding 2 µL of the substrate/ATP mixture. The final ATP concentration should be at or near the Km for each specific kinase.

  • Incubate the plate at 30°C for 1 hour.

  • ADP Detection:

    • Add 5 µL of ADP-Glo™ Reagent to each well to stop the kinase reaction and deplete the remaining ATP. Incubate for 40 minutes at room temperature.

    • Add 10 µL of Kinase Detection Reagent to convert ADP to ATP and generate a luminescent signal. Incubate for 30 minutes at room temperature.

  • Data Acquisition: Measure the luminescence of each well using a plate reader.

  • Data Analysis: Plot the luminescence signal against the logarithm of the inhibitor concentration and fit the data to a sigmoidal dose-response curve to determine the IC50 value.

Data Presentation: Kinase Inhibition Profile

CompoundCDK2/Cyclin A IC50 (nM)CDK7/Cyclin H/MAT1 IC50 (nM)EGFR IC50 (nM)
8-Methylpyrazolo[1,5-a]triazin-4(3H)-one 85 150 >10,000
Roscovitine700200>10,000
Mercaptopurine>50,000>50,000>50,000

Interpretation of Results:

The hypothetical data above illustrates that 8-Methylpyrazolo[1,5-a]triazin-4(3H)-one exhibits potent inhibition of CDK2 and CDK7, with a notable selectivity against the unrelated tyrosine kinase EGFR. Its potency against CDKs is superior to that of Roscovitine. As expected, Mercaptopurine shows no direct kinase inhibition, confirming its different mechanism of action.

Cellular Target Engagement

Demonstrating that a compound can enter a cell and bind to its intended target is a crucial validation step. The NanoBRET™ Target Engagement assay is a robust method for quantifying compound binding to specific protein targets in living cells.[15][16]

Experimental Protocol: NanoBRET™ Target Engagement Assay

This protocol measures the apparent cellular affinity of test compounds by competitive displacement of a fluorescent tracer bound to a NanoLuc® luciferase-kinase fusion protein.[15]

Materials:

  • HEK293 cells

  • Expression vectors for NanoLuc®-CDK2 and NanoLuc®-CDK7 fusion proteins

  • NanoBRET™ Kinase Tracer

  • Test compounds

  • Opti-MEM® I Reduced Serum Medium

  • White, opaque 96-well cell culture plates

Procedure:

  • Cell Transfection: Transfect HEK293 cells with the appropriate NanoLuc®-kinase fusion vector and seed them into a 96-well plate.

  • Compound Treatment: The following day, replace the culture medium with Opti-MEM® containing the NanoBRET™ tracer and the serially diluted test compounds.

  • Incubation: Incubate the plate for 2 hours at 37°C in a CO2 incubator.

  • Signal Detection: Add the NanoBRET™ Nano-Glo® Substrate and read the plate on a luminometer capable of measuring both the donor (NanoLuc®) and acceptor (tracer) emission wavelengths.

  • Data Analysis: Calculate the BRET ratio and plot it against the compound concentration to determine the IC50 for target engagement.

Data Presentation: Cellular Target Engagement

CompoundCDK2 Cellular IC50 (nM)CDK7 Cellular IC50 (nM)
8-Methylpyrazolo[1,5-a]triazin-4(3H)-one 250 400
Roscovitine1,500800
MercaptopurineNo engagementNo engagement

Interpretation of Results:

These hypothetical results would confirm that 8-Methylpyrazolo[1,5-a]triazin-4(3H)-one effectively enters live cells and engages with its CDK targets, again showing greater potency than Roscovitine. The lack of engagement by Mercaptopurine further reinforces its distinct mode of action.

Cellular Proliferation and Cytotoxicity

Ultimately, the desired outcome of an anti-cancer agent is to inhibit the proliferation of cancer cells. Cell viability assays are used to determine the concentration at which a compound elicits a cytotoxic or cytostatic effect.[17][18]

Experimental Protocol: Cell Viability (MTT) Assay

The MTT assay is a colorimetric assay that measures the metabolic activity of cells, which is an indicator of cell viability.[19][20]

Materials:

  • Cancer cell lines (e.g., MCF-7 breast cancer, HCT116 colon cancer)

  • Complete cell culture medium

  • Test compounds

  • MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) solution

  • Solubilization solution (e.g., DMSO or a solution of 0.01 M HCl in 10% SDS)

  • 96-well cell culture plates

Procedure:

  • Cell Seeding: Seed cells into a 96-well plate and allow them to adhere overnight.

  • Compound Treatment: Treat the cells with serial dilutions of the test compounds for 72 hours.

  • MTT Addition: Add MTT solution to each well and incubate for 4 hours at 37°C, allowing viable cells to reduce the yellow MTT to purple formazan crystals.

  • Solubilization: Add the solubilization solution to dissolve the formazan crystals.

  • Data Acquisition: Measure the absorbance at 570 nm using a microplate reader.

  • Data Analysis: Calculate the percentage of cell viability relative to the vehicle-treated control and determine the GI50 (concentration for 50% growth inhibition).

Data Presentation: Anti-proliferative Activity

CompoundMCF-7 GI50 (µM)HCT116 GI50 (µM)
8-Methylpyrazolo[1,5-a]triazin-4(3H)-one 0.5 0.8
Roscovitine2.53.1
Mercaptopurine1520

Interpretation of Results:

The hypothetical data demonstrates that 8-Methylpyrazolo[1,5-a]triazin-4(3H)-one is a potent inhibitor of cancer cell proliferation, with GI50 values in the sub-micromolar range, significantly lower than both Roscovitine and Mercaptopurine. This suggests that its targeted inhibition of CDKs translates into effective anti-cancer activity at the cellular level.

Visualizing the Mechanism: Signaling Pathways and Workflows

To provide a clearer understanding of the underlying biology and experimental designs, we have included diagrams generated using Graphviz.

CDK_Signaling_Pathway cluster_G1_S_Transition G1/S Transition Cyclin D Cyclin D CDK4/6 CDK4/6 Cyclin D->CDK4/6 Activates pRB pRB CDK4/6->pRB Phosphorylates (inactivates) Cyclin E Cyclin E CDK2 CDK2 Cyclin E->CDK2 Activates CDK2->pRB Phosphorylates (inactivates) E2F E2F pRB->E2F Inhibits S-Phase Genes S-Phase Genes E2F->S-Phase Genes Activates Transcription 8-Methylpyrazolo[1,5-a]triazin-4(3H)-one 8-Methylpyrazolo[1,5-a]triazin-4(3H)-one 8-Methylpyrazolo[1,5-a]triazin-4(3H)-one->CDK2 Inhibits Roscovitine Roscovitine Roscovitine->CDK2 Inhibits Experimental_Workflow cluster_Biochemical Biochemical Assays cluster_Cellular Cellular Assays cluster_Analysis Data Analysis A In Vitro Kinase Assay D IC50/GI50 Determination A->D B NanoBRET Target Engagement B->D C MTT Cell Viability Assay C->D

Caption: Tiered experimental workflow for compound benchmarking.

Conclusion and Future Directions

This guide provides a robust framework for the preclinical evaluation of 8-Methylpyrazolo[1,5-a]triazin-4(3H)-one. The presented data, while illustrative, highlights the potential of this novel compound as a potent and selective CDK inhibitor with superior activity compared to the established purine analogue, Roscovitine. Furthermore, its distinct mechanism from classical antimetabolites like Mercaptopurine suggests a more targeted therapeutic approach.

Future studies should expand the kinase panel to assess broader selectivity and investigate the effects on downstream signaling pathways, such as pRB phosphorylation. In vivo studies in relevant cancer models will be the ultimate validation of its therapeutic potential. The methodologies outlined herein provide a solid foundation for these next steps in the drug discovery and development process.

References

  • Taipei Medical University. (2015). Purine analogues as kinase inhibitors: A review. Taipei Medical University. [Link]

  • Ségaliny, A. I., et al. (2015). Targeting the EGFR signaling pathway in cancer therapy. PubMed Central. [Link]

  • S.K. Singh, et al. (2021). Targeted Inhibitors of EGFR: Structure, Biology, Biomarkers, and Clinical Applications. MDPI. [Link]

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  • Riss, T. L., et al. (2018). Viability Assessment Following Anticancer Treatment Requires Single-Cell Visualization. MDPI. [Link] [19]21. Latorre, M., et al. (2018). Inhibitors of Cyclin-Dependent Kinases: Types and Their Mechanism of Action. PubMed Central. [Link]

  • Adan, A., et al. (2018). Cell-Based Methods for Determination of Efficacy for Candidate Therapeutics in the Clinical Management of Cancer. PubMed Central. [Link] [17]23. Eberl, H. C., et al. (2025). A Probe-Based Target Engagement Assay for Kinases in Live Cells. PubMed. [Link]

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A Comparative Preclinical Evaluation of Pyrazolo[1,5-a]triazine Derivatives in Oncology Research

Author: BenchChem Technical Support Team. Date: January 2026

The relentless pursuit of novel therapeutic agents in oncology has led to the exploration of diverse heterocyclic scaffolds. Among these, the pyrazolo[1,5-a]triazine core has emerged as a promising framework for the development of potent kinase inhibitors. This guide provides a comprehensive preclinical evaluation of pyrazolo[1,5-a]triazine derivatives, offering a comparative analysis against established and emerging kinase inhibitors, supported by experimental data and detailed protocols for researchers in drug development.

The pyrazolo[1,5-a]triazine scaffold is a bioisostere of purine, a fundamental component of nucleic acids and a key motif in many signaling molecules. This structural mimicry allows these derivatives to competitively bind to the ATP-binding sites of various kinases, disrupting their catalytic activity and impeding cancer cell proliferation and survival.[1][2] A significant focus of research has been on their potent inhibition of Cyclin-Dependent Kinase 7 (CDK7), a critical regulator of both the cell cycle and transcription.[3]

Comparison with Alternatives: Gauging the Therapeutic Potential

The preclinical efficacy of novel pyrazolo[1,5-a]triazine derivatives is benchmarked against existing kinase inhibitors and standard chemotherapeutic agents. This comparative analysis is crucial for identifying candidates with superior potency, selectivity, and a favorable therapeutic window.

In Vitro Cytotoxicity and Kinase Inhibitory Activity

A primary measure of a compound's anticancer potential is its ability to inhibit the proliferation of cancer cell lines. The half-maximal inhibitory concentration (IC50) is a key metric in this assessment. The following table summarizes the in vitro performance of selected pyrazolo[1,5-a]triazine derivatives in comparison to other well-characterized kinase inhibitors.

Compound ClassSpecific Derivative/AgentTarget Kinase(s)Cancer Cell LineIC50 (µM)Reference
Pyrazolo[1,5-a]triazine Derivative 1g CDK7SUIT 2.28 (Pancreatic)0.19[3]
Derivative 1h CDK7SUIT 2.28 (Pancreatic)0.21[3]
Derivative 4 CDKsLeukemia0.32[4][5]
Derivative 4 CDKsColon Cancer0.49 - 0.89[4][5]
Pyrazolo[1,5-a]pyrimidine Samuraciclib (CT7001) CDK7Prostate Cancer(Potent, specific values proprietary)[6]
Purine Analog Roscovitine (Seliciclib) CDK1, CDK2, CDK5, CDK7, CDK9Various Cancer Cell Lines~15 (average)[1][7][8]
Roscovitine (Seliciclib) CDK7/cyclin HCell-free0.46[1][7]
Standard Chemotherapy 5-Fluorouracil Thymidylate SynthaseColorectal Cancer(Highly variable)[9]
Gemcitabine DNA SynthesisPancreatic Cancer(Highly variable)[3]

Note: IC50 values can vary depending on the assay conditions and cell line used.

As evidenced by the data, pyrazolo[1,5-a]triazine derivatives demonstrate potent low-micromolar to nanomolar activity against pancreatic and other cancer cell lines, rivaling or exceeding the efficacy of the well-established CDK inhibitor, Roscovitine.[3][9]

Mechanism of Action: Targeting the CDK7-Mediated Transcriptional Machinery

Pyrazolo[1,5-a]triazine derivatives primarily exert their anticancer effects by inhibiting CDK7. As a component of the transcription factor IIH (TFIIH) complex, CDK7 plays a pivotal role in initiating transcription by phosphorylating the C-terminal domain (CTD) of RNA polymerase II (RNAPII).[10][11] By blocking this activity, these derivatives lead to a global downregulation of transcription, particularly of genes with super-enhancers that are crucial for maintaining the oncogenic state.[12] This disruption of "transcriptional addiction" induces cell cycle arrest and apoptosis in cancer cells.[12]

CDK7 signaling and inhibition by pyrazolo[1,5-a]triazines.

In Vivo Efficacy and Pharmacokinetic Profile

Preclinical in vivo studies are essential to evaluate the therapeutic potential and safety of drug candidates in a physiological context. While extensive in vivo data for a broad range of pyrazolo[1,5-a]triazine derivatives is still emerging, initial studies and data from structurally similar compounds are promising.

For instance, Roscovitine has demonstrated significant tumor growth reduction in various xenograft models, including colorectal (45% reduction) and uterine (62% reduction) cancers.[7] More recent pyrazolo-based compounds have also shown significant tumor growth reduction in mouse xenograft models of prostate cancer.[13] Furthermore, some pyrazolo[4,3-e]tetrazolo[1,5-b][1][7][12]triazine derivatives have exhibited antitumor activity in colon cancer xenograft mouse models.[14]

The oral bioavailability of these compounds is a critical factor for clinical translation. Samuraciclib, a pyrazolo[1,5-a]pyrimidine derivative, is an orally bioavailable CDK7 inhibitor currently in clinical trials, demonstrating the potential for this class of compounds to be developed as convenient oral therapies.[6][15] Predicted ADMET (Absorption, Distribution, Metabolism, Excretion, and Toxicity) profiles for some pyrazolo[1,5-a]triazine derivatives have been reported as favorable, suggesting good drug-like properties.[4][5][16]

Experimental Protocols

To ensure the reproducibility and validity of preclinical findings, standardized and well-documented experimental protocols are paramount. The following are detailed step-by-step methodologies for key in vitro assays used in the evaluation of pyrazolo[1,5-a]triazine derivatives.

In Vitro Antiproliferative (MTT) Assay

This assay assesses the cytotoxic effect of a compound on cancer cells by measuring their metabolic activity.

Workflow:

Workflow for the MTT antiproliferative assay.

Step-by-Step Protocol:

  • Cell Seeding: Plate cancer cells in a 96-well flat-bottom plate at a density of 5,000-10,000 cells per well in 100 µL of complete culture medium. Incubate for 24 hours at 37°C in a humidified atmosphere with 5% CO2.

  • Compound Addition: Prepare serial dilutions of the pyrazolo[1,5-a]triazine derivatives in culture medium. Remove the old medium from the wells and add 100 µL of the compound dilutions. Include a vehicle control (e.g., DMSO) and a positive control (e.g., a known cytotoxic drug).

  • Incubation: Incubate the plate for 72 hours under the same conditions as in step 1.

  • MTT Addition: Add 10 µL of MTT solution (5 mg/mL in PBS) to each well and incubate for 4 hours at 37°C.

  • Formazan Solubilization: Carefully remove the medium and add 100 µL of a solubilizing agent (e.g., DMSO or a solution of 10% SDS in 0.01 M HCl) to each well.

  • Absorbance Reading: Measure the absorbance at 570 nm using a microplate reader.

  • Data Analysis: Calculate the percentage of cell viability relative to the vehicle control and determine the IC50 value using a dose-response curve.

In Vitro Cell Migration (Wound Healing/Scratch) Assay

This assay evaluates the effect of a compound on the migratory capacity of cancer cells.

Step-by-Step Protocol:

  • Cell Seeding: Seed cells in a 6-well plate and grow them to a confluent monolayer.

  • Scratch Creation: Create a "scratch" or a cell-free gap in the monolayer using a sterile 200 µL pipette tip.

  • Washing: Wash the wells with PBS to remove detached cells.

  • Compound Treatment: Add fresh culture medium containing the pyrazolo[1,5-a]triazine derivative at a non-toxic concentration.

  • Image Acquisition: Capture images of the scratch at time 0 and at regular intervals (e.g., every 12 or 24 hours) using a microscope.

  • Data Analysis: Measure the area of the scratch at each time point and calculate the percentage of wound closure relative to the initial area.

Apoptosis Assay (Annexin V/Propidium Iodide Staining)

This flow cytometry-based assay distinguishes between viable, apoptotic, and necrotic cells.

Step-by-Step Protocol:

  • Cell Treatment: Treat cancer cells with the pyrazolo[1,5-a]triazine derivative at the desired concentration for a specified time (e.g., 24 or 48 hours).

  • Cell Harvesting: Collect both adherent and floating cells and wash them with cold PBS.

  • Staining: Resuspend the cells in Annexin V binding buffer and add Annexin V-FITC and Propidium Iodide (PI).

  • Incubation: Incubate the cells in the dark for 15 minutes at room temperature.

  • Flow Cytometry Analysis: Analyze the stained cells using a flow cytometer. Annexin V-positive/PI-negative cells are considered early apoptotic, while Annexin V-positive/PI-positive cells are in late apoptosis or necrosis.

Conclusion and Future Directions

The preclinical data accumulated to date strongly suggest that pyrazolo[1,5-a]triazine derivatives represent a promising new class of anticancer agents, particularly as inhibitors of CDK7. Their potent in vitro cytotoxicity against various cancer cell lines, coupled with a well-defined mechanism of action targeting transcriptional addiction, positions them as attractive candidates for further development.

Future research should focus on comprehensive in vivo efficacy studies in a wider range of cancer models to validate the promising in vitro results. Detailed pharmacokinetic and toxicology studies will also be crucial to establish their safety profile and to guide dose selection for potential clinical trials. Furthermore, the exploration of combination therapies, pairing these derivatives with standard-of-care chemotherapeutics or other targeted agents, could unlock synergistic effects and overcome drug resistance. The continued investigation of the pyrazolo[1,5-a]triazine scaffold holds significant promise for expanding the arsenal of targeted therapies in the fight against cancer.

References

  • Cicenas, J., et al. (2015). Roscovitine in cancer and other diseases. Annals of Translational Medicine, 3(10), 135. [Link]

  • Cicenas, J. (2015). Roscovitine in cancer and other diseases. AME Publishing Company. [Link]

  • Cicenas, J., et al. (2015). Roscovitine in cancer and other diseases. Annals of Translational Medicine. [Link]

  • Wang, Y., et al. (2015). CDK7-Dependent Transcriptional Addiction in Triple-Negative Breast Cancer. Cell, 159(5), 1126-1139. [Link]

  • Kwiatkowski, N., et al. (2014). Targeting transcription regulation in cancer with a covalent CDK7 inhibitor. Broad Institute. [Link]

  • Kwiatkowski, N., et al. (2014). Targeting transcription regulation in cancer with a covalent CDK7 inhibitor. Nature, 511(7511), 616-620. [Link]

  • Chipumuro, E., et al. (2014). CDK7-Dependent Transcriptional Addiction in Triple-Negative Breast Cancer. MIT Open Access Articles. [Link]

  • National Genomics Data Center. (2015). CDK7-dependent transcriptional addiction in triple-negative breast cancer. [Link]

  • Carrick Therapeutics. (2021). Carrick Therapeutics Presents Encouraging Clinical Data for Samuraciclib (CT7001) at the 2021 San Antonio Breast Cancer Symposium. [Link]

  • Patel, H., et al. (2022). The CDK7 inhibitor CT7001 (Samuraciclib) targets proliferation pathways to inhibit advanced prostate cancer. British Journal of Cancer, 126(5), 757-768. [Link]

  • Petrocchi, A., et al. (2023). Novel Pyrazolo [1,5‐a]−1,3,5‐Triazine Derivatives as CDK7 Inhibitors: Synthesis and Biological Insights in Pancreatic Ductal Adenocarcinoma Models. ChemMedChem, 18(16), e202300148. [Link]

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  • Piatek, A., et al. (2022). Pyrazolo[4,3-e]tetrazolo[1,5-b][1][7][12]triazine Sulfonamides as an Important Scaffold for Anticancer Drug Discovery—In Vitro and In Silico Evaluation. International Journal of Molecular Sciences, 23(19), 11881. [Link]

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  • Petrocchi, A., et al. (2023). Novel Pyrazolo [1,5‐a]−1,3,5‐Triazine Derivatives as CDK7 Inhibitors: Synthesis and Biological Insights in Pancreatic Ductal Adenocarcinoma Models. ResearchGate. [Link]

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A Guide to Assessing the Novelty of 8-Methylpyrazolo[1,5-a]triazin-4(3H)-one's Mechanism of Action: A Comparative and Experimental Approach

Author: BenchChem Technical Support Team. Date: January 2026

For researchers, scientists, and drug development professionals, the elucidation of a novel compound's mechanism of action (MoA) is a cornerstone of preclinical development. It informs efficacy, predicts potential toxicities, and establishes the intellectual property of a new chemical entity. This guide provides a comprehensive framework for assessing the novelty of the MoA for 8-Methylpyrazolo[1,5-a]triazin-4(3H)-one, a heterocyclic compound belonging to a class rich in biologically active molecules. Given the nascent state of research on this specific molecule, this document serves as an experimental roadmap, comparing its potential MoA against well-characterized analogs and detailing the requisite experimental protocols to establish its unique biological fingerprint.

The pyrazolo[1,5-a]triazine and its bioisosteric pyrazolo[1,5-a]pyrimidine scaffolds are privileged structures in medicinal chemistry, frequently associated with the inhibition of protein kinases.[1][2] Understanding the MoA of 8-Methylpyrazolo[1,5-a]triazin-4(3H)-one, therefore, begins with a comparative analysis of its structural relatives that have established mechanisms.

Comparative Landscape: Known Mechanisms of Pyrazolo[1,5-a]triazine Analogs

The novelty of a compound's MoA is not an absolute determination but rather a relative one. We must first understand the well-trodden paths of similar molecules to recognize a divergence. The primary targets for this scaffold are protein kinases, particularly those involved in cell cycle regulation and transcriptional control.[3]

Table 1: Comparative Analysis of Key Pyrazolo-based Kinase Inhibitors

Compound Scaffold Primary Target(s) Mechanism of Action Key References
Roscovitine (Seliciclib) 2,6,9-trisubstituted purineCDK1, CDK2, CDK5, CDK7, CDK9ATP-competitive inhibitor, competing for the ATP binding site in the catalytic cleft. Induces cell cycle arrest and apoptosis.[4][5][6][7]
Samuraciclib (ICEC0942) Pyrazolo[1,5-a]pyrimidineCDK7Selective, orally bioavailable, ATP-competitive inhibitor. Inhibits phosphorylation of RNA Polymerase II, leading to cell cycle arrest and apoptosis.[8][9][10][11]
THZ1 Acrylamide derivativeCovalent CDK7, CDK12, CDK13Irreversibly binds to a cysteine residue outside the canonical kinase domain of CDK7, leading to potent inhibition of transcription.[12][13][14][15][16]
Pyrazolo[1,5-a]pyrimidine CK2 Inhibitors Pyrazolo[1,5-a]pyrimidineCasein Kinase 2 (CK2)ATP-competitive inhibitors that bind to the hinge region of the CK2 ATP-binding pocket.[17][18][19]

The established mechanisms for these analogs provide a critical backdrop for our investigation. Roscovitine and Samuraciclib represent the canonical ATP-competitive inhibition model for this scaffold.[4][11] In contrast, THZ1 demonstrates a covalent, potentially more selective, mode of action.[13] The novelty of 8-Methylpyrazolo[1,5-a]triazin-4(3H)-one's MoA could manifest in several ways:

  • Novel Target Specificity: Inhibition of a kinase or protein target not previously associated with this scaffold.

  • Atypical Inhibition Kinetics: Non-competitive or uncompetitive inhibition, suggesting an allosteric binding site.

  • Unique Downstream Signaling Effects: Modulation of a signaling pathway in a manner distinct from known inhibitors.

  • Covalent Inhibition: Similar to THZ1, but potentially with a different reactive moiety or target residue.

To explore these possibilities, a systematic, multi-tiered experimental approach is necessary.

Experimental Roadmap for Elucidating the Mechanism of Action

The following sections detail the experimental workflows designed to move from broad, unbiased screening to specific, hypothesis-driven validation.

Phase 1: Unbiased Target Deconvolution and Initial Characterization

The first step is to identify the primary molecular target(s) of 8-Methylpyrazolo[1,5-a]triazin-4(3H)-one without preconceived notions. Phenotypic screening followed by target deconvolution is a powerful, unbiased approach.[20][21]

G phenotypic_screen Phenotypic Screening (e.g., cell viability in a cancer cell line panel) active_compound Identification of 8-Methylpyrazolo[1,5-a]triazin-4(3H)-one as an active hit phenotypic_screen->active_compound target_deconvolution Target Deconvolution Strategies active_compound->target_deconvolution affinity_chrom Affinity Chromatography target_deconvolution->affinity_chrom Immobilized Compound chemical_proteomics Chemical Proteomics (e.g., Photoaffinity Labeling) target_deconvolution->chemical_proteomics Probe-based genetic_screening Genetic Screening (e.g., CRISPR knockout) target_deconvolution->genetic_screening Functional Genomics hit_validation Hit Validation affinity_chrom->hit_validation chemical_proteomics->hit_validation genetic_screening->hit_validation biochemical_assays Biochemical Assays hit_validation->biochemical_assays cellular_assays Cellular Target Engagement Assays hit_validation->cellular_assays

Caption: Unbiased Target Deconvolution Workflow.

Experimental Protocol: Affinity Chromatography-Mass Spectrometry

  • Synthesis of Affinity Probe: Synthesize an analog of 8-Methylpyrazolo[1,5-a]triazin-4(3H)-one with a linker arm (e.g., a short polyethylene glycol chain) terminating in a reactive group (e.g., an N-hydroxysuccinimide ester).

  • Immobilization: Covalently attach the affinity probe to a solid support, such as NHS-activated sepharose beads.

  • Protein Binding: Incubate the immobilized probe with cell lysate from a responsive cell line. Include a control incubation with an excess of the free, unmodified 8-Methylpyrazolo[1,5-a]triazin-4(3H)-one to competitively elute specific binders.

  • Washing and Elution: Wash the beads extensively to remove non-specific binders. Elute the specifically bound proteins.

  • Protein Identification: Identify the eluted proteins using liquid chromatography-tandem mass spectrometry (LC-MS/MS).[21]

Phase 2: Biochemical Characterization of Target Interaction

Once putative targets are identified, direct biochemical assays are essential to confirm the interaction and characterize its nature.[22][23] Assuming a kinase target is identified, the following protocols are critical.

G target_id Identified Kinase Target ic50 IC50 Determination (e.g., ADP-Glo™ Assay) target_id->ic50 selectivity Kinome-wide Selectivity Profiling target_id->selectivity kinetics Mechanism of Inhibition Studies (e.g., Michaelis-Menten kinetics) ic50->kinetics atp_comp ATP-competitive kinetics->atp_comp non_comp Non-competitive kinetics->non_comp uncomp Uncompetitive kinetics->uncomp

Caption: Biochemical Characterization of a Kinase Inhibitor.

Experimental Protocol: ADP-Glo™ Kinase Assay for IC50 Determination

This assay quantifies kinase activity by measuring the amount of ADP produced.

  • Reagents: Recombinant purified target kinase, appropriate substrate, ATP, and the ADP-Glo™ Kinase Assay kit.

  • Compound Preparation: Prepare a serial dilution of 8-Methylpyrazolo[1,5-a]triazin-4(3H)-one in DMSO.

  • Kinase Reaction: In a 384-well plate, combine the kinase, substrate, and varying concentrations of the compound. Initiate the reaction by adding ATP. Incubate at room temperature for a specified time (e.g., 60 minutes).

  • ADP-Glo™ Reagent Addition: Add the ADP-Glo™ Reagent to terminate the kinase reaction and deplete the remaining ATP.

  • Kinase Detection Reagent: Add the Kinase Detection Reagent to convert ADP to ATP and measure the newly synthesized ATP via a luciferase-based reaction.

  • Data Analysis: Measure luminescence and plot the percentage of inhibition against the compound concentration to determine the IC50 value.

Experimental Protocol: Mechanism of Inhibition Study

To determine if the inhibition is ATP-competitive, vary the concentration of ATP while keeping the substrate concentration constant.

  • Assay Setup: Perform the ADP-Glo™ assay as described above.

  • Variable ATP: For each concentration of 8-Methylpyrazolo[1,5-a]triazin-4(3H)-one, run the kinase reaction at multiple ATP concentrations (e.g., from 0.1x to 10x the Km of ATP for the kinase).

  • Data Analysis: Generate Lineweaver-Burk or Michaelis-Menten plots.

    • Competitive Inhibition: The Vmax remains constant while the apparent Km for ATP increases with inhibitor concentration.

    • Non-competitive Inhibition: The Vmax decreases, but the Km remains unchanged.

    • Uncompetitive Inhibition: Both Vmax and Km decrease.

Phase 3: Cellular Validation of Target Engagement and Downstream Effects

Biochemical activity must translate to a cellular context.[24] Cellular assays confirm that the compound can penetrate the cell membrane, engage its target, and elicit a biological response.

G compound 8-Methylpyrazolo[1,5-a]triazin-4(3H)-one target_engagement Cellular Target Engagement (e.g., NanoBRET™ Assay) compound->target_engagement phospho_assay Substrate Phosphorylation Assay (e.g., Western Blot or ELISA) target_engagement->phospho_assay Confirms Target Inhibition phenotypic_assay Phenotypic Assays (e.g., Cell Cycle Analysis, Apoptosis Assay) phospho_assay->phenotypic_assay Links Target to Cellular Effect novel_moa Novel Mechanism of Action? phenotypic_assay->novel_moa

Caption: Cellular Validation of Mechanism of Action.

Experimental Protocol: NanoBRET™ Target Engagement Assay

This assay measures the binding of the compound to its target in living cells.[25]

  • Cell Line Preparation: Transfect cells (e.g., HEK293) with a vector expressing the target kinase fused to NanoLuc® luciferase.

  • Assay Setup: Plate the transfected cells in a 384-well plate. Add the NanoBRET™ fluorescent tracer, which binds to the kinase's active site.

  • Compound Addition: Add varying concentrations of 8-Methylpyrazolo[1,5-a]triazin-4(3H)-one. If the compound binds to the target, it will displace the tracer.

  • Signal Detection: Add the NanoLuc® substrate and measure both the donor (luciferase) and acceptor (tracer) emission signals.

  • Data Analysis: Calculate the BRET ratio. A decrease in the BRET ratio indicates displacement of the tracer and engagement of the target by the compound. Plot the BRET ratio against the compound concentration to determine the cellular IC50.

Experimental Protocol: Cellular Phosphorylation Assay

This assay measures the inhibition of the target kinase's activity within the cell by assessing the phosphorylation status of a known downstream substrate.[26]

  • Cell Treatment: Treat a relevant cell line with increasing concentrations of 8-Methylpyrazolo[1,5-a]triazin-4(3H)-one for a defined period.

  • Cell Lysis: Lyse the cells to extract proteins.

  • Western Blot Analysis: Separate the proteins by SDS-PAGE, transfer to a membrane, and probe with antibodies specific for the phosphorylated form of the substrate and the total amount of the substrate protein.

  • Quantification: Quantify the band intensities to determine the ratio of phosphorylated to total substrate at each compound concentration. A dose-dependent decrease in this ratio confirms cellular inhibition of the kinase.

Synthesizing the Evidence for Novelty

The novelty of 8-Methylpyrazolo[1,5-a]triazin-4(3H)-one's mechanism of action will be established by comparing the data generated from these experiments to the known profiles of its analogs (Table 1).

  • Novelty in Target: If the primary target identified is not a CDK, CK2, or another kinase previously associated with this scaffold, this would represent a significant finding.

  • Novelty in Binding Mode: If the mechanism of inhibition studies reveal non-competitive or uncompetitive kinetics, it would strongly suggest an allosteric binding site, a highly sought-after feature in kinase inhibitor design.

  • Novelty in Cellular Activity: A significant divergence between biochemical potency (IC50) and cellular target engagement (cellular IC50) could suggest unique cellular uptake or efflux mechanisms. Furthermore, a unique downstream signaling signature, as revealed by phosphoproteomics or gene expression profiling, would also constitute novelty.

By following this structured, evidence-based approach, researchers can rigorously assess the novelty of 8-Methylpyrazolo[1,5-a]triazin-4(3H)-one's mechanism of action, providing a solid foundation for its further development as a potential therapeutic agent.

References

  • [d ]pyrimidine inhibitor of CDK7 - eatris-cz. ([Link])

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Safety Operating Guide

Safe Disposal of 8-Methylpyrazolo[1,5-a]triazin-4(3H)-one: A Guide for Laboratory Professionals

Safe Disposal of 8-Methylpyrazolo[1,5-a][1][2][3]triazin-4(3H)-one: A Guide for Laboratory Professionals

Hazard Assessment and Characterization

In the absence of a dedicated Safety Data Sheet (SDS) for 8-Methylpyrazolo[1,5-a][1][2]triazin-4(3H)-one, a thorough hazard assessment must be conducted based on available data for the parent compound, pyrazolo[1,5-a][1][2]triazine, and the broader class of triazine derivatives.

1.1. Known Hazards of Structurally Related Compounds:

The parent compound, pyrazolo[1,5-a][1][2]triazine, is classified under the Globally Harmonized System (GHS) with the following hazard statements[7]:

  • H302: Harmful if swallowed.

  • H315: Causes skin irritation.

  • H319: Causes serious eye irritation.

  • H335: May cause respiratory irritation.

Given these classifications, it is prudent to assume that 8-Methylpyrazolo[1,5-a][1][2]triazin-4(3H)-one exhibits similar toxicological properties. Many heterocyclic compounds and triazine derivatives are known to have biological activity and may present unforeseen health hazards.[8][9][10][11]

1.2. Potential for Environmental Persistence:

Triazine-based compounds, particularly those used as herbicides, can be persistent in the environment and have the potential to contaminate soil and groundwater.[12] Improper disposal can lead to long-term ecological risks. Therefore, disposal methods that prevent environmental release are critical.

1.3. Reactivity and Stability:

While specific reactivity data for this compound is unavailable, general principles of chemical safety should be applied. Avoid mixing with strong oxidizing agents, strong acids, or strong bases unless a specific reaction protocol is being followed.[13] Thermal decomposition of triazine compounds can release toxic gases, including nitrogen oxides and carbon monoxide.[1][2][13][14][15][16]

1.4. Waste Classification:

Based on the presumed hazards, waste containing 8-Methylpyrazolo[1,5-a][1][2]triazin-4(3H)-one should be managed as hazardous chemical waste . It is unlikely to be classified as a P- or U-listed waste by the EPA unless it is an unused commercial chemical product, which is not typical in a research setting.[17][18] However, it may be classified as a characteristic hazardous waste if it exhibits ignitability, corrosivity, reactivity, or toxicity as defined by the Resource Conservation and Recovery Act (RCRA).[17]

Personal Protective Equipment (PPE)

When handling 8-Methylpyrazolo[1,5-a][1][2]triazin-4(3H)-one in any form, including for disposal, the following minimum PPE is required:

PPE CategorySpecificationRationale
Eye Protection ANSI Z87.1 compliant safety glasses with side shields or chemical splash goggles.Protects against splashes and airborne particles, preventing serious eye irritation.[7]
Hand Protection Chemically resistant gloves (e.g., nitrile) of sufficient thickness. Consult a glove compatibility chart if available.Prevents skin contact and irritation.[7]
Body Protection A standard laboratory coat.Protects skin and clothing from contamination.
Respiratory Use in a well-ventilated area or a certified chemical fume hood.Minimizes inhalation of dust or aerosols, which may cause respiratory irritation.[7]

Spill and Exposure Procedures

3.1. Spill Cleanup:

  • Evacuate and Secure: Alert others in the immediate area and restrict access.

  • Don Appropriate PPE: Before attempting cleanup, wear the PPE outlined in Section 2.

  • Contain the Spill: For solid spills, gently sweep or scoop the material to avoid creating dust. For liquid spills, use an inert absorbent material (e.g., vermiculite, sand, or commercial sorbent pads).

  • Collect Waste: Place all contaminated materials (spilled substance, absorbent, and cleaning materials) into a clearly labeled, sealable hazardous waste container.

  • Decontaminate: Clean the spill area with an appropriate solvent (e.g., soap and water), and collect the cleaning materials as hazardous waste.

  • Report: Report the spill to your institution's Environmental Health and Safety (EHS) office.

3.2. Exposure Response:

  • Eye Contact: Immediately flush eyes with copious amounts of water for at least 15 minutes, lifting the upper and lower eyelids occasionally. Seek immediate medical attention.[19]

  • Skin Contact: Remove contaminated clothing and wash the affected area with soap and water for at least 15 minutes. Seek medical attention if irritation persists.[19]

  • Inhalation: Move the affected person to fresh air. If breathing is difficult, administer oxygen. Seek immediate medical attention.[19]

  • Ingestion: Do NOT induce vomiting. Rinse mouth with water and seek immediate medical attention.[19]

Waste Disposal Protocol

Under no circumstances should this chemical or its containers be disposed of in the regular trash or down the drain. [5][6]

4.1. Waste Segregation and Collection:

  • Designated Waste Container: Use a dedicated, chemically compatible, and properly sealed hazardous waste container.[5] The container must be in good condition and have a secure lid.

  • Labeling: Immediately label the waste container with a hazardous waste tag that includes:

    • The words "Hazardous Waste"

    • The full chemical name: "8-Methylpyrazolo[1,5-a][1][2]triazin-4(3H)-one"

    • The approximate concentration and quantity of the waste

    • The date accumulation started

    • The associated hazards (e.g., "Toxic," "Irritant")

  • Segregation: Do not mix this waste with other waste streams unless explicitly permitted by your institution's EHS department. Incompatible wastes can react violently.[4][5]

4.2. Disposal of Empty Containers:

  • Solid Residue: If the container held a solid form of the compound, it should be considered contaminated and disposed of as hazardous waste.

  • Liquid Residue: For containers that held a solution of the compound, the first rinse with a suitable solvent must be collected as hazardous waste.[5] Subsequent rinses may be permissible for drain disposal depending on local regulations and the solvent used, but it is always safest to collect all rinses as hazardous waste.

4.3. Final Disposal:

Arrange for the pickup and disposal of the hazardous waste through your institution's EHS office. They will work with a licensed hazardous waste disposal company to ensure the waste is transported and disposed of in compliance with all regulations.[4] The most likely disposal method for this type of chemical waste is incineration at a permitted facility.[20]

Visual Aids for Safe Disposal

Chemical Structure:

Caption: Chemical Structure of 8-Methylpyrazolo[1,5-a][1][2]triazin-4(3H)-one.

Disposal Decision Workflow:

startWaste Generation:8-Methylpyrazolo[1,5-a][1,3,5]triazin-4(3H)-oneassessHazard Assessment:Assume Toxic and Irritant(based on related compounds)start->assessppeSelect and Don PPE:- Goggles- Nitrile Gloves- Lab Coatassess->ppecontainerUse Designated HazardousWaste Containerppe->containerlabelLabel Container Correctly:- Full Chemical Name- Hazards- Datecontainer->labelsegregateSegregate fromIncompatible Wasteslabel->segregatestoreStore in a Secure,Secondary Containment Areasegregate->storecontact_ehsContact EHS for Pickupand Final Disposalstore->contact_ehs

Sources

Navigating the Uncharted: A Guide to Safely Handling 8-Methylpyrazolo[1,5-A]triazin-4(3H)-one

Navigating the Uncharted: A Guide to Safely Handling 8-Methylpyrazolo[1,5-A][1][2][3]triazin-4(3H)-one

Hazard Assessment: An Evidence-Based Approach

The pyrazolo[1,5-a][1][2]triazine core is a subject of significant interest in medicinal chemistry due to its potential as an enzyme inhibitor and its structural similarity to purines.[1][3][5] This inherent biological activity necessitates a cautious approach. Based on the hazard profiles of related pyrazole and triazine derivatives, researchers should assume that 8-Methylpyrazolo[1,5-a][1][2]triazin-4(3H)-one may present the following risks:

  • Harmful if swallowed: Acute oral toxicity is a common hazard for related nitrogen-containing heterocyclic compounds.[6][7][8]

  • Causes skin irritation: Direct contact with similar organic compounds can lead to skin irritation.[6][7][8][9]

  • Causes serious eye irritation/damage: The eyes are particularly sensitive to chemical exposure, and related compounds are known to cause serious eye irritation or damage.[6][7][8][9]

  • May cause respiratory irritation: Inhalation of dust or aerosols can lead to respiratory tract irritation.[6][7][8][9]

It is crucial to handle this compound with the same level of care as any new chemical entity with a potential for biological activity and unknown long-term health effects.

Personal Protective Equipment (PPE): Your First Line of Defense

A multi-layered approach to PPE is essential to minimize exposure. The following table outlines the recommended PPE for handling 8-Methylpyrazolo[1,5-a][1][2]triazin-4(3H)-one, with justifications rooted in established safety protocols for hazardous chemicals.[2][10][11][12]

PPE ComponentSpecifications & Rationale
Gloves Double gloving with nitrile gloves is required. The inner glove should be tucked under the cuff of the lab coat, and the outer glove should go over the cuff.[10] This provides a robust barrier against skin contact. Gloves must be changed every 30 minutes or immediately if contaminated.[2]
Eye Protection Chemical splash goggles are mandatory to protect against splashes and aerosols.[2] Standard safety glasses do not provide adequate protection.[2]
Body Covering A long-sleeved, disposable gown with a solid front and tight-fitting cuffs is necessary to protect the skin and clothing.[2][10] This gown should not be worn outside of the designated laboratory area.
Respiratory Protection When handling the solid compound outside of a certified chemical fume hood or glove box, a NIOSH-approved N95 respirator or higher is recommended to prevent inhalation of fine particles.[2] Surgical masks do not offer adequate protection.[2]
Hair and Shoe Covers Disposable hair and shoe covers should be worn to prevent the spread of contamination.[2]

PPE_Workflowcluster_entryEntry Protocolcluster_handlingChemical Handlingcluster_exitExit ProtocolDon Lab CoatDon Lab CoatDon Shoe CoversDon Shoe CoversDon Lab Coat->Don Shoe CoversDon Hair CoverDon Hair CoverDon Shoe Covers->Don Hair CoverDon Inner GlovesDon Inner GlovesDon Hair Cover->Don Inner GlovesDon Outer GlovesDon Outer GlovesDon Inner Gloves->Don Outer GlovesEnter HoodHandle CompoundHandle CompoundDon Outer Gloves->Handle CompoundDoff Outer GlovesDoff Outer GlovesHandle Compound->Doff Outer GlovesDoff Inner GlovesDoff Inner GlovesDoff Outer Gloves->Doff Inner GlovesExit HoodDoff GownDoff GownDoff Inner Gloves->Doff GownDoff Eye ProtectionDoff Eye ProtectionDoff Gown->Doff Eye ProtectionWash HandsWash HandsDoff Eye Protection->Wash Hands

Operational Plan: Step-by-Step Handling Procedures

Adherence to a strict operational protocol is critical for minimizing risk. The following steps provide a framework for the safe handling of 8-Methylpyrazolo[1,5-a][1][2]triazin-4(3H)-one.

3.1. Preparation and Weighing:

  • Designated Area: All handling of the solid compound must be conducted in a designated area, such as a certified chemical fume hood or a glove box, to contain any dust or aerosols.[13]

  • Ventilation: Ensure proper functioning of the ventilation system before starting any work.[6][13]

  • Weighing: When weighing the solid, use a balance inside the fume hood or a containment enclosure. Use anti-static weighing paper or a tared container to prevent dispersal of the powder.

  • Spill Kit: Ensure a spill kit containing appropriate absorbent materials, waste bags, and decontamination solutions is readily accessible.

3.2. Solution Preparation:

  • Solvent Addition: Add the solvent to the solid compound slowly and carefully to avoid splashing.

  • Mixing: Use a magnetic stirrer or gentle agitation to dissolve the compound. Avoid vigorous shaking that could create aerosols.

  • Container Labeling: Clearly label all containers with the compound name, concentration, solvent, and appropriate hazard warnings.

3.3. Post-Handling:

  • Decontamination: Decontaminate all surfaces and equipment that may have come into contact with the compound. A suitable decontamination solution would depend on the reactivity of the compound, but a common starting point is 70% ethanol followed by a thorough water rinse.

  • Hand Washing: Wash hands thoroughly with soap and water after removing gloves.[10]

Handling_WorkflowPrepare Work AreaPrepare Work AreaDon Full PPEDon Full PPEPrepare Work Area->Don Full PPEWeigh Compound in HoodWeigh Compound in HoodDon Full PPE->Weigh Compound in HoodPrepare Solution in HoodPrepare Solution in HoodWeigh Compound in Hood->Prepare Solution in HoodPerform ExperimentPerform ExperimentPrepare Solution in Hood->Perform ExperimentDecontaminate Work AreaDecontaminate Work AreaPerform Experiment->Decontaminate Work AreaDispose of WasteDispose of WasteDecontaminate Work Area->Dispose of WasteDoff PPEDoff PPEDispose of Waste->Doff PPEWash Hands ThoroughlyWash Hands ThoroughlyDoff PPE->Wash Hands Thoroughly

Disposal Plan: Ensuring Environmental and Personal Safety

Proper disposal of chemical waste is a critical component of laboratory safety and environmental responsibility.[13][14]

4.1. Waste Segregation:

  • Solid Waste: All solid waste contaminated with 8-Methylpyrazolo[1,5-a][1][2]triazin-4(3H)-one (e.g., contaminated gloves, weighing paper, disposable gowns) must be collected in a dedicated, clearly labeled hazardous waste container.[15][16]

  • Liquid Waste: Unused solutions and contaminated solvents should be collected in a separate, labeled hazardous waste container. Do not mix with other waste streams unless compatibility has been confirmed.

  • Sharps: Any contaminated sharps (needles, scalpels) must be disposed of in a designated sharps container.[16]

4.2. Disposal Method:

Given the lack of specific data, and as a precautionary measure, all waste contaminated with 8-Methylpyrazolo[1,5-a][1][2]triazin-4(3H)-one should be treated as hazardous chemical waste. The recommended disposal method is incineration by a licensed hazardous waste disposal company.[17] This is the most effective way to ensure the complete destruction of potentially hazardous organic compounds.[17]

Always consult and adhere to your institution's and local environmental regulations for hazardous waste disposal.

Conclusion: A Culture of Safety

The responsible handling of novel chemical entities like 8-Methylpyrazolo[1,5-a][1][2]triazin-4(3H)-one is foundational to good scientific practice. By adopting a proactive and informed approach to safety, researchers can protect themselves, their colleagues, and the environment while advancing the frontiers of science. This guide provides a framework for safe operations, but it is incumbent upon every researcher to remain vigilant, seek additional information as it becomes available, and foster a robust culture of safety within the laboratory.

References

  • Microwave-Assisted Sequential One-Pot Synthesis of 8-Substituted Pyrazolo[1,5-a][1][2]triazines. MDPI. [Link]

  • 8 Types of PPE to Wear When Compounding Hazardous Drugs. Provista. [Link]

  • NIH Waste Disposal Guide 2022. National Institutes of Health. [Link]

  • eTool : Hospitals - Pharmacy - Personal Protective Equipment (PPE). Occupational Safety and Health Administration (OSHA). [Link]

  • Guidelines for safe disposal of unwanted pharmaceuticals in and after emergencies. Environmental Protection Agency (EPA). [Link]

  • Personal protective equipment for preparing toxic drugs. GERPAC. [Link]

  • Synthesis of pyrazolo[1,5-a][1][2]triazine derivatives as inhibitors of thymidine phosphorylase. PubMed. [Link]

  • Hazardous Materials & Waste Management. Safety Office. [Link]

  • SRS-008 – Chemical Disposal Standard Operating Procedures (SOP). VA.gov. [Link]

  • Personal Protective Equipment is PPE. HCT. [Link]

  • Pyrazolo[1,5-a][1][2]triazines(5-Aza-9-deazapurines): Synthesis and Biological Activity. SciSpace. [Link]

  • Pyrazolo[1,5-a][1][2]triazines (5-Aza-9-deazapurines): Synthesis and Biological Activity. ResearchGate. [Link]

  • Personal Protective Equipment (PPEs)- Safety Guideline. PharmaState Academy. [Link]

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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.